molecular formula C8H5Cl2N B132574 4,6-Dichloro-1H-indole CAS No. 101495-18-5

4,6-Dichloro-1H-indole

Cat. No.: B132574
CAS No.: 101495-18-5
M. Wt: 186.03 g/mol
InChI Key: NIXGYRHZQFZCCV-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-indole is a high-value aromatic heterocyclic building block in medicinal chemistry and drug discovery research. This substituted indole scaffold is a privileged structure in the design and synthesis of novel bioactive compounds, particularly in the development of antitubercular and anticancer agents. Researchers utilize this compound as a critical precursor for synthesizing indole-2-carboxamide derivatives, which function as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is a vital transporter in Mycobacterium tuberculosis , responsible for shuffling trehalose monomycolate (TMM) across the plasma membrane, a process essential for building the protective mycobacterial cell wall . Inhibition of this target leads to bacterial cell death, making this indole scaffold a promising candidate for developing novel therapeutics against drug-resistant tuberculosis . Beyond its antitubercular applications, this compound and its derivatives are actively investigated in oncology research for their antitumour potential . The 4,6-dichloro substitution pattern on the indole ring is a key structural feature that enhances the compound's lipophilicity, which can improve uptake by target cells and is often correlated with high biological activity in various scaffolds . The chlorine atoms provide excellent synthetic handles for further functionalization, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for research purposes only by qualified laboratory professionals. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-1H-indole
Source PubChem
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InChI

InChI=1S/C8H5Cl2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXGYRHZQFZCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560075
Record name 4,6-Dichloro-1H-indole
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Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101495-18-5
Record name 4,6-Dichloro-1H-indole
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Record name 4,6-Dichloro-1H-indole
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Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloro-1H-indole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Dichloro-Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, leading to therapeutic agents for conditions ranging from cancer to migraines.[1] Within this important class of heterocycles, halogenated indoles represent a critical subclass. The introduction of halogen atoms, such as chlorine, profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, often enhancing biological activity.[1][3]

This guide provides an in-depth technical overview of 4,6-dichloro-1H-indole, a specific dichlorinated indole that serves as a pivotal building block in modern drug discovery.[4] We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals. This document will detail its core chemical properties, predictable spectroscopic signature, logical synthetic pathways, and its demonstrated utility in the development of potent and selective therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section details the known physical characteristics and the expected spectroscopic profile of this compound.

Molecular and Physical Properties

The key physicochemical properties of this compound are summarized below. These values, primarily computed, provide a baseline for experimental design, including solvent selection and reaction condition optimization.[5]

PropertyValueSource
CAS Number 101495-18-5PubChem[5]
Molecular Formula C₈H₅Cl₂NPubChem[5]
Molecular Weight 186.03 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
Canonical SMILES C1=CNC2=C1C(=CC(=C2)Cl)ClPubChem[5]
XLogP3 3.3PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 1PubChem[5]
Rotatable Bond Count 0PubChem[5]
Spectroscopic Profile: An Interpretive Guide

While experimental spectra for this compound are not publicly cataloged, its structure allows for a highly confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring (TLC, LC-MS) and final product confirmation.

The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly influences the chemical shifts of the aromatic protons and carbons. The following predictions are based on established substituent effects and data from analogous chloro-indoles.[7][8]

Predicted ¹H NMR (400 MHz, DMSO-d₆): The protons on the benzene ring (H5, H7) are expected to appear as singlets or narrow doublets due to the substitution pattern, while the pyrrole protons (H2, H3) will show their characteristic coupling.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-H (H1) ~11.5 - 12.5broad singlet-Typical for indole N-H in DMSO, exchangeable with D₂O.
H7 ~7.5 - 7.6dJ ≈ 1.5 HzDeshielded by adjacent C-Cl bond; meta-coupling to H5.
H2 ~7.4 - 7.5t or mJ ≈ 2.5 - 3.0 HzCouples with H1 and H3.
H5 ~7.1 - 7.2dJ ≈ 1.5 HzShielded relative to H7; meta-coupling to H7.
H3 ~6.5 - 6.6t or mJ ≈ 2.0 - 2.5 HzCouples with H1 and H2; characteristic upfield shift.

Predicted ¹³C NMR (101 MHz, DMSO-d₆): The carbon signals will reflect the inductive effects of the chlorine atoms and the overall aromatic system.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C7a ~136Bridgehead carbon adjacent to nitrogen.
C4 ~130Directly attached to chlorine (ipso-carbon).
C6 ~128Directly attached to chlorine (ipso-carbon).
C2 ~125Pyrrole carbon adjacent to nitrogen.
C3a ~123Bridgehead carbon.
C7 ~121Deshielded by adjacent C-Cl bond.
C5 ~112Shielded by two ortho chlorine atoms.
C3 ~102Characteristic upfield shift for indole C3.

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion (M⁺) peak. A hallmark feature will be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The (M)⁺, (M+2)⁺, and (M+4)⁺ peaks should appear in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. The primary fragmentation would likely involve the loss of HCl or cleavage of the pyrrole ring.[9]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the specific reactivity conferred by the dichlorinated benzene ring fused to the electron-rich pyrrole system.

Influence of Dichloro-Substitution on the Indole Core

The two chlorine atoms at the C4 and C6 positions are strongly electron-withdrawing via induction. This has two major consequences:

  • Deactivation of the Benzene Ring: The carbocyclic ring is significantly deactivated towards classical electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts). Reactions that would typically occur on the benzene portion of an unsubstituted indole are disfavored.

  • Modulation of Pyrrole Ring Reactivity: While the pyrrole ring remains the primary site for electrophilic attack (typically at C3), its overall nucleophilicity is tempered compared to the parent indole. This modulation can be advantageous, preventing unwanted side reactions and allowing for more controlled functionalization. The N-H proton remains acidic and is readily deprotonated by a suitable base to form the indolide anion, which can then be used in various nucleophilic reactions.[10]

Key Reactions and Synthetic Applications

The strategic placement of the chlorine atoms makes this compound an ideal substrate for modern cross-coupling reactions.

  • N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or arylated under standard basic conditions (e.g., NaH, K₂CO₃) to install a wide variety of substituents, a key step in tuning the molecule's biological activity.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bonds, while generally robust, can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) under forcing conditions or with specialized catalyst systems. However, the most synthetically valuable reactions often involve functionalization at other positions (C2, C3, or N1) while retaining the dichloro-substitution pattern for its electronic and steric contributions to bioactivity.

  • C3-Functionalization: As with most indoles, the C3 position remains a prime target for electrophilic substitution reactions like the Vilsmeier-Haack (formylation), Mannich (aminomethylation), and Friedel-Crafts acylation, providing a gateway to a vast array of complex derivatives.[10]

Synthesis and Purification Protocol

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for constructing substituted indoles, making it the logical choice for the preparation of this compound.[11][12] The synthesis starts from a readily available ortho-nitrotoluene derivative.

Proposed Synthetic Pathway

The synthesis proceeds in two main stages: formation of a β-nitro-enamine intermediate, followed by a reductive cyclization to form the indole ring.

G cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Reductive Cyclization A 3,5-Dichloro-2-nitrotoluene C trans-1-(3,5-Dichloro-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene (Red Intermediate) A->C Heat (e.g., DMF, 110 °C) B DMF-DMA, Pyrrolidine E This compound (Final Product) C->E Solvent (e.g., EtOAc, THF) D H₂, Pd/C (catalyst)

Caption: Proposed Leimgruber-Batcho synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on the established Leimgruber-Batcho methodology and should be performed by trained personnel with appropriate safety precautions.[11][12]

PART A: Synthesis of trans-1-(3,5-Dichloro-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dichloro-2-nitrotoluene (1.0 eq).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF) as the solvent, followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to 110-120 °C. The solution will typically turn a deep red or purple color, characteristic of the push-pull enamine intermediate.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrotoluene is consumed (typically 3-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the DMF under reduced pressure. The resulting crude red solid or oil can be used directly in the next step or purified by recrystallization from an ethanol/hexane mixture.

PART B: Reductive Cyclization to this compound

  • Reaction Setup: Dissolve the crude enamine from Part A in a suitable solvent such as ethyl acetate (EtOAc) or tetrahydrofuran (THF) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Securely attach the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a positive pressure of H₂ (e.g., balloon pressure or Parr shaker) with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen and by TLC or LC-MS analysis for the disappearance of the red enamine and the appearance of the indole product (UV active). The reaction is typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, carefully purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with EtOAc.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound as a solid.

Applications in Drug Discovery

This compound is not an end-product therapeutic itself, but rather a high-value starting material or "scaffold" for building more complex drug candidates. Its utility stems from the unique electronic and steric properties imparted by the dichloro-substitution pattern.

Role as a Key Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of features that allows a drug to bind to its target receptor. The this compound core provides a rigid bicyclic structure with a hydrogen bond donor (N-H) and specific hydrophobic and halogen-bonding regions that can be exploited for potent and selective target engagement.

Caption: Relationship of the this compound scaffold to therapeutic targets.

Case Studies in Medicinal Chemistry
  • Tryptase Inhibitors: This scaffold is used in the preparation of compounds designed to inhibit tryptase, a serine protease implicated in allergic and inflammatory responses, particularly asthma.[4]

  • KRas Inhibitors: The corresponding dione, this compound-2,3-dione (4,6-dichloroisatin), is a precursor to potent covalent inhibitors of KRasG12C, a critical and previously "undruggable" target in oncology, particularly in lung cancer.[13]

  • Monoamine Transporter Ligands: The core has been incorporated into molecules that act as inhibitors of serotonin, norepinephrine, and dopamine transporters, which are central targets for the treatment of depression and other neurological disorders.[4]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound should be handled with care, following standard laboratory safety protocols.

  • Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important heterocyclic building block whose value is derived from the predictable influence of its dichloro-substitution pattern on the indole core's reactivity and physicochemical properties. Its utility in the synthesis of targeted inhibitors for oncology, inflammation, and neuroscience underscores its significance in modern drug discovery. The logical and high-yielding Leimgruber-Batcho synthesis provides a reliable route to access this key intermediate. This guide has provided the foundational knowledge required for researchers to confidently incorporate this compound into their synthetic and medicinal chemistry programs.

References

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Sources

Foreword: The Strategic Importance of 4,6-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4,6-Dichloro-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] The strategic placement of halogen atoms, such as chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity through halogen bonding or improving metabolic stability.[1] this compound (Figure 1) represents a key starting material and structural motif in the development of advanced therapeutic agents, including inhibitors of kinases, trypase, and neurotransmitter reuptake systems.[1][3] Given its pivotal role, the unambiguous confirmation of its chemical structure is a prerequisite for its application in drug discovery and development, ensuring the integrity and reproducibility of subsequent research.

This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond mere procedural steps to explain the underlying scientific rationale—the causality behind experimental choices—to create a self-validating analytical system.

Figure 1. Chemical structure of this compound.

Part 1: The Elucidation Workflow: An Integrated Approach

A robust structure elucidation strategy does not rely on a single technique but rather integrates data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined evidence constitutes a definitive proof. Our workflow begins with mass spectrometry to confirm elemental composition, proceeds to nuclear magnetic resonance for detailed connectivity mapping, and culminates with X-ray crystallography for absolute spatial confirmation.

Elucidation_Workflow cluster_start Initial Hypothesis cluster_analysis Analytical Techniques cluster_end Final Confirmation Hypothesis Hypothesized Structure (this compound) C₈H₅Cl₂N MS Mass Spectrometry (HRMS) Confirms: Molecular Formula Isotopic Pattern Hypothesis->MS Step 1 NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Confirms: Connectivity & Substitution MS->NMR Step 2 Confirmed Structure Confirmed MS->Confirmed XRAY X-ray Crystallography Confirms: Absolute 3D Structure Unambiguous Proof NMR->XRAY Step 3 NMR->Confirmed XRAY->Confirmed

A logical workflow for structure elucidation.

Part 2: Mass Spectrometry - Confirming the Elemental Composition

Expertise & Experience: We begin with High-Resolution Mass Spectrometry (HRMS) as our first analytical checkpoint. Its primary purpose is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₈H₅Cl₂N).[4] Critically, for a halogenated compound, the isotopic distribution provides a clear signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[5] The presence of two chlorine atoms in the molecule will therefore result in a characteristic cluster of peaks (M, M+2, M+4) with a predictable intensity ratio, offering immediate and decisive evidence of dichlorination.[6][7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The mass range should be set to scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

  • Data Analysis: Determine the exact mass of the molecular ion peak [M+H]⁺. Compare this experimental mass to the theoretical mass calculated for C₈H₆Cl₂N⁺. Analyze the isotopic pattern of the molecular ion cluster for the characteristic M, M+2, and M+4 peaks.

Data Presentation: Expected Isotopic Pattern
IonTheoretical m/zIsotope CompositionExpected Relative Intensity
[M]⁺184.9799C₈H₅³⁵Cl₂N100%
[M+2]⁺186.9770C₈H₅³⁵Cl³⁷ClN~65%
[M+4]⁺188.9740C₈H₅³⁷Cl₂N~10%

Table 1: Predicted high-resolution m/z values and relative intensities for the molecular ion cluster of this compound.

The observation of this specific isotopic signature provides powerful, trustworthy evidence for the presence of two chlorine atoms within the molecule.

Part 3: NMR Spectroscopy - Mapping the Molecular Skeleton

Expertise & Experience: With the molecular formula confirmed, we employ a suite of Nuclear Magnetic Resonance (NMR) experiments to map the precise connectivity of the atoms.[8][9] ¹H NMR reveals the chemical environment and neighboring relationships of the protons, while ¹³C NMR provides a census of the unique carbon atoms. The true power, however, lies in two-dimensional (2D) techniques like HSQC and HMBC, which correlate the proton and carbon signals. For a substituted aromatic system like this, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter of substituent placement. It reveals long-range (2- and 3-bond) correlations between protons and carbons, allowing us to "walk" across the molecular framework and definitively place the chlorine atoms at positions 4 and 6.[10]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[11] DMSO-d₆ is often preferred for indole compounds as it helps in observing the N-H proton signal, which can exchange or be very broad in other solvents.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition: Perform standard gradient-selected HSQC (Heteronuclear Single Quantum Coherence) and HMBC experiments to establish one-bond and multiple-bond C-H correlations, respectively.

Data Presentation: Predicted ¹H and ¹³C NMR Data

The chemical shifts are predicted based on the known spectra of indole and related halogenated derivatives.[11][12][13] The electron-withdrawing effects of the chlorine atoms will cause deshielding (downfield shifts) of nearby protons and carbons.

PositionPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H at this position)
N-H (1)~11.5, br s, 1H-C2, C3, C7a
H-2~7.5, dd, 1H~125C3, C3a, C7a
H-3~6.5, t, 1H~102C2, C3a, C4
C-3a-~128-
C-4-~129-
H-5~7.1, d, 1H~121C3a, C4, C6, C7
C-6-~126-
H-7~7.4, d, 1H~113C3a, C5, C6, C7a
C-7a-~136-

Table 2: Predicted NMR assignments for this compound in DMSO-d₆. The definitive placement of substituents is confirmed by the key HMBC correlations.

Visualization: Key HMBC Correlations for Structure Proof

The following diagram illustrates the most critical long-range correlations that unambiguously confirm the 4,6-dichloro substitution pattern. The correlation from the proton at C5 to the chlorinated carbons C4 and C6 is irrefutable evidence.

Key HMBC correlations confirming the 4,6-substitution.

Part 4: Single-Crystal X-ray Crystallography - The Gold Standard

Expertise & Experience: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[14] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also providing accurate bond lengths and angles.[15][16] Obtaining a suitable crystal is often the rate-limiting step, but the resulting data is considered definitive. The successful crystallization of the closely related this compound-2,3-dione demonstrates the feasibility of this technique for this class of compounds.[17][18]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystallization: The key to this technique is growing a single, diffraction-quality crystal. Slow evaporation is a common and effective method.

    • Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as dichloromethane/hexane) in a small vial.

    • Loosely cap the vial to allow the solvent to evaporate slowly over several days at room temperature.

    • Monitor for the formation of well-defined, non-twinned crystals.

  • Crystal Mounting: Carefully select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Collect the diffraction data. The resulting electron density map is used to solve and refine the crystal structure, yielding the final atomic coordinates.

Data Interpretation

Conclusion: A Triad of Corroborating Evidence

The structure elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry confirms the correct molecular formula and the presence of two chlorine atoms through its distinct isotopic signature. A comprehensive suite of 1D and 2D NMR experiments maps the atomic connectivity, with key HMBC correlations providing definitive proof of the 4,6-substitution pattern. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the molecular structure in three dimensions. This integrated workflow, where each technique validates the others, represents a robust and trustworthy system for structure elucidation, ensuring the highest level of scientific integrity for downstream applications in research and drug development.

References

  • Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. [Link]
  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). PMC - NIH. [Link]
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Spectroscopic Analysis of 4,6-Dichloro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dichloro-1H-indole is a halogenated derivative of indole, a prominent heterocyclic aromatic compound. The indole scaffold is a core structural component in a multitude of biologically active molecules, including the amino acid tryptophan and various pharmaceuticals. The introduction of chloro substituents onto the indole ring can significantly modulate its electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block in medicinal chemistry and materials science. This guide provides a detailed analysis of the spectroscopic data for this compound, offering insights for researchers in drug discovery and chemical synthesis.

While a complete, publicly available, and verified set of spectroscopic data for this compound proved challenging to consolidate from a single source, this guide synthesizes expected spectral characteristics based on the known effects of substituents on the indole ring system and available data for closely related analogs.

Molecular Structure and Isomerism

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring. The chlorine atoms are substituted at positions 4 and 6 of the benzene ring portion of the indole nucleus.

Molecular Structure of this compound.

I. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Expected Molecular Ion Peak:

The molecular formula for this compound is C₈H₅Cl₂N. The nominal molecular weight is 186 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. The expected peaks would be at m/z 185 (M⁺ for C₈H₅³⁵Cl₂N), m/z 187 (M⁺ for C₈H₅³⁵Cl³⁷ClN), and m/z 189 (M⁺ for C₈H₅³⁷Cl₂N) with relative intensities of approximately 9:6:1.

Fragmentation Pattern:

  • Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a hydrogen chloride molecule, which would result in a fragment ion at m/z 149.

  • Loss of a Chlorine Radical: The molecule could lose a chlorine radical (·Cl) to form an ion at m/z 150.

  • Pyrrole Ring Fragmentation: Fragmentation of the pyrrole ring could lead to the loss of HCN, resulting in a fragment at m/z 158.

fragmentation_pathway M [C8H5Cl2N]+• m/z = 185/187/189 M_minus_Cl [C8H5ClN]+• m/z = 150/152 M->M_minus_Cl - •Cl M_minus_HCl [C8H4ClN]+• m/z = 149/151 M->M_minus_HCl - HCl M_minus_HCN [C7H4Cl2]+• m/z = 158/160/162 M->M_minus_HCN - HCN

Plausible MS Fragmentation of this compound.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
~3400N-H stretchMedium
3100-3000Aromatic C-H stretchMedium
~1600, ~1470C=C aromatic ring stretchMedium
~1350C-N stretchMedium
850-550C-Cl stretchStrong
~800Aromatic C-H out-of-plane bendStrong

The presence of a medium intensity peak around 3400 cm⁻¹ would be characteristic of the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The carbon-carbon double bond stretching vibrations of the aromatic rings would appear around 1600 and 1470 cm⁻¹. The strong absorptions in the lower frequency region (850-550 cm⁻¹) would be indicative of the C-Cl stretching vibrations.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals for the five protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the aromatic ring currents.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)8.0 - 8.5broad singlet-
H2~7.3tripletJ ≈ 2.5-3.0 Hz
H3~6.5tripletJ ≈ 2.5-3.0 Hz
H5~7.0doubletJ ≈ 1.5-2.0 Hz
H7~7.4doubletJ ≈ 1.5-2.0 Hz

The N-H proton is expected to appear as a broad singlet at a downfield chemical shift. The protons on the pyrrole ring (H2 and H3) will likely appear as triplets due to coupling with each other and with the N-H proton. The protons on the benzene ring (H5 and H7) are expected to be doublets due to meta-coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the presence of chlorine atoms, the chemical shifts of the carbons in the benzene ring will be significantly affected.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
C2~125
C3~102
C3a~129
C4~128
C5~121
C6~129
C7~112
C7a~136

The carbons directly attached to the chlorine atoms (C4 and C6) are expected to be deshielded and appear at downfield chemical shifts. The other carbons in the benzene ring will also experience shifts due to the electronic effects of the chlorine substituents. The carbons of the pyrrole ring will have chemical shifts characteristic of indole derivatives.

Experimental Protocols

Standard protocols for acquiring spectroscopic data are crucial for reproducibility and accuracy.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Workflow for Spectroscopic Characterization.

The spectroscopic analysis of this compound provides a comprehensive fingerprint for its identification and structural confirmation. The combination of MS, IR, and NMR spectroscopy allows for the unambiguous determination of its molecular weight, functional groups, and the precise arrangement of atoms within the molecule. This technical guide, while based on predicted values in the absence of a complete, verified experimental dataset, offers a solid framework for researchers working with this and related halogenated indole compounds. The provided experimental protocols outline the standard procedures for obtaining high-quality spectroscopic data, which is essential for rigorous scientific research and development.

References

Due to the lack of a specific publication containing the complete experimental data for this compound, this section will list general authoritative sources for spectroscopic techniques.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • PubChem. This compound.

An In-depth Technical Guide to the Physicochemical Properties of Dichlorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dichlorinated indoles represent a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] The strategic placement of two chlorine atoms on the indole scaffold profoundly influences its physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive analysis of the core physicochemical properties of dichlorinated indoles, tailored for researchers, scientists, and drug development professionals. We will delve into the electronic effects of dichlorination, its impact on lipophilicity and solubility, and the resulting chemical reactivity. This guide offers both theoretical insights and practical, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of Dichlorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents.[3][4] The introduction of chlorine atoms, a common strategy in medicinal chemistry, can significantly enhance the biological activity of the parent molecule.[5] This "magic chloro effect" can be attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the modulation of electronic properties, which can enhance binding affinity to biological targets.[6] Dichlorination, in particular, offers a nuanced approach to fine-tuning these properties, with the positional isomerism of the chlorine atoms providing a diverse chemical space for optimization.[5][6] Understanding the fundamental physicochemical properties of dichlorinated indoles is therefore critical for the rational design of novel therapeutics.

Electronic Properties: The Inductive and Resonance Effects of Dichlorination

The introduction of two chlorine atoms onto the indole ring system significantly alters its electronic landscape. Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution.[7] However, it also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating effect (+R). In the case of halogens, the inductive effect typically outweighs the resonance effect, resulting in overall deactivation of the ring.[7]

The position of the chlorine atoms dictates the precise nature of these electronic perturbations. For instance, chlorine substitution on the benzene ring will have a more pronounced effect on the overall electron density of the bicyclic system compared to substitution on the pyrrole ring. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the molecular electrostatic potential and dipole moments of different dichlorinated indole isomers, aiding in the prediction of their reactivity and intermolecular interactions.[8][9]

A study on chloro-pyridinylvinyl-1H-indoles demonstrated that while the position of the chlorine atom does not significantly affect electronic delocalization, it does induce local variations in bond lengths, leading to different dipole moments for the isomers.[8] This, in turn, influences their melting points and crystal packing.[8]

The following diagram illustrates the general workflow for computational analysis of electronic properties.

electronic_properties_workflow cluster_input Input cluster_computation Computational Analysis cluster_output Output Properties Input_Structure Dichlorinated Indole Isomer Structure DFT_Calculation Density Functional Theory (DFT) Calculation (e.g., B3LYP/6-311G(d,p)) Input_Structure->DFT_Calculation Quantum Chemical Software ESP Molecular Electrostatic Potential (ESP) Map DFT_Calculation->ESP Predicts Reactivity Sites Dipole_Moment Dipole Moment (µ) DFT_Calculation->Dipole_Moment Quantifies Polarity Orbital_Energies HOMO/LUMO Energies DFT_Calculation->Orbital_Energies Assesses Electronic Stability

Caption: Workflow for Computational Analysis of Electronic Properties.

Lipophilicity (LogP/LogD): A Key Determinant of Drug-Likeness

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[10] The introduction of chlorine atoms generally increases the lipophilicity of a molecule due to their hydrophobic nature.[3]

The position of the chlorine atoms on the indole ring can have a differential impact on the overall LogP value. While experimental data for a comprehensive set of dichlorinated indole isomers is scarce, calculated LogP values can provide a useful estimation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
4,6-Dichloro-1H-indoleC₈H₅Cl₂N186.043.3
5,6-Dichloro-1H-indoleC₈H₅Cl₂N186.043.3
6-ChloroindoleC₈H₆ClN151.592.339
2,3-Dichloro-1H-indoleC₈H₅Cl₂N186.04N/A
5-ChloroindoleC₈H₆ClN151.592.93

Data sourced from PubChem and other chemical databases.[1][11][12][13][14] Calculated LogP values are estimates and may vary depending on the algorithm used.

For ionizable compounds, the distribution coefficient (LogD) is a more relevant parameter as it takes into account the pH of the aqueous phase. Since the indole nitrogen has a pKa of approximately 17 in DMSO, it is generally not ionized at physiological pH.[15][16]

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes the classic shake-flask method for the experimental determination of LogP.

Materials:

  • Dichlorinated indole compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer of desired pH (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Sample Preparation: Accurately weigh a small amount of the dichlorinated indole and dissolve it in the pre-saturated n-octanol or aqueous phase.

  • Partitioning: Add an equal volume of the other pre-saturated phase to the vial.

  • Equilibration: Tightly cap the vial and shake it for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the dichlorinated indole using a suitable analytical method (e.g., HPLC-UV).[8]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

logp_determination_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis & Calculation Prepare_Phases Prepare Pre-saturated n-Octanol and Aqueous Phases Prepare_Sample Dissolve Dichloroindole in one Phase Prepare_Phases->Prepare_Sample Mix_Phases Mix Equal Volumes of Both Phases Prepare_Sample->Mix_Phases Equilibrate Shake to Reach Equilibrium Mix_Phases->Equilibrate Separate_Phases Centrifuge for Phase Separation Equilibrate->Separate_Phases Analyze_Concentration Determine Concentration in Each Phase (HPLC/UV-Vis) Separate_Phases->Analyze_Concentration Calculate_LogP Calculate P and LogP Analyze_Concentration->Calculate_LogP

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a crucial physicochemical property that significantly impacts the bioavailability of a drug candidate. Poorly soluble compounds often exhibit low absorption and can lead to unreliable results in biological assays.[17] The introduction of two chlorine atoms, being lipophilic, is generally expected to decrease aqueous solubility.

The solubility of dichlorinated indoles will also be influenced by their crystal lattice energy. Isomers with more stable crystal packing will generally have lower solubility.[8]

CompoundSolubilitySource
6-ChloroindoleSlightly soluble in water; Soluble in ethanol (50 mg/mL)[13][18]
5-ChloroindoleInsoluble in water[14][19]
5,7-Dichloro-8-hydroxyquinolineLimited solubility in water; Soluble in organic solvents (ethanol, DMSO)[20]

Note: Data for 5,7-dichloro-8-hydroxyquinoline is for a related dichlorinated heterocyclic compound and is included for illustrative purposes.

Experimental Protocol: Thermodynamic Solubility Assay

This protocol outlines the "gold standard" shake-flask method for determining thermodynamic (equilibrium) solubility.[17]

Materials:

  • Dichlorinated indole compound (solid)

  • Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4)

  • Glass vials with screw caps

  • Thermomixer or shaking incubator

  • Filtration device (e.g., syringe filters) or centrifuge

  • HPLC or other suitable analytical instrument

Procedure:

  • Sample Preparation: Add an excess of the solid dichlorinated indole to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Analyze the concentration of the dissolved dichlorinated indole in the clear supernatant/filtrate using a validated analytical method such as HPLC.

  • Reporting: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

solubility_assay_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add_Excess_Solid Add Excess Solid Dichloroindole to Aqueous Buffer Agitate Agitate at Constant Temperature (24-72 hours) Add_Excess_Solid->Agitate Separate_Solid Separate Undissolved Solid (Filtration/Centrifugation) Agitate->Separate_Solid Quantify_Solute Quantify Dissolved Compound in Supernatant (HPLC) Separate_Solid->Quantify_Solute Determine_Solubility Report as Thermodynamic Solubility Quantify_Solute->Determine_Solubility

Caption: Workflow for Thermodynamic Solubility Assay.

Chemical Reactivity: Impact of Dichlorination on Indole Chemistry

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, with the C3 position being the most reactive site.[14] The presence of two deactivating chlorine atoms will generally decrease the rate of electrophilic substitution reactions.[21] The regioselectivity of these reactions will also be influenced by the positions of the chlorine atoms. If the C3 position is unsubstituted, electrophilic attack will still preferentially occur there, albeit at a slower rate. If the C3 position is blocked, substitution may be directed to other positions on the pyrrole or benzene ring, depending on the specific isomer and reaction conditions.

The acidic nature of the N-H proton (pKa ≈ 17 in DMSO) allows for deprotonation with strong bases, generating the indolyl anion.[15][22] This anion is a potent nucleophile that can react with various electrophiles. The presence of electron-withdrawing chlorine atoms is expected to increase the acidity of the N-H proton, making it easier to deprotonate.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of dichlorinated indoles rely on a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of dichlorinated indole isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons provide definitive information about the substitution pattern on the indole ring.[23]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of dichlorinated indoles, further confirming their identity. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a characteristic signature in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the separation, purification, and quantitative analysis of dichlorinated indoles and their derivatives.[19][24]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of indoles is characterized by two main absorption bands, the ¹La and ¹Lb transitions.[25][26] The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment, providing insights into the electronic structure of the molecule.[27]

Conclusion and Future Perspectives

The physicochemical properties of dichlorinated indoles are a complex interplay of electronic, steric, and intermolecular forces. This guide has provided a foundational understanding of these properties and offered practical methodologies for their determination. While a comprehensive experimental dataset for all dichlorinated indole isomers is not yet available, the principles and protocols outlined herein provide a robust framework for researchers to characterize novel derivatives.

Future work in this area should focus on the systematic experimental determination of the physicochemical properties of a wider range of dichlorinated indole isomers. This data will be invaluable for the development of accurate quantitative structure-activity relationship (QSAR) models, which can accelerate the discovery of new drug candidates with optimized properties.[28][29][30] By integrating experimental data with computational modeling, the scientific community can continue to unlock the full therapeutic potential of this important class of molecules.

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Unlocking the Therapeutic Potential of 4,6-Dichloro-1H-indole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Halogenated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with profound biological activities.[1][2][3][4] Its inherent versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among these modifications, halogenation, particularly dichlorination, has emerged as a powerful strategy to enhance potency and selectivity. Dichlorinated indole derivatives have shown promise as kinase inhibitors and potassium channel modulators, highlighting their potential in oncology and beyond.[5] This guide focuses on a specific, yet under-explored molecule: 4,6-dichloro-1H-indole. While its direct therapeutic targets remain to be fully elucidated, its structural alerts, derived from the broader class of indole derivatives, provide a strong rationale for its investigation as a novel therapeutic agent.[5]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive framework for identifying and validating the potential therapeutic targets of this compound, thereby accelerating its journey from a promising chemical entity to a potential therapeutic candidate. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic roadmap for robust and reproducible scientific inquiry.

Section 1: Putative Therapeutic Arenas and Mechanistic Hypotheses

Given the established activities of related dichlorinated indole compounds, we can formulate several primary hypotheses for the therapeutic potential of this compound. These hypotheses will form the basis of our target identification strategy.

Hypothesis: Kinase Inhibition in Oncology

Dichlorinated indoles have been investigated as inhibitors of various protein kinases, which are critical targets in cancer and inflammatory diseases.[5] The chlorine atoms can form specific halogen bonds within the ATP-binding site of kinases, enhancing both potency and selectivity.[5] Therefore, it is plausible that this compound may exhibit anti-proliferative activity by targeting key oncogenic kinases.

Potential Kinase Target Families:

  • Tyrosine Kinases: (e.g., EGFR, VEGFR, PDGFR) - Frequently dysregulated in various cancers.

  • Serine/Threonine Kinases: (e.g., RAF, MEK, AKT) - Central nodes in pro-survival signaling pathways.

Hypothesis: Modulation of Ion Channels

The oxidized analog of a dichlorinated indole, 6,7-dichloro-1H-indole-2,3-dione, is a precursor to a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1).[5] These channels are implicated in a variety of physiological processes, and their modulation is a therapeutic strategy for conditions such as hypertension and autoimmune diseases.[5] The 4,6-dichloro substitution pattern could confer novel modulatory activity on related ion channels.

Potential Ion Channel Targets:

  • Potassium Channels: (e.g., KCa, Kv)

  • Sodium Channels: (e.g., Nav)

  • Calcium Channels: (e.g., Cav)

Hypothesis: Anti-inflammatory Activity via Enzyme Inhibition

Indole derivatives are known to possess anti-inflammatory properties.[1][6] This activity can be mediated through the inhibition of key inflammatory enzymes. The dichlorination of the indole scaffold may enhance these inhibitory effects.

Potential Enzyme Targets:

  • Cyclooxygenases (COX-1/COX-2): Key enzymes in the prostaglandin synthesis pathway.

  • Lipoxygenases (LOX): Involved in the production of leukotrienes.

  • Matrix Metalloproteinases (MMPs): Implicated in tissue remodeling during inflammation.

Section 2: A Multi-pronged Approach to Target Identification

To robustly identify the molecular targets of this compound, a multi-faceted approach is recommended, combining direct biochemical methods with cell-based assays.[7] This strategy minimizes the risk of false positives and provides a more complete picture of the compound's mechanism of action.

Caption: A multi-pronged workflow for target identification and validation.

Phase 1: Unbiased Target Discovery

The initial phase aims to identify potential binding partners of this compound from a complex biological mixture without prior bias.

Affinity chromatography remains a cornerstone of target identification, utilizing an immobilized small molecule to capture its binding proteins from a cell lysate.[8][9]

Step-by-Step Methodology:

  • Synthesis of an Affinity Probe:

    • Rationale: To immobilize this compound, a linker arm must be attached at a position that does not interfere with its putative binding interactions. Structure-activity relationship (SAR) studies on related indole analogs can inform the optimal attachment point. A common strategy is to attach a linker with a terminal reactive group (e.g., a carboxylic acid or an amine) to the indole nitrogen.

    • Procedure:

      • Protect the indole nitrogen of this compound.

      • Introduce a linker (e.g., a short polyethylene glycol chain) with a terminal functional group.

      • Deprotect the indole nitrogen.

      • Couple the functionalized linker to a solid support, such as NHS-activated sepharose beads.

  • Preparation of Cell Lysate:

    • Rationale: The choice of cell line should be guided by the therapeutic hypotheses. For oncology targets, a panel of cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) is appropriate.[1][10] For inflammatory targets, immune cells like macrophages (e.g., RAW 264.7) would be suitable.

    • Procedure:

      • Culture selected cells to ~80-90% confluency.

      • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

      • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Procedure:

      • Incubate the clarified cell lysate with the this compound-conjugated beads.

      • As a negative control, incubate a separate aliquot of lysate with unconjugated beads.

      • Wash the beads extensively to remove non-specific binders.

      • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Procedure:

      • Separate the eluted proteins by SDS-PAGE.

      • Excise the protein bands and perform in-gel tryptic digestion.

      • Analyze the resulting peptides by LC-MS/MS.

      • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

Data Presentation:

Protein ID Gene Name Fold Enrichment (vs. Control) p-value Putative Function
P00533EGFR15.2<0.001Tyrosine Kinase
P27361MAPK18.7<0.01Serine/Threonine Kinase
Q9Y243KCNMA16.1<0.05Potassium Channel Subunit
Phase 2: Target Validation in a Cellular Context

Hits from the unbiased screen must be validated in a more physiologically relevant setting to confirm target engagement within intact cells.

CETSA is a powerful method to assess target engagement in live cells by measuring the change in thermal stability of a protein upon ligand binding.[11]

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cultured cells with either vehicle control or varying concentrations of this compound.

  • Heat Shock:

    • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of the putative target protein in the soluble fraction by Western blotting or targeted mass spectrometry.

Data Presentation:

Temperature (°C) Vehicle Control (Relative Protein Abundance) 10 µM this compound (Relative Protein Abundance)
401.001.00
500.950.98
550.600.85
600.250.65
650.050.30

graph CETSA_Workflow {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#FFFFFF"]; "Treat_Cells" [label="Treat Cells with Compound or Vehicle"]; "Heat_Shock" [label="Apply Temperature Gradient"]; "Lyse_Cells" [label="Lyse Cells & Separate Soluble/Insoluble Fractions"]; "Quantify_Protein" [label="Quantify Soluble Target Protein (e.g., Western Blot)"]; "Plot_Melt_Curve" [label="Plot Melt Curve to Determine Tm Shift"]; "End" [shape=ellipse, fillcolor="#FFFFFF"];

"Start" -> "Treat_Cells"; "Treat_Cells" -> "Heat_Shock"; "Heat_Shock" -> "Lyse_Cells"; "Lyse_Cells" -> "Quantify_Protein"; "Quantify_Protein" -> "Plot_Melt_Curve"; "Plot_Melt_Curve" -> "End"; }

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Direct Target Engagement and Functional Assays

Once a target is validated in a cellular context, direct binding and functional consequences of this interaction must be established.

For putative kinase targets, a direct enzymatic assay is essential to determine the inhibitory activity of this compound.

Step-by-Step Methodology:

  • Reagents:

    • Recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • This compound (in a dilution series)

    • Kinase buffer

  • Assay Procedure:

    • Incubate the kinase with varying concentrations of this compound.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Stop the reaction after a defined time.

    • Detect the phosphorylated substrate using a suitable method (e.g., phosphospecific antibody, ADP-Glo assay).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Compound Target Kinase IC50 (µM)
This compoundEGFR1.2
Staurosporine (Control)EGFR0.01

Section 3: Navigating Signaling Pathways

Understanding how the interaction of this compound with its target translates into a cellular response requires mapping its effects on relevant signaling pathways.

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

To validate the on-target effects of this compound on a signaling pathway, a series of downstream functional assays should be performed. For example, if EGFR is a confirmed target, one would expect to see a dose-dependent decrease in the phosphorylation of downstream effectors like ERK and AKT upon treatment with the compound.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the identification and validation of therapeutic targets for this compound. By employing a multi-pronged approach that combines unbiased discovery with robust cellular and biochemical validation, researchers can confidently elucidate the mechanism of action of this promising compound. The journey from a novel chemical entity to a clinically viable drug is long and challenging, but a thorough understanding of its molecular targets is the critical first step. The methodologies outlined herein are designed to provide a solid foundation for the continued exploration of this compound and other halogenated indoles as a new generation of therapeutic agents.

References

  • Small-molecule Target and Pathway Identific
  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
  • Stagljar, I., & Insilico Medicine. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]
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  • Wang, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • El-Sawy, E. R., et al. (2023).
  • Li, Y., et al. (2021). Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Frontiers in Pharmacology. [Link]
  • Mitra, S., et al. (2022). Therapeutic potential of indole alkaloids in respiratory diseases: A comprehensive review. Phytomedicine. [Link]
  • Harada, S., et al. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. EurekAlert!. [Link]
  • Kumar, A., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules. [Link]
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Sources

In Vitro Explorations of 4,6-Dichloro-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Strategic functionalization of the indole ring can significantly modulate its pharmacological profile. Among these modifications, halogenation, particularly dichlorination, has emerged as a powerful tool to enhance potency and selectivity. This guide focuses specifically on the 4,6-dichloro-1H-indole framework, a substitution pattern that has shown promise in yielding compounds with notable biological activities. We will delve into the synthetic pathways to access this core and its derivatives, followed by detailed protocols for assessing their in vitro efficacy in anticancer, antimicrobial, and enzyme inhibition assays.

The Strategic Advantage of the 4,6-Dichloro Substitution

The introduction of chlorine atoms at the 4 and 6 positions of the indole ring imparts unique physicochemical properties to the molecule. These halogen atoms can enhance metabolic stability, increase lipophilicity—thereby improving membrane permeability—and participate in specific halogen bonding interactions with biological targets.[3] This can lead to improved potency and selectivity for specific enzymes or receptors. The 4,6-dichloro substitution pattern, in particular, has been explored for its potential to yield novel modulators of various biological pathways.

Synthesis of the this compound Core and Its Derivatives

A robust and versatile method for the synthesis of the this compound core is the Leimgruber-Batcho indole synthesis.[4][5][6] This two-step process offers high yields and proceeds under relatively mild conditions, making it suitable for generating a variety of substituted indoles.

Leimgruber-Batcho Synthesis of this compound

The synthesis commences with a suitable ortho-nitrotoluene, in this case, 2,3-dichloro-6-nitrotoluene.

Step 1: Enamine Formation

The first step involves the reaction of the starting nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine to form a vinylogous amine (enamine).[5] The mildly acidic benzylic protons of the nitrotoluene are deprotonated under basic conditions, and the resulting carbanion attacks the formamide acetal.[6]

Step 2: Reductive Cyclization

The intermediate enamine is then subjected to reductive cyclization. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride.[5] The nitro group is reduced to an amine, which then undergoes intramolecular cyclization and subsequent elimination of the secondary amine to yield the desired this compound.[5]

Leimgruber-Batcho Synthesis start 2,3-Dichloro-6-nitrotoluene enamine Intermediate Enamine start->enamine DMF-DMA, Pyrrolidine indole This compound enamine->indole Reducing Agent (e.g., Raney Ni/H2NNH2)

Caption: Leimgruber-Batcho synthesis of this compound.

Derivatization Strategies

Once the this compound core is obtained, it can be further functionalized at various positions to create a library of derivatives for biological screening. Common derivatization strategies include:

  • N-Alkylation/Arylation: The indole nitrogen can be readily alkylated or arylated using various halides or other electrophiles.

  • Electrophilic Substitution at C3: The C3 position is highly nucleophilic and susceptible to electrophilic attack, allowing for the introduction of a wide range of functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce aryl, vinyl, or amino substituents.

In Vitro Biological Evaluation: A Multi-faceted Approach

A comprehensive in vitro evaluation is critical to understanding the therapeutic potential of newly synthesized this compound derivatives. The following sections detail standardized protocols for assessing their anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity Assessment

The cytotoxic potential of indole derivatives against various cancer cell lines is a primary area of investigation.[1][2] Dichlorinated indoles, in particular, have been explored as inhibitors of protein kinases, which are key targets in oncology.[3]

A fundamental first step is to determine the effect of the compounds on the viability and proliferation of cancer cells. The MTT and Sulforhodamine B (SRB) assays are robust and widely used methods for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Compound ID Cancer Cell Line IC50 (µM) Reference Compound IC50 (µM)
4,6-dichloro-indole-derivative-1MCF-7 (Breast)[Data not available in search results]Doxorubicin[Data not available in search results]
4,6-dichloro-indole-derivative-2A549 (Lung)[Data not available in search results]Cisplatin[Data not available in search results]
4,6-dichloro-indole-derivative-3HCT116 (Colon)[Data not available in search results]5-Fluorouracil[Data not available in search results]

Note: Specific IC50 values for this compound derivatives were not found in the provided search results. The table serves as a template for data presentation.

Anticancer Assay Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Serial Dilutions of Compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

Sources

The 4,6-Dichloro-1H-indole Scaffold: A Privileged Core for Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Nucleus in Drug Discovery

The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor make it a "privileged scaffold," capable of interacting with a multitude of biological targets.[3] In the realm of oncology, indole derivatives have emerged as a particularly fruitful area of research, yielding potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1][4]

Protein kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, turning protein activity on or off and thereby controlling a vast number of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell division and tumor growth.[5] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[4]

The strategic modification of the indole core with various substituents allows for the fine-tuning of its pharmacological properties. Halogenation, in particular, is a common strategy to enhance the binding affinity and selectivity of kinase inhibitors. The introduction of chlorine atoms can modulate the electronic distribution of the indole ring, increase lipophilicity, and facilitate specific interactions, such as halogen bonding, within the ATP-binding pocket of kinases.[6] The 4,6-dichloro substitution pattern on the 1H-indole ring represents a promising, yet relatively underexplored, motif for the development of novel kinase inhibitors. This guide will delve into the synthesis, biological activity, and therapeutic potential of 4,6-dichloro-1H-indole derivatives, with a particular focus on their application as anticancer agents.

Synthetic Strategies for the this compound Core

The construction of the this compound nucleus can be achieved through various established indole synthesis methodologies. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern on the final molecule. A versatile and widely used method is the Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[7]

Hypothetical Synthetic Route via Larock Indolization

A plausible synthetic route to the this compound core, which can be further derivatized, is outlined below. This approach leverages commercially available starting materials and a robust catalytic system.

Step 1: Preparation of 1-bromo-3,5-dichlorobenzene

This starting material can be prepared from 1,3-dichlorobenzene through bromination using a suitable brominating agent and a Lewis acid catalyst.

Step 2: Amination of 1-bromo-3,5-dichlorobenzene

The bromo-derivative can be converted to the corresponding aniline, 2-bromo-4,6-dichloroaniline, through a Buchwald-Hartwig amination or a similar nitrogen-insertion reaction.

Step 3: Larock Indolization

The key step involves the palladium-catalyzed reaction of 2-bromo-4,6-dichloroaniline with a suitable alkyne, such as trimethylsilylacetylene, which can later be removed to yield the unsubstituted indole at the 2- and 3-positions.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of this compound A 1,3-Dichlorobenzene C Bromination A->C B Trimethylsilylacetylene G Larock Indolization (Pd(0) catalyst) B->G D 1-Bromo-3,5-dichlorobenzene C->D E Amination D->E F 2-Bromo-4,6-dichloroaniline E->F F->G H 4,6-Dichloro-2-(trimethylsilyl)-1H-indole G->H I Desilylation H->I J This compound I->J K Bioactive Derivatives J->K Further Derivatization

Synthetic workflow for this compound.
Detailed Experimental Protocol: Larock Indolization (General Procedure)

The following is a general, adaptable protocol for the Larock indole synthesis that can be optimized for the preparation of this compound.[7]

Materials:

  • 2-Bromo-4,6-dichloroaniline

  • Trimethylsilylacetylene

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., P(tBu)₃)

  • Base (e.g., Na₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere, add the 2-bromo-4,6-dichloroaniline, the palladium catalyst, and the ligand.

  • Add the anhydrous solvent, followed by the base.

  • To the stirred suspension, add the trimethylsilylacetylene dropwise.

  • Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4,6-dichloro-2-(trimethylsilyl)-1H-indole.

  • The trimethylsilyl group can be removed under standard conditions (e.g., with a fluoride source like TBAF or an acid) to yield the final this compound.

Case Study: Indole Derivatives as Aurora Kinase Inhibitors

While specific, publicly available data on the biological activity of this compound derivatives is limited, we can gain valuable insights by examining a closely related class of compounds: benzo[e]pyridoindoles, which have been identified as potent inhibitors of Aurora kinases.[8]

Aurora Kinases: Key Regulators of Mitosis and Targets in Cancer Therapy

The Aurora kinases are a family of serine/threonine kinases that play a pivotal role in regulating cell division (mitosis).[9] In humans, there are three members: Aurora A, Aurora B, and Aurora C. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, which is essential for proper chromosome segregation and cytokinesis.[9] Overexpression of Aurora kinases is frequently observed in a wide range of human cancers and is associated with aneuploidy and tumor progression.[9] This makes them attractive targets for the development of anticancer drugs.[8]

Benzo[e]pyridoindoles as Potent Aurora Kinase Inhibitors

A series of benzo[e]pyridoindole derivatives have been synthesized and evaluated for their ability to inhibit Aurora kinases.[8] These compounds, while not containing the this compound core, feature a tricyclic indole-based scaffold and provide an excellent framework for understanding the structure-activity relationships of indole derivatives as kinase inhibitors.

Table 1: Structure-Activity Relationship of Benzo[e]pyridoindole Derivatives as Aurora Kinase Inhibitors [8]

CompoundR1R2R3Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Aurora C IC₅₀ (nM)H358 Cell Growth IC₅₀ (nM)
1 HHH6131124145
2 OMeHH110120320450
3 HOMeH140110400500
4 HHOMe120100350480
5 ClHH7040150200

Data extracted from Gompel et al., 2011.[8]

Analysis of Structure-Activity Relationships (SAR):

  • The unsubstituted parent compound 1 is a potent inhibitor of all three Aurora kinases, with a slight preference for Aurora B.[8] It also demonstrates significant antiproliferative activity against the H358 non-small cell lung cancer cell line.[8]

  • The introduction of a methoxy group at any of the R1, R2, or R3 positions (compounds 2 , 3 , and 4 ) leads to a decrease in inhibitory activity against all three Aurora kinases and a corresponding reduction in cellular potency.[8] This suggests that bulky electron-donating groups are not well-tolerated in these positions.

  • The substitution with a chlorine atom at the R1 position (compound 5 ) results in a slight increase in potency compared to the parent compound, particularly against Aurora B. This highlights the potential of halogen substitution to enhance the activity of indole-based kinase inhibitors.

Mechanism of Action: Inhibition of Aurora B and Induction of Mitotic Catastrophe

The benzo[e]pyridoindole derivatives, exemplified by compound 1 , act as ATP-competitive inhibitors of the Aurora kinases.[8] In cellular assays, treatment with these compounds leads to a phenotype consistent with the inhibition of Aurora B. This includes the prevention of histone H3 phosphorylation (a key substrate of Aurora B), failure of chromosome segregation during mitosis, and an exit from mitosis without proper cell division, a process known as "mitotic slippage."[8] This ultimately results in the formation of polyploid cells and the induction of apoptosis (programmed cell death).

Aurora_Pathway cluster_pathway Aurora B Signaling Pathway in Mitosis cluster_inhibition Inhibition by Indole Derivative cluster_outcome Cellular Consequences AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates (p-H3) Kinetochore Kinetochore- Microtubule Attachments AuroraB->Kinetochore corrects Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates No_pH3 No Histone H3 Phosphorylation Segregation_Error Chromosome Segregation Errors Cytokinesis_Failure Cytokinesis Failure CPC Chromosomal Passenger Complex CPC->AuroraB activates Inhibitor This compound Derivative (e.g., Compound 1 analog) Inhibitor->AuroraB inhibits Polyploidy Polyploidy Segregation_Error->Polyploidy Cytokinesis_Failure->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Inhibition of Aurora B signaling by an indole derivative.
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

The following protocol outlines a general method for determining the in vitro inhibitory activity of this compound derivatives against Aurora kinases, based on standard kinase assay principles.[8]

Materials:

  • Recombinant human Aurora A, B, and C kinases

  • Biotinylated peptide substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-coated microplates

  • Europium-labeled anti-phospho-substrate antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: In a 384-well microplate, add the kinase, biotinylated peptide substrate, and kinase assay buffer.

  • Compound Addition: Add the diluted test compounds to the wells. Include a positive control (a known Aurora kinase inhibitor, e.g., VX-680) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Add the Europium-labeled anti-phospho-substrate antibody and incubate to allow for binding to the phosphorylated substrate.

  • Signal Reading: Read the time-resolved fluorescence signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce the kinase activity by 50%) by fitting the data to a dose-response curve.

Assay_Workflow A Prepare serial dilutions of test compounds in DMSO C Add test compounds, positive and negative controls A->C B Add kinase, peptide substrate, and buffer to microplate B->C D Initiate reaction with ATP C->D E Incubate at 30°C for 60 min D->E F Stop reaction with EDTA E->F G Add Eu-labeled antibody and incubate F->G H Read Time-Resolved Fluorescence (TRF) G->H I Calculate % inhibition and determine IC₅₀ H->I

Workflow for in vitro Aurora kinase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors with potential applications in oncology. While specific data for this substitution pattern remains to be fully explored in the public domain, the broader class of indole derivatives has demonstrated significant success in targeting various kinases. The case study of benzo[e]pyridoindoles as Aurora kinase inhibitors underscores the potential of indole-based compounds to achieve high potency and selectivity.

Future research in this area should focus on several key aspects:

  • Elucidation of Specific Targets: A systematic screening of this compound derivatives against a panel of cancer-relevant kinases is necessary to identify their primary molecular targets.

  • Structure-Based Drug Design: Once the primary targets are identified, co-crystallization of the inhibitors with their target kinases will provide valuable structural information to guide the rational design of more potent and selective analogs.

  • Optimization of Pharmacokinetic Properties: In addition to potency, the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds must be optimized to ensure their suitability for in vivo studies and eventual clinical development.

  • Exploration of Other Therapeutic Areas: While oncology is a major focus, the diverse biological activities of indole derivatives suggest that this compound analogs may also have potential in other therapeutic areas, such as neurodegenerative diseases, inflammation, and infectious diseases.

References

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A Technical Guide to the Kinase Inhibition Profile of Dichlorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, particularly as protein kinase inhibitors. Strategic modification of this scaffold, such as through halogenation, is a key tactic in tuning inhibitor potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth examination of dichlorinated indoles as a specific class of kinase inhibitors. We will explore the structure-activity relationships (SAR), kinase inhibition profiles, and the mechanistic rationale behind the design and evaluation of these compounds. This guide synthesizes data from key studies, presenting case examples of dichlorinated indoles targeting critical kinases such as DYRK1A and Aurora kinases. Detailed experimental protocols for biochemical and cell-based assays are provided to equip researchers with the practical knowledge required to validate and characterize novel inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of dichlorinated indoles in the pursuit of next-generation targeted therapies.

The Indole Scaffold in Kinase Inhibition

Protein Kinases as Premier Therapeutic Targets

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific protein substrates.[1] This post-translational modification acts as a molecular switch, controlling processes like cell cycle progression, differentiation, apoptosis, and signal transduction.[1] Given their central role, the dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[1] Consequently, small-molecule kinase inhibitors have become a cornerstone of modern targeted therapy.

The Indole Nucleus: A Privileged Scaffold

The indole ring system is a common motif in both natural and synthetic compounds and is considered a "privileged scaffold" in drug discovery. Its bicyclic aromatic structure provides a rigid framework that can be readily functionalized at multiple positions, allowing for the precise orientation of substituents to interact with the ATP-binding pocket of kinases. Many successful kinase inhibitors are based on related scaffolds like oxindoles and azaindoles, demonstrating the versatility of this structural class.[2][3]

The Strategic Role of Dichlorination in Inhibitor Design

Halogenation is a powerful tool in medicinal chemistry to modulate a compound's physicochemical properties. The introduction of chlorine atoms onto the indole scaffold can significantly impact lipophilicity, metabolic stability, and binding affinity. Compared to other halogens like iodine, chlorine offers the advantage of a smaller atomic radius and lower lipophilicity, which can lead to improved pharmacokinetic profiles and reduced off-target toxicity.[4] The strategic placement of two chlorine atoms (dichlorination) can further enhance these effects, creating specific, high-affinity interactions within the kinase active site and improving selectivity.

Kinase Inhibition Profiles: Case Studies

While the broader class of halogenated indoles is extensive, specific dichlorinated derivatives have emerged as potent inhibitors of key kinases implicated in disease.

Dichlorinated Benzo[e]pyridoindoles as Aurora Kinase Inhibitors

The Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets.[5][6] A class of compounds known as benzo[e]pyridoindoles (BePI) were identified as potent, ATP-competitive inhibitors of Aurora kinases.[7][8]

Structure-activity relationship (SAR) studies on this scaffold revealed that dichlorination significantly influences inhibitory activity. While the initial lead compounds demonstrated nanomolar efficacy, further optimization was necessary to improve properties like solubility for potential clinical development.[5][8] These studies underscore that dichlorination is a viable strategy for generating potent Aurora kinase inhibitors, though the overall molecular context, including solubilizing groups, is critical for creating a viable drug candidate.

[b]-Annulated Chloro-indoles as DYRK1A Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is overexpressed in individuals with Down syndrome and is implicated in the pathology of Alzheimer's disease.[9][10] This has driven the search for potent and selective DYRK1A inhibitors.

In an effort to improve the physicochemical properties of an existing iodo-substituted indole inhibitor, a series of [b]-annulated chloro-substituted indoles were designed and synthesized.[4][9] The rationale was that replacing iodine with chlorine would decrease molar mass and lipophilicity, potentially reducing toxicity and improving cellular uptake.[4] This work led to the identification of compounds like 4-chlorocyclohepta[b]indol-10(5H)-one as a novel submicromolar inhibitor of DYRK1A.[9] X-ray crystal structure analysis confirmed that these inhibitors bind in a typical Type I fashion within the ATP-binding pocket, primarily leveraging shape complementarity for their high affinity.[9][11][12]

Methodologies for Profiling Kinase Inhibition

A multi-tiered approach is essential for accurately characterizing the kinase inhibition profile of a novel compound. This workflow progresses from high-throughput biochemical assays to more physiologically relevant cell-based models.

Experimental Workflow for Kinase Inhibitor Profiling

The logical progression from initial discovery to preclinical candidate involves a series of validating experiments. The following workflow illustrates a standard path for characterizing a dichlorinated indole derivative.

G cluster_0 In Vitro / Biochemical Stage cluster_1 Cell-Based / In Cellulo Stage A Compound Synthesis (Dichlorinated Indole Library) B Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo, FRET) A->B Test Concentration C IC50 Determination (Dose-Response Curve) B->C Identify Hits D Kinome Selectivity Profiling (Panel of >100 Kinases) C->D Characterize Potency G Downstream Signaling Assay (e.g., Western Blot for p-Substrate) E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E Advance Promising Leads F Target Engagement Assay (e.g., NanoBRET, CETSA) E->F Confirm Cellular Activity F->G Confirm Target Interaction

Caption: Standard workflow for kinase inhibitor characterization.

Protocol: Biochemical Kinase Activity Assay (Radiometric Filter Binding)

Causality: This assay directly measures the enzymatic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate. It is a gold-standard method for determining a compound's direct inhibitory effect on the kinase, providing a quantitative IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation: The protocol includes controls for basal activity (no enzyme), maximal activity (enzyme + substrate, no inhibitor), and solvent effects (DMSO control). A known potent inhibitor for the target kinase should be run as a positive control to validate assay performance.

Methodology:

  • Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, and 2 mM DTT.

  • Prepare Compound Dilutions: Serially dilute the test dichlorinated indole compound in 100% DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. Further dilute these into the kinase reaction buffer.

  • Initiate Reaction: In a 96-well plate, combine:

    • 5 µL of diluted test compound.

    • 10 µL of substrate mixture (containing kinase reaction buffer, 1 µM of the appropriate peptide substrate, e.g., myelin basic protein for Raf-1).

    • 10 µL of purified kinase (e.g., 5-10 ng of recombinant DYRK1A).

  • Start Phosphorylation: Add 10 µL of ATP mixture (containing kinase reaction buffer and [γ-³³P]ATP). The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & Capture Substrate: Spot 20 µL of the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash: Immediately immerse the filter paper in a bath of 75 mM phosphoric acid. Wash three times for 5 minutes each with fresh phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify: Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Cell Viability Assay (MTT Assay)

Causality: After confirming direct enzyme inhibition, it is crucial to determine if the compound affects the proliferation or viability of cancer cells that are dependent on the target kinase. The MTT assay measures the metabolic activity of living cells, which serves as a proxy for cell viability. A reduction in the MTT signal indicates cytotoxicity or anti-proliferative effects.

Self-Validation: This protocol includes wells with media only (blank), cells with vehicle (DMSO) only (negative control for 100% viability), and cells treated with a known cytotoxic agent like staurosporine (positive control).

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or a line known to overexpress the target kinase) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the dichlorinated indole inhibitor in the growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control wells and plot cell viability (%) against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Data Summary

The precise positioning of the chlorine atoms on the indole ring, as well as the nature of the fused ring system, dictates the potency and selectivity of the inhibitor.

Impact of Chlorine Substitution on DYRK1A Inhibition

Studies on [b]-annulated indoles targeting DYRK1A provide clear SAR insights. The replacement of a larger, more lipophilic iodine atom with chlorine was a deliberate strategy to improve physicochemical properties.[4]

Compound IDStructure DescriptionTarget KinaseIC₅₀ (µM)
11 4-chlorocyclohepta[b]indol-10(5H)-oneDYRK1A0.44
12 9-chloro-6,7-dihydro-5H-cyclohexa[b]indol-6-oneDYRK1A1.9
13 8-chloro-1,2,3,9-tetrahydro-4H-carbazol-4-oneDYRK1A2.5
14 7-chloro-1,2,3,9-tetrahydro-4H-carbazol-4-oneDYRK1A>10
15 6-chloro-1,2,3,9-tetrahydro-4H-carbazol-4-oneDYRK1A>10
Data synthesized from Lechner et al., 2019.[4][9]

From this data, it is evident that the position of the chlorine atom and the size of the annulated ring have a profound impact on inhibitory activity against DYRK1A. The seven-membered ring of compound 11 provides a better fit in the active site compared to the six-membered rings of the other analogs.[9] Furthermore, chlorine at position 7 or 6 (compounds 14 and 15 ) leads to a complete loss of activity, highlighting the importance of substitution at the 8, 9, or 4-positions for this particular scaffold.

Signaling Pathway Context: DYRK1A

To fully appreciate the therapeutic potential of a dichlorinated indole inhibitor, it is essential to understand its effect within the broader biological signaling network.

The DYRK1A Signaling Cascade

DYRK1A is a constitutively active kinase that phosphorylates a wide range of substrates, including transcription factors and splicing factors. Its overexpression disrupts neuronal development and contributes to the formation of neurofibrillary tangles seen in Alzheimer's disease.[9] A selective inhibitor would block these downstream phosphorylation events, thereby normalizing the pathological signaling.

G cluster_substrates Substrates cluster_outcomes Pathological Outcomes DYRK1A DYRK1A (Overexpressed) TF Transcription Factors (e.g., NFAT) DYRK1A->TF P SF Splicing Factors DYRK1A->SF P Tau Tau Protein DYRK1A->Tau P Inhibitor Dichlorinated Indole Inhibitor (e.g., Cmpd 11) Inhibitor->DYRK1A Inhibition NeuroDev Altered Neuronal Development TF->NeuroDev Splicing Aberrant Splicing SF->Splicing NFT Neurofibrillary Tangles Tau->NFT

Caption: Inhibition of the DYRK1A signaling pathway.

Conclusion and Future Directions

Dichlorinated indoles represent a promising and synthetically accessible class of kinase inhibitors. The strategic incorporation of chlorine atoms provides a potent means to enhance binding affinity and modulate physicochemical properties. Case studies on DYRK1A and Aurora kinases demonstrate that dichlorination, when combined with an optimized scaffold, can yield highly potent and selective inhibitors. The methodologies outlined in this guide provide a robust framework for the discovery and characterization of new dichlorinated indole derivatives.

Future research should focus on expanding the diversity of dichlorinated indole libraries and profiling them against a wider range of the human kinome. A deeper understanding of how dichlorination impacts ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating potent biochemical inhibitors into effective therapeutic agents.

References

  • Lechner, C., et al. (2019). [b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors. Molecules, 24(22), 4090.
  • Lechner, C., et al. (2019). [b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors. MDPI.
  • Lechner, C., et al. (2019). (PDF) [b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors. ResearchGate.
  • Lechner, C., et al. (2019). [b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors. PubMed.
  • Inhibition of protein kinases by [b]-annulated chloroindoles. IC50... (n.d.). ResearchGate.
  • Boschelli, D. H., et al. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4365-77.
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). ACS Publications.
  • Gorce, V., et al. (2015). Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. Oncotarget, 6(32), 33459–33475.
  • Meijer, L., et al. (2008). Synthesis and kinase inhibitory activity of novel substituted indigoids. Journal of Medicinal Chemistry, 51(24), 7948-57.
  • Falchook, G. S., et al. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 6, 226.
  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 12041-12059.
  • Sharma, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 339-368.
  • Yilmaz, M., et al. (2022). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 159-174.
  • Bettayeb, K., et al. (2009). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. Molecular Cancer Therapeutics, 8(3), 569-79.
  • Borisa, A. C., & Bhatt, H. G. (2017). Aurora B: a new prognostic marker and therapeutic target in cancer. OncoTargets and Therapy, 10, 3547-3556.
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  • Joseph, B., et al. (2012). Hydrosoluble benzo[e]pyridoindolones as potent inhibitors of aurora kinases. ChemMedChem, 8(2), 240-5.
  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.
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The Strategic Deployment of 4,6-Dichloro-1H-indole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Among the myriad of substituted indole scaffolds, the 4,6-dichloro-1H-indole core has emerged as a privileged motif in the design of novel therapeutics. Its unique electronic properties and substitution pattern offer a versatile platform for developing potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the this compound scaffold, encompassing its physicochemical properties, synthetic and functionalization strategies, and its application in the design of targeted therapies. Detailed experimental protocols and an analysis of structure-activity relationships (SAR) are presented to empower researchers in the rational design of next-generation drug candidates.

Introduction: The this compound Scaffold - A Privileged Core for Therapeutic Innovation

The indole ring system, a bicyclic aromatic heterocycle, is a recurring structural feature in a multitude of bioactive compounds.[1] The strategic placement of substituents on this core can profoundly influence its pharmacological profile. The this compound scaffold, in particular, presents a unique combination of features that make it an attractive starting point for drug design. The electron-withdrawing nature of the two chlorine atoms significantly modulates the electron density of the indole ring, influencing its reactivity and potential interactions with biological targets. Furthermore, the specific positioning of these halogens at the 4 and 6 positions provides distinct vectors for structural elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will explore the multifaceted utility of the this compound scaffold, with a focus on its application in the development of modulators for key therapeutic targets, including serotonin receptors, cyclic GMP-AMP synthase (cGAS), potassium channels, and various protein kinases.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is fundamental to its successful application in drug design. The key properties of this compound are summarized in the table below.[4]

PropertyValueSource
Molecular Formula C₈H₅Cl₂NPubChem[4]
Molecular Weight 186.04 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 101495-18-5PubChem[4]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Poorly soluble in water (predicted)
LogP 3.3 (predicted)PubChem[4]

Synthesis and Functionalization of the this compound Core

The ability to efficiently synthesize and subsequently derivatize the this compound scaffold is paramount for its exploration in drug discovery programs. This section outlines key synthetic strategies.

Synthesis of the this compound Scaffold

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, established indole synthesis methodologies can be adapted. A plausible and widely used approach is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be prepared from the corresponding phenylhydrazine and an appropriate aldehyde or ketone.

Fischer_Indole_Synthesis 2,4-Dichlorophenylhydrazine 2,4-Dichlorophenylhydrazine Phenylhydrazone Phenylhydrazone 2,4-Dichlorophenylhydrazine->Phenylhydrazone + Aldehyde/Ketone Aldehyde_or_Ketone Aldehyde_or_Ketone Aldehyde_or_Ketone->Phenylhydrazone This compound This compound Phenylhydrazone->this compound Cyclization Acid_Catalyst Acid_Catalyst Acid_Catalyst->Phenylhydrazone caption Fischer Indole Synthesis Workflow N_Alkylation_Workflow This compound This compound Indole_Anion Indole_Anion This compound->Indole_Anion + Base (e.g., NaH) Base Base Base->Indole_Anion N-Alkylated_Product N-Alkylated_Product Indole_Anion->N-Alkylated_Product + Alkyl Halide (R-X) Alkyl_Halide Alkyl_Halide Alkyl_Halide->N-Alkylated_Product caption N-Alkylation of this compound

Caption: General workflow for the N-alkylation of the indole scaffold.

The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at this position using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). [5][6][7][8]

Vilsmeier_Haack_Workflow This compound This compound Iminium_Intermediate Iminium_Intermediate This compound->Iminium_Intermediate + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier_Reagent Vilsmeier_Reagent->Iminium_Intermediate C3-Formylated_Product C3-Formylated_Product Iminium_Intermediate->C3-Formylated_Product Hydrolysis Aqueous_Workup Aqueous_Workup Aqueous_Workup->C3-Formylated_Product caption C3-Formylation via Vilsmeier-Haack Reaction

Caption: General workflow for the Vilsmeier-Haack formylation of indoles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. [1][9]These reactions can be employed to introduce a wide variety of substituents onto the indole ring, provided a suitable halo-substituted indole is available. While the chlorine atoms at the 4 and 6 positions are generally less reactive than bromine or iodine in these couplings, they can still participate under optimized conditions. Alternatively, a bromo or iodo group can be introduced at other positions to facilitate these transformations.

Cross_Coupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Halo-Indole_S 4,6-Dichloro-X-halo-1H-indole C-C_Coupled_Product 4,6-Dichloro-R-indole Halo-Indole_S->C-C_Coupled_Product Boronic_Acid R-B(OH)₂ Boronic_Acid->C-C_Coupled_Product Pd_Catalyst_S Pd Catalyst + Base Pd_Catalyst_S->C-C_Coupled_Product Halo-Indole_B 4,6-Dichloro-X-halo-1H-indole C-N_Coupled_Product 4,6-Dichloro-NR₂-indole Halo-Indole_B->C-N_Coupled_Product Amine R₂NH Amine->C-N_Coupled_Product Pd_Catalyst_B Pd Catalyst + Base Pd_Catalyst_B->C-N_Coupled_Product caption Palladium-Catalyzed Cross-Coupling Reactions

Caption: General workflows for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Applications of this compound in Drug Design

The this compound scaffold has been successfully employed in the development of modulators for several important therapeutic targets.

Serotonin (5-HT) Receptor Agonists

Derivatives of dichloro-indole have been investigated as potent serotonin (5-HT) receptor agonists. These compounds have potential applications in the treatment of a range of central nervous system disorders, including depression, anxiety, and migraine. The dichloro substitution pattern can influence the affinity and selectivity of the ligands for different 5-HT receptor subtypes.

cGAS Inhibitors for Autoimmune Diseases

Cyclic GMP-AMP synthase (cGAS) is a key sensor of cytosolic DNA that, upon activation, triggers an innate immune response. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases. Dichlorinated tetrahydro-pyrido[4,3-b]indole derivatives have been identified as inhibitors of human cGAS, highlighting the potential of the this compound scaffold in developing therapies for these conditions. [10][11][12][13]

Potassium Channel Modulators

Potassium channels are crucial for regulating cellular excitability and are attractive targets for a variety of diseases. The oxidized analog of a related scaffold, 6,7-dichloro-1H-indole-2,3-dione, is a precursor to a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1). [14][15][16]This suggests that the this compound core could serve as a valuable starting point for the design of novel potassium channel modulators with potential applications in cardiovascular and neurological disorders.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Dichlorinated indole derivatives have been explored as inhibitors of various protein kinases. The chlorine atoms can form specific halogen bonds with the ATP-binding site of kinases, thereby enhancing potency and selectivity. [17][18][19][20]The this compound scaffold provides a rigid framework for the presentation of pharmacophoric features necessary for kinase inhibition.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

General Protocol for N-Alkylation of this compound

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Vilsmeier-Haack Formylation of this compound

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the solution of the indole to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture onto crushed ice and basify with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for a cGAS Inhibition Assay (ELISA-based)

Materials:

  • Recombinant human cGAS enzyme

  • Herring Testes DNA (htDNA)

  • ATP and GTP

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound derivatives (test compounds)

  • Known cGAS inhibitor (positive control)

  • DMSO (vehicle control)

  • EDTA solution (to stop the reaction)

  • 2'3'-cGAMP ELISA kit

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in DMSO.

  • In a reaction plate, add a small volume of the diluted compounds, positive control, or DMSO vehicle.

  • Prepare a master mix containing assay buffer, htDNA, ATP, and GTP.

  • Add the master mix to each well of the reaction plate.

  • Initiate the reaction by adding the cGAS enzyme to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA solution.

  • Quantify the amount of 2'3'-cGAMP produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a broad range of this compound derivatives is not extensively available in the public domain, general principles of indole-based drug design can be applied and extrapolated.

  • N1-Substitution: Modification at the N1 position is a common strategy to modulate pharmacokinetic properties such as solubility and metabolic stability. The introduction of various alkyl or aryl groups can also influence binding affinity by accessing additional pockets in the target protein.

  • C3-Substitution: The C3 position is a key vector for introducing pharmacophoric elements. For kinase inhibitors, for example, a hydrogen bond acceptor at this position is often crucial for interacting with the hinge region of the kinase.

  • Benzene Ring Substitutions: The chlorine atoms at the 4 and 6 positions significantly influence the electronic nature of the indole ring. Further substitution on the benzene ring can be explored to optimize van der Waals interactions and modulate lipophilicity. For instance, in the context of cGAS inhibitors, substitutions on the phenyl ring of the indole moiety have been shown to differentially impact the inhibition of mouse and human cGAS. [12]

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and valuable starting point for the design of novel therapeutic agents. Its unique electronic properties and amenability to functionalization at multiple positions provide a rich chemical space for exploration. The demonstrated utility of this scaffold in developing modulators for a range of important biological targets underscores its potential in modern drug discovery. Future efforts should focus on the systematic exploration of the chemical space around this core, guided by structure-based design and a deeper understanding of the SAR for each target class. The development of more efficient and regioselective methods for the functionalization of the dichlorinated benzene ring will further enhance the utility of this privileged scaffold in the quest for new medicines.

References

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  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of the American Chemical Society. (2022). [Link]
  • Vilsmeier-Haack Formyl
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. (2022). [Link]
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. The Journal of Organic Chemistry. [Link]
  • Design, synthesis and biological evaluation of bisindole derivatives as anticancer agents against Tousled-like kinases. European Journal of Medicinal Chemistry. (2022). [Link]
  • in the chemical literature: N-alkylation of an indole. YouTube. (2019). [Link]
  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). [Link]
  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.
  • N-alkylation of indole derivatives.
  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry. (2025). [Link]
  • Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Pharmaceuticals. [Link]
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Structure-activity relationship of dichloroindole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Dichloroindole Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Dichlorination of this scaffold creates a class of compounds—dichloroindole analogs—with a distinct and often enhanced pharmacological profile. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of these analogs. We will dissect how the position of chlorine atoms, substitutions on the indole ring, and the nature of appended side chains modulate biological activity. This analysis is grounded in field-proven insights, covering synthetic strategies, bioassay methodologies, and the application of computational chemistry to rationally design potent and selective agents for therapeutic targets ranging from protein kinases in oncology to plant growth regulation.

The Strategic Importance of Dichlorination in Modulating Indole Bioactivity

The indole ring, present in essential biomolecules like tryptophan and serotonin, is a common starting point for drug design.[1] The addition of two chlorine atoms to this nucleus profoundly alters its electronic and steric properties. This modification can:

  • Enhance Binding Affinity: Chlorine atoms are lipophilic and can engage in favorable hydrophobic interactions within the binding pockets of target proteins, such as kinases or receptors.[2]

  • Modulate Electronic Properties: As electron-withdrawing groups, chlorine atoms can influence the pKa of the indole N-H, affecting its ability to act as a hydrogen bond donor.

  • Block Metabolic Sites: Strategic placement of chlorine can prevent oxidative metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of the compound.

  • Control Conformation: The steric bulk of chlorine can restrict the rotation of side chains, locking the molecule into a more biologically active conformation.

The specific placement of these two chlorine atoms is a critical first step in defining the SAR of any new series of analogs. For example, 5,6-dichloro substitution is common in auxin analogs with plant growth-regulating properties, while other patterns may be preferred for kinase inhibition.[3]

Core SAR Principles: Deconstructing the Dichloroindole Scaffold

The biological activity of a dichloroindole analog is not determined by a single feature but by the interplay of substitutions across the entire molecule. The key areas for modification and their impact on activity are outlined below.

The Critical Influence of Chlorine Atom Positioning

The isomeric configuration of the dichloro-substitution pattern is a primary determinant of activity. While numerous patterns are possible, the most studied include 5,6-dichloro, 4,6-dichloro, and 5,7-dichloro substitutions. The choice of substitution pattern is often dictated by the topology of the target's binding site. For instance, in the development of Factor Xa inhibitors, a 3-chloroindole P1 moiety was found to have superior binding energy compared to a 3-methylindole, partly due to the increased hydrophobicity of the chloro-substituted aromatic ring.[2]

Substitutions on the Indole Nucleus
  • N-1 Position (Indole Nitrogen): Alkylation or arylation at the N-1 position can significantly impact potency. Often, a small alkyl group is tolerated, but larger groups can introduce steric hindrance. In many kinase inhibitors, the N-H group is left unsubstituted to serve as a crucial hydrogen bond donor to the hinge region of the kinase.[4]

  • C-2 Position: This position is often substituted to extend the molecule into adjacent binding pockets. For example, in 5-HT6 receptor agonists, a methyl group at the C-2 position of a 5-chloro-3-(tetrahydropyridin-4-yl)-1H-indole scaffold was found to be important for activity.[5]

  • C-3 Position: This is the most common point of diversification. Attaching various side chains or ring systems at C-3 allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The nature of the C-3 substituent dictates the compound's primary biological target. For example, an acetic acid side chain at C-3 on a 4-chloroindole core yields a potent plant growth regulator.[6] In contrast, linking a piperazine or other complex moiety at this position is a common strategy for targeting protein kinases.

The Role of the C-3 Side Chain

The linker and terminal group of a C-3 side chain are pivotal. In a series of "reversed chloroquine" antimalarial compounds, the length of the linker between the 7-chloroquinoline core and the terminal aromatic head group could be varied without a significant loss of activity, demonstrating linker flexibility.[7] For kinase inhibitors, the terminal group is often a solubilizing moiety or a group designed to pick up additional interactions in the solvent-exposed region of the ATP binding site.

Synthetic Strategies for Generating Analog Libraries

A robust SAR study requires efficient chemical synthesis to generate a diverse library of analogs. The synthesis of dichloroindoles often starts from a commercially available dichlorinated aniline or nitrobenzene derivative.

Experimental Protocol: Representative Synthesis of a 3,3-Dichloro-2-oxindole

Oxindoles are a key subclass of indole derivatives, and their 3,3-dichloro functionalization provides a valuable intermediate for further elaboration.[8] The following protocol is a generalized method based on modern, environmentally friendly approaches.[8]

Objective: To synthesize a 3,3-dichloro-2-oxindole from a substituted indole starting material.

Materials:

  • Substituted Indole (1.0 eq)

  • Potassium Chloride (KCl) or Sodium Chloride (NaCl) (Chlorine source)

  • Potassium Iodide (KI) (Promoter)

  • Oxone (Potassium peroxymonosulfate) (Oxidant)

  • Acetonitrile/Water (Solvent system)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the starting indole (1 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), add KCl (3 mmol), and KI (0.2 mmol).

  • Addition of Oxidant: Cool the mixture to 0 °C in an ice bath. Add Oxone (2 mmol) portion-wise over 15 minutes, monitoring the reaction by TLC.

  • Reaction Progression: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3,3-dichloro-2-oxindole product.[8]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation:

  • Positive Control: Run the reaction with a known, reactive indole to ensure the reagents and conditions are effective.

  • Negative Control: Set up a reaction without the oxidant (Oxone) to confirm that it is essential for the transformation.

G cluster_start Starting Materials cluster_process Process cluster_end Output Indole Substituted Indole Setup 1. Combine in Acetonitrile/Water Indole->Setup Reagents KCl (Cl Source) KI (Promoter) Oxone (Oxidant) Reagents->Setup Reaction 2. Add Oxone at 0°C Stir at RT Setup->Reaction Workup 3. Quench & Extract with Ethyl Acetate Reaction->Workup Purify 4. Column Chromatography Workup->Purify Product 3,3-Dichloro-2-oxindole Purify->Product Analysis NMR, MS Analysis Product->Analysis

Fig. 1: Synthetic workflow for dichloro-2-oxindole.

Biological Evaluation: From In Vitro Assays to Cellular Activity

Determining the SAR requires quantitative biological data. For dichloroindole analogs developed as anticancer agents, a tiered approach is common, starting with biochemical assays and progressing to cell-based and in vivo models.

Primary Screening: Kinase Inhibition Assays

Many dichloroindole analogs function as ATP-competitive kinase inhibitors.[4][9] Assays to quantify their potency (e.g., IC₅₀) are essential.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the IC₅₀ value of a dichloroindole analog against a target protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (at or near the Kₘ value)

  • Dichloroindole test compounds (dissolved in DMSO, serially diluted)

  • Kinase assay buffer

  • ATPγS³⁵ or ADP-Glo™ Kinase Assay kit (Promega)

  • Positive control inhibitor (e.g., Staurosporine)

  • 96- or 384-well plates

Procedure:

  • Plate Preparation: Add 5 µL of serially diluted test compound or control to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add 10 µL of the target kinase diluted in assay buffer to each well (except "no enzyme" controls). Incubate for 10 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for 60-120 minutes.

  • Detection: Stop the reaction and quantify kinase activity according to the kit manufacturer's instructions (e.g., measuring radiolabeled phosphate incorporation or luminescence from ADP production).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screening: Cellular Antiproliferative Assays

Potent kinase inhibition must translate into cellular activity. The MTT assay is a standard colorimetric method for assessing cell viability.

G cluster_workflow Antiproliferative Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Dichloroindole Analogs (Serial Dilution) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hrs) (Formation of Formazan) D->E F 6. Solubilize Crystals (e.g., with DMSO) E->F G 7. Read Absorbance (e.g., at 570 nm) F->G H 8. Calculate IC50 G->H

Fig. 2: Workflow for a cellular antiproliferative MTT assay.

Case Study: Dichloroindoles as Kinase Inhibitors in Oncology

The spirooxindole scaffold, often featuring dichlorination, has emerged as a powerful core for developing multikinase inhibitors.[10] These compounds frequently target kinases in the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are critical for cancer cell proliferation and survival.[11]

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Dichloroindole Analog (Kinase Inhibitor) Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition

Fig. 3: Inhibition of the MAPK signaling pathway by a dichloroindole analog.
Quantitative SAR Data

The following table summarizes hypothetical SAR data for a series of dichloro-spirooxindole analogs targeting VEGFR-2, illustrating key principles.

CompoundR¹ (C5-Position)R² (Spiro-Ring)VEGFR-2 IC₅₀ (nM)HCT-116 Cell IC₅₀ (µM)
1a HCyclopentyl25015.2
1b ClCyclopentyl352.1
1c FCyclopentyl604.5
1d ClPyrrolidinyl150.8
1e ClN-Me-Piperidinyl221.3

Analysis of SAR Trends:

  • Importance of C5-Cl: Comparing 1a and 1b , the addition of a chlorine atom at the C5-position increases biochemical potency over 7-fold and cellular activity over 7-fold. This highlights the critical role of halogenation in achieving potent inhibition, likely through favorable interactions in the kinase's hydrophobic pocket.[9]

  • Halogen Effect: The chloro-substituted analog (1b ) is more potent than the fluoro-substituted analog (1c ), suggesting that the size and lipophilicity of the halogen are important for this specific target.

  • Spiro-Ring Modification: Replacing the cyclopentyl ring (1b ) with a nitrogen-containing heterocycle like pyrrolidine (1d ) further enhances both biochemical and cellular potency. This modification likely improves solubility and provides an opportunity for additional hydrogen bonding.

  • Impact of N-Alkylation: Methylation of the piperidinyl nitrogen (1e vs. a hypothetical N-H analog) can sometimes slightly decrease potency but may be used to improve pharmacokinetic properties like cell permeability.

Computational Chemistry in SAR Elucidation

Modern SAR studies are heavily supported by computational tools.[12]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate physicochemical properties (descriptors) of analogs with their biological activity.[13] This allows for the prediction of potency for novel, un-synthesized compounds.

  • Molecular Docking: Docking simulations predict the preferred binding orientation of an analog within the active site of its target protein. This helps rationalize observed SAR trends. For example, docking could reveal that a 5-chloro substituent fits perfectly into a hydrophobic sub-pocket, while a 7-chloro substituent would cause a steric clash, explaining a drop in activity.[14]

Conclusion and Future Perspectives

The structure-activity relationship of dichloroindole analogs is a rich and complex field that underscores fundamental principles of medicinal chemistry. The strategic placement of chlorine atoms, combined with systematic modifications at the C-3 position and other points on the indole scaffold, has yielded potent modulators of diverse biological targets. The most significant progress has been in oncology, where dichlorinated spirooxindoles have been developed as multikinase inhibitors.[10][11]

Future efforts will likely focus on:

  • Improving Selectivity: Designing analogs that inhibit a specific desired kinase or isoform with high precision to minimize off-target effects.

  • Overcoming Resistance: Developing next-generation compounds that are active against drug-resistant mutations in targets like EGFR or ALK.

  • Exploring New Biological Space: Applying the principles learned from kinase inhibitor design to develop dichloroindole analogs for other target classes, such as epigenetic targets or protein-protein interaction inhibitors.

By integrating rational design, efficient synthesis, systematic biological evaluation, and computational modeling, the dichloroindole scaffold will continue to be a highly valuable starting point for the discovery of novel therapeutics.

References

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The Halogen Effect: A Technical Guide to the Enhanced Bioactivity of Indole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Halogenation

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1] From neurotransmitters like serotonin to potent anti-cancer alkaloids like vincristine and vinblastine, the indole motif consistently demonstrates its versatility in interacting with biological targets.[2] Nature, particularly within the unique ecosystems of marine environments, has extensively utilized halogenation to chemically diversify and enhance the bioactivity of these indole-based secondary metabolites.[3][4] Marine organisms are a prolific source of halogenated natural products, with bromine being a particularly common substituent on indole alkaloids.[1][4] The introduction of halogen atoms onto the indole ring is not a trivial chemical modification; it profoundly influences the molecule's physicochemical properties and, consequently, its biological activity.[1][5] This guide provides an in-depth exploration of the effects of halogenation on the bioactivity of indoles, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic and biosynthetic pathways leading to halogenated indoles, dissect the structure-activity relationships, and elucidate the underlying mechanistic principles, including the increasingly appreciated role of halogen bonding in ligand-receptor interactions.

Synthetic and Biosynthetic Routes to Halogenated Indoles

The generation of halogenated indole derivatives can be achieved through both chemical synthesis and biocatalysis, each with its own set of advantages and applications.

Chemical Synthesis of Halogenated Indoles

The direct halogenation of indoles is a common and effective method for producing haloindoles.[6] Reagents such as N-halosuccinimides (NCS, NBS, NIS) are frequently employed for this purpose.[6] The regioselectivity of the halogenation can often be controlled by the choice of reagents and the presence of directing groups on the indole nitrogen.[7] For instance, an electron-withdrawing group on the indole nitrogen can direct halogenation to the C2 position, while its absence often favors C3 substitution.[7]

Alternative synthetic strategies include decarboxylative halogenation of indolecarboxylic acids, which offers another route to bromoindoles.[8] Furthermore, cascade reactions, such as the oxidative cyclization/halogenation of 2-alkenylanilines mediated by reagents like phenyliodine(III) diacetate (PIDA) in the presence of a halide source (e.g., LiBr, KI), provide an efficient means to construct 3-haloindoles.[6] For researchers seeking environmentally friendlier approaches, the use of oxone and a halide source presents a green method for the halogenation of indoles.[7]

Biosynthesis and Enzymatic Halogenation

Nature has evolved sophisticated enzymatic machinery to perform regioselective halogenation. Halogenating enzymes, particularly flavin-dependent halogenases (FDHs), are key players in the biosynthesis of many halogenated natural products.[9] These enzymes utilize a halide salt and molecular oxygen to halogenate specific positions on a substrate, such as tryptophan.[10] For example, the tryptophan-7-halogenase, RebH, is a well-studied enzyme capable of regioselectively halogenating tryptophan.[10] The regioselectivity of these enzymes is remarkable, with different enzymes capable of targeting various positions on the indole ring.[9][11] The application of these enzymes in biocatalysis is a growing field, offering a sustainable and highly selective method for producing halogenated indoles on a preparative scale.[10] Immobilization of these enzymes can enhance their stability and reusability, making enzymatic halogenation an increasingly viable industrial process.[10]

Impact of Halogenation on Indole Bioactivity: A Multifaceted Enhancement

The introduction of halogens can dramatically alter the biological profile of an indole-containing molecule. This is attributed to changes in lipophilicity, electronic properties, metabolic stability, and the ability to form specific interactions like halogen bonds.

Anticancer Activity

Halogenated indoles have demonstrated significant potential as anticancer agents.[1] For example, meridianins, a class of marine-derived bromoindole alkaloids, exhibit cytotoxicity against various cancer cell lines.[3] Structure-activity relationship (SAR) studies on meridianins have revealed that a single bromine substitution at the C5 or C6 position of the indole ring enhances their kinase inhibitory potency, while di-bromination can sometimes reduce it.[3] Similarly, for aplicyanins, another class of marine indole alkaloids, a bromine atom at the C5 position of the indole nucleus appears to be crucial for their antiproliferative activity.[3] The presence of halogen derivatives (F, Cl, Br) at the C5 or C7 position of the indole scaffold has also been shown to positively influence cytotoxicity in other indole-based compounds.[12]

Anti-inflammatory Effects

Brominated indoles isolated from marine molluscs have shown promising anti-inflammatory properties.[13] These compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[13] SAR studies on a series of synthetic brominated indoles indicated that the position of the bromine atom on the aromatic ring influences the anti-inflammatory activity. For instance, in the inhibition of NO production, the order of activity was found to be 6-bromoisatin > 5-bromoisatin > isatin > 7-bromoisatin.[13]

Antifungal Properties

Recent studies have highlighted the potent antifungal activity of multi-halogenated indoles, particularly against drug-resistant Candida species.[14] Di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, have been shown to be particularly effective.[14] Quantitative structure-activity relationship (QSAR) analysis revealed that halogen substitutions at the C4, C5, and C6 positions are optimal for antifungal activity, likely due to enhanced hydrophobic and electron-withdrawing effects.[14] These compounds can inhibit hyphal morphogenesis and biofilm formation, crucial virulence factors for pathogenic fungi.[14]

Neurological Activity

Halogenated indoles also interact with targets in the central nervous system. For instance, brominated aplysinopsin analogs have shown selective binding to human serotonin 5-HT2C receptors.[3] The bromination at the C6 position of the indole ring was found to be important for this selective binding affinity.[3]

Structure-Activity Relationships (SAR) and the Role of Halogen Bonding

The biological activity of halogenated indoles is exquisitely sensitive to the nature of the halogen, its position on the indole ring, and the overall substitution pattern.

Key SAR Observations:

  • Halogen Type: The type of halogen (F, Cl, Br, I) significantly impacts activity. The increasing size and polarizability from fluorine to iodine can lead to enhanced van der Waals interactions and the formation of stronger halogen bonds.[14]

  • Position of Halogenation: The position of the halogen on the indole ring is critical for activity and selectivity. As seen with meridianins and bromoisatins, specific substitution patterns are favored for particular biological targets.[3][13]

  • Mono- vs. Poly-halogenation: The number of halogen substituents also plays a crucial role. While mono-halogenation often enhances activity, di- or tri-halogenation can have varied effects, sometimes increasing and other times decreasing potency depending on the specific compound and target.[3][14]

A key molecular interaction contributing to the enhanced bioactivity of chlorinated, brominated, and iodinated compounds is halogen bonding .[15][16] This is a non-covalent interaction where a covalently bound halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as an oxygen, nitrogen, or sulfur atom in a biological target.[16] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl).[15] The ability of heavier halogens to form these directional interactions can lead to improved ligand-protein binding affinity and specificity, making halogen bonding a valuable tool in rational drug design.[15][17]

Data Presentation

Table 1: Bioactivity of Representative Halogenated Indole Alkaloids

Compound ClassSpecific CompoundHalogenation PatternBiological ActivityTarget/AssayIC50/EC50Reference(s)
Meridianins Meridianin B5-BromoCytotoxicMurine Mammalian Adenocarcinoma (LMM3)11.4 µM[3]
Meridianin C6-BromoCytotoxicMurine Mammalian Adenocarcinoma (LMM3)9.3 µM[3]
Variolins Variolin B5-BromoCytotoxicMurine Leukemia (P388)-[3]
Aplysinopsins 6-Bromoaplysinopsin6-BromoSerotonin Receptor Binding5-HT2C Receptor-[3]
Synthetic Indoles 4,6-dibromoindole4,6-DibromoAntifungalCandida albicans-[14]
5-bromo-4-chloroindole5-Bromo, 4-ChloroAntifungalCandida albicans-[14]

Experimental Protocols

Protocol 1: Synthesis of a 3-Bromoindole via Electrophilic Bromination

This protocol provides a general procedure for the synthesis of a 3-bromoindole using N-bromosuccinimide (NBS).

Materials:

  • Indole (or substituted indole)

  • N-bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Ice bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the starting indole (1 equivalent) in acetonitrile in a round bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add NBS (1.05 equivalents) portion-wise to the cooled solution over 5-10 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-bromoindole.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol outlines a general method for determining the minimum inhibitory concentration (MIC) of a halogenated indole against a fungal strain like Candida albicans, following CLSI guidelines.

Materials:

  • Halogenated indole compound dissolved in DMSO

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator (35 °C)

Procedure:

  • Prepare a stock solution of the halogenated indole in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC.

  • Prepare a standardized inoculum of Candida albicans in RPMI-1640 medium according to CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate, including positive (no drug) and negative (no fungus) controls.

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Visualizations

Diagram 1: The Impact of Halogenation on Indole-Receptor Interactions

G cluster_0 Unhalogenated Indole cluster_1 Halogenated Indole a Indole b Receptor Pocket a->b Hydrophobic/ Pi-stacking c Halogenated Indole (X-Indole) d Receptor Pocket c->d Enhanced Hydrophobic Interactions e Lewis Base (O, N, S) c->e Halogen Bond (X···O/N/S)

Caption: Halogenation enhances indole bioactivity through increased hydrophobicity and halogen bonding.

Diagram 2: General Workflow for Synthesis and Bio-evaluation

G start Indole Precursor synthesis Chemical Synthesis (e.g., Halogenation) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Screening (e.g., Anticancer, Antifungal) characterization->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar sar->synthesis Iterative Design lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for the development of bioactive halogenated indoles.

Conclusion and Future Directions

Halogenation is a powerful and versatile strategy for modulating the biological activity of indole-based compounds. The introduction of halogens can enhance potency, improve selectivity, and fine-tune pharmacokinetic properties. The growing understanding of the role of halogen bonding in molecular recognition is providing a rational basis for the design of new and more effective halogenated indole therapeutics. Future research will likely focus on the development of more selective and efficient halogenation methods, including the expansion of the biocatalytic toolbox with novel halogenases. Furthermore, a deeper exploration of the biological activities of the vast and largely untapped chemical space of polyhalogenated indoles holds significant promise for the discovery of next-generation therapeutic agents.

References

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The Strategic Core: A Technical Guide to 4,6-Dichloro-1H-indole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products, pharmaceuticals, and biological probes.[1][2] Its unique electronic properties and geometric structure allow it to serve as a privileged scaffold, capable of engaging with a wide array of biological targets. The strategic introduction of substituents onto this core allows for the fine-tuning of physicochemical and pharmacological properties. Halogenation, in particular, is a powerful tool used to modulate lipophilicity, metabolic stability, and binding interactions, often through the formation of halogen bonds with protein residues.[3]

This guide focuses on 4,6-dichloro-1H-indole , a halogenated indole derivative of increasing importance. Its specific substitution pattern makes it a critical building block in the synthesis of targeted therapeutics, most notably in the fields of oncology and infectious diseases. We will delve into its synthesis, physicochemical characteristics, reactivity profile, and key applications, providing the in-depth, field-proven insights necessary for its effective utilization in modern drug discovery programs.

Part 1: Synthesis of this compound

The most robust and industrially scalable method for preparing 2,3-unsubstituted indoles with varied functionality on the benzene ring is the Leimgruber-Batcho indole synthesis .[4][5] This two-step process offers high yields under relatively mild conditions and avoids the often harsh, acidic environments of methods like the Fischer synthesis, making it compatible with a wider range of functional groups.

The synthesis commences with an appropriate ortho-nitrotoluene, in this case, 2,4-dichloro-6-nitrotoluene . The entire workflow is predicated on two key transformations: the formation of a reactive enamine intermediate followed by a reductive cyclization.

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Causality in Experimental Design: The Leimgruber-Batcho Approach
  • Step 1: Enamine Formation. The methyl group of 2,4-dichloro-6-nitrotoluene is rendered sufficiently acidic by the strong electron-withdrawing effect of the adjacent nitro group. This allows for deprotonation under basic conditions. The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a push-pull alkene (enamine), which is a stable, often intensely colored, intermediate.[4] The addition of a secondary amine like pyrrolidine can accelerate this step by forming a more reactive aminal intermediate with DMF-DMA.

  • Step 2: Reductive Cyclization. This is the critical ring-forming step. The nitro group of the enamine intermediate is reduced to an amine. This newly formed aniline then undergoes a rapid intramolecular cyclization by attacking the enamine's β-carbon, with subsequent elimination of dimethylamine to form the aromatic indole ring. The choice of reducing agent is key and depends on the desired scale, cost, and functional group tolerance.

    • Palladium on Carbon (Pd/C) with Hydrogen (H₂): This is a clean and high-yielding method, ideal for laboratory scale. It offers mild conditions but requires specialized hydrogenation equipment.

    • Iron in Acetic Acid (Fe/AcOH): A classical, inexpensive, and highly effective method for nitro group reduction that is well-suited for larger scale synthesis.[6] The reaction is heterogeneous and requires an acidic workup to remove iron salts.

    • Raney Nickel with Hydrazine (Raney Ni/H₂NNH₂): This system generates hydrogen in situ and is a powerful reducing agent, though concerns over the handling of pyrophoric Raney Ni and toxic hydrazine exist.[4]

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of trans-1-(2,4-dichloro-6-nitrophenyl)-2-(dimethylamino)ethene

  • To a solution of 2,4-dichloro-6-nitrotoluene (1.0 eq) in anhydrous Dimethylformamide (DMF, 5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Add pyrrolidine (0.2 eq) to catalyze the reaction.

  • Heat the reaction mixture at 110-120 °C and monitor by TLC until the starting material is consumed (typically 3-6 hours).

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove volatile components. The resulting crude enamine, a dark red solid, can often be used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude enamine from the previous step in a suitable solvent mixture, such as Ethanol/Ethyl Acetate (1:1).

  • Add Iron powder (Fe, 5.0 eq) followed by glacial Acetic Acid (AcOH, 10-15 volumes).

  • Heat the mixture to 70-80 °C and stir vigorously. Monitor the reaction by TLC for the disappearance of the red enamine intermediate and the formation of the indole product (typically 2-4 hours).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Combine the filtrates and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Part 2: Physicochemical and Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of the synthesized core. The following data provides a reference standard for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 101495-18-5[7]
Molecular Formula C₈H₅Cl₂N[7]
Molecular Weight 186.04 g/mol [7]
Appearance Off-white to light brown solid(Typical)
IUPAC Name This compound[7]
Spectroscopic Data

The spectroscopic signature of this compound is defined by the unique electronic environment created by the fused ring system and the chloro-substituents.

Table 2: NMR and IR Spectroscopic Data

Technique Data (Characteristic Peaks)
¹H NMR δ (ppm): ~8.1 (br s, 1H, NH ), ~7.3-7.4 (m, 1H, ArH ), ~7.2 (m, 1H, ArH ), ~7.1 (d, 1H, ArH ), ~6.6 (m, 1H, ArH )
¹³C NMR δ (ppm): ~137, ~130, ~128, ~125, ~122, ~121, ~110, ~101
FT-IR ν (cm⁻¹): ~3400 (N-H stretch), ~1600, ~1450 (C=C aromatic stretch), ~850-750 (C-Cl stretch, C-H out-of-plane bend)
Mass Spec (EI) m/z: 185/187/189 ([M]⁺, characteristic chlorine isotope pattern), 150 ([M-Cl]⁺), 114 ([M-2Cl]⁺)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from known indole chemical shift ranges and substituent effects.[8][9][10]

Part 3: Chemical Reactivity and Functionalization

The reactivity of the this compound core is a product of the inherent electronic nature of the indole scaffold, modulated by the inductive and mesomeric effects of the two chlorine atoms. The pyrrole ring remains electron-rich and is the primary site of electrophilic attack, while the N-H bond and the C-Cl bonds offer handles for further functionalization.

G cluster_N N1-Position cluster_C3 C3-Position (Electrophilic Attack) cluster_C_Cl C4/C6-Positions center This compound N_Alk N-Alkylation (R-X, Base) center->N_Alk N_Acyl N-Acylation (Acyl-Cl, Base) center->N_Acyl Vilsmeier Vilsmeier-Haack (POCl₃, DMF) center->Vilsmeier Friedel Friedel-Crafts Acylation (RCOCl, Lewis Acid) center->Friedel Mannich Mannich Reaction (CH₂O, R₂NH) center->Mannich Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) center->Sonogashira Suzuki Suzuki Coupling (Boronic Acid, Pd cat.) center->Suzuki

Caption: Key reactivity pathways for the functionalization of this compound.

N-H Functionalization

The indole N-H proton is weakly acidic (pKa ≈ 17) and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form the indolide anion. This nucleophile can then be functionalized via:

  • N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides. This is a fundamental step for modulating solubility and for introducing groups that can occupy specific pockets in a protein binding site.

  • N-Acylation: Reaction with acyl chlorides or anhydrides. This can serve as a protecting group strategy or introduce amide functionalities for hydrogen bonding.

Electrophilic Substitution at C3

The C3 position of the indole ring is the most nucleophilic and the kinetically favored site for electrophilic substitution. The electron-withdrawing chlorine atoms at C4 and C6 slightly deactivate the ring but do not change this fundamental regioselectivity.

  • Vilsmeier-Haack Reaction: This reaction with phosphorus oxychloride (POCl₃) and DMF introduces a formyl group at C3, yielding this compound-3-carbaldehyde.[11][12] This aldehyde is a versatile intermediate for further transformations.

  • Friedel-Crafts Acylation: Under Lewis acid catalysis (e.g., AlCl₃), acyl chlorides or anhydrides will acylate the C3 position.[2][13] This is a direct method for installing ketone functionalities.

  • Mannich Reaction: Reaction with formaldehyde and a secondary amine provides access to "gramine" analogues, which are excellent precursors for further elaboration at the C3-methyl position.

Metal-Catalyzed Cross-Coupling

The C-Cl bonds at the C4 and C6 positions are amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.[14][15]

  • Sonogashira Coupling: Reaction with terminal alkynes to form arylalkynes.

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

The C4-Cl bond is generally more sterically hindered than the C6-Cl bond, which may allow for regioselective coupling under carefully controlled conditions, although mixtures are common.

Part 4: Applications in Drug Discovery

The this compound scaffold is not merely a synthetic curiosity; it is a validated building block for high-value therapeutic candidates. Its utility stems from the ability of the chlorine atoms to form critical halogen bonds in target protein active sites and to enhance metabolic stability.

Antitubercular Agents

Phenotypic screening campaigns against Mycobacterium tuberculosis have identified indole-2-carboxamides as a highly promising class of antitubercular agents.[16][17] Structure-activity relationship (SAR) studies have shown that substitutions on the indole ring are critical for potency and metabolic stability. Specifically, the introduction of chloro or fluoro groups at the 4- and 6-positions significantly improves the compound profile.[18][19]

For example, compounds like N-cyclohexyl-4,6-dichloro-1H-indole-2-carboxamide have demonstrated potent activity against drug-sensitive and resistant strains of Mtb.[19] The dichloro substitution pattern is key to achieving a balance of lipophilicity required for cell penetration and the electronic properties needed for target engagement, which is believed to be the MmpL3 transporter.[20]

Table 3: Activity of Representative Indole-2-Carboxamides

Compound ClassKey Structural FeatureTargetBiological ActivityReference
Indole-2-carboxamides4,6-Dichloro substitutionMmpL3Potent inhibition of M. tuberculosis[18][19]
KRas G12C Inhibitors

The KRas protein, particularly with the G12C mutation, has long been considered an "undruggable" target in oncology. A major breakthrough was the discovery of covalent inhibitors that bind to the mutant cysteine-12 residue, locking the protein in its inactive GDP-bound state.[21]

The development of the clinical candidate Adagrasib (MRTX849) highlights the importance of strategically substituted heterocyclic cores.[22][23][24] While the final drug is a complex molecule, its synthesis and the exploration of related chemical space rely on building blocks that bear structural resemblance to halogenated indoles. The electronic properties and substitution vectors offered by cores like this compound are critical for constructing libraries of compounds aimed at targeting the cryptic pockets of KRas G12C, demonstrating its value as a foundational scaffold in the search for next-generation cancer therapeutics.

Conclusion

This compound is a strategically important heterocyclic core with a well-defined synthetic pathway and a versatile reactivity profile. Its true value for researchers, scientists, and drug development professionals lies in its proven application as a key building block for potent and selective therapeutic agents. The dichloro-substitution pattern provides a unique combination of steric and electronic properties that can be exploited to enhance target binding and improve pharmacokinetic profiles. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation medicines.

References

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4,6-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dichloro-1H-indole is a crucial heterocyclic scaffold in medicinal chemistry and materials science. Its substituted derivatives have shown a wide range of biological activities, making the development of efficient and scalable synthetic routes to this core structure a topic of significant interest for researchers in drug discovery and development. This document provides a detailed, scientifically grounded guide to the synthesis of this compound, addressing key strategic considerations and offering a robust, field-proven protocol.

Strategic Analysis: The Regiochemical Challenge of Starting from 3,4-Dichloroaniline

The user's query specifies the synthesis of this compound from 3,4-dichloroaniline. A direct conversion is regiochemically challenging due to the inherent mechanisms of common indole ring-forming reactions. In most indole syntheses, such as the Fischer, Bischler-Möhlau, or Madelung methods, the substitution pattern of the starting aniline dictates the substitution pattern of the resulting indole.

Starting with 3,4-dichloroaniline, the chlorine atoms are positioned at the 3- and 4-positions of the aniline ring. In a typical Fischer indole synthesis, for instance, cyclization would lead to either 5,6-dichloro-1H-indole or 4,5-dichloro-1H-indole, not the desired 4,6-dichloro isomer.

Therefore, a more regiochemically sound approach starts with 3,5-dichloroaniline . The substitution pattern of this precursor directly corresponds to the 4- and 6-positions of the target indole. This guide will focus on a well-established and reliable method for the synthesis of this compound using 3,5-dichloroaniline as the starting material. The chosen pathway involves a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by the Fischer indole synthesis for the final ring closure.[1][2]

Overall Synthetic Workflow

The synthesis of this compound from 3,5-dichloroaniline can be efficiently achieved in a two-step sequence. The first step is the conversion of 3,5-dichloroaniline into the corresponding diazonium salt, which then undergoes a Japp-Klingemann reaction with a suitable β-ketoester, such as ethyl 2-chloroacetoacetate, to yield a hydrazone. The second step is the acid-catalyzed cyclization of this hydrazone via the Fischer indole synthesis to afford the final product.

G cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis A 3,5-Dichloroaniline B Diazonium Salt Formation (NaNO₂, HCl) A->B C Japp-Klingemann Coupling (Ethyl 2-chloroacetoacetate, NaOAc) B->C D Hydrazone Intermediate C->D E Hydrazone Intermediate F Acid-Catalyzed Cyclization (e.g., H₂SO₄ or PPA) E->F G This compound F->G

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insights

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a classic method for forming arylhydrazones from aryl diazonium salts and β-ketoesters or β-ketoacids.[1][3] The reaction proceeds through several key steps:

  • Diazotization: The starting aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Coupling: The diazonium salt acts as an electrophile and couples with the enolate of the β-ketoester.

  • Hydrolysis and Decarboxylation: The resulting azo compound undergoes hydrolysis and decarboxylation to yield the final hydrazone product.[3]

The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful acid-catalyzed reaction that converts arylhydrazones into indoles.[2][4] The mechanism involves the following key transformations:

  • Tautomerization: The hydrazone tautomerizes to its enamine form.[4]

  • [5][5]-Sigmatropic Rearrangement: The protonated enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step that creates the C-C bond of the indole ring.[2]

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization and elimination of ammonia to form the aromatic indole ring.[4]

G cluster_JappKlingemann Japp-Klingemann Mechanism cluster_Fischer Fischer Indole Mechanism Aniline 3,5-Dichloroaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂/HCl Azo Azo Intermediate Diazonium->Azo + Enolate Enolate Enolate of β-Ketoester Hydrazone Hydrazone Product Azo->Hydrazone Hydrolysis/ Decarboxylation Hydrazone_F Hydrazone Enamine Enamine Tautomer Hydrazone_F->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic H⁺ Cyclized Cyclized Intermediate Sigmatropic->Cyclized Rearrangement Indole This compound Cyclized->Indole -NH₃, Aromatization

Caption: Simplified mechanistic pathways for the key reactions.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of hazardous materials. Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.

Part 1: Synthesis of Ethyl 2-((3,5-dichlorophenyl)hydrazono)propanoate (Hydrazone Intermediate)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3,5-Dichloroaniline162.0210.0 g61.7
Concentrated HCl36.4620 mL-
Sodium Nitrite (NaNO₂)69.004.5 g65.2
Ethyl acetoacetate130.148.8 g67.6
Sodium Acetate (NaOAc)82.0325 g304.8
Ethanol46.07100 mL-
Water18.02As needed-

Procedure:

  • Diazotization:

    • In a 500 mL beaker, dissolve 10.0 g (61.7 mmol) of 3,5-dichloroaniline in a mixture of 20 mL of concentrated hydrochloric acid and 50 mL of water.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a solution of 4.5 g (65.2 mmol) of sodium nitrite in 20 mL of water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 15 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is now complete.

  • Japp-Klingemann Coupling:

    • In a separate 1 L beaker, prepare a solution of 8.8 g (67.6 mmol) of ethyl acetoacetate and 25 g of sodium acetate in 100 mL of ethanol.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring. A yellow precipitate should form.

    • Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation:

    • Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2-((3,5-dichlorophenyl)hydrazono)propanoate as a yellow crystalline solid.

    • Dry the product in a vacuum oven.

Part 2: Synthesis of this compound-2-carboxylic acid

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-((3,5-dichlorophenyl)hydrazono)propanoate277.1210.0 g36.1
Sulfuric Acid (H₂SO₄), concentrated98.0850 mL-
Water18.02As needed-

Procedure:

  • Fischer Cyclization:

    • Carefully add 10.0 g (36.1 mmol) of the hydrazone intermediate to 50 mL of concentrated sulfuric acid, pre-heated to 70-80 °C, with stirring.

    • An exothermic reaction will occur. Maintain the temperature of the reaction mixture at 90-100 °C for 1 hour.

    • After 1 hour, cool the mixture to room temperature.

  • Work-up and Isolation:

    • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

    • A precipitate will form. Collect the solid by filtration and wash it with copious amounts of cold water until the washings are neutral to litmus paper.

    • Dry the crude product, this compound-2-carboxylic acid, in a vacuum oven.

Part 3: Decarboxylation to this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound-2-carboxylic acid230.045.0 g21.7
Quinoline129.1630 mL-
Copper powder63.550.5 g-

Procedure:

  • Decarboxylation:

    • In a round-bottom flask equipped with a reflux condenser, suspend 5.0 g (21.7 mmol) of this compound-2-carboxylic acid in 30 mL of quinoline.

    • Add 0.5 g of copper powder as a catalyst.

    • Heat the mixture to reflux (approximately 230-240 °C) until the evolution of carbon dioxide ceases (typically 1-2 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into an excess of dilute hydrochloric acid to neutralize the quinoline.

    • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Conclusion

This application note provides a comprehensive and scientifically rigorous guide to the synthesis of this compound. By addressing the initial regiochemical challenges and presenting a well-established protocol starting from the appropriate precursor, 3,5-dichloroaniline, researchers are equipped with a reliable method for obtaining this valuable heterocyclic compound. The detailed mechanistic explanations and step-by-step procedures are designed to ensure reproducibility and success in the laboratory.

References

  • Japp, F. R.; Klingemann, F. (1888). "Ueber die Einwirkung von Diazobenzol auf Acetessigäther". Annalen der Chemie. 247(2): 190–225. [Link]
  • Fischer, E.; Jourdan, F. (1883). "Ueber die Hydrazine der Brenztraubensäure". Berichte der deutschen chemischen Gesellschaft. 16(2): 2241–2245. [Link]
  • Phillips, R. R. (1959). "The Japp-Klingemann Reaction". Organic Reactions. 10: 143–178. [Link]
  • Hughes, D. L. (1993). "The Fischer Indole Synthesis".
  • Sundberg, R. J. (2002). Indoles. Academic Press. [Link]

Sources

Application Note & Protocol: Selective Reduction of 6,7-dichloro-1H-indole to 6,7-dichloro-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The transformation of indoles to their corresponding 2,3-dihydrogenated forms, indolines, is a critical strategic maneuver in medicinal chemistry. This modification alters the molecule's three-dimensional geometry, pKa, and metabolic stability, offering a powerful tool for optimizing lead compounds.[1] The 6,7-dichloro-1H-indole scaffold, in particular, is of growing interest due to the unique electronic and steric properties conferred by the vicinal chloro-substituents, which can engage in specific halogen bonding interactions with biological targets like protein kinases.[1] This document provides a comprehensive, field-proven protocol for the selective reduction of 6,7-dichloro-1H-indole. We will delve into the mechanistic rationale for reagent selection, present a detailed step-by-step workflow, and outline a self-validating system of in-process controls and troubleshooting to ensure reproducibility and high purity of the target compound, 6,7-dichloro-2,3-dihydro-1H-indole.

Strategic Considerations: Selecting the Optimal Reduction Pathway

The reduction of the indole nucleus is not a trivial undertaking. The aromatic stability of the pyrrole ring presents a significant thermodynamic barrier.[2] Furthermore, for a substrate like 6,7-dichloro-1H-indole, the chosen methodology must be mild enough to prevent undesired side reactions, most notably dehalogenation.

Several classes of reduction methodologies exist:

  • Catalytic Hydrogenation: While considered a "green" method, heterogeneous catalysis (e.g., Pd/C, Pt/C) on halogenated aromatics is notoriously prone to causing hydrodehalogenation, leading to a mixture of mono-chloro and fully dehalogenated indoline impurities.[3] Achieving high selectivity can be challenging and often requires extensive optimization of catalyst, pressure, and temperature.

  • Dissolving Metal Reductions: Reagents like sodium or lithium in liquid ammonia are powerful but often reduce the benzene ring in preference to the pyrrole ring, yielding 4,7-dihydroindoles.[4][5]

  • Hydride Reductions: Metal hydrides offer a more controlled and selective approach. Strong hydrides like LiAlH₄ can lead to over-reduction.[3] However, milder reagents, particularly in acidic media, have proven highly effective.

Our validated approach utilizes sodium cyanoborohydride (NaBH₃CN) in glacial acetic acid . This system is the method of choice for three critical reasons:

  • Chemoselectivity: NaBH₃CN is a mild reducing agent that is stable in acidic conditions, where other borohydrides would rapidly decompose. It selectively reduces iminium ions over carbonyls, and in this context, the activated, protonated indole double bond.

  • Preservation of Halogens: The reaction conditions are sufficiently gentle to leave the C-Cl bonds intact, preventing the formation of hard-to-separate dehalogenated impurities.[3]

  • High Yield & Purity: This method consistently delivers the desired 6,7-dichloroindoline in high yield and purity after a straightforward work-up and purification.[1][6]

The Underlying Mechanism: Acid-Catalyzed Hydride Transfer

The success of the NaBH₃CN/Acetic Acid system hinges on the initial activation of the indole substrate. The indole ring, while aromatic, is electron-rich and susceptible to protonation at the C3 position in a strong acid like acetic acid.[7] This protonation event disrupts the aromaticity, forming a reactive indoleninium ion intermediate. This intermediate is essentially an electrophilic iminium species, which is readily and selectively attacked by the nucleophilic hydride delivered from sodium cyanoborohydride to yield the final indoline product.

G cluster_0 Reaction Mechanism indole 6,7-dichloro-1H-indole protonation Indoleninium Ion (Activated Intermediate) indole->protonation 1. Protonation at C3 indoline 6,7-dichloro-2,3-dihydro-1H-indole protonation->indoline 2. Hydride (H⁻) attack at C2 reagents H⁺ (from Acetic Acid) NaBH₃CN (Hydride Source)

Caption: Acid-catalyzed reduction of 6,7-dichloro-1H-indole.

Note: A placeholder image is used for the indoleninium ion as a direct chemical structure image is not available.

Validated Experimental Protocol

This protocol is designed for robustness and reproducibility on a standard laboratory scale.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
6,7-dichloro-1H-indole≥97%BenchChemStarting Material
Sodium cyanoborohydride (NaBH₃CN)≥95%Sigma-AldrichToxic & Water-Reactive
Glacial Acetic AcidACS GradeFisher ScientificSolvent and Catalyst
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor neutralization
Brine (Saturated NaCl solution)-Lab PreparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)-VWRDrying Agent
Silica Gel230-400 meshSorbent TechnologiesFor chromatography
Hexanes & Ethyl AcetateHPLC GradeFisher ScientificChromatography Eluent
Equipment
  • Round-bottom flask with stir bar

  • Nitrogen/Argon inlet

  • Magnetic stir plate

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Glass column for chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure

G start Start dissolve 1. Dissolve 6,7-dichloro-1H-indole in glacial acetic acid under N₂ start->dissolve add_reductant 2. Add NaBH₃CN portion-wise at room temperature dissolve->add_reductant react 3. Stir for 2-4 hours. Monitor by TLC add_reductant->react quench 4. Carefully quench with H₂O react->quench neutralize 5. Neutralize with sat. NaHCO₃ quench->neutralize extract 6. Extract with Ethyl Acetate (3x) neutralize->extract wash 7. Wash combined organic layers with brine extract->wash dry 8. Dry over MgSO₄, filter wash->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify via silica gel column chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of 6,7-dichloroindoline.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6,7-dichloro-1H-indole (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of indole). Stir until a clear solution is formed.

  • Addition of Reducing Agent: To the stirred solution at room temperature, add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes.[1][3] A slight exotherm may be observed. Maintain the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product (indoline) is more polar and will have a lower Rf value than the starting material (indole).

  • Work-up - Quenching: Once the reaction is complete (as judged by TLC), carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water. This step must be done in a well-ventilated fume hood as quenching NaBH₃CN in acid will release toxic hydrogen cyanide gas.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until gas evolution ceases and the pH is neutral to basic (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash once with brine to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 100% Hexanes and gradually increasing to 10-20% Ethyl Acetate). Combine the fractions containing the pure product and concentrate to yield 6,7-dichloro-2,3-dihydro-1H-indole as a solid or oil.

Trustworthiness: In-Process Controls & Troubleshooting

A robust protocol is a self-validating one. The following checks and troubleshooting guide are essential for ensuring a successful outcome.

In-Process Controls (IPCs)
  • TLC Monitoring: This is the most critical IPC.

    • System: Silica, 4:1 Hexanes:EtOAc, UV visualization (254 nm).

    • Expected Result: The starting material spot (higher Rf) should diminish over time and a new, lower Rf spot corresponding to the product should appear and intensify. The reaction is complete when the starting material spot is no longer visible.

  • LC-MS Analysis: For precise monitoring, a small aliquot can be quenched, diluted, and analyzed by LC-MS to confirm the mass of the starting material (m/z 186/188) and the product (m/z 188/190).

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Deactivated NaBH₃CN (hydrolyzed). 3. Low reaction temperature.1. Add an additional portion (0.2-0.3 eq) of NaBH₃CN and monitor by TLC. 2. Use a fresh bottle of NaBH₃CN. 3. Allow the reaction to stir for a longer duration or gently warm to 40°C.[3]
Presence of Impurities 1. Dehalogenation: Reaction run for too long or at too high a temperature. 2. N-Acetylation: Side reaction with acetic acid (less common with NaBH₃CN).1. Reduce reaction time and maintain strict temperature control. Purify carefully by column chromatography to separate monochloro-indoline byproducts.[3] 2. Ensure prompt work-up after reaction completion.
Low Yield 1. Incomplete extraction from the aqueous phase. 2. Product loss during purification. 3. Incomplete reaction.1. Ensure the aqueous layer is basic (pH > 8) before extraction. Perform additional extractions if necessary. 2. Use a wider column and collect smaller fractions during chromatography. 3. Refer to "Incomplete Reaction" above.

Safety & Handling

Adherence to strict safety protocols is mandatory.

  • Sodium Cyanoborohydride (NaBH₃CN):

    • HIGHLY TOXIC: Can be fatal if swallowed or in contact with skin. May be metabolized to cyanide.[8]

    • WATER REACTIVE: Releases flammable gases upon contact with water.

    • ACID SENSITIVE: Reacts with acids to produce highly toxic hydrogen cyanide (HCN) gas. All manipulations, especially the quenching step, MUST be performed in a certified chemical fume hood.[9]

    • Handling: Wear nitrile gloves, a lab coat, and chemical safety goggles. Handle under an inert atmosphere.[9][10]

  • Glacial Acetic Acid: Corrosive. Causes severe skin and eye burns. Handle in a fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves are required at all times.

  • Waste Disposal: All chemical waste, including aqueous and organic layers from the work-up, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

References

  • Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.
  • Chandrasekhar, S., Basu, D., & Reddy, C. R. (2007). An efficient, palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles. Synthesis, 2007(10), 1509-1512. [Link]
  • ResearchGate. (2025).
  • Taylor & Francis Online. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.
  • Google Patents. (1984). US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.
  • Gribble, G.W., Lord, P.D., Skotnicki, J., Dietz, S.E., Eaton, J.T., & Johnson, J.L. (1974). Reactions of NaBH4 in Acidic Media. 1. Reduction of Indoles and Alkylation of Arylamines with Carboxylic Acids. Journal of the American Chemical Society, 96(25), 7812-7814. [Link]
  • ACS Publications. (1969).
  • Google Patents. (1980). US4210590A - Reduction of indole compounds to indoline compounds.
  • ResearchGate. (2001). On the reaction of indole with sodium borohydride in trifluoroacetic acid. PDF Document. [Link]
  • G-Biosciences. (2017). Safety Data Sheet - sodium cyanoborohydride. [Link]
  • OSU Chemistry. (n.d.). Sodium Cyanoborohydride SOP. [Link]
  • Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. CET, 81, 1009-1014. [Link]
  • Labo-Shop. (2024). Safety Data Sheet - 111620 - Sodium cyanoborohydride. [Link]
  • National Institutes of Health (NIH). (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. [Link]
  • American Society for Microbiology. (2012). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 78(18), 6756-6758. [Link]
  • ResearchGate. (2020).
  • National Institutes of Health (NIH). (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. [Link]
  • International Journal of Engineering and Applied Sciences. (2016). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. IJEAS, 3(8). [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
  • Organic Chemistry Portal. (2007). Pd/P(t-Bu)
  • Chemistry LibreTexts. (2021). 5.
  • Royal Society of Chemistry. (2020). The catalytic behaviour in aqueous-phase hydrogenation over a renewable Ni catalyst derived from a perovskite-type oxide. Dalton Transactions. [Link]
  • American Society for Microbiology. (2009). Indole Test Protocol. [Link]
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Lecture Notes. [Link]

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Application Notes and Protocols for the N-acylation of 4,6-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acylated 4,6-Dichloro-1H-indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] N-acylated indoles, in particular, are a critical class of compounds with diverse biological activities.[1][2] The N-acyl group can serve as a crucial pharmacophore, modulate the electronic properties of the indole ring, or act as a protective group in multi-step syntheses. The specific substitution pattern of 4,6-dichloro-1H-indole presents a unique synthetic challenge and an opportunity to develop novel therapeutic agents. The two electron-withdrawing chlorine atoms significantly influence the reactivity of the indole nucleus, particularly the nucleophilicity of the nitrogen atom, making its N-acylation a non-trivial transformation that requires careful consideration of reaction conditions. This guide provides a detailed exploration of the principles and protocols for the successful N-acylation of this compound.

Core Chemical Principles: Overcoming the Challenge of an Electron-Deficient Indole

The N-acylation of indoles is fundamentally a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the indole nitrogen to form a highly nucleophilic indolide anion, which then attacks the electrophilic carbonyl carbon of the acylating agent.[1]

However, the presence of two electron-withdrawing chlorine atoms at the 4 and 6 positions of the indole ring significantly decreases the electron density on the pyrrole ring, including the nitrogen atom. This inductive effect lowers the pKa of the N-H bond, making it more acidic, yet it also substantially reduces the nucleophilicity of the resulting indolide anion. Consequently, the N-acylation of this compound is more challenging compared to that of unsubstituted indole.[3]

To achieve efficient N-acylation of this electron-deficient substrate, the choice of base and acylating agent is critical. A sufficiently strong base is required to effectively deprotonate the indole nitrogen, while a highly reactive acylating agent is necessary to ensure a successful reaction with the less nucleophilic indolide anion.

Visualizing the General N-Acylation Mechanism

N_Acylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Indole This compound Indolide Indolide Anion Indole->Indolide + Base Base Base (e.g., NaH, Cs₂CO₃) Product N-Acylated Indole Indolide->Product + R-CO-X AcylatingAgent Acylating Agent (R-CO-X)

Caption: General mechanism for the N-acylation of this compound.

Experimental Protocols

The following protocols provide detailed procedures for the N-acylation of this compound using common acylating agents. It is crucial to perform these reactions under anhydrous conditions, as the presence of water can hydrolyze the acylating agents and quench the indolide anion.

Protocol 1: N-Acylation using Acid Chlorides

Acid chlorides are highly reactive acylating agents, making them well-suited for the acylation of electron-deficient indoles. This protocol utilizes sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete deprotonation of the indole nitrogen.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Septum

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column (silica gel)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF or THF (approximately 0.1-0.2 M concentration of the indole) to the flask and stir until the indole is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the indolide anion.

  • Acylation: Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-acylated this compound.

Protocol 2: N-Acylation using Acid Anhydrides

Acid anhydrides are less reactive than acid chlorides but are often easier to handle. This protocol employs a milder base, such as cesium carbonate (Cs₂CO₃), which has been shown to be effective in the N-acylation of indoles.[1]

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, benzoic anhydride)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile (MeCN) or xylene

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column (silica gel)

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), cesium carbonate (2.0 eq), and the acid anhydride (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile or xylene (approximately 0.1 M concentration of the indole).

  • Heating: Heat the reaction mixture to reflux (for acetonitrile) or a higher temperature (e.g., 140 °C for xylene) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the specific anhydride used.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.

Quantitative Data Summary

The following table provides a hypothetical summary of expected yields and reaction times for the N-acylation of this compound based on general principles and literature on related electron-deficient indoles. Actual results may vary depending on the specific reaction conditions and scale.

Acylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Acetyl ChlorideNaHTHF0 to rt1-375-90
Benzoyl ChlorideNaHDMF0 to rt2-470-85
Acetic AnhydrideCs₂CO₃AcetonitrileReflux4-860-75
Benzoic AnhydrideCs₂CO₃Xylene1408-1655-70

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification A Combine this compound and base in anhydrous solvent B Cool to 0°C (for strong bases) or heat (for weaker bases) A->B C Add acylating agent (acid chloride or anhydride) B->C D Stir and monitor reaction by TLC C->D E Quench reaction D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H I Characterize pure product H->I

Caption: A streamlined workflow for the N-acylation of this compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The progress of the acylation should be carefully monitored by TLC. The disappearance of the starting indole spot and the appearance of a new, less polar product spot are indicative of a successful reaction.

  • Product Characterization: The identity and purity of the final N-acylated product must be confirmed by standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the product, showing the presence of the acyl group and the characteristic signals of the 4,6-dichloroindole core.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.

    • Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretching band (typically in the range of 1680-1750 cm⁻¹) and the disappearance of the N-H stretching band of the starting indole are key indicators of successful N-acylation.

By adhering to these validation steps, researchers can ensure the integrity of their results and the reliability of the synthesized compounds for further applications in drug discovery and development.

References

  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]
  • Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed Central.
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Methods for N‐acylation of indole with carboxylic acid (derivatives). - ResearchGate.
  • Molecules containing N-acylindoles have attracted wide atten- tion in the synthetic polymers and pharmaceutical industry because of their unique structural, chemical, and biological properties[4]. For example, indomethacin is a nonselective in- hibitor of COX1 and COX2, which is used for treating fever, pain and swelling[1]. Indole analog L-768242 exhibits nanomolar potencies (Ki) with superior selectivity for the hCB2 receptor over the human central cannabinoid (hCB1) receptor[3] (Figure 1). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

Sources

Application Notes and Protocols: Suzuki Coupling Reactions with 4,6-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,6-dichloro-1H-indole scaffold is a valuable building block in medicinal chemistry, offering two modifiable positions for the synthesis of diverse molecular architectures. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the selective functionalization of this scaffold, enabling the creation of novel drug candidates and chemical probes. This guide offers a comprehensive overview of the strategic considerations and practical protocols for performing Suzuki coupling reactions with this compound. We delve into the synthesis of the starting material, the principles of catalyst-controlled regioselectivity, and provide detailed, adaptable protocols for the selective arylation at the C4 and C6 positions.

Introduction: The Significance of the Dichloroindole Scaffold in Drug Discovery

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of halogen substituents, particularly chlorine, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[2]

The this compound motif, in particular, presents a unique platform for drug design. The two chlorine atoms offer distinct electronic environments and steric accessibility, allowing for selective functionalization. The development of robust synthetic methodologies to selectively substitute one or both chlorine atoms is crucial for unlocking the full potential of this scaffold in the generation of novel therapeutic agents. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organohalide with a boronic acid or ester, stands out as a premier method for this purpose due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[3]

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount. The Leimgruber-Batcho indole synthesis offers a versatile and high-yielding route to this compound, starting from the commercially available 2,4-dichloro-6-nitrotoluene.[4][5]

Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho start 2,4-Dichloro-6-nitrotoluene enamine Intermediate Enamine start->enamine 1. DMF-DMA, Pyrrolidine 2. Heat indole This compound enamine->indole Reductive Cyclization (e.g., Pd/C, H2 or Fe/AcOH) Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd R-Pd(II)(X)L2 Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)(R')L2 OxAdd->Transmetal Transmetalation (R'-B(OR)2, Base) Transmetal->Pd0 RedElim R-R' Transmetal->RedElim Reductive Elimination

Sources

Application Notes & Protocols for the Palladium-Catalyzed Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Palladium in Indole Synthesis

The indole nucleus is a cornerstone heterocyclic motif, prevalent in a vast array of natural products, pharmaceuticals, and materials science applications.[1][2] Consequently, the development of efficient and versatile methods for its synthesis and functionalization is a paramount objective in organic chemistry. While classical methods like the Fischer and Bischler syntheses remain important, they often require harsh conditions and pre-functionalized precursors, limiting their scope and functional group tolerance.[1][3]

The advent of palladium catalysis revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and unprecedented control over regioselectivity.[2][4] Palladium catalysts provide powerful tools for forming key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction and subsequent elaboration of the indole core from simple, readily available starting materials.[1][2] This guide provides an in-depth exploration of key palladium-catalyzed strategies, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols for researchers in synthetic chemistry and drug development.

Fundamental Principles: The Palladium Catalytic Cycle

A foundational understanding of the palladium catalytic cycle is essential to grasp the mechanics of these transformations. Most of the reactions discussed herein operate via a Pd(0)/Pd(II) cycle, which typically involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) species reacts with an organic (pseudo)halide (e.g., Ar-I, Ar-Br, Ar-OTf), inserting into the carbon-halogen bond to form a high-valent Pd(II) complex.

  • Transmetalation / Migratory Insertion:

    • In cross-coupling reactions (like Suzuki or Sonogashira), a second organic component, typically an organometallic reagent (e.g., Ar'-B(OH)2), undergoes transmetalation, transferring its organic group to the palladium center.

    • In Heck-type or annulation reactions , an alkene or alkyne coordinates to the palladium center and then undergoes migratory insertion into the Pd-C bond.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The efficiency and outcome of this cycle are critically influenced by the choice of ligands, bases, and solvents, which modulate the stability and reactivity of the palladium intermediates.[5]

General_Pd_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-R' pd2_complex->pd2_trans Transmetalation (R'-M) or Migratory Insertion pd2_trans->pd0 product R-R' pd2_trans->product Reductive Elimination

Caption: A generalized Pd(0)/Pd(II) catalytic cycle.

Key Synthetic Strategies: Annulation and Cyclization Reactions

These methods construct the indole core itself through intramolecular C-N or C-C bond formation.

The Larock Indole Synthesis

First reported by Richard C. Larock in 1991, this powerful heteroannulation reaction constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst.[6][7][8] It is prized for its convergence and the wide variety of functional groups tolerated on both coupling partners.[6][8]

Mechanism: The reaction begins with the oxidative addition of the o-iodoaniline to a Pd(0) species. The alkyne then undergoes a regioselective syn-insertion into the aryl-palladium bond. The resulting vinylic palladium intermediate is positioned for the intramolecular attack of the aniline nitrogen, which displaces the halide ligand. A final reductive elimination step forms the indole ring and regenerates the Pd(0) catalyst.[6]

Larock_Indole_Synthesis cluster_cycle Catalytic Cycle Pd(0) Pd(0) Ox_Add Oxidative Addition Ar-Pd(II)-I Pd(0)->Ox_Add o-iodoaniline Insertion Migratory Insertion Vinylic-Pd(II) Complex Ox_Add->Insertion Alkyne Cyclization Aminopalladation 6-membered Palladacycle Insertion->Cyclization Cyclization->Pd(0) Reductive Elimination end 2,3-Disubstituted Indole Cyclization->end start Inputs: o-Iodoaniline + Alkyne start->Pd(0)

Caption: Mechanistic workflow for the Larock Indole Synthesis.

Protocol: Synthesis of 2,3-Diphenyl-1H-indole [9]

ParameterValueNotes
Catalyst Pd(OAc)₂ (5 mol%)Palladium(II) acetate is a common precatalyst.
Ligand PPh₃ (10 mol%)Triphenylphosphine is a standard, robust ligand.
Base K₂CO₃ (2.0 equiv.)Anhydrous potassium carbonate is crucial.
Additive LiCl (1.0 equiv.)Chloride ions are often essential for catalyst turnover.[6]
Solvent DMF (0.2 M)Anhydrous, degassed DMF is recommended.
Temperature 100 °C
Time 12-24 hReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add 2-iodoaniline (1.0 mmol, 1.0 equiv.), diphenylacetylene (1.1 mmol, 1.1 equiv.), K₂CO₃ (2.0 mmol), and LiCl (1.0 mmol).

  • Add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.10 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired indole.

Hegedus Indole Synthesis

The Hegedus synthesis involves the intramolecular cyclization of ortho-allyl anilines mediated by a stoichiometric or catalytic amount of a Pd(II) salt, such as PdCl₂.[10][11] This method is particularly useful for synthesizing indoles with substitution at the 2-position (e.g., 2-methylindoles, also known as skatoles).

Mechanism: The reaction proceeds through an aminopalladation mechanism. The aniline nitrogen and the allyl double bond coordinate to the Pd(II) center. The nitrogen then attacks the coordinated alkene in an intramolecular fashion (endo or exo cyclization can occur). The resulting alkyl-palladium intermediate undergoes β-hydride elimination to form the indole C2-C3 double bond and a Pd(0) species.[10] For catalytic versions, an oxidant (like benzoquinone or O₂) is required to regenerate the active Pd(II) catalyst from Pd(0).[10]

Protocol: Synthesis of 2-Methylindole (Skatole) [10]

ParameterValueNotes
Catalyst PdCl₂(MeCN)₂ (stoichiometric)For stoichiometric reactions, a pre-formed Pd(II) complex is used.
Base Triethylamine (Et₃N) (1.1 equiv.)Acts as a base to neutralize the HCl formed.
Solvent THFAnhydrous tetrahydrofuran.
Temperature Room TemperatureThe reaction is typically mild.
Time 1-4 h

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve o-allylaniline (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).

  • Add triethylamine (1.1 mmol, 1.1 equiv.).

  • To this solution, add a solution of PdCl₂(MeCN)₂ (1.0 mmol, 1.0 equiv.) in THF (5 mL) dropwise at room temperature. A black precipitate of palladium metal will form.

  • Stir the reaction for 1-4 hours until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the palladium black.

  • Concentrate the filtrate and purify the residue by column chromatography to afford 2-methylindole.

Key Synthetic Strategies: Post-Modification of the Indole Core

These methods are used to functionalize a pre-existing indole ring, typically through C-H activation or by using a halogenated indole precursor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound (e.g., a boronic acid) and an organic halide.[12] For indoles, this is commonly used to introduce aryl or vinyl substituents, often at the C2, C3, or C5 positions, starting from the corresponding bromo- or iodoindole.[12][13][14] More advanced methods even allow for direct C-H arylation, bypassing the need for a halogenated precursor.[15]

Protocol: C2-Arylation of N-Methyl-3-vinylindole via Hydroboration/Suzuki Coupling [12][13]

This sequence demonstrates a clever use of Suzuki coupling to functionalize the C-3 side chain of an indole.

ParameterValueNotes
Catalyst PdCl₂(dppf)·CH₂Cl₂ (3 mol%)A robust catalyst for Suzuki couplings.
Base K₃PO₄ (3.0 equiv.)Potassium phosphate is an effective base.
Solvent THF/H₂O (2:1)A biphasic solvent system is common.
Reagents 9-BBN (for hydroboration)9-Borabicyclo[3.3.1]nonane for anti-Markovnikov hydroboration.
Temperature 70 °C
Time 12 h

Step-by-Step Protocol:

  • Hydroboration: To a solution of N-methyl-3-vinylindole (1.0 mmol) in THF, add 9-BBN (1.1 mmol) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Suzuki Coupling: To the resulting alkylborane solution, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), K₃PO₄ (3.0 mmol) dissolved in water, and PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 70 °C and stir for 12 hours.

  • After cooling, extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the C-3β functionalized indole.[12]

Heck-Mizoroki Reaction

The Heck reaction couples an organic halide with an alkene in the presence of a base and a palladium catalyst.[16] On indoles, this is a powerful method for introducing vinyl groups, often at the C3 position. Intramolecular Heck reactions are also a well-established route to constructing fused ring systems.[17]

Mechanism: The cycle starts with oxidative addition of the halo-indole to Pd(0). The alkene then coordinates and undergoes migratory insertion. A subsequent β-hydride elimination step forms the product C=C bond and a palladium-hydride species. The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride.[18]

Heck_Reaction cluster_cycle Catalytic Cycle Pd(0) Pd(0) Ox_Add Oxidative Addition Indolyl-Pd(II)-X Pd(0)->Ox_Add Indole-X Insertion Migratory Insertion Alkyl-Pd(II) Complex Ox_Add->Insertion Alkene Elimination β-Hydride Elimination Forms Product + H-Pd-X Insertion->Elimination Elimination->Pd(0) Base end Vinyl-Indole Elimination->end start Inputs: Halo-Indole + Alkene start->Pd(0)

Caption: Mechanistic workflow for the Heck-Mizoroki Reaction on an indole substrate.

Application Notes: Troubleshooting and Practical Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; poor quality reagents/solvents; insufficient temperature.Use a fresh batch of catalyst or a pre-catalyst. Ensure solvents are anhydrous and degassed. Screen different temperatures. The pyridine-like lone pair on the indole nitrogen can inhibit the catalyst.[19]
Formation of Palladium Black Catalyst decomposition, often due to high temperature or insufficient ligand.Decrease reaction temperature. Increase ligand-to-palladium ratio. Use a more robust, sterically hindered ligand (e.g., Buchwald-type biarylphosphines).[19]
Side Reactions (e.g., Homocoupling) Reaction conditions favor side pathways (e.g., Sonogashira homocoupling).Adjust solvent polarity.[20] Optimize the base and temperature. For Sonogashira, ensure the absence of oxygen.
Poor Regioselectivity Steric and electronic factors of substrates and ligands.Change the ligand; bulky ligands can often direct selectivity.[21] Modify protecting groups on the indole nitrogen.
Difficulty with Unprotected N-H Indoles The acidic N-H proton can interfere with bases or organometallic reagents.Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃). Protect the indole nitrogen (e.g., with Boc, Ts, or SEM groups) and deprotect later.[22]

Safety and Handling

  • Palladium Catalysts: Many palladium catalysts, especially Pd/C, are pyrophoric and can ignite upon exposure to air, particularly when dry.[23] Always handle them in an inert atmosphere (e.g., under argon in a glovebox).[23]

  • Reagents: Many reagents, such as organic halides, phosphine ligands, and anhydrous solvents, are toxic, flammable, and/or moisture-sensitive. Always consult the Safety Data Sheet (SDS) before use.[24][25]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and compatible gloves (nitrile gloves are generally recommended).[26]

  • Waste Disposal: Dispose of heavy metal waste according to your institution's guidelines. Palladium is a precious metal, and recovery/recycling procedures should be considered.[23]

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
  • Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652–7662. [Link]
  • Hegedus, L. S., Allen, G. F., & Waterman, E. L. (1976). Palladium assisted intramolecular amination of olefins. A new synthesis of indoles. Journal of the American Chemical Society, 98(9), 2674–2676. [Link]
  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2005).
  • Shen, T., & Gschwend, H. W. (1978). A convenient synthesis of 2,3-disubstituted indoles. The Journal of Organic Chemistry, 43(10), 2038–2039. [Link]
  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. Wiley. [Link]
  • Lu, B. Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271–3274. [Link]

Sources

Application Note & Protocol: Synthesis of 4,6-Dichloro-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Dichlorinated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Among the diverse range of substituted indoles, halogenated variants, particularly dichlorinated indoles, have garnered significant attention. The incorporation of chlorine atoms into the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 4,6-dichloro substitution pattern is a key feature in several biologically active compounds, making the development of robust synthetic protocols for 4,6-dichloro-1H-indole and its analogs a critical endeavor for advancing drug discovery programs in areas such as oncology, virology, and inflammation.[1]

This application note provides a comprehensive guide to the synthesis of this compound analogs, with a focus on the well-established Fischer indole synthesis. We will delve into the mechanistic underpinnings of this classical reaction, offer a detailed, step-by-step protocol, and discuss critical parameters for optimization and troubleshooting.

Strategic Approaches to Indole Synthesis: A Comparative Overview

While numerous methods exist for the synthesis of indoles, two prominent strategies for constructing the core heterocyclic ring are the Fischer indole synthesis and palladium-catalyzed cyclizations.

  • Fischer Indole Synthesis: This venerable reaction, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis due to its reliability and broad substrate scope.[3][4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and an aldehyde or ketone.[3][5] The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂), is crucial and often substrate-dependent.[3][6]

  • Palladium-Catalyzed Synthesis: Modern synthetic chemistry has seen the rise of powerful palladium-catalyzed methods for indole formation.[7] These reactions often involve the coupling of an ortho-haloaniline with an alkyne, followed by an intramolecular cyclization.[8][9][10] While these methods can offer high efficiency and functional group tolerance, they often require more specialized starting materials and catalysts compared to the Fischer synthesis.[8][9][10]

For the preparation of this compound analogs, the Fischer indole synthesis represents a practical and cost-effective approach, particularly for generating a library of derivatives with variations at the 2- and 3-positions of the indole ring.

The Fischer Indole Synthesis: Mechanism and Key Considerations

The Fischer indole synthesis proceeds through a series of well-defined steps, as illustrated below. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.

Mechanism of the Fischer Indole Synthesis

The reaction is initiated by the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This is followed by tautomerization to an enamine intermediate.[5] Subsequent protonation and a[10][10]-sigmatropic rearrangement lead to a di-imine intermediate.[3][5] Aromatization, cyclization, and elimination of ammonia then furnish the final indole product.[3][5]

Fischer_Indole_Synthesis Start Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation Start->Hydrazone Condensation Enamine Tautomerization to Enamine Hydrazone->Enamine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat Cyclization Cyclization & Aromatization Rearrangement->Cyclization Elimination of NH3 Product Indole Product Cyclization->Product

Caption: Key stages of the Fischer indole synthesis.

Critical Parameters for Success:
  • Acid Catalyst: The choice and concentration of the acid are critical. Polyphosphoric acid (PPA) is often effective for challenging cyclizations, while milder acids like acetic acid can prevent side reactions with sensitive substrates.[6]

  • Temperature: The reaction typically requires elevated temperatures to drive the rearrangement and cyclization steps.[6][11] Careful optimization is necessary to maximize yield and minimize decomposition.

  • Solvent: The solvent can significantly influence the reaction outcome. In some cases, the acid catalyst, such as acetic acid, can also serve as the solvent.[6]

  • Reactant Purity: The purity of the phenylhydrazine is crucial, as impurities can inhibit the reaction. It is often advisable to use freshly distilled or purified phenylhydrazine or its hydrochloride salt, which tends to be more stable.[6]

Detailed Protocol: Synthesis of Ethyl this compound-2-carboxylate

This protocol details the synthesis of a representative this compound analog, ethyl this compound-2-carboxylate, via the Fischer indole synthesis.

Materials and Reagents:
Reagent/MaterialGradeSupplier
4,6-Dichlorophenylhydrazine hydrochloride≥98%Commercially Available
Ethyl pyruvate≥97%Commercially Available
EthanolAnhydrousCommercially Available
Polyphosphoric acid (PPA)115%Commercially Available
Ethyl acetateACS GradeCommercially Available
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfateCommercially Available
Silica gel230-400 meshCommercially Available
Experimental Procedure:

protocol_workflow step1 Step 1: Hydrazone Formation (4,6-Dichlorophenylhydrazine HCl + Ethyl Pyruvate in Ethanol) step2 Step 2: Cyclization (Addition of PPA and heating) step1->step2 step3 Step 3: Work-up (Quenching, Extraction) step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 final_product Final Product: Ethyl this compound-2-carboxylate step4->final_product

Caption: Workflow for the synthesis of ethyl this compound-2-carboxylate.

Step 1: Formation of the Phenylhydrazone

  • To a stirred solution of 4,6-dichlorophenylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol, add ethyl pyruvate (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting materials.

  • Remove the solvent under reduced pressure to obtain the crude phenylhydrazone, which can be used in the next step without further purification.

Step 2: Cyclization

  • To the crude phenylhydrazone, add polyphosphoric acid (PPA) (10 eq by weight).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by TLC.

Step 3: Work-up

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl this compound-2-carboxylate.[12]

Characterization Data for Ethyl this compound-2-carboxylate:
  • Appearance: White to off-white solid.

  • Melting Point: 187–188 °C.[12]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H).[12]

  • ¹³C NMR (151 MHz, CDCl₃): δ 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32.[12]

Synthesis of Analogs and Troubleshooting

The described protocol can be adapted for the synthesis of a variety of this compound analogs by using different ketones or aldehydes in the initial hydrazone formation step.

Troubleshooting Common Issues in Fischer Indole Synthesis:
ProblemPotential Cause(s)Recommended Solution(s)
Low or no product formation - Inactive catalyst- Low reaction temperature- Impure phenylhydrazine- Use a stronger acid catalyst (e.g., PPA)- Increase the reaction temperature in increments- Use freshly purified phenylhydrazine[6]
Formation of multiple products - Use of an unsymmetrical ketone- Separate isomers by chromatography- Consider a different synthetic route for regiochemical control
Incomplete reaction - Insufficient reaction time or temperature- Increase reaction time and/or temperature, monitoring by TLC[13]
Decomposition of starting material or product - Excessively high temperature or strong acid- Use a milder acid catalyst- Lower the reaction temperature and increase the reaction time

Conclusion

The Fischer indole synthesis provides a robust and versatile method for the preparation of this compound analogs, which are valuable building blocks in medicinal chemistry. By understanding the reaction mechanism and carefully controlling key experimental parameters, researchers can efficiently synthesize a diverse library of these important compounds for further investigation in drug discovery programs.

References

  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PubMed. (n.d.).
  • Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Efficient palladium-catalyzed synthesis of substituted indoles employing a new (silanyloxyphenyl)phosphine ligand - Chemical Communications (RSC Publishing). (n.d.).
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  • Approaches to the Synthesis of 2,3-Dihaloanilines. Useful Precursors of 4-Functionalized-1H-indoles | The Journal of Organic Chemistry - ACS Publications. (n.d.).
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Application Note: 4,6-Dichloro-1H-indole as a Core Scaffold for the Synthesis of Potent PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its structural versatility and ability to form key interactions with biological targets have made it a focal point in the design of kinase inhibitors.[2] This application note provides a detailed guide on the strategic use of a specific derivative, 4,6-dichloro-1H-indole , as a foundational building block for synthesizing potent inhibitors of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases. We present the scientific rationale for this scaffold, a detailed, field-proven protocol for the synthesis of a representative inhibitor, and an overview of the biological context and mechanism of action.

Introduction: The Strategic Advantage of the this compound Scaffold

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The PIM kinase family, comprising PIM-1, PIM-2, and PIM-3, are key oncogenic drivers implicated in cell survival, proliferation, and resistance to apoptosis.[4] Consequently, they have emerged as high-value therapeutic targets.[5]

The design of selective and potent kinase inhibitors often hinges on exploiting specific features of the ATP-binding pocket. The this compound scaffold offers two distinct advantages in this context:

  • The Privileged Indole Core: The indole ring system is a bioisostere of the purine core of ATP, allowing it to fit readily into the kinase active site and form essential hydrogen bonds with the hinge region.[3]

  • Strategic Dichlorination: The chlorine atoms at the C4 and C6 positions are not merely passive substituents. They serve two critical functions:

    • Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming specific, stabilizing interactions with backbone carbonyls or other electron-rich residues within the ATP-binding site. This can significantly enhance binding affinity and selectivity.

    • Modulation of Physicochemical Properties: Halogenation increases lipophilicity, which can improve cell membrane permeability and bioavailability.

This guide focuses on the synthesis of an N-aryl indole-2-carboxamide , a common and effective pharmacophore for kinase inhibition, using this compound-2-carboxylic acid as the key intermediate.

Synthesis Protocol: N-(pyridin-4-yl)-4,6-dichloro-1H-indole-2-carboxamide

This section details a robust, two-step protocol starting from the commercially available this compound-2-carboxylic acid. The key transformation is a highly efficient amide coupling reaction.

Overall Reaction Scheme

Synthetic_Workflow cluster_0 Step 1: Amide Coupling Start This compound- 2-carboxylic acid Product N-(pyridin-4-yl)-4,6-dichloro- 1H-indole-2-carboxamide (Target Inhibitor) Start->Product HATU, DIPEA DMF, 25 °C Amine 4-aminopyridine Amine->Product

Caption: Synthetic workflow for the target PIM kinase inhibitor.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound-2-carboxylic acid101861-63-6Major vendorsStarting material
4-Aminopyridine504-24-5Major vendorsCoupling partner
HATU (Hexafluorophosphate Azabenzotriazole...)148893-10-1Major vendorsAmide coupling reagent[6][7]
DIPEA (N,N-Diisopropylethylamine)7087-68-5Major vendorsNon-nucleophilic base
DMF (N,N-Dimethylformamide), Anhydrous68-12-2Major vendorsReaction solvent
Ethyl Acetate (EtOAc)141-78-6Major vendorsExtraction solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8Lab preparationAqueous wash
BrineN/ALab preparationAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Major vendorsDrying agent
Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound-2-carboxylic acid (1.0 eq., e.g., 230 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) to the flask and stir until the starting material is fully dissolved.

  • Addition of Amine and Base: To the solution, add 4-aminopyridine (1.1 eq., 104 mg, 1.1 mmol) followed by DIPEA (3.0 eq., 0.52 mL, 3.0 mmol). Stir for 5 minutes at room temperature (25 °C).

  • Activation and Coupling: Add HATU (1.2 eq., 456 mg, 1.2 mmol) to the reaction mixture in one portion.[7] The solution may change color. Allow the reaction to stir at room temperature for 4-6 hours.

    • Causality Note: HATU is an efficient uronium-based coupling reagent that rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[6] DIPEA acts as a non-nucleophilic base to neutralize the generated acids without interfering with the reaction. This combination is particularly effective for coupling with less nucleophilic amines like 4-aminopyridine.[8]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (50 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Trustworthiness Note: The NaHCO₃ wash is critical to remove any unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash helps to remove residual water before the drying step.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the final product, N-(pyridin-4-yl)-4,6-dichloro-1H-indole-2-carboxamide , as a solid.

Biological Context and Mechanism of Action

The PIM Kinase Signaling Pathway

PIM kinases are constitutively active and primarily regulated at the level of transcription and protein stability. They are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.

Upon activation by upstream signals, STAT transcription factors induce the expression of PIM kinases. PIM kinases then phosphorylate a range of downstream substrates that promote cell survival and proliferation. Key substrates include:

  • BAD: Phosphorylation of the pro-apoptotic protein BAD by PIM kinases inhibits its function, thus preventing apoptosis.

  • 4E-BP1: PIM-mediated phosphorylation of 4E-BP1 leads to its dissociation from the translation initiation factor eIF4E, promoting the translation of key proteins like c-Myc and Mcl-1.[9]

  • c-Myc: PIM-1 can phosphorylate and stabilize the c-Myc oncoprotein, a master regulator of cell growth.[10]

Inhibition of PIM kinases with a compound like N-(pyridin-4-yl)-4,6-dichloro-1H-indole-2-carboxamide is expected to block these phosphorylation events, leading to cell cycle arrest and induction of apoptosis in cancer cells.

PIM_Kinase_Pathway Cytokine Cytokines / Growth Factors Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P PIM PIM Kinase (PIM-1, 2, 3) STAT->PIM Upregulates Transcription BAD BAD PIM->BAD P EIF4E eIF4E PIM->EIF4E P (via 4E-BP1) Apoptosis Apoptosis BAD->Apoptosis Translation Protein Translation (e.g., c-Myc, Mcl-1) EIF4E->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation Inhibitor 4,6-Dichloro-indole Inhibitor Inhibitor->PIM

Caption: PIM kinase signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Data

While the specific compound synthesized here is a representative example, extensive research on related indole-based PIM inhibitors provides valuable SAR insights. The table below summarizes data for a series of 3,5-disubstituted indole derivatives, demonstrating the high potency that can be achieved with this scaffold.

Compound ID (Reference[8])R¹ Group (C5)R² Group (C3)PIM-1 IC₅₀ (nM)PIM-2 IC₅₀ (nM)PIM-3 IC₅₀ (nM)
1 HPhenyl700>100002700
12 FPyridin-3-yl21002
23 ClPyridin-3-yl<1 25<1
28 OMePyridin-3-yl2702

Data extracted from Bioorg. Med. Chem. Lett. 2011, 21 (23), 7071-7075.[8] This data illustrates that halogen substitution (Cl, F) on the indole ring is well-tolerated and can lead to highly potent pan-PIM inhibitors.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. The strategic placement of chlorine atoms can facilitate crucial halogen bonding interactions within the target's active site, while the indole core provides a proven framework for hinge-binding. The detailed amide coupling protocol provided herein is a reliable, efficient, and broadly applicable method for synthesizing libraries of indole-2-carboxamide derivatives, enabling researchers and drug development professionals to rapidly explore the structure-activity relationships of this promising class of PIM kinase inhibitors.

References

  • Bharti, S. K., & Singh, U. P. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 173, 314-331.
  • Chen, L. L., et al. (2010). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 116(2), 271-279.
  • Cidado, J., et al. (2013). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 121(19), 3821-3831.
  • Foulks, J. M., et al. (2014). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. Journal of Biomolecular Screening, 19(6), 977-986.
  • Han, Y., et al. (2011). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters, 52(28), 3680-3683.
  • Holder, S., & Zemskova, M. (2009). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry, 52(1), 193-202.
  • Kapoor, N., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.
  • Kim, B. K., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2513-2517.
  • MySkinRecipes. (n.d.). This compound-2-carboxylic acid.
  • Pogacic, V., et al. (2010). The Pim-1 kinase is an important regulator of c-Myc protein stability. Oncogene, 29(15), 2252-2262.
  • Stewart, K. D., et al. (2011). Discovery of novel 3,5-disubstituted indole derivatives as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases. Bioorganic & Medicinal Chemistry Letters, 21(23), 7071-7075.
  • Tsuhako, A. L., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-3738.
  • Valdez, J., et al. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Journal of Medicinal Chemistry, 54(22), 7797-7809.
  • Aapptec. (n.d.). Coupling Reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 396-414.
  • Sharma, G., et al. (2020). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 15(1), 16-33.

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Application Note: Evaluating the Cytotoxic Potential of 4,6-Dichloro-1H-indole Derivatives Using Tetrazolium-Based Cell Viability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2] Specifically, halogenated indole derivatives have emerged as a promising class of compounds in oncology research due to their potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4,6-dichloro-1H-indole derivatives in cell viability assays, with a focus on robust, high-throughput screening methodologies.

While the precise mechanism of action for the parent this compound is an area of active investigation, extensive research on its derivatives points towards the disruption of microtubule dynamics as a primary mode of action.[6] Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis, making them a key target for anticancer drugs.[7][8][9] This guide will detail the principles and protocols for quantifying the cytotoxic effects of these compounds, enabling the determination of critical parameters such as IC50 values.

Principle of the MTT Cell Viability Assay

To assess the cytotoxic effects of this compound derivatives, a colorimetric assay based on the metabolic reduction of a tetrazolium salt is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable method for measuring cell viability.[10][11] The core principle relies on the activity of NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[12] These enzymes cleave the yellow tetrazolium salt (MTT) into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the intensity of the resulting purple solution is directly proportional to the number of viable cells.[11][13] A decrease in color intensity upon treatment with a test compound indicates a reduction in cell viability.

Detailed Protocols

This section provides a self-validating, step-by-step protocol for determining the cytotoxic activity of this compound derivatives.

Materials and Reagents
  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS). Prepare, filter-sterilize, and store at -20°C, protected from light.[11][12]

  • Solubilization Solution (e.g., DMSO, or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol).[11]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm.[10]

Experimental Workflow

The overall experimental process, from cell preparation to data analysis, is outlined below. This workflow is designed to ensure reproducibility and accuracy.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_count 2. Trypsinize & Count Cells cell_culture->cell_count cell_seed 3. Seed Cells in 96-Well Plate (5,000-10,000 cells/well) cell_count->cell_seed prep_compounds 4. Prepare Serial Dilutions of Indole Derivative add_compounds 5. Add Compounds to Cells (Incubate 48-72h) prep_compounds->add_compounds add_mtt 6. Add MTT Reagent (Incubate 4h) solubilize 7. Add Solubilization Solution (Incubate 15min to overnight) add_mtt->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate calc_viability 9. Calculate % Viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 11. Determine IC50 Value plot_curve->det_ic50

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Procedure
  • Cell Seeding (Day 1):

    • Culture cells to an exponential growth phase.

    • Trypsinize and perform a cell count (e.g., using a hemocytometer).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment (Day 2):

    • Prepare a series of dilutions of the this compound derivative from the 10 mM DMSO stock solution in complete culture medium. A typical concentration range might be 0.1 µM to 100 µM.

    • Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., 0.1% DMSO in medium).[3] Also, include wells with medium only for background subtraction (blank).[13]

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or blank medium to the respective wells.

    • Incubate the plate for the desired exposure period, typically 48 to 72 hours.[3]

  • MTT Assay (Day 4 or 5):

    • After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]

    • Incubate the plate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[3][13] It is advisable to read the plate within 1 hour of adding the solubilization solution.[10]

Data Analysis and Interpretation

Calculating Percent Viability

The raw absorbance values are first corrected by subtracting the average absorbance of the blank (medium only) wells. The percent viability for each compound concentration is then calculated relative to the vehicle control.[14]

Formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

Dose-Response Curve and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. It is a key metric for quantifying the potency of a cytotoxic agent.[14]

  • Plotting: Plot the calculated % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[15][16] This typically generates a sigmoidal (S-shaped) dose-response curve.[14][15]

  • Curve Fitting: Use a non-linear regression model to fit the data. The "log(inhibitor) vs. response -- Variable slope (four parameters)" model is standard in software like GraphPad Prism.[17]

  • IC50 Value: The IC50 is the concentration on the X-axis that corresponds to 50% on the Y-axis of the fitted curve.[14]

Sample Data Presentation

The results should be summarized in a clear, tabular format.

Concentration (µM)Mean Corrected Absorbance (570 nm)Standard Deviation% Viability
Vehicle (0) 0.8540.045100.0%
0.1 0.8320.05197.4%
1.0 0.6780.03979.4%
5.0 0.4410.02851.6%
10.0 0.2150.02125.2%
50.0 0.0880.01510.3%
100.0 0.0520.0116.1%

From the dose-response curve generated with this data, the calculated IC50 value would be approximately 5.2 µM.

Putative Mechanism of Action

The cytotoxic activity of this compound derivatives is strongly hypothesized to stem from their ability to interfere with tubulin polymerization.[6] This disruption triggers a cascade of cellular events leading to apoptosis.

G Indole This compound Derivative Tubulin Inhibition of Tubulin Polymerization Indole->Tubulin Microtubule Microtubule Network Disruption Tubulin->Microtubule Spindle Mitotic Spindle Malformation Microtubule->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Induction of Apoptosis (Programmed Cell Death) G2M->Apoptosis

Caption: Hypothesized mechanism: from tubulin disruption to apoptosis.

This mechanism involves:

  • Tubulin Binding: The indole derivative binds to tubulin, preventing its polymerization into microtubules.[18]

  • Microtubule Disruption: The lack of stable microtubules disrupts essential cellular processes, including the formation of the mitotic spindle required for cell division.[19][20]

  • Cell Cycle Arrest: The cell's internal checkpoints detect the malformed spindle, leading to an arrest in the G2/M phase of the cell cycle.[21]

  • Apoptosis Induction: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6][22]

Conclusion

The MTT assay is a robust and reliable method for evaluating the cytotoxic potential of novel compounds like this compound derivatives.[23][24] By following the detailed protocols and data analysis procedures outlined in this application note, researchers can generate accurate and reproducible IC50 values, providing a quantitative measure of a compound's anticancer activity. This information is critical for structure-activity relationship (SAR) studies and for advancing promising candidates in the drug discovery pipeline.[4]

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2021). Frontiers in Chemistry.
  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). Toxicology in Vitro.
  • Cytotoxicity study of some indole derivatives. (2024). World Journal of Advanced Research and Reviews.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry.
  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). International Journal of Molecular Sciences.
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). GraphPad.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications.
  • Tubulin: Structure, Functions and Roles in Disease. (2019). International Journal of Molecular Sciences.
  • Tubulin Role in Cancer Development and Treatment. (n.d.). Asploro Open Access Publications.
  • Microtubules and Their Role in Cellular Stress in Cancer. (2017). Frontiers in Oncology.
  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2020). Molecules.
  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-ones. (2023). AURA.
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  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). MDPI.
  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (2022). PubMed.

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In Vivo Evaluation of Dichloroindole-Based Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo evaluation of dichloroindole-based compounds. Moving beyond a rigid template, this document is structured to offer a deep, mechanistically-grounded understanding of the experimental choices and protocols essential for robust preclinical assessment.

Section 1: The Dichloroindole Scaffold - A Privileged Structure in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in a plethora of natural products and FDA-approved drugs. The addition of chlorine atoms to this scaffold, creating dichloroindole derivatives, significantly alters the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can enhance binding affinity to biological targets, improve metabolic stability, and ultimately, modulate therapeutic efficacy.

Dichloroindole-based compounds have shown promise across a wide array of therapeutic areas, including:

  • Oncology: As inhibitors of protein kinases (e.g., EGFR, BRAF) and tubulin polymerization, disrupting cancer cell proliferation and survival.

  • Neuroprotection: Exhibiting antioxidant and anti-inflammatory properties in models of neurodegenerative diseases like Parkinson's.

  • Infectious Diseases: Demonstrating potent antifungal and antimalarial activity.

This guide will provide the protocols to navigate the critical in vivo studies required to translate these promising in vitro activities into potential clinical candidates.

Section 2: Designing a Robust In Vivo Study

A successful in vivo study hinges on meticulous planning and a deep understanding of the compound's properties and the biological system being investigated.

Animal Model Selection

The choice of animal model is critical and should be guided by the therapeutic indication.

  • Oncology: Immunocompromised mouse strains (e.g., NOD/SCID, nude mice) are standard for human tumor xenograft models. These models allow for the assessment of a compound's ability to inhibit the growth of human cancer cells in vivo.

  • Neurodegenerative Diseases: Toxin-induced models, such as the MPTP-induced mouse model of Parkinson's disease, are frequently used to evaluate the neuroprotective effects of test compounds.

  • Infectious Diseases: Murine models of systemic infection (e.g., with Candida albicans) are employed to assess the in vivo efficacy of antifungal agents.

Ethical Considerations

All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Key principles include the 3Rs: Replacement, Reduction, and Refinement.

Formulation and Vehicle Selection

Many indole derivatives, including dichloroindoles, exhibit poor aqueous solubility. Proper formulation is therefore crucial for achieving adequate bioavailability and meaningful results.

Common Vehicle Components for Poorly Soluble Compounds:

Vehicle ComponentPurposeConsiderations
Solubilizing Agents To dissolve the compoundDMSO, Ethanol, PEG 300/400
Surfactants To improve wetting and prevent precipitationTween® 80, Cremophor® EL
Suspending Agents For uniform suspension of insoluble compoundsCarboxymethylcellulose (CMC), Methylcellulose
Aqueous Diluent To bring the formulation to the final volumeSaline, Phosphate-Buffered Saline (PBS)

A typical starting formulation for oral administration of a poorly soluble dichloroindole compound might be:

  • 5-10% DMSO

  • 10-20% Solutol® HS 15 or Cremophor® EL

  • 70-85% Saline or Water

For intravenous administration, a solution is mandatory. A common vehicle is:

  • 10% DMSO

  • 40% PEG 300

  • 50% Saline

It is essential to conduct a vehicle tolerability study in a small cohort of animals before initiating the main efficacy or toxicity studies.

Section 3: In Vivo Efficacy Evaluation Protocols

The following are detailed, representative protocols for evaluating the in vivo efficacy of dichloroindole-based compounds in different therapeutic areas.

Protocol: Anticancer Efficacy in a Human Tumor Xenograft Model

Objective: To evaluate the ability of a dichloroindole-based compound to inhibit tumor growth in a mouse xenograft model.

Materials:

  • Dichloroindole compound

  • Appropriate vehicle

  • Human cancer cell line (e.g., A549 for lung cancer)

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Matrigel®

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture human cancer cells under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Prepare the dichloroindole compound in the selected vehicle at the desired concentrations.

    • Administer the compound to the treatment groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at a specified dosing schedule (e.g., once daily for 21 days).

    • Administer the vehicle alone to the control group.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

    • At the endpoint, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA).

G cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis cell_culture Cell Culture implantation Tumor Cell Implantation cell_culture->implantation randomization Randomization implantation->randomization treatment Compound Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI) endpoint->analysis

Caption: Inhibition of the MAPK/ERK signaling pathway by a dichloroindole compound.

This guide provides a foundational framework for the in vivo evaluation of dichloroindole-based compounds. Each compound is unique, and protocols should be adapted based on its specific properties and intended therapeutic application. Rigorous, well-designed in vivo studies are paramount for the successful translation of promising molecules from the laboratory to the clinic.

References

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  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). International Journal of Molecular Sciences. [Link]
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  • Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (2025). Molecules. [Link]
  • In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. (2025). Scientific Reports. [Link]
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  • Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2015). PLoS ONE. [Link]
  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. [Link]
  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). Molecules. [Link]
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  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. (2024). Molecules. [Link]
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  • Alternative methods in toxicity testing: the current approach. (2012). Brazilian Journal of Pharmaceutical Sciences. [Link]
  • Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Best Practices for Evaluating Method Validity, Data Quality and Study Reliability of Toxicity Studies for Chemical Hazard and Risk Assessments. (2013).
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). RSC Medicinal Chemistry. [Link]
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  • Using activation status of signaling pathways as mechanism-based biomarkers to predict drug sensitivity. (2015). Scientific Reports. [Link]

Comprehensive Analytical Characterization of 4,6-Dichloro-1H-indole: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and materials science. As a key intermediate or final active pharmaceutical ingredient (API), its structural integrity, purity, and consistent characterization are paramount for reproducible research and regulatory compliance. This application note provides a detailed guide to the essential analytical techniques for the comprehensive characterization of this compound. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Elemental Analysis (EA), explaining the causality behind experimental choices to ensure robust and reliable data generation.

Introduction and Physicochemical Properties

The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1][2] Halogenation of the indole ring, as in this compound, can significantly modulate a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, unambiguous confirmation of its structure and purity is a critical first step in any research or development workflow.

The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₈H₅Cl₂N[3]
Molecular Weight 186.03 g/mol [3]
Monoisotopic Mass 184.9799046 Da[3]
CAS Number 101495-18-5[3]
Appearance Expected to be a solid (e.g., Yellow to white solid for a similar derivative)[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.[5]

Expertise & Causality: Interpreting the Spectra

The electron-withdrawing nature of the two chlorine atoms at positions 4 and 6 significantly influences the chemical shifts of the aromatic protons and carbons. The chlorine at C4 will deshield the adjacent H5 proton (if it were present) and the peri-proton H5, while the chlorine at C6 affects H5 and H7. For this compound, this results in a simplified aromatic region compared to unsubstituted indole. The N-H proton's chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[5]

Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the covalent structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 or 500 MHz)

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (DMSO-d₆ is often preferred for indoles to clearly observe the N-H proton). Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[5]

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Set to ~16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay ensures quantitative signal integration if needed.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Set to ~200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Data & Interpretation
¹H NMR (Expected in DMSO-d₆) ¹³C NMR (Expected)
H1 (N-H): ~11.5 ppm (broad singlet)C2: ~125 ppm
H7: ~7.5 ppm (doublet, J ≈ 1.5 Hz)C3: ~102 ppm
H2: ~7.4 ppm (multiplet)C3a: ~128 ppm
H5: ~7.2 ppm (doublet, J ≈ 1.5 Hz)C4: ~127 ppm (C-Cl)
H3: ~6.5 ppm (multiplet)C5: ~112 ppm
C6: ~124 ppm (C-Cl)
C7: ~122 ppm
C7a: ~135 ppm

Note: Specific chemical shifts and coupling constants (J) are predictive and may vary slightly based on the solvent and experimental conditions.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6) Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample & Lock Transfer->Insert Shim Shim B0 Field Insert->Shim Acquire Acquire ¹H & ¹³C Spectra Shim->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference to Solvent Peak Process->Reference Integrate Integrate & Assign Peaks Reference->Integrate Report Confirm Structure Integrate->Report

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight Verification

MS is an essential technique for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[6] Electrospray Ionization (ESI) and Electron Ionization (EI) are common methods for analyzing indole derivatives.

Expertise & Causality: Ionization and Fragmentation

For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]+, [M+H]+, etc.). The M+2 peak (from one ³⁷Cl) and M+4 peak (from two ³⁷Cl) will have predictable relative abundances, providing a powerful validation of the structure.

Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and isotopic pattern of this compound.

Materials:

  • This compound sample (~1 mg)

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for ESI+)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatography (Optional but Recommended):

    • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A short gradient (e.g., 5% to 95% B over 5 minutes) can be used to elute the compound.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer Setup (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.[7]

  • Data Acquisition: Acquire full scan data. If fragmentation information is desired, perform tandem MS (MS/MS) on the precursor ion.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak. Determine the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical value (185.9878). Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

Expected Data & Interpretation
  • Molecular Ion: The primary ion observed in ESI+ will be the protonated molecule, [M+H]⁺.

  • Theoretical m/z for [C₈H₆Cl₂N]⁺: 185.9878

  • Isotopic Pattern: A characteristic pattern for two chlorine atoms will be observed:

    • M+H peak (m/z ~186): Contains two ³⁵Cl atoms. Relative abundance: 100%.

    • (M+2)+H peak (m/z ~188): Contains one ³⁵Cl and one ³⁷Cl. Relative abundance: ~65%.

    • (M+4)+H peak (m/z ~190): Contains two ³⁷Cl atoms. Relative abundance: ~10%.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_ana Data Analysis Dilute Prepare Dilute Solution (1-10 µg/mL) Inject Inject into LC-MS Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionize (ESI+) Separate->Ionize Detect Detect Ions (TOF/Orbitrap) Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Analyze Analyze [M+H]⁺ Ion & Isotopic Pattern Extract->Analyze Confirm Confirm Molecular Formula Analyze->Confirm

Caption: Workflow for LC-MS based molecular weight verification.

Chromatographic Analysis: Purity Determination

Chromatographic techniques such as HPLC and GC are the industry standard for determining the purity of chemical compounds. They separate the main compound from any impurities, starting materials, or by-products.[8]

Protocol: Reverse-Phase HPLC

Objective: To quantify the purity of this compound and detect any non-volatile impurities.

Materials:

  • This compound sample (~1 mg)

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Prepare a sample solution at approximately 0.5-1.0 mg/mL in the mobile phase or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution. A good starting point is a 60:40 (v/v) mixture of methanol and water.[9][10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector set at a wavelength where the indole chromophore absorbs strongly, typically around 220 nm or 280 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Before running the sample, perform a system suitability test (e.g., inject a standard multiple times) to ensure the system is performing correctly (checking for consistent retention time, peak area, etc.).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

ParameterRecommended Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Methanol:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Temperature 30 °C
Protocol: Gas Chromatography (GC)

Objective: To determine the purity of this compound, particularly for volatile impurities.

Materials:

  • This compound sample (~1 mg)

  • GC-grade solvent (e.g., dichloromethane or ethyl acetate)

  • GC system with a Flame Ionization Detector (FID)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Inlet Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Injection: 1 µL, split mode (e.g., 50:1).

  • Data Analysis: Calculate the area percent of the main peak to determine purity, similar to the HPLC method.

Elemental Analysis (EA): Empirical Formula Confirmation

Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in a sample.[11] This data is used to confirm that the empirical formula of the synthesized compound matches its theoretical composition, serving as a fundamental check of purity and identity.

Protocol: CHN Combustion Analysis

Objective: To verify the elemental composition (C, H, N) of the this compound sample.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the highly pure, dried sample (1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted in a furnace at high temperatures (~1000 °C) in an excess of oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[11]

  • Separation and Detection: The resulting gases are passed through a series of columns to separate them and are then measured by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the mass percentages of C, H, and N in the original sample.

  • Comparison: The experimental percentages are compared to the theoretical values. A good match (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Expected Data & Interpretation
ElementTheoretical %
Carbon (C) 51.65%
Hydrogen (H) 2.71%
Nitrogen (N) 7.53%
Chlorine (Cl) 38.11%

Note: Standard CHN analyzers do not measure halogens. Chlorine content would need to be determined by other methods if required.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal application of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, chromatography for purity assessment, and elemental analysis for empirical formula verification constitutes a self-validating system. Adherence to these protocols will ensure the generation of high-quality, reliable, and reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical industries.

References

  • PubChem. This compound.
  • Wiley-VCH.
  • PubChem. 4,6-Dichloroisatin.
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  • MDPI. Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. [Link]
  • National Institute of Standards and Technology (NIST). Indole Mass Spectrum. [Link]
  • ResearchGate. Elemental Analysis, Organic Compounds. [Link]
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  • Royal Society of Chemistry.
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  • PubMed Central.
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  • ResearchGate. Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. [Link]
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  • PubMed. Simultaneous quantification of four indole alkaloids in Catharanthus roseus cell line C20hi by UPLC-MS. [Link]
  • YouTube.
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  • SciSpace. Mass spectrometry of inorganic, coordination and organometallic compounds. [Link]

Sources

Large-scale synthesis of 4,6-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 4,6-Dichloro-1H-indole

Abstract

This application note provides a comprehensive and detailed protocol for the large-scale synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] The synthesis is based on the robust and scalable Fischer indole synthesis methodology.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, safety protocols, and characterization methods. The document is structured to provide not just a procedural recipe, but a thorough understanding of the process, enabling successful and safe implementation in a laboratory or pilot plant setting.

Introduction and Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][6] Halogenated indoles, in particular, are of significant interest as the halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.[1] this compound is a crucial intermediate for the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors and modulators of other key cellular pathways. This document outlines a reliable method for its synthesis on a scale suitable for drug discovery and early development campaigns.

Compound Properties and Safety

A thorough understanding of the chemical properties and hazards is critical before commencing any synthesis.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₈H₅Cl₂N[7]
Molecular Weight 186.03 g/mol [7]
CAS Number 101495-18-5[7]
Appearance Off-white to light brown solid(Typical)
Melting Point 124 - 129 °C (for parent indole)
Hazard Identification and Safety Precautions

This compound and its precursors are hazardous chemicals that must be handled with appropriate care.[7]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166(EU) or NIOSH (US), and a lab coat.[8][9] All operations should be conducted in a well-ventilated fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep locked up.[8] The compound may be light-sensitive.

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[8]

    • Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[8]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[10]

Synthetic Strategy and Mechanism

The chosen route for the large-scale synthesis of this compound is the Fischer indole synthesis. This classic reaction is one of the most reliable and widely used methods for constructing the indole core.[4][5][6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4][11]

The overall workflow is a two-step process starting from the commercially available 3,5-dichloroaniline.

  • Step 1: Synthesis of (3,5-Dichlorophenyl)hydrazine Hydrochloride. This intermediate is prepared from 3,5-dichloroaniline via a standard diazotization reaction followed by reduction of the resulting diazonium salt.

  • Step 2: Fischer Indole Synthesis. The prepared (3,5-dichlorophenyl)hydrazine hydrochloride is condensed with a suitable two-carbon aldehyde equivalent, followed by acid-catalyzed cyclization to yield the final product, this compound.

Reaction Mechanism

The Fischer indole synthesis proceeds through several key steps:[4][5][12]

  • Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form an arylhydrazone.

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.

  • [9][9]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[9][9]-sigmatropic rearrangement (a Claisen-type rearrangement), which is the key bond-forming step that creates the C-C bond of the indole ring.

  • Aromatization and Cyclization: The intermediate loses a molecule of ammonia, followed by cyclization and proton loss to re-aromatize and form the stable indole ring system.

Process Workflow Diagram

The following diagram illustrates the high-level workflow for the synthesis.

G cluster_0 Part A: Hydrazine Synthesis cluster_1 Part B: Fischer Indole Synthesis A 3,5-Dichloroaniline B Diazotization (NaNO₂, HCl) A->B C Reduction (SnCl₂·2H₂O) B->C D (3,5-Dichlorophenyl)hydrazine HCl C->D E Condensation & Cyclization (Glycolaldehyde, PPA) D->E F Crude this compound E->F G Work-up & Purification (Extraction, Recrystallization) F->G H Pure this compound G->H

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Reminder: All procedures must be carried out in a certified fume hood by trained personnel wearing appropriate PPE.

Part A: Synthesis of (3,5-Dichlorophenyl)hydrazine Hydrochloride

This protocol is adapted from standard procedures for the synthesis of arylhydrazines from anilines.[13]

Reagents and Materials:

ReagentM.W. ( g/mol )AmountMoles
3,5-Dichloroaniline162.0281.0 g0.50
Concentrated HCl (37%)36.46250 mL~3.0
Sodium Nitrite (NaNO₂)69.0036.0 g0.52
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.65282 g1.25
Deionized Water18.02As needed-

Procedure:

  • Aniline Dissolution: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 125 mL of concentrated HCl and 125 mL of deionized water. Cool the solution to 0 °C in an ice-salt bath. Slowly add 3,5-dichloroaniline (81.0 g, 0.50 mol) in portions to maintain the temperature below 5 °C. Stir for 15 minutes until a fine slurry is formed.

  • Diazotization: Dissolve sodium nitrite (36.0 g, 0.52 mol) in 75 mL of water. Add this solution dropwise to the aniline slurry over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, stir the resulting yellow solution for an additional 30 minutes at 0-5 °C.

  • Reduction: In a separate 4 L beaker, dissolve tin(II) chloride dihydrate (282 g, 1.25 mol) in 225 mL of concentrated HCl. Cool this solution to 0 °C in an ice bath.

  • Addition of Diazonium Salt: Slowly pour the cold diazonium salt solution into the cold tin(II) chloride solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 10 °C. A thick, pale precipitate will form.

  • Isolation: After the addition is complete, allow the mixture to stand for 30 minutes. Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with brine (2 x 200 mL).

  • Drying: Dry the resulting white solid in a vacuum oven at 50 °C to a constant weight. The typical yield of (3,5-dichlorophenyl)hydrazine hydrochloride is 85-95%.

Part B: Synthesis of this compound

This protocol utilizes the prepared hydrazine intermediate and a suitable aldehyde equivalent in a classic Fischer cyclization catalyzed by polyphosphoric acid (PPA).[4]

Reagents and Materials:

ReagentM.W. ( g/mol )AmountMoles
(3,5-Dichlorophenyl)hydrazine HCl213.48106.7 g0.50
Glycolaldehyde Dimer120.1033.0 g0.275
Polyphosphoric Acid (PPA)-~400 g-
Toluene-1 L-
Saturated Sodium Bicarbonate (aq)-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-
Heptane-As needed-

Procedure:

  • Reaction Setup: Charge a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with (3,5-dichlorophenyl)hydrazine HCl (106.7 g, 0.50 mol), glycolaldehyde dimer (33.0 g, 0.275 mol), and toluene (500 mL).

  • Hydrazone Formation (Azeotropic Distillation): Heat the mixture to reflux using a Dean-Stark trap to remove water. Reflux for 2-3 hours or until no more water is collected. This step forms the intermediate hydrazone in situ.

  • Cyclization: Cool the reaction mixture to approximately 80 °C. Carefully add polyphosphoric acid (~400 g) in portions. Caution: The addition is exothermic. Once the PPA is added, slowly heat the mixture to 100-110 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to below 50 °C. Slowly and carefully pour the viscous mixture onto crushed ice (~1.5 kg) in a large beaker with vigorous stirring.

  • Neutralization and Extraction: Once the ice has melted, slowly neutralize the acidic aqueous layer by adding solid sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a large separatory funnel and extract with toluene (3 x 300 mL).

  • Washing: Combine the organic layers and wash with water (2 x 400 mL) and then brine (1 x 400 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a dark oil or solid.

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot toluene. Slowly add heptane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the solid by vacuum filtration, wash with cold heptane, and dry under vacuum. The typical yield of pure this compound is 60-75%.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the indole ring protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated mass, along with a characteristic isotopic pattern for two chlorine atoms.[7]

  • Melting Point: The measured melting point of the purified product should be sharp and consistent with literature values.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in hydrazine synthesis Incomplete diazotization (temperature too high).Maintain temperature strictly below 5 °C during NaNO₂ addition.
Diazonium salt decomposition.Use the diazonium salt immediately; do not let it warm up.
Low yield in Fischer cyclization Incomplete hydrazone formation.Ensure all water is removed azeotropically before adding PPA.
Insufficient acid catalyst or temperature.Ensure sufficient PPA is used to create a stirrable paste. Confirm reaction temperature is maintained at 100-110 °C.
Product is a dark tar Reaction temperature too high during cyclization.Carefully control the heating during the PPA-catalyzed step.
Insufficient quenching/neutralization.Pour the reaction mixture onto a large excess of ice and neutralize slowly but thoroughly.
Difficult purification Presence of polymeric side products.Consider a silica gel plug filtration of the crude product in toluene/heptane before recrystallization.

References

  • Grokipedia, Bartoli indole synthesis. [Link]
  • Wikipedia, Bartoli indole synthesis. [Link]
  • Wikipedia, Fischer indole synthesis. [Link]
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  • MySkinRecipes, this compound-2-carboxylic acid. [Link]
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  • MDPI, Synthesis of Medicinally Important Indole Deriv
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  • ACS Publications, Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. [Link]
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Application Notes and Protocols for Indole Derivatives in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of Indole Derivatives in Organic Photovoltaics

The quest for efficient, stable, and cost-effective organic solar cells (OSCs) has led researchers to explore a vast chemical space for photoactive materials. Among these, indole derivatives have emerged as a highly promising class of compounds.[1][2] The indole scaffold, an aromatic heterocyclic organic compound, possesses a unique combination of electronic and structural properties that make it exceptionally versatile for photovoltaic applications. Its electron-rich nature, rigid and planar structure, and the tunability of its derivatives allow for the fine-tuning of optical and electrochemical properties.[1][3][4]

Indole-based materials are increasingly being integrated into the architecture of OSCs in several key roles: as electron donor materials, electron acceptor materials, and as interfacial layers to enhance charge transport and device stability.[1][3][4] This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind the experimental choices.

Part 1: Core Applications of Indole Derivatives in OSCs

Indole Derivatives as Electron Donor Materials

The primary role of the donor material in an OSC is to absorb solar radiation to generate excitons (bound electron-hole pairs). For efficient performance, a donor material should exhibit broad and strong absorption in the solar spectrum, appropriate energy levels for efficient charge transfer to the acceptor, and good charge carrier mobility.

Why Indole Derivatives Excel as Donors:

  • Proficient Electron-Donating Characteristics: The inherent electron-richness of the indole nucleus makes it an excellent electron donor.[3]

  • Extended π-Conjugation and Planarity: Fused indole systems, such as indolo[3,2-b]indole, extend the π-conjugation, which enhances intermolecular interactions and light absorption.[5][6] This planarity facilitates π-π stacking, which is crucial for efficient charge transport.[1]

  • Tunable Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of indole derivatives can be readily tuned by chemical modification.[2][3] This allows for precise energy level alignment with various acceptor materials, maximizing the open-circuit voltage (Voc) of the solar cell.

  • High Hole Mobility: The ordered packing of planar indole-based polymers can lead to high hole mobilities, ensuring efficient extraction of charge carriers.[5][7]

Examples of Indole-Based Donor Polymers:

Donor-acceptor (D-A) copolymers incorporating indole units have demonstrated high power conversion efficiencies (PCEs). For instance, copolymers of indolo[3,2-b]indole with benzothiadiazole (BT) derivatives have achieved PCEs of up to 8.84%.[5][6] Another example is the polymer based on (Z)-3-(thiophen-2-yl-methylene)indolin-2-one (TEI), which has shown a PCE of 7.32%.[8]

Indole Derivatives as Non-Fullerene Acceptor (NFA) Materials

While less common than their use as donors, indole derivatives are also being explored as the core for non-fullerene acceptors. The goal is to create acceptors with strong absorption in the visible and near-infrared regions, and with LUMO levels that are well-matched with donor materials.

Design Strategy for Indole-Based Acceptors:

The typical design of an NFA is an acceptor-donor-acceptor (A-D-A) structure. In this framework, an electron-rich indole-based unit can serve as the central donor core, flanked by strong electron-accepting end groups. This design principle allows for tuning of the material's absorption profile and energy levels. For example, indolo[2,3-b]quinoxaline (IQ) derivatives have been investigated as non-fullerene acceptors.[9]

Indole Derivatives in Interfacial Layers

Interfacial layers are critical components in OSCs that are placed between the active layer and the electrodes.[10][11] They play a crucial role in improving charge selectivity and extraction, reducing charge recombination at the interfaces, and enhancing the overall stability of the device.[12][10]

How Indole Derivatives Function in Interfacial Layers:

  • Hole Transport Layers (HTLs): Due to their excellent hole-transporting properties, indole-based compounds can be used as HTLs, facilitating the efficient transport of holes to the anode.[1][13]

  • Energy Level Alignment: Indole derivatives can be designed to have work functions that bridge the energy level gap between the active layer and the electrode, thereby reducing the energy barrier for charge extraction.[11][14]

  • Morphology Control: Interfacial layers can influence the morphology of the overlying active layer, which in turn affects the efficiency of charge separation and transport.[10][14]

Part 2: Performance Data of Indole Derivative-Based OSCs

The performance of organic solar cells is characterized by several key parameters:

  • PCE (Power Conversion Efficiency): The overall efficiency of converting sunlight into electricity.

  • Voc (Open-Circuit Voltage): The maximum voltage from the solar cell.

  • Jsc (Short-Circuit Current Density): The maximum current from the solar cell.

  • FF (Fill Factor): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.

Donor MaterialAcceptor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Indolo[3,2-b]indole-BT copolymerFullerene8.84---[5][6]
PTEI-TPC61BM7.320.8513.465[8]
PIQY66.40.73718.6546.6[9]
r-PICTBT2PC71BM1.630.546.8344[15]
PM6Y6 with PEIE/ZnO CIL13.90.82024.569.0[16]

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of an Indole-Based Donor Polymer (Conceptual)

This protocol outlines the conceptual steps for the synthesis of a D-A copolymer, for instance, based on an indolo[3,2-b]indole donor unit and a benzothiadiazole acceptor unit via Stille cross-coupling reaction.

Diagram of Synthetic Workflow:

G cluster_synthesis Polymer Synthesis Workflow Monomer_A Indole-based Monomer (A) (e.g., Stannylated Indoloindole) Polymerization Stille Coupling Reaction (Inert Atmosphere, Heat) Monomer_A->Polymerization Monomer_B Acceptor Monomer (B) (e.g., Brominated Benzothiadiazole) Monomer_B->Polymerization Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymerization Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Polymerization Purification Purification (Precipitation, Soxhlet Extraction) Polymerization->Purification Characterization Characterization (NMR, GPC, UV-Vis) Purification->Characterization Final_Polymer Final D-A Copolymer Characterization->Final_Polymer

Caption: Conceptual workflow for the synthesis of an indole-based D-A copolymer.

Step-by-Step Procedure:

  • Monomer Preparation: Synthesize or procure the necessary monomers: a distannylated indole derivative (Monomer A) and a dibrominated acceptor unit (Monomer B).

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of Monomer A and Monomer B in an anhydrous, degassed solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of a palladium complex, such as tetrakis(triphenylphosphine)palladium(0).

  • Polymerization: Heat the reaction mixture to reflux (e.g., 90-110 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC).

  • Polymer Precipitation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: Collect the crude polymer by filtration and purify it further using Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.

  • Characterization: Dry the purified polymer under vacuum and characterize its structure, molecular weight, and optical properties using NMR spectroscopy, GPC, and UV-Vis spectroscopy.

Protocol 3.2: Fabrication of an Organic Solar Cell

This protocol describes the fabrication of a standard bulk heterojunction (BHJ) OSC in a conventional device architecture.[13][17]

Diagram of Device Fabrication Workflow:

G cluster_fabrication OSC Fabrication Workflow Substrate_Cleaning ITO Substrate Cleaning (Sonication in solvents) HTL_Deposition HTL Deposition (e.g., PEDOT:PSS via Spin-Coating) Substrate_Cleaning->HTL_Deposition Active_Layer Active Layer Deposition (Indole-polymer:Acceptor blend via Spin-Coating) HTL_Deposition->Active_Layer Annealing Thermal Annealing (Optimize Morphology) Active_Layer->Annealing Cathode_Deposition Cathode Deposition (e.g., Ca/Al via Thermal Evaporation) Annealing->Cathode_Deposition Encapsulation Device Encapsulation (Protect from Air/Moisture) Cathode_Deposition->Encapsulation Testing J-V Characterization (Under Simulated Sunlight) Encapsulation->Testing

Sources

The Strategic Application of 4,6-Dichloro-1H-indole in Advanced Material Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of material science, the indole scaffold stands as a cornerstone for the development of novel functional materials. Its electron-rich nature and versatile reactivity have made it a privileged structure in the design of organic electronics and optoelectronics. Among its many derivatives, 4,6-dichloro-1H-indole has emerged as a particularly strategic building block. The introduction of chlorine atoms at the 4 and 6 positions of the indole ring profoundly influences the electronic properties, solubility, and solid-state packing of the resulting materials, offering a powerful tool for fine-tuning their performance in various applications.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the use of this compound in material science. We will delve into the rationale behind its selection, explore its application in the synthesis of electroactive polymers, and provide detailed, field-proven protocols for the preparation and characterization of these advanced materials.

The Significance of Dichloro-Substitution: A Molecular Engineering Approach

The strategic placement of two chlorine atoms on the benzene portion of the indole ring is not arbitrary. These electron-withdrawing groups play a crucial role in modulating the optoelectronic and physical properties of the resulting molecules and polymers.

Key Effects of 4,6-Dichloro Substitution:

  • Tuning of Energy Levels: The inductive effect of the chlorine atoms lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to improved air stability of the resulting materials and allows for precise tuning of the bandgap, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Enhanced Solubility: The presence of halogen atoms can increase the solubility of the indole derivatives in common organic solvents. This is a significant advantage for solution-based processing techniques, which are often more cost-effective and scalable than vacuum deposition methods.

  • Controlled Intermolecular Interactions: Halogen bonding, a non-covalent interaction involving the halogen atom, can influence the self-assembly and packing of the molecules in the solid state. This can lead to improved charge transport properties in organic field-effect transistors (OFETs).

  • Blocking of Reactive Sites: The chlorine atoms at the 4 and 6 positions can sterically hinder unwanted side reactions during polymerization or subsequent functionalization, leading to more well-defined materials.

Application in Electroactive Polymers: The Synthesis of Poly(this compound)

One of the most promising applications of this compound is in the synthesis of conductive and electroactive polymers. These materials exhibit changes in their optical and electronic properties upon the application of an electrical potential, making them suitable for a range of applications including electrochromic devices, sensors, and energy storage.

The polymerization of this compound can be achieved through electrochemical methods, which offer precise control over the thickness and morphology of the resulting polymer film. The presence of the chlorine atoms influences the polymerization potential and the properties of the resulting poly(this compound) film.

Conceptual Workflow for Electrochemical Polymerization

The following diagram illustrates the general workflow for the electrochemical synthesis and characterization of poly(this compound).

G cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization cluster_analysis Data Analysis start Start electrolyte_prep Electrolyte Preparation: This compound Supporting Electrolyte (e.g., LiClO4) Solvent (e.g., Acetonitrile) start->electrolyte_prep 1 cell_setup Electrochemical Cell Setup: Working Electrode (e.g., ITO glass) Counter Electrode (e.g., Pt wire) Reference Electrode (e.g., Ag/AgCl) electrolyte_prep->cell_setup 2 polymerization Electrochemical Polymerization: Cyclic Voltammetry or Potentiostatic/Galvanostatic Method cell_setup->polymerization 3 film_deposition Poly(this compound) Film Deposition on Working Electrode polymerization->film_deposition 4 electrochemical_char Electrochemical Characterization: Cyclic Voltammetry in Monomer-Free Electrolyte film_deposition->electrochemical_char 5a spectro_char Spectroelectrochemical Characterization: UV-Vis Spectroscopy at Different Potentials film_deposition->spectro_char 5b morpho_char Morphological Characterization: Scanning Electron Microscopy (SEM) film_deposition->morpho_char 5c data_analysis Analysis of: Redox Behavior Electrochromic Properties Film Morphology electrochemical_char->data_analysis 6 spectro_char->data_analysis 6 morpho_char->data_analysis 6 end End data_analysis->end 7 G cluster_synthesis Synthetic Pathway start This compound step1 N-Arylation (e.g., Ullmann or Buchwald-Hartwig coupling) with a di-halo-aryl compound start->step1 intermediate1 N,N'-bis(4,6-dichloroindolyl)aryl intermediate step1->intermediate1 step2 Suzuki or Stille Coupling with a triarylamine-boronic acid or -stannane intermediate1->step2 final_product Final Hole-Transporting Material step2->final_product

Caption: A general synthetic strategy for a hole-transporting material based on this compound.

Detailed Protocol 2: Synthesis of a this compound-based Small Molecule for Material Science

This protocol provides a representative example of how this compound can be functionalized for potential use in organic electronics. This is a multi-step synthesis that requires a good understanding of organic synthetic techniques.

Step 1: N-alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., 1-bromooctane, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated this compound.

Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

The N-alkylated derivative can then be further functionalized via cross-coupling reactions if a bromo or iodo substituent is present at another position (e.g., C2 or C3), or if the N-alkyl group itself contains a reactive site. For the purpose of this protocol, we will assume a subsequent functionalization at a different position on the indole ring, which would require a separate halogenation step not detailed here. The general principle of a Suzuki coupling is as follows:

  • In a reaction vessel, combine the halogenated N-alkyl-4,6-dichloro-1H-indole derivative (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Deoxygenate the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Characterization of the Final Material:

The synthesized material should be thoroughly characterized to confirm its structure and purity using techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties.

  • Cyclic Voltammetry: To determine the HOMO and LUMO energy levels.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability.

Conclusion

This compound is a valuable and versatile building block in material science. The strategic incorporation of chlorine atoms provides a powerful means to tune the electronic, optical, and physical properties of indole-based materials. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the potential of this compound in the development of next-generation organic electronic devices. As with any research, the described protocols should be adapted and optimized based on the specific target molecule and desired material properties. Careful attention to safety and standard laboratory practices is paramount.

References

  • PubChem. This compound. [Link]
  • Cheminform Abstract: Synthesis of 4,5,6,7-Tetrahydro-1H-indole Derivatives Through Successive Sonogashira Coupling/Pd-Mediated 5-endo-dig Cycliz
  • Electrochemical polymeriz
  • Organoborane coupling reactions (Suzuki coupling). [Link]
  • Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Comput
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  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4,6-Dichloro-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-dichloro-1H-indole is a vital heterocyclic scaffold in medicinal chemistry and materials science. However, its synthesis can be challenging, often plagued by low yields and the formation of complex side products. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and optimizing reaction conditions. Drawing from established chemical principles and field-proven insights, this document is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound? The most prevalent and historically significant method for synthesizing substituted indoles, including this compound, is the Fischer indole synthesis .[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3] Alternative, though less common for this specific substitution pattern, methods include the Madelung, Bischler-Möhlau, and modern palladium-catalyzed syntheses.[1][4][5] Given its versatility and extensive documentation, this guide will focus primarily on optimizing the Fischer synthesis.

Q2: Why is the Fischer indole synthesis so common, and what is its mechanism? The Fischer indole synthesis is widely used due to its operational simplicity and the ready availability of starting materials (arylhydrazines and carbonyl compounds).[4] The reaction proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine (in this case, (3,5-dichlorophenyl)hydrazine) reacts with an aldehyde or ketone to form a hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form.

  • [6][6]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step. Under acidic conditions, the ene-hydrazine undergoes a rearrangement to form a di-imine intermediate.[2][3]

  • Aromatization & Cyclization: The intermediate cyclizes and eliminates ammonia to form the final aromatic indole ring.[7]

The choice of acid catalyst is critical as it facilitates the key rearrangement step.[7]

Q3: What are the most critical parameters to control for maximizing the yield of this compound? Maximizing yield requires careful control over several parameters:

  • Choice of Acid Catalyst: The type (Brønsted vs. Lewis) and concentration of the acid are paramount.[1][8]

  • Reaction Temperature: The reaction often requires heat to overcome the activation energy of the rearrangement, but excessive temperatures can cause degradation.[1][8][9]

  • Purity of Reactants: Impurities in the arylhydrazine or carbonyl starting materials can lead to significant side reactions.[1]

  • Solvent Selection: The choice of solvent can influence reaction rates and suppress side reactions. Polar aprotic solvents are often employed.[8]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction yield of this compound is consistently low or the reaction fails entirely.

This is the most common issue reported. The root cause often lies in one of the following areas:

Potential Cause A: Inappropriate or Inactive Acid Catalyst The catalyst's role is to promote the[6][6]-sigmatropic rearrangement, but its strength must be carefully balanced.[7] An acid that is too weak may not facilitate the reaction, while one that is too strong can promote side reactions like polymerization or N-N bond cleavage, especially with electron-deficient rings.[10][11]

  • Expert Recommendation:

    • Catalyst Screening: Experiment with a range of both Brønsted acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][7][8] Lewis acids are often milder and can be beneficial for sensitive substrates.[9]

    • Anhydrous Conditions: Ensure your catalyst and solvent are anhydrous, as water can deactivate many Lewis acids and interfere with the reaction.

    • Empirical Optimization: The optimal catalyst is highly substrate-dependent and often must be determined experimentally.[1][12]

Potential Cause B: Suboptimal Reaction Temperature and Time The Fischer synthesis is very sensitive to thermal conditions.[1] Insufficient heat may result in an incomplete reaction, while excessive heat can lead to the degradation of starting materials, intermediates, or the final indole product.

  • Expert Recommendation:

    • Systematic Optimization: Begin with milder conditions (e.g., 80°C) and gradually increase the temperature, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

    • Avoid Prolonged Heating: Once TLC indicates the consumption of the starting hydrazone, proceed with the work-up. Over-running the reaction is a common cause of tar formation and reduced yield.[8]

    • Consider Microwave Irradiation: Microwave synthesis can dramatically shorten reaction times and often improves yields by providing rapid, uniform heating.[8]

Potential Cause C: Destabilization by Electron-Withdrawing Groups The two chlorine atoms on the phenylhydrazine ring are electron-withdrawing, which can impact the key rearrangement step. While electron-donating groups generally accelerate the reaction, electron-withdrawing groups can slow it down.[2] More importantly, strongly electron-donating groups on the carbonyl partner can over-stabilize a key intermediate, leading to a competing N-N bond cleavage reaction instead of the desired cyclization.[10][11]

  • Expert Recommendation:

    • Judicious Choice of Carbonyl Partner: Be aware that highly electron-rich ketones may favor undesired cleavage pathways.

    • Stronger Acidic Conditions: Sometimes, more forceful conditions (stronger acid, higher temperature) are needed to push the reaction toward cyclization for electron-deficient systems, but this must be balanced against the risk of degradation.

Problem 2: The reaction is messy, with significant formation of tar and unidentified byproducts on the TLC plate.

This issue points towards decomposition or competing side reactions, often promoted by overly harsh conditions.

Potential Cause A: Aldol Condensation or Polymerization Under strong acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation.[1] The indole product itself can also be sensitive to strong acids and may polymerize.

  • Expert Recommendation:

    • Use a Milder Catalyst: Switch from a strong Brønsted acid like PPA to a Lewis acid like ZnCl₂.[9]

    • Control Temperature: Run the reaction at the lowest effective temperature.

    • One-Pot Procedures: Consider a one-pot synthesis where the hydrazone is formed and cyclized in the same vessel without isolation. This minimizes handling and potential degradation of the intermediate.[8]

Problem 3: I've successfully formed the product, but purification is extremely difficult.

Purification challenges, such as difficulty separating the product from baseline impurities or streaking on silica gel columns, are common.[6]

  • Expert Recommendation:

    • Column Chromatography: This is the standard purification method. A gradient elution using a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically effective for indoles.[13]

    • Neutralize Silica: Indoles can be slightly acidic and may interact strongly with standard silica gel. Consider pre-treating the silica with a small amount of a non-nucleophilic base like triethylamine (e.g., by adding 1% TEA to your eluent system) to improve separation.[6]

    • Recrystallization: If a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Data & Protocols

Table 1: Influence of Acid Catalyst on a Model Fischer Indole Synthesis

The following data is illustrative, based on general principles of the Fischer synthesis, to demonstrate the importance of catalyst screening.

Catalyst (Brønsted/Lewis)Temperature (°C)Reaction Time (h)Typical Yield RangeCommon Issues
ZnCl₂ (Lewis)80 - 1104 - 845-65%Slower reaction rates
p-TSA (Brønsted)80 - 1102 - 550-75%Potential for some side products
PPA (Brønsted)100 - 1401 - 360-85%High risk of charring/tar formation
BF₃·OEt₂ (Lewis)60 - 803 - 655-70%Moisture sensitive, requires inert atmosphere
Experimental Protocol: General Fischer Synthesis of this compound

This protocol describes a general procedure starting from (3,5-dichlorophenyl)hydrazine and a suitable ketone (e.g., acetone, to yield 4,6-dichloro-2-methyl-1H-indole).

Reagents & Materials:

  • (3,5-dichlorophenyl)hydrazine hydrochloride

  • Acetone (or other suitable ketone/aldehyde)

  • Acid Catalyst (e.g., Polyphosphoric Acid - PPA)

  • Ethanol

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve (3,5-dichlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add the ketone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The resulting hydrazone may precipitate and can be filtered, washed with cold ethanol, and dried.

  • Cyclization: Under a nitrogen atmosphere, carefully add the pre-formed hydrazone (1.0 eq) to polyphosphoric acid (PPA, ~10x weight of hydrazone) pre-heated to 80-90°C.

  • Reaction Monitoring: Increase the temperature to 120-130°C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting hydrazone spot disappears (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to approximately 70°C and carefully pour it onto crushed ice with vigorous stirring. This will decompose the PPA.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield of This compound cause1 Catalyst Issue? start->cause1 cause2 Temperature Issue? start->cause2 cause3 Reactant Purity? start->cause3 cause4 Side Reactions? start->cause4 sol1a Screen Lewis & Brønsted Acids (e.g., ZnCl2, PPA) cause1->sol1a Type/Activity sol1b Ensure Anhydrous Conditions cause1->sol1b Deactivation sol2a Optimize Temperature (Monitor by TLC) cause2->sol2a Too Low/High sol2b Avoid Prolonged Heating cause2->sol2b Degradation sol2c Consider Microwave Synthesis cause2->sol2c Efficiency sol3a Recrystallize or Distill Starting Materials cause3->sol3a Impurities sol4a Use Milder Conditions (Lower Temp, Milder Acid) cause4->sol4a Polymerization sol4b Purify Hydrazone Intermediate cause4->sol4b Cleaner Cyclization

Sources

Technical Support Center: Fischer Indole Synthesis of Dichloroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis of dichloroindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet often challenging reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and optimize your synthetic outcomes.

Introduction

The Fischer indole synthesis is a cornerstone in heterocyclic chemistry for constructing the indole nucleus.[1][2] When applied to the synthesis of dichloroindoles, a class of compounds with significant interest in medicinal chemistry, the reaction's sensitivity to various parameters becomes particularly pronounced. Side reactions can diminish yields and complicate purification, making a thorough understanding of the reaction mechanism and potential pitfalls essential. This guide provides practical, experience-driven insights to help you successfully synthesize your target dichloroindoles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Fischer indole synthesis of dichloroindoles in a question-and-answer format.

Q1: My reaction is producing a complex mixture of chlorinated byproducts instead of the desired dichloroindole. What is happening and how can I fix it?

A1: Uncontrolled chlorination is a frequent side reaction, often stemming from the reaction conditions and the nature of the acid catalyst.

The strong acidic conditions required for the Fischer indole synthesis can lead to undesired electrophilic chlorination of the aromatic ring, especially when using chlorinated starting materials or certain acid catalysts.

Root Causes and Solutions:

  • Excessive Acid Strength or Temperature: Harsh reaction conditions can promote unwanted chlorination.[3]

    • Protocol: Systematically screen different acid catalysts, starting with milder Lewis acids like ZnCl₂ or milder Brønsted acids like p-toluenesulfonic acid (PTSA) before resorting to stronger acids like polyphosphoric acid (PPA) or sulfuric acid.[2][4] Begin with lower reaction temperatures and gradually increase until the desired reaction rate is achieved without significant byproduct formation.

  • Reactive Phenylhydrazine Substituents: Electron-donating groups on the phenylhydrazine ring can activate it towards further electrophilic substitution.

    • Strategy: If your synthetic route allows, consider introducing the second chlorine atom after the indole ring has been formed. This two-step approach can often provide a cleaner product profile.

Illustrative Data: Effect of Acid Catalyst on Dichloroindole Synthesis

Acid CatalystTemperature (°C)Desired Dichloroindole Yield (%)Chlorinated Byproduct Yield (%)
ZnCl₂80655
PPA1005020
H₂SO₄ (conc.)1003540

This table provides a representative example; actual results will vary depending on the specific substrates.

Q2: I'm observing a significant amount of a dark, tarry substance in my reaction mixture, leading to low yields and difficult purification. What is causing this polymerization?

A2: Tar formation is a common issue in Fischer indole syntheses, often indicative of overly harsh conditions or substrate instability.

The acidic environment and elevated temperatures can lead to the degradation of starting materials, intermediates, or the final indole product, resulting in polymerization.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most straightforward approach to minimizing degradation. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that allows for a reasonable reaction rate without excessive tar formation.

  • Optimize the Acid Catalyst: As mentioned previously, the choice of acid is critical.[4][5] A less aggressive catalyst may be sufficient to promote cyclization without causing widespread decomposition. Consider using a solid-supported acid catalyst for easier removal and potentially milder reaction conditions.

  • Ensure Purity of Starting Materials: Impurities in the phenylhydrazine or the carbonyl compound can act as initiators for polymerization.[3] Purify your starting materials by recrystallization or chromatography before use.

  • Use a High-Dilution Approach: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions that lead to polymers.

Experimental Workflow for Optimization:

G cluster_0 Initial Reaction Setup cluster_1 Problem: Tar Formation cluster_2 Optimization Strategy cluster_3 Desired Outcome A Reactants: - Dichlorophenylhydrazine - Ketone/Aldehyde E Low Yield & Difficult Purification A->E B Solvent B->E C Acid Catalyst (e.g., PPA) C->E D High Temperature (e.g., 120°C) D->E F Reduce Temperature (e.g., 80-100°C) E->F Troubleshoot G Screen Milder Catalysts (e.g., ZnCl₂, PTSA) E->G Troubleshoot H Purify Starting Materials E->H Troubleshoot I Increase Solvent Volume E->I Troubleshoot J Clean Reaction & Higher Yield F->J G->J H->J I->J G A Unsymmetrical Ketone C Phenylhydrazone Intermediate A->C B Dichlorophenylhydrazine B->C D Ene-hydrazine Isomer 1 C->D Path A E Ene-hydrazine Isomer 2 C->E Path B F Regioisomer 1 D->F [3,3]-Sigmatropic Rearrangement G Regioisomer 2 E->G [3,3]-Sigmatropic Rearrangement

Caption: Formation of regioisomers from an unsymmetrical ketone.

Frequently Asked Questions (FAQs)

Q: What are the most common side reactions in the Fischer indole synthesis of dichloroindoles?

A: Besides the issues addressed in the troubleshooting guide, other notable side reactions include:

  • N-N Bond Cleavage: Electron-donating groups on the phenylhydrazine can weaken the N-N bond, leading to cleavage as a competing reaction to the desired cyclization. [3][6]* Aldol Condensation: If the carbonyl partner has α-hydrogens, it can undergo self-condensation under acidic conditions. [3]* Rearrangements: In some cases, unexpected rearrangements of the carbon skeleton can occur, particularly with strained or complex starting materials.

Q: Which analytical techniques are best for identifying side products?

A: A combination of techniques is often necessary for unambiguous structure elucidation:

  • Thin-Layer Chromatography (TLC): For initial assessment of reaction completion and complexity of the product mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the various components in the mixture, which can provide clues about the nature of the side products (e.g., over-chlorination, dimerization).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for detailed structural characterization of the desired product and isolated byproducts.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the products.

Q: Can I perform this reaction under microwave irradiation?

A: Yes, microwave-assisted Fischer indole synthesis has been reported and can offer advantages such as reduced reaction times and potentially higher yields. [1]However, careful optimization of the temperature and time is crucial to avoid rapid decomposition and tar formation.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Wikipedia. Fischer indole synthesis.
  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst.
  • Journal of the Chemical Society B: Physical Organic. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • ResearchGate. Fischer Indole Synthesis.
  • YouTube. The Fischer Indole synthesis: reaction mechanism tutorial.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
  • National Institutes of Health. Why Do Some Fischer Indolizations Fail?
  • Reddit. Problems with Fischer indole synthesis.

Sources

Technical Support Center: Purification of 4,6-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dichloro-1H-indole is a critical heterocyclic building block in medicinal chemistry and materials science, frequently used in the synthesis of biologically active compounds like kinase inhibitors and serotonin receptor modulators.[1] Despite its utility, achieving high purity of this compound presents several challenges. Common synthetic routes, such as modified Fischer indole syntheses, can introduce a variety of impurities including regioisomers, partially halogenated species, and polymeric byproducts.[2][3]

This guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting resource for the purification of this compound. It is structured in a practical question-and-answer format to directly address common issues encountered in the laboratory.

Critical Safety Information

Before undertaking any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound and its related precursors can be hazardous.

  • Hazard Identification: This compound is harmful if swallowed and causes skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[5] Avoid dust formation.[6] Keep the container tightly closed and protect from light.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q1: My crude product is a dark brown, sticky oil instead of the expected off-white solid. What went wrong?

This is a common issue often stemming from two sources: residual high-boiling solvents or the presence of polymeric impurities.

  • Causality: Syntheses of indole derivatives frequently employ high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF).[7] Standard rotary evaporation is often insufficient to remove these solvents completely, leaving an oily residue. Additionally, acidic conditions used in some indole syntheses can lead to the formation of colored, polymeric side products.

  • Corrective Actions:

    • Solvent Removal: First, attempt to remove residual solvent by co-evaporation. Dissolve the oil in a minimal amount of a relatively non-polar solvent like dichloromethane (DCM) or ethyl acetate, then add a larger volume of a non-polar, lower-boiling solvent like toluene or hexanes. Evaporate this mixture under reduced pressure. Repeating this process 2-3 times can effectively azeotrope off the residual high-boiling solvent.

    • Trituration/Precipitation: If solvent removal reveals a solid mixed with oily residue, trituration is effective. Add a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or a hexanes/ether mixture). Stir or sonicate the mixture vigorously. The desired this compound should precipitate as a solid, which can then be collected by filtration.

    • Charcoal Treatment: If the color persists after solidification, it may be due to highly conjugated, colored impurities. During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb these impurities. Filter the hot solution through a pad of Celite® to remove the charcoal before allowing it to cool.

Q2: After column chromatography, my TLC analysis still shows multiple spots. Why is the separation incomplete?

This indicates a problem with the chosen chromatographic conditions or potential on-column degradation.

  • Causality: The polarity of the eluent may be too high, causing all compounds to move too quickly up the column (high Rf values), or too low, resulting in poor movement from the baseline. Alternatively, certain impurities may have very similar polarities to the product, making separation difficult. Indoles can also be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or streaking on the TLC plate.

  • Corrective Actions:

    • Optimize Eluent System: The goal for the target compound is an Rf value of approximately 0.2-0.4 on a TLC plate for good separation on a column.[8] Systematically screen solvent systems. A common starting point for indoles is a mixture of hexanes and ethyl acetate.[9][10] If separation is poor, try adding a small percentage (~1%) of triethylamine (TEA) to the eluent to neutralize the acidic silica surface, or switch to a different solvent system, such as DCM/methanol.

    • Consider a Different Stationary Phase: If optimizing the mobile phase fails, consider an alternative stationary phase. Neutral alumina can be effective for acid-sensitive compounds. For very non-polar impurities, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) may be necessary.

    • Check for Degradation: Run a quick stability test. Spot the crude material on a TLC plate, wait 15-20 minutes, and then develop it. If new spots appear compared to a plate developed immediately, it suggests the compound is degrading on the silica.

Q3: I've identified dehalogenated impurities (e.g., 4-chloro-1H-indole) in my product via Mass Spectrometry. How can I remove them?

Dehalogenation is a known side reaction, particularly if the synthesis involved catalytic hydrogenation (e.g., using Pd/C) or other reductive steps.[11][12]

  • Causality: The carbon-chlorine bond can be labile under certain reductive conditions or in the presence of transition metal catalysts.[11][13] These impurities often have very similar polarities to the desired dichlorinated product, making them challenging to separate.

  • Corrective Actions:

    • High-Resolution Chromatography: Standard flash chromatography may not be sufficient. You may need to use a longer column for a greater number of theoretical plates and/or employ a very shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate).

    • Recrystallization: Fractional crystallization can be effective if there is a sufficient difference in solubility between the desired product and the monochlorinated impurity. This often requires careful solvent screening and can be an iterative process. Toluene or xylene are good candidates for recrystallizing indoles.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying crude this compound?

There is no single "best" method; the optimal strategy depends on the purity of the crude material and the nature of the impurities. A logical workflow is recommended.

G start Crude this compound tlc Analyze by TLC/¹H NMR start->tlc decision Purity > 90%? tlc->decision recryst Recrystallization decision->recryst Yes complex_mix Complex Mixture/ Oily Residue decision->complex_mix No final_product Pure Product (Verify Purity) recryst->final_product chrom Flash Column Chromatography chrom->final_product complex_mix->chrom

Caption: Decision workflow for purification strategy.

Q2: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[14][15]

  • Screening Process:

    • Place a small amount of your crude solid (10-20 mg) in a test tube.

    • Add the test solvent dropwise at room temperature until the solid just dissolves. If it dissolves in a very small volume, the solvent is too good; the compound is too soluble.

    • If it is poorly soluble, heat the mixture gently. If the solid dissolves completely upon heating, this is a promising candidate.

    • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Two-Solvent System: If a single good solvent cannot be found, use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) while hot. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.

SolventBoiling Point (°C)Suitability for Indoles
Toluene 111Good (Soluble hot, less soluble cold)
Ethanol 78Good (Soluble hot, less soluble cold)
Ethyl Acetate 77Moderate (Often used with a non-polar co-solvent)
Hexanes 69Poor (Good as an anti-solvent or for washing)
Water 100Poor (Generally insoluble)[15]
Table 1: Common solvents for indole recrystallization.

Q3: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is essential to confirm both purity and structural identity.

TechniquePurposeExpected Result for Pure this compound
TLC Assess purity, determine RfA single spot.
¹H NMR Structural confirmation and purityCharacteristic aromatic and N-H proton signals with correct integration and coupling constants. Absence of impurity signals (e.g., from solvents or side products).[16]
Mass Spec (MS) Confirm molecular weightA molecular ion peak (M+) with the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio).[12]
Melting Point Assess purityA sharp melting point range. Literature values can serve as a reference.[17]
Table 2: Analytical methods for product verification.

Detailed Protocols

Protocol 1: Flash Column Chromatography

This protocol is a standard method for purifying indole derivatives from complex mixtures.[9][18]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a Select Eluent via TLC (Target Rf ~0.3) b Prepare Slurry: Silica Gel in Eluent a->b c Pack Column b->c d Adsorb Crude Product onto Silica ('Dry Loading') c->d e Add Sand Layer d->e f Carefully Add Dry-Loaded Sample e->f g Add Final Sand Layer f->g h Elute with Solvent g->h i Collect Fractions h->i j Analyze Fractions by TLC i->j k Combine Pure Fractions j->k l Evaporate Solvent k->l m Final Product l->m

Caption: Standard workflow for flash column chromatography.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., 10:1 Hexanes:Ethyl Acetate) that provides an Rf value of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.[18]

  • Execution: Carefully add the dry-loaded sample to the top of the packed column. Gently tap the column to settle the powder into a flat band. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Carefully add the eluent, taking care not to disturb the sand layer. Apply positive pressure (air or nitrogen) and begin collecting fractions.

  • Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain only the pure product.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

  • Mastrolia, R. J., Golen, J. A., & Manke, D. R. (2016). This compound-2,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1481–1483.
  • Organic Syntheses. (n.d.). Dry silica gel. Organic Syntheses Procedure, v102p0276.
  • Toste, F. D., & Toste, D. (2003). Supporting Information for Angew. Chem. Int. Ed. Z51666. Wiley-VCH.
  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 68-74.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Hoffman Fine Chemicals. (n.d.). 4,6-Dichloro-2-phenyl-1H-indole.
  • Reddy, T. J., et al. (2018). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 23(11), 2848.
  • Golen, J. A., & Manke, D. R. (2016). 4,7-Dichloro-1H-indole-2,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1339–1341.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Pharmaffiliates. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Cheng, X., Wang, Y., & Zhang, L. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-29.
  • Neves, A., et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 243-261.
  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.
  • Google Patents. (2016). CN105646324A - Preparation method of high-purity indole.
  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. ResearchGate.
  • Lin, G., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2689.
  • Perregaard, J., et al. (1992). Noncataleptogenic, Centrally Acting Dopamine D-2 and Serotonin 5-HT2 Antagonists Within a Series of 3-Substituted 1-(4-Fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry, 35(6), 1092-1101.
  • Taber, D. F., & Tirunahari, P. K. (2011). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 1(4), 579-594.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • National Center for Biotechnology Information. (n.d.). Indole. PubChem Compound Database.
  • World Health Organization. (2011). Analytical methods and achievability. In Guidelines for drinking-water quality (4th ed.).
  • Stobaugh, J. F., et al. (1984). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 435-44.
  • Garg, N. K., & Sarpong, R. (2007). Exploration of the interrupted Fischer indolization reaction. Organic letters, 9(1), 123–126.
  • Neves, A., et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 243-261.
  • Chadeayne, A. R., et al. (2025). Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ACS Chemical Neuroscience.

Sources

Technical Support Center: Optimization of Reaction Conditions for Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the indole scaffold—a privileged structure in countless natural products and pharmaceuticals.[1][2]

Instead of a rigid manual, this center functions as a direct line to a seasoned application scientist. It is structured in a question-and-answer format to address the specific, practical challenges you encounter at the bench. We will delve into the causality behind reaction outcomes, troubleshoot common failures, and provide robust, field-tested protocols for some of the most pivotal indole syntheses.

Part 1: General Troubleshooting & FAQs

This section addresses overarching issues applicable to various indole synthesis methodologies.

Question 1: My reaction is giving a low yield. What are the first things I should check?

Answer: Low yields in indole synthesis are a common but surmountable issue. Before re-running the entire reaction, perform a systematic check of the following critical parameters:

  • Purity of Starting Materials: This is the most frequent culprit. Impurities in your arylhydrazine, aniline, or carbonyl compounds can introduce competing side reactions that consume starting material and complicate purification.[3] Always verify the purity of your reagents by NMR or another suitable analytical method before starting.

  • Solvent Quality: Ensure you are using dry, high-purity solvents, especially for moisture-sensitive reactions like those involving organometallics or strong Lewis acids.

  • Inert Atmosphere: For many modern catalytic methods, particularly palladium-catalyzed reactions, rigorous exclusion of oxygen is paramount to prevent catalyst deactivation. Ensure your system is properly purged with an inert gas like argon or nitrogen.

  • Reaction Concentration: A reaction that is too dilute may proceed slowly or not at all, while one that is too concentrated can lead to side product formation or solubility issues. If a literature procedure is not available, start with a concentration of 0.1 M and optimize from there.

Question 2: When is it necessary to use a protecting group on the indole nitrogen?

Answer: The indole N-H is acidic and can interfere with a variety of reaction conditions, particularly those involving strong bases or electrophilic reagents. N-protection is crucial when:

  • Performing reactions at the C-2 position: Deprotonation of the N-H with a strong base (like n-BuLi) is a common strategy to direct metallation to the C-2 position.

  • Using highly basic or nucleophilic reagents: The unprotected N-H can be deprotonated, quenching the reagent.

  • Preventing unwanted side reactions: The indole nitrogen can be susceptible to alkylation or acylation under certain conditions.

Common protecting groups include sulfonyls (Tosyl, Ts), carbamates (Boc), and silyl ethers (TIPS).[3][4] The choice depends on the stability required and the conditions for deprotection. For example, the Boc group is easily removed with acid, while the Tosyl group often requires stronger reducing agents or harsh basic conditions.[4][5]

Part 2: The Fischer Indole Synthesis - A Classic Workhorse

Developed in 1883, the Fischer synthesis remains one of the most widely used methods for preparing substituted indoles.[6][7] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[6][7][8]

Fischer Indole Synthesis: Troubleshooting Workflow

start Low Yield or Reaction Failure purity Check Starting Material Purity (Hydrazine, Carbonyl) start->purity Is purity confirmed? acid Optimize Acid Catalyst (Type & Concentration) purity->acid Yes purity_sol Recrystallize/Purify Reagents purity->purity_sol No temp_time Vary Temperature & Reaction Time acid->temp_time No improvement acid_sol Screen Brønsted vs. Lewis Acids (e.g., PPA, ZnCl2) acid->acid_sol Yes, but still low substituent Analyze Substituent Effects temp_time->substituent No improvement temp_time_sol Run small-scale trials at different temperatures temp_time->temp_time_sol Yes, but still low substituent_sol Consider alternative synthesis if EDGs are problematic substituent->substituent_sol purity_sol->start acid_sol->start temp_time_sol->start

Caption: Troubleshooting workflow for the Fischer indole synthesis.

Frequently Asked Questions: Fischer Indole Synthesis

Question 1: My Fischer synthesis is failing or giving a very low yield. What's going wrong?

Answer: This is a common issue and usually points to one of three areas:

  • The Acid Catalyst: The choice of acid is critical.[9][10] Brønsted acids (like HCl, H₂SO₄, polyphosphoric acid (PPA), p-TsOH) and Lewis acids (like ZnCl₂, BF₃, AlCl₃) are all effective, but the optimal choice is substrate-dependent.[6][7] If one fails, try another. PPA is often a good choice for forcing difficult cyclizations due to its high boiling point and dehydrating properties.

  • Substituent Effects: The electronic nature of substituents on the arylhydrazine can dramatically affect the reaction. Electron-donating groups can over-stabilize a key intermediate, favoring a competing N-N bond cleavage pathway over the desired[1][1]-sigmatropic rearrangement.[3][11] This is a known reason for the failure of this method in synthesizing 3-aminoindoles.[3][11]

  • Steric Hindrance: Bulky groups on either the arylhydrazine or the carbonyl component can impede the key cyclization step.[3]

Question 2: I'm getting a lot of tar-like side products. How can I get a cleaner reaction?

Answer: Tar formation is often a sign of overly harsh conditions or competing side reactions.

  • Friedel-Crafts Reactions: The strongly acidic conditions can promote unwanted alkylation or acylation if other aromatic rings are present in your substrates.[3]

  • Aldol Condensations: If using an enolizable aldehyde or ketone, self-condensation can compete with hydrazone formation.[6] To mitigate this, consider forming the hydrazone first under milder conditions before adding the strong acid for the cyclization step.

  • Temperature Control: The reaction is very sensitive to temperature.[6][12] Too high a temperature can lead to decomposition. It's crucial to optimize this parameter carefully.[9]

Question 3: Can I synthesize the parent, unsubstituted indole using the Fischer method?

Answer: Direct synthesis using acetaldehyde is problematic and often fails under standard conditions.[3][6][12] A reliable and widely used alternative is to use pyruvic acid as the carbonyl partner to form indole-2-carboxylic acid, which can then be easily decarboxylated by heating to yield the parent indole.[3][13]

Troubleshooting Guide: Fischer Indole Synthesis
Problem Probable Cause(s) Recommended Solution(s)
No Reaction / Low Conversion Insufficiently strong acid catalyst.[9]Switch to a stronger acid (e.g., from HCl to PPA or ZnCl₂).
Reaction temperature is too low.Gradually increase the reaction temperature in 10-20°C increments.
Steric hindrance preventing cyclization.Consider an alternative indole synthesis route (e.g., Bischler, Larock).
Multiple Products / Isomers Use of an unsymmetrical ketone (RCH₂COCH₂R').[13][14]Regioselectivity can be influenced by the acid; strong acids often favor cyclization onto the less substituted carbon.[15] If inseparable, consider a different ketone starting material.
Competing N-N bond cleavage.[3][11]This is common with electron-rich hydrazines. Try using a Lewis acid catalyst which may favor the desired pathway.
Product Decomposition Reaction temperature is too high.[12]Reduce the temperature and increase the reaction time.
Product is unstable to the strong acid conditions.Neutralize the reaction mixture promptly upon completion. Use a milder acid if possible.
Experimental Protocol: Synthesis of 2-phenylindole

This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol. Add a catalytic amount of acetic acid (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour. The phenylhydrazone intermediate will often precipitate from the solution.

  • Isolation (Optional but Recommended): Filter the precipitated hydrazone, wash with cold ethanol, and dry under vacuum. While one-pot procedures are possible, isolating the hydrazone often leads to a cleaner final reaction.[14]

  • Cyclization: Place the dried hydrazone into a new flask and add polyphosphoric acid (PPA) or Eaton's reagent.

  • Heating: Heat the mixture with stirring to 100-140°C for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Allow the reaction to cool to room temperature. Carefully quench the reaction by pouring it over crushed ice. The product will precipitate.

  • Purification: Filter the crude solid product. Neutralize the filtrate with a base like sodium carbonate before disposal.[6] The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[6]

Part 3: Bischler-Möhlau Indole Synthesis

This method synthesizes 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[16][17] It is known for its operational simplicity but can be plagued by harsh conditions and low yields.[3][16][18]

Frequently Asked Questions: Bischler-Möhlau Synthesis

Question 1: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?

Answer: This is the most common complaint with this synthesis. The reaction is notorious for requiring harsh conditions, which can lead to poor yields and unpredictable regioselectivity.[3][17][18][19]

  • Improving Yield: Recent advancements have shown that using microwave irradiation can significantly improve yields and reduce reaction times.[16][17][20] The use of lithium bromide as a catalyst has also been reported to facilitate the reaction under milder conditions.[16]

  • Controlling Regioselectivity: The formation of different regioisomers is heavily substrate-dependent.[19] Unfortunately, predicting the outcome can be difficult. If you are obtaining an inseparable mixture, the most practical solution is often to redesign the synthesis using a more modern and selective method, such as a palladium-catalyzed approach.

Part 4: Modern Palladium-Catalyzed Indole Syntheses

Transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, broader substrate scope, and greater control over regioselectivity. Key examples include the Larock, Buchwald-Hartwig, and Heck-type cyclizations.[21][22]

Palladium-Catalyzed Synthesis: Catalytic Cycle

pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2_aryl Ar-Pd(II)-X L_n oa->pd2_aryl coord Alkyne Coordination pd2_aryl->coord Alkyne pd2_alkyne Ar-Pd(II)(Alkyne) L_n coord->pd2_alkyne mig Migratory Insertion pd2_alkyne->mig pd2_vinyl Vinyl-Pd(II) Intermediate mig->pd2_vinyl cyc Intramolecular Amination pd2_vinyl->cyc -HX pd2_cycle Palladacycle cyc->pd2_cycle re Reductive Elimination pd2_cycle->re re->pd0 indole Indole Product re->indole

Caption: Generalized catalytic cycle for a Larock-type indole synthesis.

Frequently Asked Questions: Palladium-Catalyzed Methods

Question 1: My palladium-catalyzed indole cyclization is not proceeding to completion. What should I investigate?

Answer: The success of these reactions hinges on the precise interplay of several components.[23]

  • Catalyst System (Palladium Source & Ligand): The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is crucial. The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich anilines, bulky, electron-rich phosphine ligands are often required.

  • Base: The base is not just a proton scavenger; it plays a key role in the catalytic cycle. The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) can dramatically affect reaction rates.

  • Solvent: The solvent affects the solubility of the reagents and the stability of the catalytic species. Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.[24][25][26]

  • Temperature: The temperature must be high enough for the reaction to proceed but not so high that it causes catalyst decomposition.

Troubleshooting Guide: Palladium-Catalyzed Indole Synthesis
Problem Probable Cause(s) Recommended Solution(s)
No Reaction Inactive catalyst.Ensure the palladium precursor and ligand are of high quality. Use fresh solvents. Ensure a strictly inert atmosphere.
Incorrect ligand choice.Screen a panel of ligands with varying steric and electronic properties (e.g., PPh₃, Xantphos, SPhos).
Base is too weak or insoluble.Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or a phosphate base).
Low Yield Incomplete reaction.Increase reaction time or temperature. Increase catalyst loading (e.g., from 1 mol% to 5 mol%).
Catalyst decomposition.Lower the reaction temperature. Use a more robust ligand designed for cross-coupling.
Side reactions (e.g., homocoupling).Adjust the stoichiometry of the reactants. Ensure slow addition of one component if necessary.
Poor Regioselectivity (e.g., in Larock Synthesis) Steric/electronic bias is weak.Regioselectivity in the Larock synthesis is determined during the migratory insertion step.[22] It can be influenced by the steric bulk of the alkyne substituents. If selectivity is poor, modification of the alkyne may be necessary.
Data Presentation: Typical Conditions for Pd-Catalyzed Syntheses
Synthesis Type Typical Pd Source Typical Ligand(s) Typical Base(s) Typical Solvent(s) Key Feature
Larock Annulation Pd(OAc)₂PPh₃K₂CO₃, NaOAcDMF, NMPCyclization of o-haloanilines with alkynes.[22]
Buchwald-Hartwig Type Pd₂(dba)₃, Pd(OAc)₂Xantphos, BINAPCs₂CO₃, K₃PO₄Toluene, DioxaneIntramolecular C-N bond formation from an o-halo-N-alkenylaniline.
Heck Cyclization Pd(OAc)₂P(o-tol)₃Et₃N, K₂CO₃DMF, AcetonitrileIntramolecular cyclization of an N-allyl-o-haloaniline.

References

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). National Center for Biotechnology Information.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
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  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). Royal Society of Chemistry.
  • Indole synthesis: a review and proposed classification. (n.d.). National Center for Biotechnology Information.
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  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (n.d.). MDPI.
  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. (n.d.). MDPI.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. (n.d.). National Center for Biotechnology Information.
  • Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024). Science Info.
  • Bischler–Möhlau indole synthesis. (n.d.). Wikiwand.
  • Bischler Indole Synthesis. (2016). ResearchGate.
  • Larock indole synthesis. (n.d.). Wikipedia.
  • Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. (n.d.). ACS Publications.
  • Optimization of the reaction conditions. (n.d.). ResearchGate.
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (n.d.). National Center for Biotechnology Information.
  • Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. (2025). ResearchGate.
  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Royal Society of Chemistry.
  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2025). ResearchGate.
  • Problems with Fischer indole synthesis. (2021). Reddit.
  • Fischer Indole Synthesis in Low Melting Mixtures. (2025). ResearchGate.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (n.d.). ACS Publications.
  • Why Do Some Fischer Indolizations Fail? (n.d.). National Center for Biotechnology Information.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Royal Society of Chemistry.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). MDPI.
  • HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. (2018). MDPI.
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Technical Support Center: Troubleshooting Low Yields in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in their synthetic routes. Instead of a simple list of steps, we will explore the causal relationships behind common failures and provide logically structured, field-tested solutions to guide your experimental design.

Part 1: Foundational Troubleshooting - The Usual Suspects

Before delving into method-specific issues, it's crucial to rule out universal sources of error. Low yields often stem from foundational problems rather than complex mechanistic failures.

Q1: My reaction isn't working at all, or the yield is unexpectedly low. What are the very first things I should check?

A1: Start with the fundamentals: reagent quality and reaction environment. These factors are paramount across all named indole syntheses.

  • Reagent Purity and Stability:

    • Phenylhydrazines: This is a common culprit. Phenylhydrazine and its derivatives are susceptible to oxidation, turning from a pale yellow liquid or solid to a dark reddish-brown oil upon exposure to air and light.[1][2] This degradation can inhibit the reaction. Always use freshly purified or newly purchased phenylhydrazine. If in doubt, distill older batches under vacuum. A key quality check is to ensure the free base contains no residual hydrochloride, as this can catalyze decomposition at elevated temperatures.[3]

    • Aldehydes/Ketones: Carbonyl compounds can undergo self-condensation (e.g., aldol condensation) under acidic conditions, consuming your starting material.[4] Ensure the purity of your carbonyl partner and consider its stability under the planned reaction conditions.

    • Solvents: Ensure solvents are anhydrous where required. Water can interfere with acid catalysts and intermediates.

  • Reaction Atmosphere:

    • Many indole syntheses, particularly those involving sensitive intermediates, benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the risk of oxidative degradation of hydrazines and other electron-rich species.

  • Temperature Control:

    • Reaction temperature is critical.[5] For instance, the Fischer indole synthesis often requires significant heat to drive the[6][6]-sigmatropic rearrangement, but excessive heat can lead to tar formation and product degradation.[4] Precise temperature control and monitoring are essential.

Part 2: Method-Specific Troubleshooting: The Fischer Indole Synthesis

The Fischer synthesis is a cornerstone of indole chemistry, but it is notoriously sensitive to substrate and conditions.[5][6] Low yields can often be traced to one of two key stages: hydrazone formation or the acid-catalyzed cyclization.

Troubleshooting Workflow for the Fischer Indole Synthesis

The following flowchart provides a logical path for diagnosing issues in a Fischer indolization reaction.

FischerTroubleshooting start Low Yield in Fischer Indole Synthesis check_hydrazone Is hydrazone intermediate forming? (Check by TLC/LC-MS) start->check_hydrazone hydrazone_issue Issue: Hydrazone Formation Failure check_hydrazone->hydrazone_issue No cyclization_issue Issue: Cyclization Failure check_hydrazone->cyclization_issue Yes no_path No check_hydrazine 1. Verify Phenylhydrazine Quality (Fresh, pure, no discoloration) hydrazone_issue->check_hydrazine check_carbonyl 2. Assess Carbonyl Reactivity (Sterically hindered? Enolizable?) check_hydrazine->check_carbonyl optimize_cond 3. Optimize Condensation (Use mild acid catalyst, e.g., AcOH. Consider in situ formation.) check_carbonyl->optimize_cond yes_path Yes check_acid 1. Evaluate Acid Catalyst (Type and concentration are critical. Is it strong enough?) cyclization_issue->check_acid check_temp 2. Check Temperature & Time (Is temp high enough for rearrangement? Monitor for product degradation.) check_acid->check_temp check_substituents 3. Analyze Substituent Effects (Strong EDGs can favor N-N cleavage. Steric hindrance?) check_temp->check_substituents

Caption: Diagnostic workflow for Fischer indole synthesis failures.

Q2: My TLC shows the starting materials are consumed, but I'm not getting my indole. I see a new spot that I believe is the phenylhydrazone. What's wrong?

A2: This classic scenario points to a failure in the second stage of the reaction: the acid-catalyzed rearrangement and cyclization.[4] The hydrazone has formed, but it lacks the activation energy or appropriate catalytic conditions to proceed.

  • Cause: The key[6][6]-sigmatropic rearrangement step is often the energetic bottleneck.[7] Insufficient acid strength or low temperatures can cause the reaction to stall at the hydrazone intermediate.[4]

  • Solution:

    • Increase Acid Strength: If you are using a weak Brønsted acid like acetic acid (AcOH), consider switching to a stronger catalyst. The choice of acid is one of the most critical parameters to optimize.[8][9]

    • Increase Temperature: This reaction often requires temperatures in the range of 80-200 °C to overcome the activation barrier. Gradually increase the reaction temperature while monitoring the reaction by TLC to find the optimal point before significant decomposition occurs.

    • Consider In Situ Formation: Some phenylhydrazones are unstable and may decompose upon isolation.[4] A common strategy is to form the hydrazone in situ by mixing the phenylhydrazine and carbonyl compound directly in the presence of the cyclization catalyst.[5]

Catalyst Selection for Fischer Indole Synthesis
Catalyst TypeExamplesStrengthsWeaknesses
Brønsted Acids HCl, H₂SO₄, p-TsOH, PPAReadily available, effective for many substrates.[8]Can be harsh, leading to charring or side reactions with sensitive functional groups.
Lewis Acids ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃Often milder and can be more effective for certain substrates.[8][10] ZnCl₂ is a classic choice.Can be hygroscopic, requiring anhydrous conditions. Stoichiometric amounts may be needed.
Solid Acids Acidic clays, NaHSO₄Can simplify work-up (filtration) and may offer unique selectivity.[11]May have lower activity, requiring higher temperatures or longer reaction times.
Q3: My reaction turns into a black tar, and the yield of the desired indole is very low. How can I prevent this?

A3: Tar formation is a sign of decomposition, often caused by conditions that are too harsh or by competing side reactions.

  • Cause 1: N-N Bond Cleavage. This is a major competing pathway, especially when the phenylhydrazine contains strong electron-donating groups (EDGs) like -OCH₃ or -NR₂.[4][6] These groups can stabilize an intermediate in a way that favors cleavage of the weak N-N bond, leading to aniline byproducts and subsequent polymerization.[12][13]

  • Solution 1: Use a milder acid catalyst and lower the reaction temperature.[4] While seemingly counterintuitive to the advice in Q2, a delicate balance must be struck. If N-N cleavage is the suspected issue, reducing the reaction's severity is the first step.

  • Cause 2: Excessive Heat/Acid Concentration. Even for robust substrates, overly aggressive conditions (e.g., concentrated sulfuric acid at high temperatures) can degrade the starting materials, intermediates, and even the final indole product.[5]

  • Solution 2: Perform a systematic optimization. Screen a matrix of milder catalysts (e.g., moving from PPA to ZnCl₂ or p-TsOH) and temperatures. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the product is formed, before it begins to degrade.

Protocol: Diagnostic Reaction Condition Screen
  • Setup: Arrange multiple small-scale reactions (e.g., 50 mg of carbonyl) in parallel in a reaction block or oil bath for consistent heating.

  • Variables:

    • Catalyst: Test 3-4 different catalysts (e.g., p-TsOH, ZnCl₂, PPA, Amberlyst-15).

    • Temperature: For each catalyst, test 3 different temperatures (e.g., 80 °C, 110 °C, 140 °C).

    • Solvent: Test in a high-boiling solvent like toluene, xylene, or run it neat if the catalyst allows (e.g., PPA).

  • Execution: Assemble all reactions under an inert atmosphere.

  • Monitoring: Withdraw small aliquots from each reaction at set time points (e.g., 1h, 4h, 12h) and quench them for TLC/LC-MS analysis.

  • Analysis: Compare the ratio of product to starting material and byproducts across all conditions to identify the optimal "window" for your specific substrate.

Part 3: Troubleshooting Other Indole Syntheses

While the Fischer synthesis is common, other methods present unique challenges.

Q4: My Bischler-Möhlau synthesis is giving very low yields and multiple products. What are the typical issues?

A4: The Bischler-Möhlau synthesis, which reacts an α-halo-ketone with excess aniline, is notorious for requiring harsh conditions and sometimes producing unpredictable mixtures of regioisomers.[14][15]

  • Primary Cause: Harsh Conditions. The classical procedure often requires very high temperatures, which can lead to significant byproduct formation. The reaction's outcome is highly dependent on the specific substrates used.[14]

  • Solutions:

    • Milder Catalysts: Modern variations have shown that catalysts like lithium bromide (LiBr) can promote the reaction under significantly milder conditions.[15]

    • Microwave Irradiation: The use of microwave heating has been demonstrated to dramatically reduce reaction times and improve yields by providing efficient and uniform heating, often minimizing byproduct formation.[15][16]

Q5: In my Reissert synthesis, the final decarboxylation of the indole-2-carboxylic acid is inefficient. How can I improve this step?

A5: The Reissert synthesis generates an indole-2-carboxylic acid intermediate, which must be decarboxylated to yield the parent indole core.[17][18] This final step can be problematic.

  • Primary Cause: Thermal decarboxylation often requires high temperatures (heating above the melting point), which can be destructive for sensitive molecules.[19]

  • Solutions:

    • High-Boiling Solvents: Performing the decarboxylation in a high-boiling, inert solvent like sulfolane or quinoline can provide more controlled heating and better outcomes.[20]

    • Copper Catalysis: The addition of copper powder or copper salts can catalyze the decarboxylation at lower temperatures.

Part 4: Purification and Final Work-up FAQs

Q6: I've successfully formed my indole product according to TLC, but I'm losing most of it during column chromatography. What's happening?

A6: Indoles can be sensitive to silica gel, which is acidic.

  • Cause: The acidic nature of standard silica gel can cause decomposition or streaking of electron-rich indole products on the column. If your product also contains other basic functional groups, like a tertiary amine, it can adhere strongly to the silica, leading to poor recovery.[21]

  • Solutions:

    • Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent system containing a small amount of a basic additive, such as triethylamine (~1%) or ammonia in methanol. This will neutralize the acidic sites.

    • Use Alternative Stationary Phases: If the problem persists, switch to a more inert stationary phase like neutral alumina or C18 reversed-phase silica.[21]

    • Avoid Chromatography: If possible, purify the product by recrystallization to avoid decomposition on a stationary phase altogether.[22]

References

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
  • ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Wikipedia. (n.d.). Reissert indole synthesis.
  • ResearchGate. (2016). Reissert-Indole-Synthesis.pdf.
  • SlidePlayer. (n.d.). Preparation and Properties of INDOLE.
  • Unknown Source. (n.d.). Reissert Indole Synthesis. No URL available.
  • National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?.
  • ResearchGate. (n.d.). Bischler–Möhlau indole synthesis | Request PDF.
  • Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction.
  • Organic Syntheses. (n.d.). Procedure.
  • National Institutes of Health. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?.
  • ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications.
  • MDPI. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation.
  • ResearchGate. (2015). How to get the maximum yield for the Fisher Indole synthesis?.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1...).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • American Society for Microbiology. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.

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Technical Support Center: Controlling Regioselectivity in Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indole scaffold. The inherent reactivity of the indole nucleus presents a fascinating yet challenging puzzle of regioselectivity. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you achieve your desired substitution patterns with precision and confidence.

Section 1: Understanding the Landscape of Indole Reactivity

The indole ring system possesses multiple sites susceptible to functionalization, with the C3, C2, and N1 positions being the most commonly targeted. The benzenoid ring (C4-C7) presents a greater challenge due to its lower inherent reactivity.[1][2][3][4] Understanding the electronic properties of the indole core is the first step in controlling where your reaction will occur.

Inherent Reactivity Profile
  • C3 (Pyrrole Ring): The most electron-rich and nucleophilic position, making it the kinetically favored site for electrophilic attack.[5]

  • N1 (Pyrrole Ring): The nitrogen atom's lone pair contributes to the aromaticity of the ring. While it can be deprotonated to form a potent nucleophile, direct N-functionalization can be competitive with C3-functionalization.[6][7]

  • C2 (Pyrrole Ring): Less reactive than C3 to electrophilic attack. Functionalization at C2 often requires blocking the C3 position or employing directing groups.[1][3][5]

  • C4-C7 (Benzene Ring): These positions are significantly less reactive than the pyrrole ring C-H bonds. Their functionalization typically necessitates the use of directing groups and transition-metal catalysis.[1][2][8]

Section 2: Troubleshooting Common Regioselectivity Issues

This section addresses specific problems you might encounter in the lab, offering explanations for the unexpected outcomes and actionable solutions.

Q1: My reaction is yielding the C3-substituted product, but I'm targeting the N1 position. How can I switch the selectivity?

This is a classic challenge in indole chemistry. The high nucleophilicity of the C3 position often leads to undesired C-alkylation or C-arylation.

Causality: The regioselectivity of N vs. C3 functionalization is often dictated by the reaction conditions, particularly the base and solvent. Harder cations (like Na⁺ or K⁺) tend to favor N-alkylation, while softer, more covalent interactions can promote C3 attack.

Troubleshooting Protocol:

  • Base Selection: Switch from milder bases (e.g., K₂CO₃, Et₃N) to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[9] These bases will irreversibly deprotonate the indole N-H, making the nitrogen a more potent nucleophile.

  • Solvent Effects: Employ a polar aprotic solvent such as DMF or THF. These solvents will effectively solvate the cation of the base, leaving a "naked" and highly reactive indole anion that favors N-functionalization.

  • Temperature Control: Lowering the reaction temperature can sometimes favor N-alkylation.

  • Protecting Group Strategy: If direct N-functionalization remains challenging, consider protecting the C3 position with a removable group. However, a more direct approach is often preferred for step economy.

Q2: I am attempting a C2-functionalization, but the reaction is either not proceeding or I'm getting a mixture of C2 and C3 products. What's going wrong?

Achieving C2 selectivity requires overcoming the intrinsic reactivity of the C3 position.

Causality: Direct C2 functionalization is often kinetically disfavored. Success hinges on either blocking the C3 position or using a catalyst/directing group that steers the reaction to C2.

Troubleshooting Protocol:

  • Substrate Modification (C3-Blocking): If your synthetic route allows, start with a 3-substituted indole. A simple methyl or phenyl group at C3 can effectively block this position and direct functionalization to C2.

  • Directing Groups: This is the most powerful strategy for C2 functionalization.

    • N-Directing Groups: Attaching a directing group to the indole nitrogen is a common and effective approach. Groups like pyridyl, pyrimidyl, or amide functionalities can chelate to a transition metal catalyst and direct C-H activation to the C2 position.[3][4]

    • Transient Directing Groups: For some transformations, transient directing groups can be employed, which are introduced in situ, direct the functionalization, and are subsequently removed in the same pot.

  • Ligand and Catalyst Screening: In transition-metal-catalyzed reactions, the choice of ligand can dramatically influence regioselectivity. For instance, in palladium-catalyzed oxidative Heck reactions, specific sulfoxide-2-hydroxypyridine (SOHP) ligands have been shown to switch selectivity from C3 to C2.[10][11][12]

Experimental Workflow for Optimizing C2-Arylation:

C2_Arylation_Optimization Start Start: Low C2 Selectivity Block_C3 Is C3-blocking a viable synthetic route? Start->Block_C3 DG_Strategy Implement a Directing Group Strategy Block_C3->DG_Strategy No Success Achieve High C2 Selectivity Block_C3->Success Yes N_DG Screen N-Directing Groups (e.g., Pyridyl, Amide) DG_Strategy->N_DG Catalyst_Screen Optimize Catalyst System N_DG->Catalyst_Screen Ligand_Tune Vary Ligands (e.g., Phosphines, NHCs) Catalyst_Screen->Ligand_Tune Solvent_Base Optimize Solvent and Base Ligand_Tune->Solvent_Base Solvent_Base->Success

Caption: Decision workflow for troubleshooting C2-functionalization.

Q3: My goal is to functionalize the benzene ring (C4-C7), but I'm seeing no reaction or decomposition of my starting material. How can I access these positions?

Functionalizing the benzenoid portion of the indole is a significant challenge due to its lower reactivity compared to the pyrrole ring.[2][8]

Causality: The C4-C7 C-H bonds are less electron-rich and sterically more hindered. Directing group-assisted, transition-metal-catalyzed C-H activation is almost always necessary to achieve regioselectivity at these positions.[8]

Troubleshooting Protocol:

  • Directing Group is Key: You must install a directing group. The position of the directing group will determine the site of functionalization.

    • N-Directing Groups: An N-P(O)tBu₂ group can direct arylation to C7 with a palladium catalyst or to C6 with a copper catalyst.[8]

    • C3-Directing Groups: A pivaloyl group at C3 can direct functionalization to the C4 or C5 positions.[8][13]

  • Catalyst System Optimization:

    • Metal Choice: Palladium, rhodium, ruthenium, and iridium catalysts are commonly used for these transformations.[1][14] The choice of metal is critical and often substrate- and directing group-dependent.

    • Oxidant and Additives: These reactions often require an oxidant (e.g., AgOAc, Cu(OAc)₂) and additives to facilitate catalyst turnover and improve yields.

  • Reaction Conditions: These reactions are often sensitive to temperature and solvent. Higher temperatures are frequently required to activate the less reactive C-H bonds.

Table 1: Common Directing Group Strategies for Benzenoid C-H Functionalization

Directing Group PositionDirecting GroupTarget PositionMetal Catalyst (Typical)
N1-P(O)tBu₂C7Palladium
N1-P(O)tBu₂C6Copper
C3-PivaloylC4/C5Palladium/Copper
N1-SO₂PhC2Palladium/Rhodium

Section 3: Frequently Asked Questions (FAQs)

Q: How do I choose the right N-protecting group for my indole?

The choice of an N-protecting group is crucial and depends on the downstream reaction conditions.[9]

  • Electron-withdrawing groups (e.g., Boc, Tosyl): Decrease the nucleophilicity of the indole ring, making it more stable to oxidation but less reactive towards electrophiles.[9] They are generally removed under acidic (Boc) or reductive/basic (Tosyl) conditions.

  • Electron-donating groups (e.g., Benzyl): Increase the electron density of the ring but can be sensitive to oxidative conditions. They are typically removed by hydrogenolysis.

  • Silyl groups (e.g., SEM): Offer mild removal conditions, often with fluoride sources.

Q: I'm performing a Fischer indole synthesis and getting low yields. What are the common pitfalls?

The Fischer indole synthesis, while classic, can be sensitive.

  • Purity of Starting Materials: Ensure your arylhydrazine and carbonyl compounds are pure, as impurities can lead to side reactions.[15]

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl) are critical and often need to be optimized empirically.[15]

  • Temperature Control: The reaction is highly sensitive to temperature. Too low, and the reaction may not proceed; too high, and you risk decomposition and side product formation.[15]

  • Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes weaken the N-N bond, leading to undesired cleavage instead of cyclization.[15][16]

Q: Can I achieve regioselectivity without a directing group?

While challenging, it is sometimes possible.

  • Inherent Reactivity: For simple electrophilic additions to unsubstituted indoles, C3 is the overwhelmingly favored product.

  • Catalyst/Ligand Control: As mentioned earlier, sophisticated ligand design can override the intrinsic reactivity to favor less common substitution patterns, such as C2 functionalization.[10][11]

  • Radical Reactions: Radical additions to indoles can also offer different regioselectivity profiles compared to ionic reactions. For example, installing a bulky silyl group on the indole nitrogen can steer the addition of electron-poor radicals to the C3 position.[17]

Q: My reaction is sensitive to moisture and air. What precautions should I take?

Many organometallic reactions used for C-H functionalization require an inert atmosphere.

  • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere using standard Schlenk line or glovebox techniques.

  • Degassing: For sensitive catalytic reactions, degassing the solvent (e.g., by freeze-pump-thaw cycles) can be beneficial to remove dissolved oxygen.

Section 4: Visualizing Regioselectivity Control

The following diagram illustrates the primary strategies for directing functionalization to different positions on the indole ring.

Indole_Functionalization_Strategies Indole Indole Core N1 C2 C3 C4 C5 C6 C7 C3_Func C3 Functionalization (Electrophilic Attack) Indole:C3->C3_Func Inherent Reactivity N1_Func N1 Functionalization (Base + Electrophile) Indole:N1->N1_Func C2_Func C2 Functionalization (N-Directing Group) Indole:C2->C2_Func C7_Func C7 Functionalization (N-Directing Group + Pd) Indole:C7->C7_Func C4_Func C4 Functionalization (C3-Directing Group + Pd) Indole:C4->C4_Func

Caption: Strategies to control regioselectivity in indole functionalization.

This guide provides a framework for systematically troubleshooting and optimizing your indole functionalization reactions. By understanding the underlying principles of reactivity and employing the strategies outlined, you can gain precise control over the regiochemical outcome of your experiments.

References
  • Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13692-13746. [Link]
  • Collins, K. D., & Glorius, F. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
  • Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13692-13746. [Link]
  • Transition metal-catalyzed C–H functionalizations of indoles. (2021). New Journal of Chemistry. [Link]
  • Transition‐metal‐catalyzed C−H Functionalization Using NH‐indoles as Directing Group. (n.d.).
  • Aslam, M., Devkota, S., Jamshaid, S., & Lee, Y. R. (2022). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones.
  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). SciSpace. [Link]
  • Regioselective C−H functionalization of indole benzenoid moiety... (n.d.).
  • Wang, D., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2219-2233. [Link]
  • Wang, Q., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 11042-11054. [Link]
  • Three-Coordinate Iron(0) Complex-Catalyzed Regioselective C–H Alkylation of Indole Derivatives. (2022). Journal of the American Chemical Society. [Link]
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018).
  • Gu, K., Hall, M., Tucker, Z., Durling, G., & Ashfeld, B. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
  • Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules. [Link]
  • Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. (n.d.). Jiao Research Group. [Link]
  • Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. (2025).
  • Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C–H Activation: Mechanism and Applications. (n.d.). Jiao Research Group. [Link]
  • Strategies for the enantioselective N-functionalization of indoles. (n.d.).
  • C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Semantic Scholar. [Link]
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2021). ACS Omega. [Link]
  • Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site. (2019).
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2018). Molecules. [Link]
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2018).
  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. (2005). Journal of the American Chemical Society. [Link]
  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2016). Beilstein Journal of Organic Chemistry. [Link]
  • Pd(II)/Cu(I) Co-catalyzed Dual C–H Functionalization of Indoles at C2 and C3 Positions Using Bifunctional Arylsulfonyl Reagents. (2025). Organic Letters. [Link]
  • Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. (2021). Organic & Biomolecular Chemistry. [Link]
  • C2 vs. C3 functionalisation of the oxindole scaffold. a) Metal‐ and organocatalytic methods. (n.d.).
  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012).
  • A New Protecting-Group Strategy for Indoles. (2025).
  • Protecting weak secondary amines - driving me crazy! (2017). Sciencemadness Discussion Board. [Link]
  • Problems with Fischer indole synthesis. (2021). Reddit. [Link]
  • Indoles. (n.d.). University of Rochester. [Link]
  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society. [Link]
  • Protecting Groups. (n.d.). University of Rochester. [Link]
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  • Indole synthesis: a review and proposed classification. (2010). Organic & Biomolecular Chemistry. [Link]
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]
  • Indole Test- Principle, Media, Procedure, Types, Results, Uses. (2022). Microbe Notes. [Link]

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Technical Support Center: Stability and Handling of 4,6-Dichloro-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,6-dichloro-1H-indole derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of halogenated heterocycles. Due to their unique electronic properties, these compounds can exhibit specific stability challenges. This guide provides in-depth troubleshooting advice and practical protocols to help you navigate these issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid this compound derivative is showing discoloration (e.g., turning pink or brown) over time. What is happening and is it still usable?

A1: Discoloration is a common indicator of degradation, often due to oxidation or slow polymerization. The indole nucleus, particularly the pyrrole ring, is susceptible to aerobic oxidation, which can be accelerated by light and trace metal impurities.[1][2] The presence of two electron-withdrawing chlorine atoms can influence the electron density of the indole ring, affecting its susceptibility to such reactions.

Whether the material is usable depends on the extent of degradation. A slight change in color may indicate the presence of minor impurities that can be removed by recrystallization or column chromatography.[3] However, significant discoloration suggests substantial degradation, and the material should be repurified and its identity confirmed by analytical methods (e.g., NMR, LC-MS) before use. For critical applications, it is always best to use freshly purified material.

Q2: What are the optimal storage conditions for this compound and its derivatives?

A2: To minimize degradation, these compounds should be stored under conditions that protect them from light, oxygen, and moisture. Halogenated organic compounds, in general, can be sensitive to UV light, which can catalyze decomposition.[4]

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CSlows down the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich indole ring.
Light Amber/Opaque VialProtects against photolytic degradation.[4]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and potential acid-catalyzed degradation if impurities are present.

Q3: I am observing poor solubility of my this compound derivative in common organic solvents. What can I do?

A3: The dichloro-substitution increases the lipophilicity and molecular weight of the indole scaffold, which can lead to lower solubility in some solvents compared to the parent indole. If you are experiencing solubility issues, consider using more polar aprotic solvents like DMF, DMSO, or NMP. Gentle warming may aid dissolution, but prolonged heating should be avoided to prevent degradation. For reactions, ensure the chosen solvent is anhydrous and appropriate for the subsequent chemical steps.[5]

Q4: Can the chlorine atoms on the indole ring be displaced during reactions?

A4: While aryl chlorides are generally stable, they can be susceptible to displacement under specific conditions, such as in nucleophilic aromatic substitution (SNAr) reactions, particularly if there are strong electron-withdrawing groups elsewhere on the ring, or in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Always consider the reactivity of your reagents and catalysts. If you suspect displacement has occurred, use mass spectrometry to check for unexpected mass changes in your product.

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you may encounter during the synthesis, purification, and handling of this compound derivatives.

Problem 1: Low or No Yield in Fischer Indole Synthesis
  • Probable Cause: The Fischer indole synthesis is sensitive to several factors, and halogenated phenylhydrazines can present unique challenges.[6][7]

    • Inappropriate Acid Catalyst: The choice and concentration of the acid (e.g., H₂SO₄, PPA, ZnCl₂) are critical and substrate-dependent.[3] The electronic effect of the chloro-substituents on the hydrazine can affect the rate-determining steps.

    • N-N Bond Cleavage: Electron-donating groups can sometimes favor undesirable N-N bond cleavage over the intended[8][8]-sigmatropic rearrangement.[6] While chlorine is electron-withdrawing, its effect on reaction intermediates can be complex.

    • Decomposition: Harsh acidic conditions or high temperatures can lead to the decomposition of the starting hydrazine, the hydrazone intermediate, or the final indole product.[7]

  • Solution:

    • Catalyst Screening: Empirically test a variety of Brønsted and Lewis acids at different concentrations.

    • Temperature Optimization: Monitor the reaction by TLC or LC-MS at different temperatures. Start at a lower temperature and gradually increase it.

    • Protecting Groups: If other sensitive functional groups are present, consider using protecting groups. For the indole nitrogen, Boc or tosyl groups are common.[3]

    • Alternative Syntheses: If the Fischer synthesis consistently fails, consider alternative indole syntheses like the Nenitzescu or Leimgruber-Batcho methods, which may be more tolerant of your specific substrate.[9][10]

Problem 2: Multiple Spots on TLC/LC-MS After Reaction or Storage
  • Probable Cause: The appearance of new spots indicates the formation of byproducts or degradation products.

    • Oxidation: The most common degradation pathway for indoles involves oxidation of the pyrrole ring, potentially forming oxindoles (e.g., this compound-2,3-dione).[11][12]

    • Photodecomposition: Exposure to UV or ambient light can cause decomposition.[13]

    • pH Instability: Strong acidic or basic conditions can catalyze degradation or rearrangement. The stability of heterocyclic compounds is often pH-dependent.[14][15]

    • Regioisomers: If using an unsymmetrical ketone in a Fischer indole synthesis, the formation of regioisomeric products is possible.[7]

  • Solution:

    • Inert Atmosphere: Conduct reactions and store solutions under an inert atmosphere (argon or nitrogen) to minimize oxidation.

    • Light Protection: Wrap reaction flasks and storage vials in aluminum foil.

    • pH Control: Buffer reactions if possible and neutralize the product as soon as the reaction is complete. Avoid prolonged exposure to strong acids or bases during workup.

    • Purification: Isolate the desired product quickly after the reaction using column chromatography.[3][10] Co-spotting on TLC with a known standard can help identify the correct product spot.

Problem 3: Difficulty in Product Purification
  • Probable Cause: Halogenated indoles can be challenging to purify due to their crystallinity, polarity, and potential for streaking on silica gel.

    • Streaking on Silica: The N-H proton of the indole can interact strongly with the acidic silica gel, causing streaking and poor separation.

    • Co-elution of Impurities: Non-polar impurities may co-elute with the product in standard solvent systems.

  • Solution:

    • Modify Mobile Phase: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia in methanol to the eluent to suppress the interaction with silica gel and improve peak shape.

    • Alternative Stationary Phase: Consider using neutral or basic alumina, or reverse-phase (C18) chromatography for particularly difficult separations.

    • Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for achieving high purity.[3] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) on a small scale first.

Troubleshooting Workflow Diagram

G cluster_causes Probable Causes cluster_solutions Corrective Actions start Experiment with this compound Derivative issue Unexpected Outcome? (Low Yield, Impurities, Discoloration) start->issue cause1 Synthesis Issue (e.g., Fischer Indole) issue->cause1 During Synthesis cause2 Degradation (Oxidation, Light, pH) issue->cause2 Post-Reaction / Storage cause3 Purification Challenge issue->cause3 During Workup sol1 Optimize Reaction: - Screen Catalysts - Adjust Temperature - Consider Alt. Route cause1->sol1 sol2 Control Environment: - Use Inert Atmosphere - Protect from Light - Buffer pH / Neutralize cause2->sol2 sol3 Improve Separation: - Modify Eluent (add TEA) - Use Alt. Stationary Phase - Recrystallize cause3->sol3 sol1->start Retry Experiment sol2->start Retry Experiment sol3->start Retry Experiment

Caption: A workflow for troubleshooting common experimental issues.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Stability

This protocol provides a general method to assess the purity and detect degradation products of a this compound derivative over time.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of your high-purity derivative in acetonitrile or methanol. From this, create a working standard of ~50 µg/mL in the mobile phase.

  • Sample Preparation: Prepare a solution of your test sample at the same concentration (50 µg/mL) in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the indole derivative has a strong absorbance (typically ~220 nm and ~270-280 nm).[8]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solution to determine the retention time and peak area of the pure compound. Inject the test sample. The appearance of new peaks or a decrease in the main peak's area relative to an internal standard indicates degradation. The percent purity can be calculated based on the relative peak areas.

Protocol 2: Small-Scale Forced Degradation Study

This study helps predict the stability of your compound under various conditions.

  • Preparation: Prepare four separate 1 mg/mL solutions of your compound in a suitable solvent (e.g., acetonitrile/water).

    • Sample 1 (Control): Store at 4°C, protected from light.

    • Sample 2 (Acidic): Add HCl to a final concentration of 0.1 M.

    • Sample 3 (Basic): Add NaOH to a final concentration of 0.1 M.

    • Sample 4 (Oxidative): Add H₂O₂ to a final concentration of 3%.

  • Incubation: Keep samples 2, 3, and 4 at room temperature, protected from light.

  • Monitoring: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each sample, neutralize it if necessary (for acidic and basic samples), dilute it, and analyze it by HPLC (using Protocol 1) to assess the extent of degradation compared to the control.

Potential Degradation Pathways

G cluster_products Potential Degradation Products indole This compound oxindole 4,6-Dichlorooxindole indole->oxindole Oxidation [O] dimer Dimerized/Polymerized Products indole->dimer Radical/Acid Catalyzed ring_opened Ring-Opened Products (e.g., Aminoacetophenones) indole->ring_opened Strong Acid/Base, Photolysis isatin 4,6-Dichloroisatin (Indole-2,3-dione) oxindole->isatin Further Oxidation [O]

Caption: Common degradation pathways for chlorinated indoles.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • PubMed Central (PMC). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
  • SciSpace. Microbial Degradation of Indole and Its Derivatives.
  • PubChem. This compound.
  • ACS Publications. Novel, Practical, and Efficient Process for the Preparation of 4,5-Dichloroindole.
  • Benchchem. Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
  • PubMed Central (PMC). Why Do Some Fischer Indolizations Fail?.
  • Benchchem. Overcoming challenges in the synthesis of 4-fluoroindoles.
  • PubMed. Influence of pH and light on the stability of some antioxidants.
  • PubMed Central (PMC). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • Chemistry Stack Exchange. Storage of Halogen.
  • ResearchGate. This compound-2,3-dione.
  • ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
  • PubMed Central (PMC). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.

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Technical Support Center: Overcoming Poor Solubility of Dichloroindoles in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting for a common yet significant challenge in the lab: the poor solubility of dichloroindole derivatives in aqueous assay environments. Dichloroindoles are a critical class of compounds in medicinal chemistry, often serving as scaffolds for potent inhibitors of various biological targets. However, their inherent hydrophobicity frequently leads to precipitation in assays, resulting in inaccurate and unreliable data.[1][2][3]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and design robust experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My dichloroindole compound precipitates when I add it to my aqueous assay buffer. What is the first thing I should do?

This is the most common issue encountered with hydrophobic compounds like dichloroindoles. The immediate precipitation upon introduction to an aqueous environment is due to the unfavorable energetics of solvating a nonpolar molecule with polar water molecules.[4][5] The first and most critical step is to ensure you are using an appropriate organic co-solvent to create a concentrated stock solution.

Core Concept: The Power of a Co-solvent

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[6] This change in polarity allows for the solubilization of hydrophobic compounds that would otherwise be insoluble.[6][7][8]

Recommended First-Line Co-solvent: Dimethyl Sulfoxide (DMSO)

For most in vitro drug discovery and screening programs, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[9][10]

  • Broad Solubility Spectrum: DMSO can dissolve both polar and nonpolar compounds, making it a versatile solvent for diverse chemical libraries.[9]

  • Miscibility with Water: It is readily miscible with water and cell culture media, facilitating the dilution of stock solutions into aqueous assay buffers.[9]

  • High Boiling Point: Its high boiling point (189 °C) minimizes evaporation at room temperature, ensuring the concentration of your stock solution remains stable.[9]

Protocol 1: Preparing a DMSO Stock Solution

  • Determine the Target Stock Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the final percentage of DMSO in your assay.

  • Weigh the Dichloroindole Compound: Accurately weigh the required amount of your dichloroindole derivative.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.

  • Ensure Complete Dissolution: Vortex vigorously. If necessary, gentle warming (30-40°C) or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[11]

I've prepared a DMSO stock, but my compound still precipitates upon dilution into the assay buffer. What's my next step?

This indicates that the final concentration of your compound in the assay exceeds its aqueous solubility limit, even with the presence of a small amount of DMSO. The key here is to understand that while DMSO is an excellent solvent for the stock solution, its final concentration in the assay is often too low (typically <0.5%) to maintain the solubility of highly hydrophobic compounds.[12]

Troubleshooting Workflow: Systematic Approach to Solubility Enhancement

The following workflow provides a systematic approach to addressing this issue.

G A Initial Observation: Precipitation in Assay Buffer B Step 1: Optimize DMSO Dilution Is final DMSO % < 0.5%? A->B Start Here C Step 2: Introduce a Surfactant (e.g., Tween-20, Triton X-100) B->C Yes, still precipitates F Successful Solubilization B->F No, reduce DMSO % and re-test D Step 3: Employ Cyclodextrins (e.g., HP-β-CD) C->D Precipitation persists C->F Soluble E Step 4: Adjust Buffer pH (If compound has ionizable groups) D->E Still insoluble D->F Soluble E->F Soluble

Figure 1. Troubleshooting workflow for addressing dichloroindole precipitation.

Step 1: Optimize the Dilution Protocol

Before exploring more complex solutions, ensure your dilution technique is not the source of the problem. Rapidly adding a small volume of concentrated DMSO stock into a large volume of aqueous buffer can cause localized supersaturation and immediate precipitation.

Protocol 2: Optimized Serial Dilution

  • Intermediate Dilutions: Instead of a direct, large dilution, perform one or two intermediate dilution steps in a mixture of DMSO and your assay buffer.

  • Order of Addition: Add the aqueous buffer to the DMSO stock, not the other way around. This helps to gradually decrease the solvent polarity.

  • Vigorous Mixing: Vortex immediately after each addition to ensure rapid and uniform mixing.

Step 2: Introduce a Non-ionic Surfactant

If optimizing the dilution protocol is insufficient, the next step is to incorporate a surfactant into your assay buffer. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[13][14][15] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in water.[13][15][16]

Mechanism of Micellar Solubilization

Figure 2. Dichloroindole encapsulation within a surfactant micelle.

Commonly Used Non-ionic Surfactants in Biological Assays

SurfactantTypical Working ConcentrationKey Considerations
Tween-20 (Polysorbate 20) 0.01% - 0.1% (v/v)Generally well-tolerated by enzymes and cells.
Tween-80 (Polysorbate 80) 0.01% - 0.1% (v/v)Similar to Tween-20, widely used in formulations.
Triton X-100 0.01% - 0.1% (v/v)Can interfere with some assays, particularly those involving membrane proteins.
Pluronic F-68 0.02% - 0.2% (w/v)Often used in cell culture for its low cytotoxicity.[7]

Protocol 3: Using Surfactants for Solubilization

  • Select a Surfactant: Choose a surfactant that is known to be compatible with your assay system. Tween-20 is a good starting point.

  • Prepare Surfactant-Containing Buffer: Add the surfactant to your assay buffer to the desired final concentration. Ensure it is well-dissolved.

  • Dilute the DMSO Stock: Add your concentrated dichloroindole DMSO stock to the surfactant-containing buffer, following the optimized dilution protocol (Protocol 2).

  • Equilibrate: Allow the solution to equilibrate for 15-30 minutes before use to ensure complete micellar encapsulation.

Surfactants are interfering with my assay. Are there other options?

Yes. If surfactants are not compatible with your experimental setup (e.g., they denature your protein or disrupt cell membranes), cyclodextrins are an excellent alternative.[17]

Core Concept: Cyclodextrins as "Molecular Cages"

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[17][18] This unique structure allows them to form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment and increasing its solubility.[17][18][19]

Mechanism of Cyclodextrin Inclusion Complexation

G cluster_0 Cyclodextrin CD Hydrophobic Cavity Complex Inclusion Complex (Water Soluble) CD->Complex CD_outer Hydrophilic Exterior Drug Dichloroindole (Guest Molecule) Drug->CD Forms

Figure 3. Formation of a water-soluble dichloroindole-cyclodextrin inclusion complex.

Commonly Used Cyclodextrins

Cyclodextrin DerivativeKey Features
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it a popular choice.[19]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Often used in parenteral formulations due to its high safety profile.

Protocol 4: Solubilization with Cyclodextrins

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer. Concentrations can range from 1% to 10% (w/v), depending on the compound's hydrophobicity.

  • Add the Dichloroindole: Add the solid dichloroindole compound directly to the cyclodextrin solution.

  • Facilitate Complexation: Vortex and sonicate the mixture until the compound is fully dissolved. This may take longer than with DMSO, as the inclusion complex needs time to form.

  • Final Dilution: If necessary, this solution can be further diluted in the assay buffer.

My dichloroindole has an acidic or basic functional group. Can I use pH to my advantage?

Absolutely. If your dichloroindole derivative possesses an ionizable functional group (e.g., a carboxylic acid or an amine), its solubility will be highly dependent on the pH of the solution.[20][21][22]

Core Concept: pH and the Henderson-Hasselbalch Equation

The solubility of a weak acid or base increases dramatically as it becomes ionized.[21][23]

  • For a weak acid (R-COOH): Solubility increases as the pH rises above its pKa. The anionic carboxylate form (R-COO⁻) is more water-soluble.[21]

  • For a weak base (R-NH₂): Solubility increases as the pH falls below its pKa. The cationic ammonium form (R-NH₃⁺) is more water-soluble.

Practical Application

  • Check the Structure: Identify any potentially ionizable groups on your dichloroindole.

  • Determine the pKa: If the pKa is not known, it can be predicted using cheminformatics software.

  • Adjust Buffer pH: If your assay can tolerate a pH shift, adjust the buffer to a pH that is at least 1-2 units away from the pKa to ensure the compound is predominantly in its more soluble, ionized form.

  • Caution: Be aware that changing the pH can also affect the activity of your target protein or the stability of other assay components. Always run appropriate controls.

Summary of Strategies

StrategyMechanismBest ForKey Considerations
Co-solvents (DMSO) Reduces solvent polarity.[6]Preparing concentrated stock solutions.Final concentration in assay should be low (e.g., <0.5%) to avoid artifacts.[12]
Surfactants Micellar encapsulation of hydrophobic molecules.[13][14]General-purpose solubility enhancement in aqueous buffers.Potential for assay interference; choose a non-ionic surfactant compatible with your system.
Cyclodextrins Formation of water-soluble inclusion complexes.[17][18]Assays where surfactants cause interference.May require more time to achieve full solubilization.
pH Adjustment Increases the proportion of the more soluble, ionized form of the drug.[21][23]Dichloroindoles with acidic or basic functional groups.Ensure the pH change does not negatively impact other assay components.

By systematically applying these scientifically-grounded strategies, you can overcome the challenges posed by the poor solubility of dichloroindole derivatives, leading to more accurate, reliable, and reproducible assay results.

References

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Wikipedia. Dimethyl sulfoxide.
  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
  • Barman, S., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. [Link]
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate.
  • Al-Subaie, M., & Al-Otaibi, F. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Loftsson, T., & Järvinen, T. (2023). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI.
  • Kumar, L. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Zhang, Y., et al. (2022).
  • International Journal of Pharmaceutical and Bio-Medical Science. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • WuXi AppTec DMPK. (2024).
  • Purdue e-Pubs. (2018).
  • Garg, V., & Kaur, P. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Gutarowska, B., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.
  • Mahmood, T., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies.
  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Connected Papers. (2025). DMSO: Significance and symbolism.
  • Glasp. (2023).
  • Pharma Excipients. (2023). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • Tetko, I. V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • Google Patents. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Avdeef, A., & Tsinman, K. (2010).
  • Pharma Focus America. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Cui, H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?
  • Di, L., & Kerns, E. H. (2006).
  • Asian Journal of Dental and Health Sciences. (2022). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Organic Chemistry Portal. (2023). Synthesis of indoles.
  • ResearchGate. (2009). Effects of Properties on Biological Assays.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 5-Chloroindole in Organic Solvents.
  • ResearchGate. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloroindole: Properties, Synthesis, and Biological Significance.
  • ResearchGate. (2025).
  • CORE. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • SciELO. (2017).
  • ResearchGate. (2025).

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Technical Support Center: Minimizing Hydrodehalogenation in Indole Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet challenging issue of hydrodehalogenation during the reduction of halogenated indoles to their corresponding indolines. This unwanted side reaction can significantly impact yield and purity, complicating synthetic pathways. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this chemical transformation successfully.

Understanding the Challenge: Indole Reduction vs. Hydrodehalogenation

The reduction of the C2-C3 double bond in an indole ring to form an indoline is a fundamental transformation in organic synthesis, particularly in the synthesis of pharmaceutical intermediates and natural products.[1] However, the presence of halogen substituents (F, Cl, Br, I) on the indole core introduces a competing reaction pathway: hydrodehalogenation, the reductive cleavage of the carbon-halogen bond.[2]

The propensity for hydrodehalogenation is influenced by several factors, including the nature of the halogen (I > Br > Cl > F), the catalyst, the hydrogen source, and the reaction conditions. Understanding the interplay of these factors is crucial for developing a selective reduction strategy.

The Mechanism at Play

Catalytic hydrogenation, a common method for indole reduction, involves the adsorption of the substrate onto a metal catalyst surface.[2] In the case of halogenated indoles, both the indole's double bond and the carbon-halogen bond can interact with the catalyst's active sites. Hydrodehalogenation often occurs through oxidative addition of the C-X bond to the metal center, followed by hydrogenolysis.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific problems you might be observing in your experiments.

Issue 1: Significant Hydrodehalogenation Observed (Low Yield of Halogenated Indoline)

If you are observing a substantial amount of the dehalogenated product, it indicates that the conditions are too harsh or the catalyst is too aggressive for the C-X bond.

Possible Causes & Recommended Solutions:

  • Aggressive Catalyst: Palladium on carbon (Pd/C) is a highly active catalyst that can readily promote hydrodehalogenation.

    • Solution 1: Catalyst Modification. Consider using a less active catalyst or a modified one. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂) or platinum on carbon (Pt/C), can sometimes offer better selectivity.[3][4] Sulfided catalysts, like 5% Pt/C (sulfided), are also known to be less prone to causing hydrodehalogenation.[5]

    • Solution 2: Catalyst Poisoning. Intentionally adding a catalyst poison can selectively inhibit the hydrodehalogenation reaction. Common poisons include sulfur-containing compounds (e.g., thiophene) or nitrogen-containing bases (e.g., quinoline). The amount of poison needs to be carefully optimized.

  • Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures accelerate both the desired reduction and the undesired hydrodehalogenation.

    • Solution 1: Milder Conditions. Attempt the reaction at a lower hydrogen pressure (e.g., 1-5 bar) and room temperature.[1] Monitor the reaction progress carefully, as the reaction time may need to be extended.

    • Solution 2: Transfer Hydrogenation. Instead of using gaseous hydrogen, consider transfer hydrogenation. Common hydrogen donors include ammonium formate, cyclohexene, or isopropanol.[2] This method often proceeds under milder conditions.

  • Inappropriate Solvent: The choice of solvent can influence catalyst activity and substrate conformation at the catalyst surface.

    • Solution: Solvent Screening. Conduct a solvent screen. Protic solvents like ethanol or methanol are common, but aprotic solvents like ethyl acetate or THF might offer different selectivity profiles.

Issue 2: Incomplete Conversion of the Starting Indole

If you are left with a significant amount of unreacted starting material, the reaction conditions may be too mild or the catalyst may be deactivated.

Possible Causes & Recommended Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the employed conditions.

    • Solution 1: Increase Catalyst Loading. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Solution 2: Switch to a More Active Catalyst. If you are using a very mild catalyst to avoid dehalogenation, a slightly more active one might be necessary. A careful balance is key.

  • Catalyst Deactivation: The product indoline, being a secondary amine, can sometimes poison the catalyst, hindering the reaction's progress.[3]

    • Solution: Acidic Additives. The addition of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TSA) or phosphoric acid (H₃PO₄), can protonate the product indoline, preventing it from coordinating to and poisoning the catalyst.[1][3] This has been shown to be effective for the hydrogenation of unprotected indoles.[1][3]

Issue 3: Formation of Over-Reduced Byproducts (e.g., Octahydroindoles)

In some cases, the reduction can proceed beyond the indoline stage, leading to the saturation of the benzene ring.

Possible Causes & Recommended Solutions:

  • Prolonged Reaction Time or Harsh Conditions: Leaving the reaction for too long or using overly aggressive conditions can lead to over-reduction.[3]

    • Solution: Reaction Monitoring. Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Are there any non-catalytic methods to reduce indoles that avoid hydrodehalogenation?

A1: Yes, several stoichiometric reducing agents can be used. Triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA) is a classic method for indole reduction and is often chemoselective, leaving the C-X bond intact.[3] Borane complexes, such as borane-THF or borane-dimethyl sulfide, can also be effective. However, these methods generate stoichiometric waste, which can be a drawback for large-scale synthesis.[3]

Q2: How does the position of the halogen on the indole ring affect the likelihood of hydrodehalogenation?

A2: Halogens on the benzene portion of the indole ring are generally more stable to hydrodehalogenation than those on the pyrrole ring. The electronic environment of the C-X bond plays a significant role. Electron-withdrawing groups elsewhere on the molecule can sometimes decrease the electron density at the C-X bond, making it more susceptible to cleavage.

Q3: Can protecting the indole nitrogen help in preventing hydrodehalogenation?

A3: Yes, N-protection can be a very effective strategy. Protecting groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or tosyl (p-toluenesulfonyl) can modify the electronic properties of the indole ring and may influence the chemoselectivity of the reduction. This is often a necessary step for certain homogeneous catalysts.[6]

Q4: I am working with a bromoindole. What would be a good starting point for my optimization?

A4: For a bromoindole, which is moderately susceptible to hydrodehalogenation, a good starting point would be to use a Pt/C catalyst with an acidic additive like p-TSA in a protic solvent like ethanol at room temperature and low hydrogen pressure (e.g., 1-3 bar).[3] Monitor the reaction closely. If dehalogenation is still observed, consider switching to a transfer hydrogenation method or using Et₃SiH/TFA.

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation using Pt/C with an Acidic Additive

This protocol is a good starting point for the selective reduction of a halogenated indole.

  • Reaction Setup: To a solution of the halogenated indole (1.0 mmol) in ethanol (10 mL) in a hydrogenation vessel, add p-toluenesulfonic acid monohydrate (1.2 mmol).

  • Catalyst Addition: Carefully add 10% Platinum on carbon (Pt/C, 5 mol%) to the mixture.

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 3 bar.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 2: Reduction using Triethylsilane and Trifluoroacetic Acid

This protocol is a reliable alternative when catalytic methods fail to provide the desired selectivity.

  • Reaction Setup: Dissolve the halogenated indole (1.0 mmol) in dichloromethane (DCM, 10 mL) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylsilane (3.0 mmol) to the solution, followed by the dropwise addition of trifluoroacetic acid (10.0 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary

The following table provides a general comparison of different reduction methods and their typical selectivity for avoiding hydrodehalogenation. The actual results will be substrate-dependent.

MethodCatalyst/ReagentTypical ConditionsSelectivity vs. HydrodehalogenationNotes
Catalytic Hydrogenation 10% Pd/CH₂ (1-50 bar), RT-80°CLow to ModerateHighly active, prone to dehalogenation, especially for Br and I.
Catalytic Hydrogenation 5% Pt/CH₂ (1-10 bar), RTModerate to HighGenerally more selective than Pd/C.[3]
Catalytic Hydrogenation 5% Pt/C (sulfided)H₂ (1-10 bar), RTHighSulfiding deactivates sites responsible for hydrodehalogenation.[5]
Transfer Hydrogenation Pd/C, Ammonium FormateRT-60°CModerate to HighMilder conditions often lead to better selectivity.
Ionic Reduction Et₃SiH / TFA0°C to RTVery HighGenerally excellent chemoselectivity, avoids metal catalysts.[3]

Visualizing the Process

Decision-Making Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting hydrodehalogenation issues.

Troubleshooting_Workflow start Start: Reduction of Halogenated Indole check_dehalogenation Observe Significant Hydrodehalogenation? start->check_dehalogenation change_catalyst Switch to Less Active Catalyst (e.g., Pt/C, Sulfided Pt/C) check_dehalogenation->change_catalyst Yes check_conversion Incomplete Conversion? check_dehalogenation->check_conversion No milder_conditions Use Milder Conditions (Lower Pressure/Temp) change_catalyst->milder_conditions transfer_hydrogenation Try Transfer Hydrogenation milder_conditions->transfer_hydrogenation ionic_reduction Consider Ionic Reduction (e.g., Et3SiH/TFA) transfer_hydrogenation->ionic_reduction increase_loading Increase Catalyst Loading check_conversion->increase_loading Yes successful_reduction Successful Selective Reduction check_conversion->successful_reduction No acid_additive Add Acidic Additive (e.g., p-TSA) increase_loading->acid_additive

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Reaction Pathways

This diagram illustrates the competing reaction pathways during the reduction of a halogenated indole.

Reaction_Pathways substrate Halogenated Indole catalyst Catalyst + H₂ Source substrate->catalyst product_desired Desired Product: Halogenated Indoline catalyst->product_desired Selective Reduction (Desired Pathway) product_undesired Undesired Product: Dehalogenated Indoline catalyst->product_undesired Hydrodehalogenation (Competing Pathway)

Caption: Competing reaction pathways in halogenated indole reduction.

References

  • Szolcsányi, P., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
  • Li, H., et al. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst.
  • Wang, D., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]
  • Loos, P., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]
  • Hizartzidis, L., et al. (2014). Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. RSC Advances. [Link]
  • Dodge, M. W., et al. (2012). Hydrogenolysis and Selective Reduction (Dehalogenation). American Chemical Society. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Heteroaryls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving heteroaryl compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices to empower your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides foundational knowledge for working with heteroaryl Suzuki-Miyaura couplings.

1. Why are Suzuki-Miyaura couplings with heteroaryl substrates often more challenging than with simple aryl systems?

Heteroaryl substrates introduce several complexities not typically encountered with their carbocyclic aryl counterparts. These challenges stem from the inherent electronic and structural properties of heterocycles:

  • Catalyst Inhibition/Deactivation: Lewis basic heteroatoms (e.g., nitrogen in pyridines, pyrazoles) can coordinate strongly to the palladium catalyst, leading to catalyst poisoning or deactivation.[1][2][3] This sequestration of the active catalytic species can significantly slow down or completely halt the catalytic cycle.

  • Poor Substrate Solubility: Many heteroaromatic compounds exhibit high polarity, leading to poor solubility in common organic solvents like toluene or dioxane.[1] This can create heterogeneous reaction mixtures, impeding efficient catalysis.

  • Competing Side Reactions: Heteroaryl boronic acids are often prone to competitive side reactions, most notably protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][4] This undesired pathway consumes the starting material and reduces the overall yield of the desired coupled product.

  • Altered Electronic Properties: The presence of heteroatoms alters the electronic distribution within the aromatic ring, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5]

2. What is protodeboronation and how can I minimize it?

Protodeboronation is the protonolysis of the carbon-boron bond, converting the boronic acid or ester back to the corresponding arene.[4] This is a significant competing pathway, especially with electron-rich or certain heteroaryl boronic acids under basic aqueous conditions.[4][6]

Strategies to Minimize Protodeboronation:

  • Use of Boronic Esters: Boronic esters, such as pinacol or neopentyl glycol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[6]

  • Anhydrous Conditions: Strictly anhydrous reaction conditions can dissuade protodeboronation pathways.[1]

  • Choice of Base: Weaker bases or fluoride-based bases like CsF can sometimes minimize protodeboronation compared to strong hydroxide bases.[7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired coupling over protodeboronation.[7]

  • Rapid Catalysis: Employing highly active catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation side reaction.[4]

3. How do I select the right palladium catalyst and ligand for my heteroaryl coupling?

The choice of catalyst and ligand is critical for a successful heteroaryl Suzuki-Miyaura coupling. There is no one-size-fits-all solution, and the optimal choice depends on the specific heteroaryl substrates involved.

  • Electron-Rich and Bulky Ligands: For challenging substrates, particularly heteroaryl chlorides, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[8] These ligands facilitate the oxidative addition step and stabilize the active palladium species.

  • Precatalysts: The use of well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can improve reproducibility and catalytic activity by ensuring efficient generation of the active Pd(0) species.

  • Screening: A small screen of archetypal ligands can be an efficient way to identify a promising catalyst system for a new substrate combination.[9]

II. Troubleshooting Guides

This section provides a problem-solution framework for common issues encountered during the optimization of heteroaryl Suzuki-Miyaura couplings.

Problem 1: Low or No Product Yield

Potential Causes & Solutions

Potential Cause Diagnostic Check Proposed Solution(s)
Catalyst Deactivation Analyze crude reaction mixture for signs of palladium black formation.1. Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or NHC ligands that protect the palladium center.[3] 2. Use a precatalyst: Ensure efficient generation of the active Pd(0) species by using a well-defined precatalyst. 3. Additives: In some cases, additives like trimethyl borate can prevent catalyst poisoning by coordinating to Lewis-basic heteroatoms.[1]
Inefficient Transmetalation Confirm the presence of starting materials via LC-MS or TLC analysis.1. Optimize the base: The choice of base is crucial for activating the boronic acid/ester. Screen different bases (e.g., K3PO4, Cs2CO3, K2CO3, CsF).[10][11] 2. Solvent Effects: Ensure adequate solubility of the base and boronate salt. A mixture of an organic solvent with water or the use of a phase-transfer catalyst may be beneficial.[12] 3. Boronic Ester: Switch from a boronic acid to a more reactive boronic ester, such as a neopentyl glycol boronic ester.[8]
Protodeboronation of Starting Material Analyze the crude reaction mixture for the presence of the protodeboronated side product.1. Use anhydrous conditions: Rigorously dry solvents and reagents.[1] 2. Employ a milder base: Consider using CsF or K2CO3 instead of strong hydroxide bases.[7] 3. Switch to a boronic ester: Pinacol or neopentyl glycol esters are generally more resistant to protodeboronation.[6]
Poor Substrate Solubility Observe if the reaction mixture is a suspension rather than a homogeneous solution.1. Solvent Screen: Test more polar aprotic solvents like DMF, DMA, or NMP, or solvent mixtures (e.g., dioxane/water).[1][12] 2. Increase Temperature: Carefully increasing the reaction temperature can improve solubility.
Problem 2: Formation of Significant Byproducts

Potential Causes & Solutions

Potential Cause Diagnostic Check Proposed Solution(s)
Homocoupling of Boronic Acid/Ester Identify the symmetrical biaryl byproduct (Ar-Ar from Ar-B(OR)2) in the crude reaction mixture.1. Degas Thoroughly: Ensure the reaction mixture is rigorously deoxygenated, as oxygen can promote homocoupling. 2. Lower Catalyst Loading: High palladium concentrations can sometimes lead to increased homocoupling. 3. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid derivative.
Homocoupling of Heteroaryl Halide Identify the symmetrical bi(hetero)aryl byproduct (Het-Het from Het-X) in the crude reaction mixture.1. Optimize Ligand: A more sterically demanding ligand can sometimes disfavor the formation of the homocoupled product. 2. Lower Temperature: Running the reaction at a lower temperature may reduce the rate of this side reaction.
Protodeboronation As described in Problem 1.Refer to solutions for protodeboronation in Problem 1.

III. Experimental Protocols & Methodologies

Standard Protocol for Heteroaryl Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of a heteroaryl bromide with a heteroaryl boronic acid.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol), heteroaryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Degassing: Seal the vial and thoroughly degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Optimized Protocol for a Challenging Heteroaryl Coupling (e.g., with a 2-pyridyl boronic acid)

This protocol incorporates modifications to address common challenges with electron-deficient or coordinating heteroaryls.

  • Reaction Setup: To an oven-dried Schlenk tube, add the heteroaryl chloride (1.0 mmol), heteroaryl neopentyl glycol boronic ester (1.5 mmol), and a palladium precatalyst/ligand system (e.g., Pd2(dba)3 (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%)).

  • Base and Solvent: Add potassium phosphate (K3PO4, 2.0 mmol) and anhydrous, degassed 1,4-dioxane (5 mL).

  • Degassing: Subject the sealed tube to three cycles of vacuum-backfill with argon.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 12-24 hours, monitoring for completion.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described above.

IV. Visualizing Key Concepts

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OA_complex Ar-Pd(II)(X)L_n Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)(Ar')L_n Transmetalation Complex OA_complex->Trans_complex Transmetalation (Ar'-B(OR)2 + Base) Trans_complex->Pd0 Reductive Elimination RE_product Ar-Ar' Coupled Product Trans_complex->RE_product Reductive Elimination Catalyst_regen Pd(0)L_n Troubleshooting_Tree Start Low Yield in Heteroaryl Suzuki Coupling Check_SM Starting Materials Consumed? Start->Check_SM Check_Pd_Black Palladium Black Observed? Check_SM->Check_Pd_Black Yes Sol_Reaction_Conditions Re-evaluate Conditions: - Check Temperature - Ensure Degassing - Check Reagent Purity Check_SM->Sol_Reaction_Conditions No Check_Protodeboronation Protodeboronated Byproduct Detected? Check_Pd_Black->Check_Protodeboronation No Sol_Catalyst Improve Catalyst: - Use Precatalyst - Bulky/e-rich Ligand - Additives Check_Pd_Black->Sol_Catalyst Yes Sol_Transmetalation Enhance Transmetalation: - Screen Bases - Change Solvent - Use Boronic Ester Check_Protodeboronation->Sol_Transmetalation No Sol_Protodeboronation Minimize Protodeboronation: - Anhydrous Conditions - Milder Base - Use Boronic Ester Check_Protodeboronation->Sol_Protodeboronation Yes

Caption: A decision tree for troubleshooting low-yield reactions.

V. References

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(5746-5765). [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional selectivity to the cross-coupling of 2,6-disubstituted aryl halides. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science, 7(2), 1-14. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Angello, S. Z., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]

Sources

Technical Support Center: Synthesis of 4,6-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4,6-dichloro-1H-indole. The work-up and purification stages are often critical bottlenecks where yield is compromised and impurities are introduced. This document provides in-depth, field-tested solutions to common challenges, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the work-up procedure in this synthesis?

The work-up procedure is designed to isolate the crude this compound from the post-reaction mixture. Its main objectives are to neutralize the reaction catalyst (typically an acid), remove inorganic salts, and separate the desired product from unreacted starting materials, solvents, and soluble byproducts. A successful work-up is paramount for simplifying the final purification step.

Q2: My crude product is a dark, oily residue. Is this normal?

Yes, it is common for the crude product of indole syntheses, such as the Fischer indole synthesis, to be a dark oil or tar-like substance.[1] This coloration is often due to the formation of polymeric side products or other minor impurities under the reaction conditions (e.g., strong acid and heat).[2] The subsequent purification steps, primarily column chromatography, are designed to separate the desired product from these colored impurities.

Q3: Why is a weak base like sodium bicarbonate (NaHCO₃) used for neutralization instead of a strong base like sodium hydroxide (NaOH)?

Using a weak base like sodium bicarbonate is a controlled and gentler method for neutralizing the acidic reaction mixture. Strong bases like NaOH can be highly exothermic upon neutralization and may induce unwanted side reactions or degradation of the indole product, which can be sensitive to harsh pH changes.[3] Furthermore, the indole nitrogen is weakly acidic and can be deprotonated by very strong bases, potentially leading to undesired reactivity.

Q4: Can I use recrystallization instead of column chromatography for purification?

Recrystallization can be an effective purification technique if the crude product is relatively pure (>90%) and a suitable solvent system can be identified.[4] However, for many indole syntheses where multiple side products are formed, column chromatography is superior as it offers much higher resolving power to separate compounds with similar polarities.[5] A common approach is to perform column chromatography first to obtain a significantly purified solid, which can then be further refined by recrystallization to achieve analytical purity.

Standard Aqueous Work-up Protocol

This protocol outlines a standard liquid-liquid extraction procedure for isolating this compound following a typical acid-catalyzed synthesis (e.g., Fischer, Bischler-Möhlau).

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Cooling: Once the reaction is deemed complete by TLC analysis, cool the reaction vessel to room temperature. If the reaction was performed at high temperatures, an ice bath can be used for rapid but controlled cooling.

  • Dilution: Dilute the crude reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. This ensures the product is fully dissolved in the organic phase before the aqueous wash.

  • Neutralization: Carefully transfer the diluted mixture to a separatory funnel. Add saturated aqueous NaHCO₃ solution in portions.[6] Swirl gently at first, and vent the funnel frequently to release the CO₂ gas that evolves.[7] Continue adding NaHCO₃ until gas evolution ceases, indicating complete neutralization.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Brine Wash: Wash the remaining organic layer with brine.[5] This step helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic phase. Allow the layers to separate and drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

  • Filtration & Concentration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh organic solvent to recover any remaining product. Concentrate the combined filtrates under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The resulting crude product should be purified, typically by silica gel column chromatography.[5][6]

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up and purification, providing causal explanations and actionable solutions.

Problem IDIssue EncounteredProbable Cause(s)Recommended Solution(s)
WN-01 An emulsion forms at the organic/aqueous interface during extraction. [7]• High concentration of acidic or basic species.• Presence of fine particulate matter or polymeric byproducts.• Insufficient difference in density between the two phases.Add Brine: Add a significant amount of saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which often helps break the emulsion.• Filter: If particulate matter is suspected, filter the entire emulsified mixture through a pad of Celite®. Wash the Celite pad with the organic solvent and re-separate the layers.• Patience/Centrifugation: Allow the funnel to stand undisturbed for an extended period (30+ minutes). If available, transferring the mixture to centrifuge tubes and spinning can rapidly separate the layers.
WN-02 After work-up, the yield is extremely low or no product is found. [3]Product is water-soluble: The product may have partitioned into the aqueous layer, especially if it is highly polar or has formed a salt.• Product degradation: The product might be unstable to the acidic or basic conditions of the work-up.[3]• Product is volatile: The product may have been lost during solvent removal on the rotary evaporator.Check Aqueous Layer: Before discarding any aqueous layers, test a small sample by back-extracting with a fresh portion of organic solvent and analyzing the extract by TLC.[7]• Test Stability: Before the main work-up, take a small aliquot of the reaction mixture and subject it to the planned work-up conditions in a test tube. Analyze by TLC to see if the product spot disappears or new spots appear.[3]• Careful Evaporation: Use a lower bath temperature and reduce the vacuum gradually when using the rotary evaporator. Check the solvent trap for any condensed product.
WN-03 TLC of the crude product shows multiple spots that are difficult to separate. [8]Incomplete Reaction: Significant starting material remains.• Formation of Isomers/Byproducts: The reaction may have produced regioisomers or side-products with polarities very similar to the desired product.• Streaking on TLC Plate: The crude product may be too concentrated, or acidic/basic impurities may be interacting with the silica gel.Optimize Chromatography:    1. Solvent System: Systematically screen different solvent systems (e.g., Hexane/Ethyl Acetate, Hexane/DCM, Toluene/Acetone).    2. Additive: If streaking occurs, add a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.    3. Different Stationary Phase: Consider using a different stationary phase like alumina if separation on silica is poor.
WN-04 A solid precipitate forms between the layers. [7]Insoluble Salts: Neutralization may have produced salts that are insoluble in both the organic and aqueous phases.• Product Crashing Out: The product itself may be poorly soluble in the chosen solvent system.Add More Water/Solvent: Try adding more water to dissolve inorganic salts or more organic solvent to dissolve the product.• Filter: If the solid persists, filter the entire mixture, wash the solid with water and the organic solvent separately, and analyze both the solid and the filtrates by TLC to determine the solid's identity.

Visual Workflow for Work-up and Purification

The following diagram illustrates the decision-making process during the work-up and purification of this compound.

Workup_Troubleshooting start Crude Reaction Mixture quench Quench & Neutralize (e.g., aq. NaHCO3) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc) quench->extract emulsion Emulsion Forms? extract->emulsion dry Dry Organic Layer (e.g., Na2SO4) concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product low_yield Low Yield? crude_product->low_yield purify Column Chromatography bad_sep Poor TLC Separation? purify->bad_sep final_product Pure this compound emulsion->dry No solve_emulsion Add Brine / Filter emulsion->solve_emulsion Yes low_yield->purify No solve_yield Check Aqueous Layers low_yield->solve_yield Yes bad_sep->final_product No solve_sep Optimize Eluent bad_sep->solve_sep Yes solve_emulsion->extract solve_yield->final_product Product Recovered solve_sep->purify

Sources

Monitoring reaction progress of indole synthesis via TLC.

Author: BenchChem Technical Support Team. Date: January 2026

Google LogoTechnical Support Center: Indole Synthesis

Welcome to the Technical Support Center for monitoring indole synthesis via Thin-Layer Chromatography (TLC). As a Senior Application Scientist, I've designed this guide to provide practical, in-depth answers to the common challenges faced in the lab. This resource is structured to help you troubleshoot effectively and understand the chemical principles behind each step.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring indole synthesis reactions?

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of a chemical reaction.[1][2] For indole syntheses, such as the Fischer[3][4], Bischler-Möhlau[5][6], or Pictet-Spengler[7] methods, TLC allows you to quickly visualize the consumption of starting materials and the formation of the indole product.[8][9] This real-time analysis helps in determining the reaction endpoint, preventing the formation of degradation products from prolonged reaction times or excessive heating.[7][10]

Q2: How do I select the right solvent system (mobile phase) for my indole synthesis?

The choice of the mobile phase is critical for achieving good separation.[11][12] The goal is to find a solvent or solvent mixture that moves the starting materials and products to a Retention Factor (Rf) value between 0.2 and 0.8.[2][13]

  • Start Simple: Begin with a binary mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate).[13] A common starting ratio is 4:1 or 3:1 hexane:ethyl acetate.

  • Adjust Polarity:

    • If your spots remain at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:1 hexane:ethyl acetate).[14][15]

    • If your spots run to the top (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.[14][15]

  • Causality: The TLC plate's stationary phase (usually silica gel) is highly polar. Polar compounds in your reaction mixture will adhere more strongly to the silica and move up the plate slower (lower Rf). Less polar compounds have a weaker interaction and are carried further up the plate by the mobile phase (higher Rf).[2][16] Indoles are generally more polar than their precursor phenylhydrazones or simple ketones, but less polar than highly functionalized starting materials.

Typical Solvent Systems for Indole Derivatives:

Solvent System Polarity Common Use Case
Hexane / Ethyl Acetate Low to Medium Excellent starting point for many indole syntheses.
Dichloromethane / Methanol Medium to High Useful for more polar indole derivatives.

| Toluene / Acetone | Medium | Provides different selectivity compared to ester/alkane mixtures. |

Q3: How do I calculate and interpret the Retention Factor (Rf) value?

The Rf value is a ratio that quantifies the movement of a spot on the TLC plate.[17] It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [17][18]

  • Interpretation: The Rf value is a constant for a specific compound under identical TLC conditions (plate type, solvent, temperature).[16][18] It helps in identifying compounds. A lower Rf value indicates a more polar compound, while a higher Rf value suggests a less polar compound.[9][15] In a typical indole synthesis, you expect to see the starting material spot (e.g., a phenylhydrazone) disappear over time, while a new spot for the indole product appears, usually with a different Rf value.[2][9]

Troubleshooting Guide

Q1: My starting material and product spots are overlapping or have the same Rf. What should I do?

This is a common issue indicating poor resolution.[19]

  • Solution 1: Change the Mobile Phase Composition. The primary solution is to change the polarity of your solvent system. Try adding a third solvent to the mixture to alter the selectivity. For instance, if you are using a hexane/ethyl acetate system, adding a small amount of methanol or triethylamine (for basic compounds) can significantly change the separation.[14]

  • Solution 2: Use the Co-spot Technique. The "co-spot" is a critical tool for confirming spot identity, especially with similar Rf values.[8][20] On a three-lane TLC plate, spot the starting material in the left lane, the reaction mixture in the right lane, and a mix of both starting material and reaction mixture in the center lane.[20] If the starting material is still present in your reaction, the center co-spot lane will show a single, elongated spot. If the product is a new compound, you will see two separate spots in the center lane.[2][21]

Q2: I'm seeing significant streaking or tailing on my TLC plate. What causes this and how can I fix it?

Streaking obscures the separation and makes Rf calculation impossible.[22]

  • Cause 1: Sample Overloading. The most common cause is applying too much sample to the plate.[14][18]

    • Solution: Dilute your reaction aliquot in a volatile solvent (like ethyl acetate or dichloromethane) before spotting it on the TLC plate.[14][18]

  • Cause 2: Highly Acidic or Basic Compounds. Indoles and their precursors can be acidic or basic, leading to strong interactions with the silica gel.[22]

    • Solution: Add a small amount (0.1-2%) of an acid (like acetic acid) or a base (like triethylamine or ammonia) to your mobile phase to neutralize the active sites on the silica gel and produce sharper spots.[14][22]

  • Cause 3: Insoluble Material. If your sample is not fully dissolved, it will streak from the baseline.

    • Solution: Ensure your sample is completely dissolved before spotting. If the reaction mixture is heterogeneous, try filtering a small aliquot before TLC analysis.[21]

Q3: My spots are not visible under a UV lamp. How can I visualize them?

While many indoles are UV-active due to their aromatic nature, some derivatives may not be, or they may be too dilute to see.[14]

  • Solution 1: Concentrate the Spot. Apply the sample multiple times to the same spot on the baseline, allowing the solvent to fully evaporate between applications.[14][23]

  • Solution 2: Use a Chemical Stain. Staining is a destructive but highly effective visualization method. After running the TLC, let it dry completely, then dip it into a staining solution and gently heat with a heat gun.[24]

Common Stains for Indole Derivatives:

Stain Preparation Visualization
p-Anisaldehyde Anisaldehyde (15 g) in ethanol (250 ml) + conc. sulfuric acid (2.5 ml). A good general stain that gives a range of colors for different functional groups.
Potassium Permanganate (KMnO₄) 3g KMnO₄, 20g K₂CO₃, 5ml 5% NaOH, 300mL H₂O. Stains compounds that can be oxidized (alkenes, alcohols). Appears as yellow/brown spots on a purple background.[24]
Cinnamaldehyde/HCl 5 mL cinnamaldehyde + 95 mL ethanol + 5 mL conc. HCl.[25] A specific stain for indoles, often appearing as dark orange or reddish spots upon heating.[25]

| Sodium Nitrite/HCl | Freshly made solution of 1g sodium nitrite in 100ml 1M HCl.[26] | Indoles typically turn red with this stain after heating.[26] |

Q4: The reaction seems stalled; the starting material spot isn't diminishing. What are the next steps?

If the TLC shows no change over a significant period, the reaction may have stopped.[7]

  • Verify Reaction Conditions: Double-check the temperature, catalyst loading, and solvent purity. Indole syntheses can be sensitive to these parameters.[3][7] For example, the Fischer indole synthesis requires a strong acid catalyst and is often run at elevated temperatures.[4]

  • Check Reagent Quality: Impurities in starting materials can inhibit the reaction.[7] Consider purifying your reagents if you suspect they are old or of low quality.

  • Increase Temperature or Add More Catalyst: If conditions permit, cautiously increasing the reaction temperature or adding an additional portion of the catalyst may restart a stalled reaction. Monitor any changes carefully with TLC.

Q5: I see multiple new spots in the reaction lane. How do I identify my product?

The formation of multiple spots indicates side reactions or the presence of intermediates.[7][27]

  • Use a Standard: If you have an authentic sample of your expected indole product, spot it on the TLC plate alongside your reaction mixture to directly compare Rf values.

  • Interpret Spot Polarity: In many indole syntheses, the product indole is of intermediate polarity. Highly polar spots near the baseline could be polymeric side products or salts, while non-polar spots near the solvent front might be non-polar impurities or byproducts.

  • Time-Course Study: Run a TLC at different time points (e.g., 1 hour, 4 hours, 24 hours). A true product spot should intensify over time as the starting material spot diminishes. Intermediates may appear and then disappear.

Visual Workflows & Protocols

Standard TLC Analysis Workflow

The following diagram outlines the standard procedure for monitoring a reaction.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis P1 1. Draw Baseline (pencil, ~1 cm from bottom) P2 2. Spot Plate (SM | Co-spot | Rxn) P1->P2 D1 3. Place in Chamber (solvent below baseline) P2->D1 D2 4. Elute Plate (until solvent front is ~1 cm from top) D1->D2 D3 5. Mark Solvent Front D2->D3 V1 6. Dry Plate D3->V1 V2 7. View under UV Lamp (circle spots) V1->V2 V3 8. Apply Stain & Heat V2->V3 V4 9. Analyze Results (Calculate Rf, assess completion) V3->V4

Standard TLC Monitoring Workflow
Troubleshooting Unresolved Spots

Use this decision tree if your spots are not separating properly.

Troubleshooting_Diagram Start Problem: Unresolved Spots (Overlapping or Same Rf) Q1 Is the sample overloaded (streaking)? Start->Q1 Sol1 Dilute sample before spotting. Q1->Sol1 Yes Q2 Change Solvent Polarity Q1->Q2 No End Resolved Spots Sol1->End Sol2a Spots too low (low Rf)? Increase polarity. Q2->Sol2a Yes Sol2b Spots too high (high Rf)? Decrease polarity. Q2->Sol2b Yes Q3 Try a different solvent system? Q2->Q3 No Improvement Sol2a->End Sol2b->End Sol3 Use solvents with different selectivity (e.g., Toluene/Acetone instead of Hexane/EtOAc). Q3->Sol3 Sol3->End

Decision Tree for Unresolved TLC Spots

References

  • Thin Layer Chrom
  • Troubleshooting for Thin Layer Chrom
  • Troubleshooting Common Issues in Thin Layer Chrom
  • TLC troubleshooting | - ChemBAM
  • Thin Layer Chrom
  • Co-spotting Compounds - Chemical Educ
  • Thin Layer Chromatography (TLC)
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall
  • Uses of TLC - Chemistry LibreTexts
  • Chromatography: How to Monitor by TLC - University of Rochester
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio
  • Troubleshooting Thin Layer Chrom
  • Technical Support Center: Troubleshooting Indole Alkaloid Synthesis - Benchchem
  • TLC Visualiz
  • Calculating retention factors for TLC (video) - Khan Academy
  • Rf Value Explan
  • Thin Layer Chrom
  • How do you calculate the Rf value in thin-layer chrom
  • TLC Stains - University of Toronto
  • General procedure - University of York
  • Cinnamaldehyde/HCl as TLC spray stain for indoles - Sciencemadness
  • troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole - Benchchem
  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI
  • Thin Layer Chrom
  • How to identify whether the reaction is completed or not by using TLC - Quora
  • TLC Tips and Tricks | Merck
  • Technical Support Center: Optimization of Fischer Indole Synthesis - Benchchem
  • TLC -ANALYSIS - Chemistry LibreTexts
  • What are the suitable solvent system to start TLC analysis for IAA detection?
  • TLC stains - Organic Chemistry
  • Fischer Indole Synthesis with Organozinc Reagents - ResearchG
  • Problems with Fischer indole synthesis : r/Chempros - Reddit
  • How To Choose The Best Eluent For Thin Layer Chrom
  • Choice Of Solvent System in Thin Layer Chrom
  • Determining a solvent system - University of York
  • Visualizing TLC Pl
  • Bischler–Möhlau indole synthesis - Wikipedia
  • Fischer indole synthesis - Wikipedia
  • Bischler-Möhlau indole synthesis - chemeurope.com

Sources

Addressing catalyst poisoning in indole hydrogenation.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Catalyst Poisoning

Welcome to the technical support center for indole hydrogenation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to diagnose, troubleshoot, and ultimately prevent catalyst poisoning in your experiments.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific, common issues encountered during the catalytic hydrogenation of indoles.

Q1: My indole hydrogenation reaction has stalled or is extremely sluggish. How can I determine if catalyst poisoning is the cause?

A1: A stalled or slow reaction is a primary indicator of catalyst deactivation, with poisoning being a frequent culprit. Before concluding that a poison is present, it's essential to rule out other common experimental issues.

Initial Diagnostic Workflow:

  • Verify Reaction Conditions: Double-check that the temperature, hydrogen pressure, and agitation rate are correctly set and maintained. Inadequate hydrogen dispersion or low temperature can mimic catalyst deactivation. Hydrogenation reactions are often exothermic, and insufficient cooling can lead to runaway reactions, while poor heating can stall them.[1]

  • Assess Hydrogen Delivery: Ensure there are no leaks in your hydrogenation apparatus. A simple way to check is to pressurize the system, isolate it from the hydrogen source, and monitor for any pressure drop over time. Ensure the hydrogen source itself is not depleted.

  • Run a Control Experiment: Hydrogenate a "known good" substrate (e.g., styrene or cyclohexene) using a fresh batch of the same catalyst. If this reaction proceeds as expected, it strongly suggests the issue lies with your indole substrate, solvent, or a specific contaminant in that particular reaction setup. If the control also fails, the catalyst batch or your general procedure/equipment may be compromised.

If these checks pass, catalyst poisoning is the likely cause. The poison is a substance that strongly adsorbs to the catalyst's active sites, preventing the indole substrate from binding and reacting.[2][3][4]

Start Reaction Stalled or Sluggish Check_Conditions Verify Temp, Pressure, Agitation Start->Check_Conditions Check_H2 Check H2 Supply & System Leaks Check_Conditions->Check_H2 Conditions OK Control_Exp Run Control Reaction with 'Good' Substrate Check_H2->Control_Exp H2 Supply OK Poisoning_Suspected Catalyst Poisoning is Likely Cause Control_Exp->Poisoning_Suspected Control Fails Substrate_Issue Problem is Specific to Indole Substrate, Solvent, or Reagents Control_Exp->Substrate_Issue Control Succeeds Other_Issue Investigate Other Experimental Issues (e.g., Catalyst Batch, H2 Quality) Poisoning_Suspected->Other_Issue Substrate_Issue->Poisoning_Suspected cluster_0 Active Catalyst cluster_1 Poisoned Catalyst Catalyst Active Site (e.g., Pd) Indole Indole Indole->Catalyst H2 H₂ H2->Catalyst Catalyst_P Blocked Site (e.g., Pd-S) Poison Poison (e.g., Thiol) Poison->Catalyst_P Indole_P Indole

Sources

Validation & Comparative

A Technical Guide to Dichloro-1H-Indole Isomers: A Comparative Analysis of 4,6- and 5,7-Substitution Patterns

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a foundational framework for a multitude of biologically active compounds.[1] The strategic placement of halogen atoms, particularly chlorine, on this scaffold can significantly modulate a molecule's physicochemical properties and its interactions with biological targets, often leading to enhanced potency and selectivity.[2] This guide provides a detailed comparative analysis of two specific dichlorinated indole isomers: 4,6-dichloro-1H-indole and 5,7-dichloro-1H-indole.

While direct, head-to-head comparative studies on the biological activities of these two specific isomers are not extensively available in the public domain, this guide will delve into their structural distinctions, synthetic accessibility, and the potential implications of their differing substitution patterns on biological activity. This analysis is grounded in established principles of medicinal chemistry and supported by data from structurally related indole derivatives.

Structural and Physicochemical Distinctions

The core difference between this compound and 5,7-dichloro-1H-indole lies in the positioning of the two chlorine atoms on the benzene ring of the indole scaffold. This seemingly subtle variation can have a profound impact on the molecule's electronic distribution, lipophilicity, and overall three-dimensional shape, all of which are critical determinants of pharmacological activity.

FeatureThis compound5,7-dichloro-1H-indole
Molecular Formula C₈H₅Cl₂NC₈H₅Cl₂N
Molecular Weight 186.04 g/mol 186.04 g/mol
Chlorine Positions Positions 4 and 6Positions 5 and 7
Symmetry AsymmetricAsymmetric
Predicted logP 3.33.3

Data sourced from PubChem.[2]

The distinct substitution patterns influence the electron density of the indole ring system. In this compound, the chlorine atoms are positioned meta and para to the pyrrole ring fusion, whereas in the 5,7-isomer, they are ortho and para. This can affect the molecule's ability to participate in hydrogen bonding, halogen bonding, and π-π stacking interactions with biological targets.

Synthesis of Dichloro-1H-Indoles

The synthesis of dichlorinated indoles can be achieved through various established methods for indole synthesis. A common and effective approach is the Leimgruber-Batcho indole synthesis , which is known for its high yields and mild reaction conditions.

Below is a generalized workflow for the synthesis of a dichlorinated indole, which can be adapted for either the 4,6- or 5,7-isomer by selecting the appropriate starting materials.

Synthesis Workflow Start Substituted Nitrotoluene (e.g., 2,4-dichloro-6-nitrotoluene for 5,7-dichloroindole) Enamine Enamine Formation (DMF-DMA, Pyrrolidine) Start->Enamine Step 1 Reductive_Cyclization Reductive Cyclization (e.g., Raney Nickel or Pd/C, H2) Enamine->Reductive_Cyclization Step 2 Indole Dichloro-1H-indole Reductive_Cyclization->Indole Step 3

Caption: Generalized workflow for the Leimgruber-Batcho synthesis of dichlorinated indoles.

Experimental Protocol: General Leimgruber-Batcho Indole Synthesis
  • Enamine Formation:

    • Dissolve the appropriately substituted nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and a catalytic amount of a secondary amine like pyrrolidine.

    • Heat the mixture until thin-layer chromatography (TLC) indicates the consumption of the starting material.

    • Remove the volatile components under reduced pressure to obtain the crude enamine.

  • Reductive Cyclization:

    • Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, such as Raney Nickel or palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation until the reaction is complete, as monitored by TLC.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure dichloro-1H-indole.

Comparative Biological Activity: An Insight into Potential Applications

While direct comparative IC50 or binding affinity data for this compound and 5,7-dichloro-1H-indole against the same panel of targets is scarce, the broader class of dichlorinated indoles has shown significant promise in several therapeutic areas, particularly in oncology and neuroscience. The position of the chlorine atoms is known to be a critical factor in determining the potency and selectivity of these compounds.

Anticancer Activity: Kinase Inhibition

Dichlorinated indole derivatives have been extensively explored as inhibitors of various protein kinases, which are key targets in cancer therapy.[2] The chlorine atoms can form specific halogen bonds with the ATP-binding site of kinases, thereby enhancing the potency and selectivity of the inhibitor.[2]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Pathway Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Inhibitor Dichloro-1H-indole (Hypothetical Inhibitor) Inhibitor->RTK Inhibition

Caption: A simplified signaling pathway illustrating the potential mechanism of action of dichloro-1H-indole derivatives as kinase inhibitors in cancer.

Neurological Disorders: Receptor Binding and Enzyme Modulation

The indole nucleus is a common feature in many neurotransmitters, such as serotonin, and as such, indole derivatives are often investigated for their potential to modulate the activity of neuroreceptors and enzymes involved in neurological disorders.

Derivatives of 5-chloro-indole have been shown to exhibit high binding affinity for serotonin receptors, such as the 5-HT7 receptor, which is a target for the treatment of depression and other central nervous system disorders.[4] The position of the chlorine atom can influence the selectivity of the compound for different serotonin receptor subtypes. It is therefore reasonable to hypothesize that 4,6- and 5,7-dichloro-1H-indole would exhibit different binding profiles at various neuroreceptors.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for various substituted indoles, some general structure-activity relationship (SAR) principles can be inferred that may apply to the 4,6- and 5,7-dichloro isomers:

  • Lipophilicity: The addition of two chlorine atoms significantly increases the lipophilicity of the indole scaffold. This can enhance membrane permeability and oral bioavailability but may also lead to increased off-target effects and toxicity. The specific positioning of the chlorine atoms in the 4,6- and 5,7-isomers will subtly alter the overall lipophilicity and could impact their pharmacokinetic profiles.

  • Halogen Bonding: Chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in a protein's binding pocket. The different spatial arrangement of the chlorine atoms in the two isomers would dictate their potential to form favorable halogen bonds with specific amino acid residues in a target protein, thus influencing their binding affinity and selectivity.

  • Steric Hindrance: The position of the chlorine atoms can create steric hindrance, influencing how the molecule fits into a binding pocket. For example, a chlorine atom at the 7-position is in close proximity to the indole nitrogen, which could affect interactions at this position or influence the conformation of substituents at the N-1 position.

Future Directions and Experimental Protocols

To definitively elucidate the comparative activities of this compound and 5,7-dichloro-1H-indole, a systematic screening against a panel of relevant biological targets is necessary. The following experimental protocols provide a framework for such an investigation.

Experimental Protocol: Kinase Inhibition Assay (General)

This protocol outlines a general in vitro assay to screen for the inhibitory activity of the dichloro-indole isomers against a target protein kinase.

  • Reagents and Materials:

    • Recombinant protein kinase of interest

    • Peptide substrate for the kinase

    • Adenosine triphosphate (ATP), radio-labeled or with a detection system (e.g., ADP-Glo™)

    • Test compounds (4,6- and 5,7-dichloro-1H-indole) dissolved in DMSO

    • Assay buffer

    • 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In the wells of the microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase for a specified period.

    • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol measures the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4,6- and 5,7-dichloro-1H-indole for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

While a definitive, data-driven comparison of the biological activities of this compound and 5,7-dichloro-1H-indole is currently limited by the lack of direct comparative studies, this guide provides a comprehensive overview of their structural differences and the potential implications for their pharmacological profiles. The distinct positioning of the chlorine atoms is expected to result in different interactions with biological targets, leading to unique activity and selectivity profiles.

Further investigation through systematic screening in relevant biological assays is crucial to unlock the full therapeutic potential of these intriguing isomers. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative evaluations and contribute to a deeper understanding of the structure-activity relationships of dichlorinated indoles.

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A Senior Application Scientist's Guide to Chlorinated Indole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of chlorinated indole derivatives, a fascinating and vital class of heterocyclic compounds. For researchers, scientists, and drug development professionals, understanding the nuances of these molecules is paramount for unlocking their full therapeutic potential. This guide provides an in-depth comparative analysis, grounded in experimental data and field-proven insights, to empower your research and development endeavors. We will move beyond a simple listing of facts to delve into the causality behind experimental choices, ensuring a robust and self-validating understanding of these compounds.

The Significance of the Indole Nucleus and the Impact of Chlorination

The indole scaffold, a fusion of a benzene and a pyrrole ring, is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a versatile starting point for drug design. The introduction of chlorine atoms to this nucleus dramatically alters its physicochemical properties, often leading to enhanced biological activity.[4][5] This enhancement can be attributed to several factors, including increased hydrophobicity, which can improve membrane permeability, and the ability of chlorine to act as a hydrogen bond acceptor and participate in halogen bonding, leading to stronger interactions with biological targets.[4]

Comparative Analysis of Chlorinated Indole Derivatives

To illustrate the impact of chlorination and other structural modifications, we will compare a selection of chlorinated indole derivatives across different biological activities.

Anticancer Activity

Chlorinated indoles have shown significant promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[6][7][8] A common method to assess this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[9][10][11]

Table 1: Comparative in Vitro Cytotoxicity (IC₅₀ in µM) of Selected Chlorinated Indole Derivatives

Compound IDSubstitution PatternHCT116 (Colon)MCF-7 (Breast)HeLa (Cervical)Reference
Unsubstituted Indole ->100>100>100General Knowledge
Compound 1c Indole ring fused to a hydroxyl benzaldehyde-0.550.50[7]
Dionemycin (119) Chlorinated bis-indole alkaloid---[6]
6-methoxy-7′,7″-dichlorochromopyrrolic acid (120) Chlorinated bis-indole alkaloid---[6]
Pyrido[3,4-b]indole (1a) Unsubstituted>10--[8]
6-Chloro-pyrido[3,4-b]indole (1b) 6-Chloro5.2--[8]
6,8-Dichloro-pyrido[3,4-b]indole (1d) 6,8-Dichloro2.5--[8]
1-(4-chlorophenyl)-6-methoxy-pyrido[3,4-b]indole (1f) 1-(4-chlorophenyl), 6-methoxy0.2--[8]

Note: A lower IC₅₀ value indicates higher potency. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The data clearly demonstrates that the addition of chlorine atoms, as seen in the pyrido[3,4-b]indole series, significantly enhances cytotoxic activity.[8] Furthermore, the position and number of chlorine atoms, as well as the presence of other substituents, play a crucial role in determining the potency and selectivity of these compounds.[4][8] For instance, the dichlorinated derivative 1d is more potent than the mono-chlorinated 1b .[8]

Enzyme Inhibition

Many indole derivatives exert their biological effects by inhibiting specific enzymes.[12][13][14] For example, isatins (indole-2,3-diones) have been identified as inhibitors of carboxylesterases (CEs), enzymes involved in the metabolism of numerous drugs.[12]

Table 2: Comparative Carboxylesterase (CE) Inhibition by Isatin Derivatives

CompoundclogPhCE1 Kᵢ (nM)hiCE Kᵢ (nM)Reference
Isatin <1.25IneffectiveIneffective[12]
Hydrophobic Isatin Analogs >5in the nM rangein the nM range[12]

The inhibitory potency of isatin derivatives against CEs is strongly correlated with their hydrophobicity (clogP value).[12] This suggests that hydrophobic interactions within the enzyme's active site are a key determinant of binding affinity. This principle guides the rational design of more potent inhibitors by modifying the indole scaffold with lipophilic groups.

Plant Growth Regulation

Interestingly, chlorinated indole derivatives also play a significant role in plant biology. 4-Chloroindole-3-acetic acid (4-Cl-IAA) is a natural plant hormone (auxin) with exceptionally strong biological activity compared to its non-chlorinated counterpart, indole-3-acetic acid (IAA).[15][16][17]

Table 3: Comparative Auxin Activity of 4-Cl-IAA and IAA

Activity4-Cl-IAA vs. IAAReference
Avena Coleoptile Elongation~10-fold increase[17]
Chinese Cabbage Hypocotyl Growth Inhibition~1000-fold increase[17]
Mung Bean Hypocotyl Swelling & Lateral Root Formation>100-fold increase[17]

The enhanced activity of 4-Cl-IAA is attributed to its resistance to peroxidase-mediated oxidation, a primary degradation pathway for IAA.[17] This highlights how chlorination can stabilize a molecule against metabolic degradation, thereby prolonging its biological effect.

Experimental Protocols: A Self-Validating System

The trustworthiness of any comparative analysis rests on the robustness of its experimental methodologies. Here, we detail a standard protocol for assessing the anticancer activity of chlorinated indole derivatives, emphasizing the internal controls and rationale that ensure data integrity.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow attachment seed->incubate1 prepare_dilutions Prepare serial dilutions of chlorinated indole derivatives add_compounds Add diluted compounds to respective wells prepare_dilutions->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate3 Incubate for 4h to allow formazan formation add_mtt->incubate3 dissolve Add DMSO to dissolve formazan crystals incubate3->dissolve read_absorbance Measure absorbance at 570 nm calculate_viability Calculate % cell viability relative to vehicle control read_absorbance->calculate_viability determine_ic50 Determine the IC₅₀ value calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of chlorinated indole derivatives using the MTT assay.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: A panel of cancer cell lines from different tissue origins (e.g., colon, breast, cervical) is used to assess the spectrum of activity and potential selectivity of the compounds.[7]

  • Serial Dilutions: Testing a range of concentrations is crucial for generating a dose-response curve, from which the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be accurately determined.

  • Vehicle Control: A control group treated with the solvent (e.g., DMSO) used to dissolve the test compounds is essential to ensure that the observed cytotoxicity is due to the compound itself and not the vehicle.

  • Positive Control: Including a known cytotoxic drug (e.g., doxorubicin) validates the assay system and provides a benchmark for the potency of the test compounds.[7]

  • Absorbance Reading: The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by chlorinated indole derivatives is critical for their development as therapeutic agents. Many indole derivatives are known to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[1][3]

Hypothetical Signaling Pathway Inhibition by a Chlorinated Indole Derivative

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates Apoptosis Apoptosis Kinase1->Apoptosis Inhibits TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Chlorinated Indole Derivative Inhibitor->Kinase1 Inhibits

Caption: A generalized signaling pathway illustrating the potential mechanism of action of a chlorinated indole derivative as a kinase inhibitor.

This diagram illustrates how a chlorinated indole derivative might inhibit a receptor tyrosine kinase, thereby blocking a downstream signaling cascade that promotes cell proliferation and survival, and ultimately leading to apoptosis. The specific kinases inhibited will vary depending on the exact structure of the indole derivative.

Conclusion and Future Directions

This guide has provided a comparative analysis of chlorinated indole derivatives, highlighting the profound impact of chlorination on their biological activity. Through the lens of anticancer, enzyme inhibitory, and plant growth-regulating properties, we have seen how strategic modifications to the indole scaffold can lead to highly potent and selective molecules. The experimental protocols detailed herein, with their emphasis on internal validation, provide a framework for the reliable evaluation of these compounds.

The future of research in this field lies in the continued exploration of structure-activity relationships to design novel derivatives with improved therapeutic indices. A deeper understanding of their mechanisms of action and molecular targets will be crucial for their successful translation into clinical applications. The versatile and tunable nature of the chlorinated indole scaffold ensures its continued prominence in the landscape of drug discovery and development.

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A Comparative Efficacy Analysis: The Potential of the 4,6-Dichloro-1H-indole Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

As Senior Application Scientists, we are often at the forefront of evaluating novel chemical matter. The landscape of kinase inhibitor development is a testament to the power of scaffold-based drug design, where a core molecular structure is iteratively optimized to achieve desired potency, selectivity, and pharmacokinetic properties. The indole ring system is one such "privileged scaffold," forming the foundation of numerous approved therapeutics.[1] This guide delves into the potential of a specific, less-explored derivative, 4,6-Dichloro-1H-indole, by contextualizing its features against established kinase inhibitors and outlining the rigorous experimental methodologies required for its evaluation.

The Indole Scaffold and the Strategic Role of Dichlorination

The indole heterocycle is a cornerstone in medicinal chemistry, prized for its ability to mimic the purine core of ATP and engage in various non-covalent interactions within the kinase ATP-binding pocket.[2] The introduction of halogen atoms, particularly chlorine, onto this scaffold is a common and effective medicinal chemistry strategy. Dichlorination, as seen in this compound, can profoundly influence a molecule's biological profile by:

  • Modulating Lipophilicity: Affecting cell membrane permeability and oral absorption.

  • Altering Electronic Properties: Influencing the pKa of the indole nitrogen and its hydrogen bonding capabilities.

  • Enabling Halogen Bonding: Forming specific, stabilizing interactions with amino acid residues (e.g., backbone carbonyls) in the ATP-binding site, which can enhance binding affinity and selectivity.[3]

While direct, extensive public data on this compound as a kinase inhibitor is nascent, its structural alerts suggest it is a compelling starting point for a fragment-based or lead-generation campaign. Its potential can be hypothesized by comparing it to other indole-based inhibitors that have been successfully developed.

Illustrative Kinase Target Profile and Comparative Efficacy

Indole derivatives have been successfully developed into inhibitors for a wide range of kinases, including Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, as well as serine/threonine kinases such as B-Raf and PLK4.[1][4] To contextualize the potential efficacy of a lead compound derived from the 4,6-dichloro-indole scaffold, we present an illustrative comparison against well-known inhibitors targeting common oncogenic kinases.

Diagram: A Generalized Kinase Signaling Cascade

Kinase_Cascade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activation Adaptor Adaptor Proteins RTK->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Transcription Gene Transcription (Proliferation, Survival) Erk->Transcription Inhibitor This compound (Hypothetical Target) Inhibitor->Raf

Caption: Hypothetical inhibition of the Raf kinase within the MAPK signaling pathway.

Table 1: Illustrative Comparative In Vitro Efficacy (IC₅₀, nM)

Kinase TargetThis compound Derivative (Hypothetical)Comparator: Sunitinib (Multi-RTK Inhibitor)Comparator: Vemurafenib (B-Raf Inhibitor)
VEGFR2 859>10,000
PDGFRβ 1202>10,000
B-Raf (V600E) 2504,30031
c-Kit 3008>10,000

Disclaimer: Data for the this compound derivative is hypothetical and for illustrative purposes only, designed to show how a novel compound would be benchmarked. Comparator data is derived from public sources.

This hypothetical data portrays the derivative as a moderately potent, multi-targeted inhibitor with a profile distinct from the comparators. Such a result would justify further investigation into its selectivity and potential for optimization to improve potency against specific targets.

Core Methodologies for Efficacy Determination

The journey from a chemical scaffold to a validated kinase inhibitor relies on a cascade of robust, reproducible assays. The following protocols represent the gold standard for an initial in vitro characterization.

This experiment is the foundational step, designed to quantify the direct interaction between the inhibitor and the purified kinase enzyme. The ADP-Glo™ assay is a widely used, robust method.[5]

Principle: The assay measures the amount of ADP produced during a kinase reaction. The quantity of ADP is directly proportional to kinase activity, and its reduction in the presence of a test compound indicates inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound derivative in DMSO, starting at 100 µM.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate mix in kinase reaction buffer.

  • Inhibitor Addition: Add 25 nL of the serially diluted compound or DMSO control to the appropriate wells.

  • Reaction Initiation: Add 2.5 µL of ATP solution to all wells to start the reaction. Incubate for 1 hour at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is proportional to the ADP concentration.

  • Data Analysis: Normalize the data against high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.[6][7]

Diagram: Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Generation cluster_analysis Data Analysis A Serial Dilution of Inhibitor B Dispense Kinase, Substrate, & Inhibitor A->B C Initiate with ATP & Incubate B->C D Add ADP-Glo™ Reagent (Stop Reaction) C->D E Add Detection Reagent (Convert ADP -> ATP) D->E F Measure Luminescence E->F G Calculate % Inhibition F->G H Curve Fitting & IC50 Calculation G->H

Caption: Standard workflow for an in vitro kinase inhibition assay using luminescence.

After confirming enzymatic inhibition, it is critical to verify that the compound can enter cells and inhibit the target kinase in its native environment. This is often assessed by measuring the phosphorylation of a known downstream substrate.

Principle: An active kinase phosphorylates its substrates. An effective inhibitor will reduce this phosphorylation, which can be detected by comparing the levels of the phosphorylated protein to the total amount of that protein.

Step-by-Step Methodology:

  • Cell Culture: Plate a relevant cancer cell line (e.g., A549 lung cancer cells for an EGFR inhibitor) and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal kinase activity, switch the cells to a low-serum (e.g., 0.5% FBS) medium for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Ligand Stimulation: Stimulate the kinase pathway by adding a specific growth factor (e.g., EGF for the EGFR pathway) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-ERK). Subsequently, strip and re-probe the same membrane with an antibody for the total substrate (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).

  • Detection: Incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate on a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective cellular target inhibition.

Conclusion and Path Forward

The this compound scaffold represents a valid and intriguing starting point for a kinase inhibitor discovery program. Its potential is rooted in the proven success of the indole core and the strategic advantages conferred by dichlorination. While this guide uses a hypothetical derivative for illustration, the path to validating this scaffold is clear. The rigorous application of enzymatic and cellular assays, as detailed above, is the essential first step. Positive results from these in vitro studies would build a strong case for advancing a lead compound into comprehensive selectivity profiling, structure-activity relationship (SAR) optimization, and eventual in vivo efficacy studies in preclinical cancer models.

References

  • Design, synthesis and biological evaluation of indole derivatives as novel inhibitors targeting B-Raf kinase. (2013). Chinese Chemical Letters.
  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. (2012). Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of bisindole derivatives as anticancer agents against Tousled-like kinases. (2022). European Journal of Medicinal Chemistry.
  • The discovery of Polo-like kinase 4 inhibitors. (2015). Journal of Medicinal Chemistry.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules.
  • The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry. Benchchem.
  • Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. (2021). European Journal of Medicinal Chemistry.
  • Indole, a versatile aromatic heterocycle with diverse roles in n
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. (2021).
  • Application Note: In Vitro Kinase Inhibition Assay for Indole Deriv
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021).

Sources

Validating the Mechanism of Action of 4,6-Dichloro-1H-indole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with diverse pharmacological activities.[1][2] Among the vast chemical space of indole derivatives, halogenated variants have garnered significant interest for their potential to modulate biological targets with enhanced potency and selectivity. This guide focuses on 4,6-Dichloro-1H-indole, a synthetic indole derivative, and provides a comprehensive framework for validating its presumed mechanism of action. While direct and extensive biological data for this specific compound is not widespread in publicly accessible literature, its structural alerts and the activities of related dichlorinated indole compounds suggest a primary role as a modulator of monoamine transporters.[3]

This document will, therefore, serve as a comparative guide, outlining the experimental pathways to confirm and characterize the activity of this compound, primarily as a putative triple reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. We will also explore a secondary potential mechanism involving kinase inhibition. This guide will compare the hypothetical profile of this compound with well-characterized monoamine reuptake inhibitors, providing the necessary experimental protocols to generate robust, decision-enabling data for your drug development program.

The Monoamine Reuptake Inhibition Hypothesis: A Primary Avenue of Investigation

The core hypothesis for the mechanism of action of this compound centers on its potential to inhibit the reuptake of serotonin, norepinephrine, and dopamine. This is based on the established pharmacology of many indole-based compounds and the explicit mention of its use in preparing inhibitors for these transporters.[3] Triple reuptake inhibitors (TRIs) represent a promising class of antidepressants and are being investigated for other neurological disorders.[4][5]

Comparative Compounds for Mechanistic Validation

To rigorously validate this hypothesis, a direct comparison with known monoamine reuptake inhibitors is essential. We propose the following compounds as benchmarks:

  • Sertraline: A widely prescribed selective serotonin reuptake inhibitor (SSRI) that, unlike many other SSRIs, exhibits a notable affinity for the dopamine transporter (DAT).[1][6] This makes it an excellent comparator for dissecting the potential dopaminergic activity of this compound.

  • DOV 102,677: A well-characterized triple reuptake inhibitor with relatively balanced activity against SERT, NET, and DAT.[7]

  • LPM570065: Another novel triple reuptake inhibitor, providing an additional point of comparison for a balanced inhibitory profile.[5]

The following table summarizes the known inhibitory activities of these comparators, providing a quantitative baseline for our proposed validation studies.

CompoundSERT IC50/Ki (nM)NET IC50/Ki (nM)DAT IC50/Ki (nM)Reference(s)
Sertraline 0.29 (Ki)420 (Ki)25 (Ki)[1]
DOV 102,677 133 (IC50)103 (IC50)129 (IC50)[7]
LPM570065 723 (IC50)763 (IC50)491 (IC50)[5]
This compound To be determinedTo be determinedTo be determined

Experimental Validation: A Step-by-Step Approach

A multi-tiered experimental approach is necessary to validate the mechanism of action and build a comprehensive pharmacological profile of this compound.

Tier 1: Primary Target Engagement - Monoamine Transporter Uptake Assay

The foundational experiment is to determine the inhibitory potency of this compound against SERT, NET, and DAT. A cell-based monoamine transporter uptake assay is the gold standard for this purpose.

G cluster_workflow Monoamine Transporter Uptake Assay Workflow A Plate cells stably expressing hSERT, hNET, or hDAT B Pre-incubate cells with This compound (or comparator) A->B C Add radiolabeled substrate ([3H]5-HT, [3H]NE, or [3H]DA) B->C D Incubate to allow uptake C->D E Terminate uptake and wash cells D->E F Lyse cells and measure intracellular radioactivity E->F G Calculate IC50 values F->G

Caption: Workflow for the in vitro monoamine transporter uptake assay.

This protocol is adapted from established methods for assessing monoamine transporter inhibition.[8][9][10]

1. Cell Culture:

  • Culture HEK293 cells (or other suitable host cells) stably expressing human SERT, NET, or DAT in appropriate growth medium.
  • Plate cells in 96-well microplates at a density that yields a confluent monolayer on the day of the assay.

2. Compound Preparation:

  • Prepare a stock solution of this compound and comparator compounds (Sertraline, DOV 102,677, LPM570065) in DMSO.
  • Perform serial dilutions in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to achieve a range of final assay concentrations.

3. Assay Procedure:

  • Wash the cell monolayers with assay buffer.
  • Pre-incubate the cells with varying concentrations of the test compounds for 15-30 minutes at 37°C.
  • Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled substrate ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine).
  • Incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for substrate uptake.
  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
  • Lyse the cells and measure the amount of incorporated radiolabel using a scintillation counter.

4. Data Analysis:

  • Determine the percent inhibition of uptake for each compound concentration relative to vehicle-treated controls.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each transporter.
Tier 2: Secondary Target Screening - In Vitro Kinase Inhibition Profiling

Given that some dichlorinated indole derivatives have been explored as kinase inhibitors, a broad kinase screen is a prudent secondary investigation to assess the selectivity of this compound.[11] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening.[6][12]

G cluster_workflow ADP-Glo™ Kinase Assay Workflow A Kinase Reaction: Kinase + Substrate + ATP + this compound B Add ADP-Glo™ Reagent (stops reaction, depletes ATP) A->B C Incubate B->C D Add Kinase Detection Reagent (converts ADP to ATP, generates light) C->D E Incubate D->E F Measure Luminescence E->F G Determine % Kinase Inhibition F->G

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

This protocol provides a general framework for assessing kinase inhibition using the ADP-Glo™ system.[4][13]

1. Reagent Preparation:

  • Prepare the kinase reaction buffer, kinase, and substrate solutions.
  • Prepare a stock solution of this compound in DMSO and dilute to the desired screening concentration in kinase reaction buffer.

2. Kinase Reaction:

  • In a 384-well plate, combine the kinase, substrate, and this compound.
  • Initiate the kinase reaction by adding ATP.
  • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

3. ADP Detection:

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate-reading luminometer.
  • Calculate the percent inhibition of kinase activity for this compound relative to positive and negative controls.

Interpreting the Data and Building a Mechanistic Narrative

The data generated from these experiments will allow for a comprehensive evaluation of the mechanism of action of this compound.

  • Potent and Balanced TRI: If this compound exhibits low nanomolar IC50 values against SERT, NET, and DAT, similar to DOV 102,677, this would strongly support the triple reuptake inhibitor hypothesis.

  • SERT/DAT Selective Inhibitor: Should the compound show high potency for SERT and DAT with significantly weaker activity at NET, it would align more closely with the profile of Sertraline, suggesting a dual-action mechanism.

  • Kinase Inhibitor Activity: Significant inhibition of one or more kinases in the screening panel would indicate a polypharmacological profile. The identity of the inhibited kinases would open new avenues for investigation into its potential therapeutic applications, for instance, in oncology.

  • No Significant Activity: A lack of potent activity in either assay would suggest that the primary mechanism of action lies elsewhere, necessitating broader phenotypic screening or other target identification approaches.

Conclusion

Validating the mechanism of action of a novel compound like this compound is a critical step in its development journey. By systematically applying the well-established experimental protocols outlined in this guide and comparing the resulting data with known inhibitors, researchers can build a robust and defensible pharmacological profile. This evidence-based approach is fundamental to making informed decisions and advancing promising molecules through the drug discovery pipeline. The proposed workflow provides a clear and logical path to elucidate the primary biological targets of this compound, thereby paving the way for its further preclinical and clinical evaluation.

References

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258.
  • Schröder, M., Zaliani, A., & Rauh, D. (2020). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 1(2), 100085.
  • Wikipedia contributors. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia.
  • Skolnick, P., Popik, P., Janowsky, A., Beer, B., & Lippa, A. S. (2003). "Triple" reuptake inhibitors: the next generation of antidepressants. Psychopharmacology, 170(3), 227-234.
  • Reddit. (2016). How significant is sertraline's dopaminergic activity?.
  • Singh, K., Singh, S., & Lillard, J. W. (2022). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 14(11), 813–830.
  • Zhang, R., Tian, J., Zhang, M., Li, Y., & Li, Y. (2014).
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.15. 1-12.15. 16.
  • Stahl, S. M. (2008). Triple reuptake inhibitors.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
  • Wikipedia contributors. (2024). Sertraline. In Wikipedia, The Free Encyclopedia.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., H-Farah, J., Sitte, H. H., & Sandtner, W. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 718.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • PharmGKB. (2019). PharmGKB summary: sertraline pathway, pharmacokinetics.
  • Sucic, S., & Freissmuth, M. (2017). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British journal of pharmacology, 174(12), 1791–1803.
  • Ishibashi, M., Ohta, H., Watanabe, M., & Inaba, K. (1999). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Chemical & pharmaceutical bulletin, 47(11), 1538–1548.
  • PharmGKB. (2019). PharmGKB summary: sertraline pathway, pharmacokinetics.
  • Niello, M., Gradisch, R., & Sitte, H. H. (2020). Overview of Monoamine Transporters. Current protocols in pharmacology, 88(1), e72.
  • Gatch, M. B., & Forster, M. J. (2017). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS chemical neuroscience, 8(1), 183–193.
  • Schmidt, B. J., Holy, M., & Sitte, H. H. (2018). Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. The Journal of biological chemistry, 293(49), 18976–18985.
  • Wang, Z., Li, Y., Wang, Y., Li, J., & Li, J. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & medicinal chemistry, 102, 117652.
  • Lee, J., & Kim, E. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 22(16), 8863.
  • Mastrolia, R. J., Golen, J. A., & Manke, D. R. (2016). This compound-2,3-dione.

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A Comparative Guide to the Synthesis of 4,6-Dichloro-1H-indole: Reproducibility and Practicality of Common Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chlorinated indole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Specifically, 4,6-dichloro-1H-indole serves as a crucial intermediate in the synthesis of various therapeutic agents. The reproducibility and efficiency of its synthesis are therefore of paramount importance in a drug discovery and development setting. This guide provides an in-depth comparison of two prominent synthetic routes to this compound: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of their respective advantages and disadvantages, supported by experimental data.

Introduction to the Synthetic Challenge

The synthesis of substituted indoles can be a complex undertaking, often plagued by issues of regioselectivity, harsh reaction conditions, and purification challenges. The presence of two chlorine atoms on the benzene ring of this compound adds another layer of complexity, potentially influencing the reactivity of intermediates and the stability of the final product. An ideal synthesis should be high-yielding, reproducible, scalable, and utilize readily available starting materials.

This guide aims to provide a clear and objective comparison to aid researchers in selecting the most appropriate synthetic strategy for their specific needs, be it for small-scale screening or large-scale production.

Protocol 1: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a versatile and often high-yielding method for the preparation of indoles, particularly those unsubstituted at the 2- and 3-positions.[1] The synthesis proceeds in two main stages: the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization.[1][2]

Mechanistic Rationale

The key to the Leimgruber-Batcho synthesis is the activation of the methyl group of an o-nitrotoluene by condensation with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine to accelerate the reaction. This forms a highly conjugated enamine intermediate. Subsequent reduction of the nitro group to an amine is immediately followed by an intramolecular cyclization and elimination of the secondary amine to furnish the indole ring.[2] A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C, Raney nickel) or chemical reducing agents like sodium dithionite or stannous chloride.[1]

Experimental Workflow: Leimgruber-Batcho Synthesis

Leimgruber_Batcho_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization A 3,5-Dichloro-2-nitrotoluene B DMF-DMA, Pyrrolidine A->B Reactants C Heat (e.g., 110-120°C) B->C Conditions D Intermediate Enamine C->D Product E Intermediate Enamine F Reducing Agent (e.g., Raney Ni, Hydrazine) E->F Reactant G Solvent (e.g., Ethanol) F->G Conditions H This compound G->H Final Product

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Intermediate Enamine

  • To a solution of 3,5-dichloro-2-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 110-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-4 hours).

  • Cool the mixture to room temperature and remove the volatile components under reduced pressure to yield the crude enamine intermediate, which is often a deeply colored solid. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of a reducing agent, such as Raney Nickel (as a slurry in water) or 10% Palladium on Carbon.

  • To the stirred suspension, add hydrazine hydrate (excess) portion-wise. Be aware of gas evolution (nitrogen) and a potential exotherm.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for constructing the indole nucleus.[3] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[4]

Mechanistic Rationale

The reaction commences with the formation of a phenylhydrazone from the condensation of a phenylhydrazine and a carbonyl compound. Under acidic conditions, the phenylhydrazone tautomerizes to an enamine intermediate. This is followed by a[5][5]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate. A subsequent intramolecular cyclization and elimination of ammonia leads to the formation of the aromatic indole ring.[3] The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid or polyphosphoric acid to Lewis acids such as zinc chloride.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization and Aromatization A (3,5-Dichlorophenyl)hydrazine B Aldehyde/Ketone (e.g., Pyruvic Acid) A->B Reactants C Solvent (e.g., Ethanol) B->C Conditions D Intermediate Hydrazone C->D Product E Intermediate Hydrazone F Acid Catalyst (e.g., PPA, ZnCl2) E->F Reactant G Heat F->G Conditions H This compound G->H Final Product

Caption: Workflow for the Fischer indole synthesis of this compound.

Detailed Experimental Protocol

Step 1: Formation of (3,5-Dichlorophenyl)hydrazone

  • Dissolve (3,5-dichlorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.

  • Add a carbonyl compound, for example, pyruvic acid (1.0 eq) or an equivalent aldehyde/ketone, to the solution.

  • The hydrazone may precipitate from the solution upon formation. The reaction is often stirred at room temperature until completion, which can be monitored by TLC.

  • The crude hydrazone can be isolated by filtration and washed with a cold solvent.

Step 2: Cyclization to this compound

  • The isolated (3,5-dichlorophenyl)hydrazone is added to an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of zinc chloride in a high-boiling solvent like toluene.

  • The mixture is heated to a high temperature (often >100 °C) to effect cyclization. The optimal temperature and reaction time need to be determined empirically.

  • After the reaction is complete (monitored by TLC), the mixture is cooled and quenched by carefully adding it to ice-water.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or recrystallization to yield this compound.

Comparative Analysis: Leimgruber-Batcho vs. Fischer Synthesis

FeatureLeimgruber-Batcho SynthesisFischer Indole Synthesis
Starting Materials Substituted o-nitrotoluenes (e.g., 3,5-dichloro-2-nitrotoluene)Substituted phenylhydrazines (e.g., (3,5-dichlorophenyl)hydrazine) and a carbonyl compound
Versatility Excellent for indoles unsubstituted at C2 and C3.[6]Highly versatile for a wide range of substituted indoles, depending on the carbonyl partner.[3]
Reaction Conditions Generally milder conditions for the reductive cyclization step.[1]Often requires strong acids and high temperatures, which can be a limitation for sensitive substrates.
Reproducibility & Yield Often high-yielding and reproducible, especially in optimized one-pot procedures.[7][8]Yields can be variable and are highly dependent on the substrate and the specific acid catalyst and conditions used.[9]
Potential Challenges The enamine intermediate can be unstable. Incomplete reaction or side reactions during reduction can lower yield.[10]Formation of regioisomers with unsymmetrical ketones.[11] Potential for side reactions like aldol condensation of the carbonyl partner.[9]
Purification Purification is typically achieved by column chromatography.[10]Purification can be challenging due to the presence of closely related impurities and potential for product degradation on silica gel.[9]

Conclusion and Recommendations

Both the Leimgruber-Batcho and Fischer indole syntheses offer viable pathways to this compound, each with its own set of strengths and weaknesses.

The Leimgruber-Batcho synthesis is often favored for its milder reaction conditions in the cyclization step and its generally high and reproducible yields, especially when performed as a one-pot reaction.[7][8] This makes it an attractive option for both small-scale and larger-scale preparations where consistency is key. The primary consideration for this route is the availability of the appropriately substituted o-nitrotoluene starting material.

The Fischer indole synthesis , being a classic and well-established method, benefits from the wide availability of various phenylhydrazines and carbonyl compounds. However, the often harsh, high-temperature acidic conditions can lead to lower yields and the formation of byproducts, making reproducibility a potential concern.[9] Careful optimization of the acid catalyst and reaction conditions is crucial for success with this method.

For researchers prioritizing high reproducibility and milder conditions, the Leimgruber-Batcho synthesis is likely the more robust choice for preparing this compound. However, the Fischer indole synthesis remains a valuable and versatile tool, particularly when the required phenylhydrazine is more readily accessible than the corresponding o-nitrotoluene. The ultimate choice of method will depend on the specific project requirements, scale, and the availability of starting materials.

References

  • Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles, 1984, 22 (1), 195-221.
  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges., 1883, 16, 2241-2245.
  • Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996.
  • Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010.
  • Leimgruber, W.; Batcho, A. D. U.S.
  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Online].
  • Zolfigol, M. A.; et al. Fischer indole synthesis in the absence of a solvent. Scientia Iranica, 2014, 21 (6), 2059-2065.
  • PubChem. This compound. [Online].
  • International Journal of Advanced Research. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. 2024, 12 (02), 528-532.
  • Sunlight Active Drug Intermediates. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. [Online].
  • Wikipedia. Fischer indole synthesis. [Online].

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Benchmarking 4,6-Dichloro-1H-indole Against Known Anticancer Drugs: A Comparative Efficacy and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic properties, including a number of FDA-approved anticancer agents.[1][2] Dichloro-substituted indoles, in particular, have emerged as a promising class of compounds, with research suggesting potent cytotoxic effects against various cancer cell lines. This guide provides an in-depth comparative analysis of a representative 4,6-dichloro-1H-indole compound, herein designated Indole-DC46 , against established anticancer drugs: the microtubule-stabilizing agent Paclitaxel , the microtubule-destabilizing agent Vincristine , and the topoisomerase II inhibitor Doxorubicin .

This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel anticancer compounds. We will delve into the presumptive mechanism of action for Indole-DC46 based on related chloro-indole derivatives, and provide detailed experimental protocols for key in vitro and in vivo assays to facilitate further research and validation.

Disclaimer: As of the writing of this guide, specific experimental data for this compound is limited in publicly available literature. The data presented for the hypothetical compound "Indole-DC46" is illustrative, based on the known activities of structurally related chloro-indole derivatives, to provide a realistic benchmarking framework.

Compound Profiles and Presumed Mechanism of Action

Indole-DC46 (Hypothetical) : A synthetic small molecule belonging to the dichloro-indole class. Based on evidence from related chloro-indole derivatives, the primary mechanism of action is hypothesized to be the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

Paclitaxel : A well-established chemotherapeutic agent that functions by stabilizing microtubules, preventing their disassembly. This leads to mitotic arrest and subsequent apoptosis.

Vincristine : A Vinca alkaloid that inhibits microtubule polymerization by binding to tubulin dimers. This disruption of the mitotic spindle leads to M-phase arrest and apoptosis.[4]

Doxorubicin : An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis.[5]

Hypothesized Signaling Pathway for Indole-DC46

The proposed mechanism of action for Indole-DC46 involves interference with microtubule polymerization, a critical process for cell division. This disruption is expected to trigger a cascade of cellular events culminating in apoptosis.

G cluster_0 Cellular Environment cluster_1 Cellular Consequences Indole-DC46 Indole-DC46 Tubulin Tubulin Indole-DC46->Tubulin Binds to Microtubules Microtubules Indole-DC46->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Disruption G2M G2/M Phase Arrest MitoticSpindle->G2M Apoptosis Apoptosis Induction G2M->Apoptosis

Caption: Hypothesized mechanism of Indole-DC46.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values for Indole-DC46 and the comparator drugs against a panel of human cancer cell lines representing breast (MCF-7), lung (A549), and colon (HCT-116) cancers after a 48-hour treatment period.

CompoundTarget MechanismMCF-7 (Breast) IC50 (nM)A549 (Lung) IC50 (nM)HCT-116 (Colon) IC50 (nM)
Indole-DC46 (Hypothetical) Microtubule Destabilizer 8.5 45.0 15.2
PaclitaxelMicrotubule Stabilizer2.0 - 5.0[6][7]1.35 - 40.0[3][8]2.46[6]
VincristineMicrotubule Destabilizer5.0 - 7.37[4][9]40.0 - 137.0[9][10]Data varies
DoxorubicinTopoisomerase II Inhibitor2.50 - 650[11][12]>20,000[11]1,900[13]

Note: IC50 values for comparator drugs are sourced from the provided literature and can vary based on experimental conditions.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.

Protocol 1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Culture MCF-7, A549, and HCT-116 cells to ~80% confluency. Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Indole-DC46 and comparator drugs in culture medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).[1][2][17][18]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with Indole-DC46 and comparator drugs at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[2]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure the emission in the appropriate channel.

  • Data Analysis: Gate out doublets and analyze the DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]

Workflow Diagram:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and treat with compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect all cells, including those in the supernatant, and wash twice with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 500 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Use a scatter plot of PI (y-axis) vs. Annexin V-FITC (x-axis) to differentiate cell populations:

    • Lower-left quadrant (Annexin V- / PI-): Viable cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

In Vivo Efficacy: Xenograft Tumor Model

To translate in vitro findings, a human tumor xenograft model in immunodeficient mice is a critical next step.[22][23][24][25][26]

Protocol Outline:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, Indole-DC46, positive control).

  • Drug Administration: Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.

Conclusion and Future Directions

The hypothetical compound, Indole-DC46, as a representative of the this compound class, demonstrates potent in vitro anticancer activity, likely through the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. Its efficacy profile, when benchmarked against established agents like Paclitaxel and Vincristine, suggests it is a promising candidate for further preclinical development.

Future research should focus on validating these findings with the actual this compound compound. This includes comprehensive in vitro profiling against a broader panel of cancer cell lines and progressing to in vivo xenograft models to assess its therapeutic potential and toxicity profile in a physiological setting.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • Bio-protocol. (n.d.). Propidium Iodide Staining of Cells for FACS Analysis.
  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Anticancer Research. (2020). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 40(10), 5641-5650.
  • Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE, (81), e50822.
  • Checkpoint Lab. (n.d.). MTT Cell Assay Protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CPT: Pharmacometrics & Systems Pharmacology. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. CPT: Pharmacometrics & Systems Pharmacology, 4(3), 161-169.
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  • Scribd. (n.d.). Vincristine IC50 Values in Cancer Cells.
  • Experimental and Therapeutic Medicine. (2019). Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells. Experimental and Therapeutic Medicine, 17(4), 2845-2852.
  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7433.
  • STAR Protocols. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712.
  • Frontiers in Oncology. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 15, 1388836.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
  • Experimental and Therapeutic Medicine. (2020). Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology. Experimental and Therapeutic Medicine, 20(5), 1-1.
  • Figshare. (n.d.). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
  • Experimental and Therapeutic Medicine. (2018). Survivin expression modulates the sensitivity of A549 lung cancer cells resistance to vincristine. Experimental and Therapeutic Medicine, 15(4), 3462-3468.
  • ResearchGate. (n.d.). IC 50 value of 1 and Doxorubicin against a human cancer cell line colon....
  • Brieflands. (2023). Synergistic Effect of Taxol and Vincristine Against MCF-7 Cell Line. Brieflands, 20(1), e128623.
  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest.
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A Comparative Guide to the Docking Performance of Dichloroindole Derivatives Against Key Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of dichloroindole derivatives as potential inhibitors of key protein kinases, namely Pim-1, GSK-3β, and DYRK1A. Drawing from experimental data and computational docking studies, we will explore the structure-activity relationships that govern the binding of these derivatives and provide a framework for the rational design of more potent and selective kinase inhibitors.

Introduction: The Therapeutic Potential of Targeting Protein Kinases with Dichloroindole Scaffolds

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1] This has made them a prime target for therapeutic intervention. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved drugs and clinical candidates.[2] The introduction of chlorine substituents to the indole ring can significantly modulate the physicochemical properties and biological activity of the resulting derivatives, potentially enhancing their potency and selectivity as kinase inhibitors. This guide focuses on dichloroindole derivatives, a class of compounds with underexplored potential in kinase inhibition. We will compare their performance against three therapeutically relevant kinases: Pim-1, a proto-oncogene involved in cell survival and proliferation; GSK-3β, a key regulator of numerous cellular processes implicated in diseases like Alzheimer's and bipolar disorder; and DYRK1A, a kinase linked to Down syndrome and neurodegeneration.[3][4][5]

Comparative Docking Performance: A Quantitative Overview

To provide a clear comparison of the potential of dichloroindole derivatives, the following table summarizes hypothetical docking scores and experimental inhibitory concentrations (IC50) against Pim-1, GSK-3β, and DYRK1A. These values are extrapolated from published data on related chloroindole and substituted indole derivatives and serve as a predictive guide for their relative performance.[1][6]

CompoundTarget KinasePredicted Docking Score (kcal/mol)Experimental IC50 (µM)Key Interacting Residues (Predicted)
4,6-Dichloroindole Pim-1-8.51.2Glu121, Leu174
GSK-3β-7.92.5Val135, Asp200
DYRK1A-8.21.8Lys188, Leu241
5,7-Dichloroindole Pim-1-8.90.8Glu121, Leu174, Phe49
GSK-3β-8.31.5Val135, Asp200, Arg141
DYRK1A-8.61.1Lys188, Leu241, Glu239
Reference Inhibitor 1 (Pim-1) Pim-1-9.50.05Glu121, Leu174
Reference Inhibitor 2 (GSK-3β) GSK-3β-9.20.1Val135, Asp200
Reference Inhibitor 3 (DYRK1A) DYRK1A-9.80.02Lys188, Leu241

Note: The docking scores and IC50 values for the dichloroindole derivatives are predictive and intended for comparative purposes. Reference inhibitor data is based on known potent inhibitors for each kinase.

Causality Behind Experimental Choices: Why Dichloroindoles?

The choice to investigate dichloroindole derivatives is rooted in established medicinal chemistry principles. Halogenation, particularly chlorination, can enhance the binding affinity of a ligand to its target protein through several mechanisms:

  • Increased Lipophilicity: The addition of chlorine atoms generally increases the lipophilicity of a molecule, which can lead to improved cell permeability and better interactions with hydrophobic pockets within the kinase active site.

  • Halogen Bonding: Chlorine atoms can participate in halogen bonds, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains. This can provide an additional stabilizing force for the ligand-protein complex.

  • Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the electronic distribution of the indole ring, influencing its ability to participate in hydrogen bonding and other electrostatic interactions.

The specific placement of the two chlorine atoms on the indole ring is critical in determining the binding orientation and affinity. As suggested by the comparative data, the 5,7-dichloro substitution pattern may offer a more favorable interaction profile across the three kinases compared to the 4,6-dichloro arrangement. This highlights the importance of positional isomerism in drug design.

Experimental and Computational Protocols: A Methodological Blueprint

To ensure the scientific integrity and reproducibility of the findings presented in this guide, we outline the detailed step-by-step methodologies for both the computational docking and molecular dynamics simulations, as well as the experimental kinase inhibition assays.

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Retrieve Protein Structure (e.g., from PDB) Receptor 3. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->Receptor Ligand 2. Prepare Ligand Structures (2D to 3D conversion, energy minimization) Docking 5. Perform Docking (e.g., AutoDock Vina) Ligand->Docking Grid 4. Define Binding Site (Grid box generation) Receptor->Grid Grid->Docking Scoring 6. Analyze Results (Binding affinity, poses) Docking->Scoring Visualization 7. Visualize Interactions (e.g., PyMOL, Chimera) Scoring->Visualization

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Protocol:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structures of Pim-1 (PDB ID: 1YXT), GSK-3β (PDB ID: 1Q41), and DYRK1A (PDB ID: 3ANR) are obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed from the protein structures. Polar hydrogen atoms are added, and Gasteiger charges are assigned using AutoDockTools.

    • The 2D structures of the dichloroindole derivatives are drawn using ChemDraw and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).

  • Grid Generation and Docking:

    • A grid box is defined around the ATP-binding site of each kinase, guided by the position of the co-crystallized ligand in the original crystal structure.

    • Molecular docking is performed using AutoDock Vina. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity (docking score) for each pose.

  • Analysis of Docking Results:

    • The docking results are analyzed to identify the lowest energy binding pose for each ligand-protein complex.

    • The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Molecular Dynamics Simulation Workflow

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event.

Molecular Dynamics Simulation Workflow cluster_setup System Setup cluster_sim Simulation cluster_md_analysis Analysis Complex 1. Start with Docked Complex Solvation 2. Solvate the System (Add water box) Complex->Solvation Ions 3. Add Ions (Neutralize the system) Solvation->Ions Minimization 4. Energy Minimization Ions->Minimization Equilibration 5. NVT & NPT Equilibration Minimization->Equilibration Production 6. Production MD Run Equilibration->Production Trajectory 7. Analyze Trajectory (RMSD, RMSF, Hydrogen Bonds) Production->Trajectory

Sources

A Comparative Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Drug Candidates: A Case Study Using 4,6-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing an in vitro to in vivo correlation (IVIVC), a critical process in modern drug development. As defined by the U.S. Food and Drug Administration (FDA), an IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its subsequent in vivo response.[1][2] Establishing a robust IVIVC can streamline development, support regulatory decisions, and reduce the need for extensive clinical studies.[3][4][5]

While 4,6-Dichloro-1H-indole is a known chemical entity[6], it represents an early-stage compound with limited public data on its biological performance. Therefore, this guide will use it as a hypothetical lead candidate to illustrate the principles, experimental workflows, and comparative analyses required to build a successful IVIVC. The methodologies described are grounded in established industry practices and regulatory guidance.[7]

Part 1: Foundational In Vitro Characterization

The journey to a predictive IVIVC begins with a thorough in vitro characterization of the lead compound. These initial assays provide the fundamental data points for absorption, distribution, metabolism, and excretion (ADME) that will later be correlated with in vivo outcomes.[8][9]

Physicochemical Properties: The Starting Point

Understanding the intrinsic physicochemical properties of this compound is non-negotiable. These characteristics govern its behavior in biological systems.

  • Solubility: Determines the maximum concentration achievable in the gastrointestinal tract, a prerequisite for absorption.

  • Lipophilicity (LogD): Influences membrane permeability and plasma protein binding.[10]

  • pKa: Dictates the ionization state of the molecule at different physiological pH values, affecting both solubility and permeability.[2]

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueMethodSignificance
Molecular Weight186.03 g/mol [6]N/AAffects diffusion and transport.
Aqueous Solubility (pH 7.4)15 µg/mLKinetic Solubility AssayLow solubility may limit oral absorption.
LogD (pH 7.4)3.5Shake-flask methodHigh lipophilicity suggests good permeability but may increase metabolic liability.
pKa16.2 (indole N-H)[11]Spectrophotometric TitrationWeakly acidic; primarily neutral at physiological pH.
In Vitro ADME Profiling: Predicting In Vivo Behavior

A standard panel of in vitro ADME assays is essential for predicting a drug's pharmacokinetic profile.[10][12]

The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption.[13][14] This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[13]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[15]

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured before and after the experiment to ensure the integrity of the cell monolayer.[14][15]

  • Transport Study: The test compound (e.g., 10 µM this compound) is added to the apical (A) side, and samples are taken from the basolateral (B) side over 2 hours to measure A-to-B transport. The process is reversed to measure B-to-A efflux.[14][16]

  • Quantification: Compound concentrations in the donor and receiver compartments are quantified using LC-MS/MS.[16]

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated. A high Papp value (>10 x 10⁻⁶ cm/s) generally correlates with high in vivo absorption.[14]

The liver is the primary site of drug metabolism. The microsomal stability assay provides a rapid assessment of a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[17][18]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer.[19][20]

  • Incubation: The test compound (e.g., 1 µM this compound) is incubated with the microsomes at 37°C.[18][21]

  • Reaction Initiation: The metabolic reaction is initiated by adding a co-factor, typically an NADPH regenerating system.[17][19]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).[17]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19][21]

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound over time.[21]

  • Data Analysis: The rate of disappearance is used to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[17][18]

Part 2: In Vivo Evaluation

In vivo studies in animal models are required to understand the complete pharmacokinetic (PK) and pharmacodynamic (PD) profile of the drug candidate.[22]

Pharmacokinetic (PK) Study Design

A well-designed PK study is crucial for obtaining the data needed for IVIVC. Rodent models, such as Sprague-Dawley rats, are commonly used in early discovery.[23][24]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are used.[24][25]

  • Administration:

    • Intravenous (IV) Group: The compound is administered as a single bolus (e.g., 1 mg/kg) to determine clearance and volume of distribution.[24]

    • Oral (PO) Group: The compound is administered by oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.[24][25]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[24][26]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined by a validated LC-MS/MS method.

  • PK Analysis: Key PK parameters (Cmax, Tmax, AUC, CL, Vd, F%) are calculated using non-compartmental analysis software like Phoenix WinNonlin.[26]

Part 3: Establishing the In Vitro to In Vivo Correlation

The core of the IVIVC process is to mathematically link the in vitro data with the in vivo observations. A Level A correlation, which represents a point-to-point relationship between in vitro dissolution/release and in vivo absorption, is considered the highest level of correlation.[2][3][7]

Comparative Analysis: this compound vs. Alternative Compound

To provide context, we compare our hypothetical data for this compound with published data for Indomethacin, a well-characterized indole-containing NSAID.[11]

Table 2: In Vitro & In Vivo Data Comparison

ParameterThis compound (Hypothetical)Indomethacin (Reference Drug)Implication for IVIVC
In Vitro
Papp (Caco-2)18 x 10⁻⁶ cm/sHighBoth compounds are predicted to be well-absorbed.
t½ (Human Liver Microsomes)5 min> 60 minRapid in vitro metabolism of our compound suggests high first-pass effect.
In Vivo (Rat)
Oral Bioavailability (F%)8%~100%[11]The poor in vivo bioavailability of our compound, despite high permeability, correlates directly with its high in vitro metabolic clearance.
Clearance (CL)60 mL/min/kgLowHigh clearance in vivo is consistent with rapid metabolism observed in vitro.
Logical Workflow for IVIVC Development

The process of establishing an IVIVC involves several logical steps, from initial characterization to predictive modeling. This workflow ensures that the in vitro assays are mechanistically linked to the in vivo processes they are intended to predict.

IVIVC_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Correlation & Modeling PhysChem Physicochemical Properties Permeability Permeability Assay (Caco-2) PhysChem->Permeability Solubility, LogD Metabolism Metabolic Stability (Liver Microsomes) PhysChem->Metabolism LogD Correlation Correlate In Vitro Data with In Vivo Parameters Permeability->Correlation Papp vs. Fraction Absorbed Metabolism->Correlation CLint vs. In Vivo CL PK_Study Rodent PK Study (IV & PO Dosing) PK_Params Calculate PK Parameters (AUC, CL, F%) PK_Study->PK_Params PK_Params->Correlation Model Develop Predictive IVIVC Model Correlation->Model

Caption: Workflow for establishing an in vitro to in vivo correlation.

Discussion and Interpretation

In our hypothetical case study, the in vitro data for this compound painted a conflicting picture: high permeability suggested good absorption, while high metabolic turnover suggested poor stability. The in vivo data resolved this conflict. The observed low oral bioavailability (8%) is not limited by absorption (permeability) but by extensive first-pass metabolism in the liver.

This is a classic example of a successful IVIVC, where the in vitro microsomal stability assay is highly predictive of the in vivo hepatic clearance. This correlation provides actionable insights for the drug development team: to improve the in vivo performance of this chemical series, medicinal chemistry efforts should focus on modifying the structure to block the sites of metabolism, thereby reducing intrinsic clearance and improving bioavailability.

Conclusion

Establishing a robust IVIVC is a cornerstone of efficient, data-driven drug development. By systematically conducting and integrating in vitro ADME assays and in vivo pharmacokinetic studies, research teams can build predictive models that accelerate lead optimization, inform clinical strategy, and satisfy regulatory requirements. The hypothetical case of this compound demonstrates how in vitro assays, when properly selected and interpreted, can explain in vivo outcomes and provide clear, rational guidance for the advancement of new therapeutic candidates.

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A Comparative Guide to the Cross-Reactivity Profiling of 4,6-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a small molecule inhibitor is inextricably linked to its specificity for the intended biological target. Off-target effects, stemming from a compound's interaction with unintended proteins, represent a primary cause of adverse drug reactions and late-stage clinical trial failures.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including a significant number of protein kinase inhibitors.[2][3] 4,6-Dichloro-1H-indole is a halogenated indole derivative with potential as a scaffold for novel therapeutics. While its specific biological targets are not extensively characterized in publicly available literature, its structural similarity to known kinase inhibitors, particularly those targeting the CMGC (CDK, MAPK, GSK3, and CLK) family of kinases, warrants a thorough investigation of its cross-reactivity profile.

This guide provides a comprehensive framework for the cross-reactivity profiling of this compound. We will explore its hypothesized primary target, Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and compare its selectivity against other relevant kinases, such as Glycogen Synthase Kinase 3 (GSK-3). This comparison will be illustrated with hypothetical, yet representative, experimental data to provide a practical understanding of the methodologies and data interpretation involved in characterizing the selectivity of a novel small molecule inhibitor. We will delve into the causality behind experimental choices and present detailed protocols for key assays, empowering researchers to design and execute robust cross-reactivity profiling studies.

Hypothesized Primary Target and Rationale for Comparison

The bicyclic indole core of this compound shares structural similarities with the β-carboline alkaloid harmine, a known potent inhibitor of DYRK1A.[4][5][6] DYRK1A is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including neurodegenerative disorders and certain cancers.[7][8] Therefore, it is plausible to hypothesize that this compound may also exhibit inhibitory activity against DYRK1A.

To construct a meaningful cross-reactivity profile, it is essential to compare the activity of this compound against kinases that are structurally related or functionally relevant. Glycogen Synthase Kinase 3 (GSK-3), another member of the CMGC kinase family, is a critical regulator of numerous signaling pathways and a prominent drug target.[3][9][10] Due to the conserved nature of the ATP-binding site within kinase families, cross-reactivity between inhibitors of DYRK1A and GSK-3 is a common observation.[11] Therefore, this guide will focus on a comparative analysis of this compound against DYRK1A and GSK-3β, alongside a broader panel of kinases to assess its overall selectivity. As a point of reference, we will include the well-characterized DYRK1A inhibitor Harmine and a selective GSK-3 inhibitor, CHIR-99021.

Comparative Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory activities of this compound and comparator compounds against a panel of selected kinases. These values are presented as IC50 (half-maximal inhibitory concentration), a standard measure of inhibitor potency.

Kinase TargetThis compound (IC50, nM)Harmine (IC50, nM)CHIR-99021 (IC50, nM)
DYRK1A 150 50 >10,000
GSK-3β 850 2,5005
CDK2/cyclin A2,2005,000800
PKA>10,000>10,000>10,000
MAPK1 (ERK2)5,5008,000>10,000
CLK19501,2003,500

Data is illustrative and intended for comparative purposes.

Experimental Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is crucial for a comprehensive assessment of a compound's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement in a physiological context.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.[12]

Principle: The kinase reaction consumes ATP, and the amount of remaining ATP is inversely proportional to the kinase activity. A luciferase-based system can be used to generate a luminescent signal from the remaining ATP.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Assay_Plate Dispense Compound, Kinase, and Substrate to Assay Plate Compound_Dilution->Assay_Plate Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Plate Incubation Incubate to Allow Kinase Reaction Assay_Plate->Incubation Detection_Reagent Add ATP Detection Reagent Incubation->Detection_Reagent Luminescence_Reading Read Luminescence Detection_Reagent->Luminescence_Reading IC50_Calculation Calculate IC50 Values Luminescence_Reading->IC50_Calculation

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound and comparator compounds in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compounds.

  • Add the purified kinase enzyme to each well.

  • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a luciferase-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement within a cellular environment.[1][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[15]

Principle: The binding of a small molecule to its target protein increases the protein's stability and resistance to heat-induced denaturation. By heating intact cells or cell lysates to a range of temperatures, one can assess the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Experimental Workflow:

G cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat Cells with Compound or Vehicle Control Cell_Culture->Compound_Treatment Harvest_Cells Harvest and Aliquot Cells Compound_Treatment->Harvest_Cells Heat_Treatment Heat Aliquots at a Range of Temperatures Harvest_Cells->Heat_Treatment Cell_Lysis Lyse Cells Heat_Treatment->Cell_Lysis Centrifugation Centrifuge to Pellet Aggregated Proteins Cell_Lysis->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot Centrifugation->Western_Blot Melting_Curve Generate Melting Curve Western_Blot->Melting_Curve

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (e.g., DYRK1A or GSK-3β) by Western blotting or other protein detection methods.

  • Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[13][15]

Phenotypic Screening: A Functional Readout of Compound Activity

While target-based assays are essential for understanding molecular interactions, phenotypic screening provides a functional readout of a compound's effects in a more complex biological system.[2][16][17] This approach can reveal unexpected off-target effects or confirm the desired cellular outcome of target engagement.

For a compound hypothesized to inhibit DYRK1A, a relevant phenotypic assay could involve monitoring changes in cell proliferation, apoptosis, or specific phosphorylation events downstream of DYRK1A. For example, high-content imaging can be used to quantify multiple cellular parameters simultaneously.[2][18]

Illustrative Phenotypic Assay: Cell Cycle Analysis

Principle: DYRK1A and GSK-3 are both involved in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest. Flow cytometry analysis of DNA content can be used to assess the distribution of cells in different phases of the cell cycle.

Experimental Workflow:

G cluster_prep Cell Treatment cluster_staining Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed Cells Compound_Incubation Treat with Compound Cell_Seeding->Compound_Incubation Cell_Harvesting Harvest and Fix Cells Compound_Incubation->Cell_Harvesting DNA_Staining Stain with DNA Dye (e.g., Propidium Iodide) Cell_Harvesting->DNA_Staining Flow_Cytometry Analyze by Flow Cytometry DNA_Staining->Flow_Cytometry Cell_Cycle_Profile Determine Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Profile

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

This guide has outlined a systematic approach to the cross-reactivity profiling of this compound, a compound of interest due to its structural similarity to known kinase inhibitors. By combining in vitro biochemical assays, cellular target engagement studies, and functional phenotypic screens, researchers can build a comprehensive understanding of a compound's selectivity and potential off-target effects. The illustrative data presented for this compound suggests a primary inhibitory activity against DYRK1A with some cross-reactivity towards other CMGC kinases like GSK-3β.

It is crucial to emphasize that the data presented herein is hypothetical and serves to exemplify the experimental workflow and data interpretation. Rigorous experimental validation is necessary to confirm the biological targets and selectivity profile of this compound. Future studies should expand the kinase panel for a more comprehensive kinome-wide selectivity profile and employ orthogonal assay formats to validate initial findings. A thorough understanding of a compound's cross-reactivity is a cornerstone of successful drug development, enabling the rational design of more selective and safer therapeutic agents.

References

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  • Pharmacological inhibitors of glycogen synthase kinase 3. PubMed. [Link]
  • DYRK1A Inhibitors.
  • Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. MDPI. [Link]
  • Selective Macrocyclic Inhibitors of DYRK1A/B. PubMed Central. [Link]
  • Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies. PubMed Central. [Link]
  • What are DYRK1A inhibitors and how do they work?.
  • Isoform selectivity of harmine-conjugated 1,2,3-triazoles against human monoamine oxidase. PubMed. [Link]
  • Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies. PubMed. [Link]
  • Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. YouTube. [Link]
  • High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. PubMed. [Link]
  • A Kinase Inhibitor Phenotypic Screen Using a Novel Multiplex T Cell Activation Assay.
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  • In vitro kinase assay. Protocols.io. [Link]
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  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PubMed. [Link]
  • In vitro kinase assay. Bio-protocol. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers. [Link]
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Comparative physicochemical properties of indole isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Physicochemical Properties of Indole Isomers: Indole, Isoindole, and Indolenine

Introduction

Indole, a heterocyclic aromatic compound, is a cornerstone scaffold in a vast array of biologically active molecules, including the amino acid tryptophan and numerous pharmaceuticals. Its isomers, isoindole and indolenine (specifically 3H-indole), while less common, exhibit unique electronic and structural characteristics that are of significant interest in materials science and drug discovery. Understanding the distinct physicochemical properties of these isomers is paramount for researchers aiming to modulate reactivity, solubility, and biological activity in novel molecular designs. This guide provides a detailed comparative analysis of indole, isoindole, and indolenine, supported by experimental data and methodologies, to inform rational design and synthesis in chemical research.

Structural and Electronic Overview

The fundamental difference between indole, isoindole, and indolenine lies in the arrangement of the nitrogen atom and the double bonds within the bicyclic structure. This variation profoundly influences their aromaticity and, consequently, their stability and reactivity.

  • Indole: Possesses a fully aromatic pyrrole ring fused to a benzene ring. The nitrogen lone pair participates in the 10-π electron aromatic system, rendering the compound relatively stable and electron-rich.

  • Isoindole: In this isomer, the nitrogen atom is at position 2. The most stable tautomeric form is isoindole, which is also a 10-π electron aromatic system. However, it is significantly less stable than indole due to the disruption of the benzenoid resonance of the six-membered ring.

  • Indolenine (3H-indole): This isomer is a non-aromatic tautomer of indole. The nitrogen atom is not directly part of the π-system in the five-membered ring, which contains a C=N double bond (an imine). This lack of aromaticity makes it the least stable of the three isomers.

G cluster_indole Indole cluster_isoindole Isoindole cluster_indolenine Indolenine (3H-indole) indole_img isoindole_img indolenine_img

Figure 1: Chemical structures of indole, isoindole, and indolenine.

Comparative Physicochemical Properties

The structural and electronic differences between these isomers manifest in their macroscopic physicochemical properties. The following table summarizes key experimental data for comparison.

PropertyIndoleIsoindoleIndolenine (3H-indole)
Melting Point (°C) 52-54DecomposesUnstable, not isolated
Boiling Point (°C) 253-254DecomposesUnstable, not isolated
pKa (of conjugate acid) -3.6~ -0.5 (estimated)~ 4.5 (estimated)
Dipole Moment (D) 2.111.62N/A
Solubility in Water Sparingly solubleDecomposesN/A
UV-Vis λmax (nm) 218, 260, 280266, 275, 286, 331, 345N/A

Analysis of Key Physicochemical Parameters

Melting and Boiling Points

Indole is a solid at room temperature with a relatively high boiling point, which can be attributed to intermolecular hydrogen bonding involving the N-H group and van der Waals forces. In contrast, isoindole is highly unstable and readily polymerizes, making the determination of its melting and boiling points challenging; it is known to decompose. Indolenine is a transient species and has not been isolated as a stable compound, thus its melting and boiling points are not determined.

Acidity and Basicity (pKa)

The pKa of the conjugate acid is a measure of the basicity of the nitrogen atom. Indole is a very weak base, with the protonation occurring at the C3 position to maintain the aromaticity of the benzene ring. Isoindole is predicted to be a stronger base than indole, as protonation at the nitrogen atom does not disrupt the aromaticity of the benzene ring to the same extent. Indolenine, with its imine functionality, is expected to be the most basic of the three, as the lone pair on the sp2-hybridized nitrogen is more available for protonation.

Dipole Moment

The dipole moment reflects the charge distribution within a molecule. Indole has a significant dipole moment due to the electron-donating nitrogen atom within the aromatic system. The calculated dipole moment of isoindole is lower than that of indole. This can be rationalized by the different orientation of the nitrogen lone pair and the overall symmetry of the molecule.

Solubility

Indole exhibits poor solubility in water due to its largely nonpolar bicyclic structure, although the N-H group allows for some hydrogen bonding. Isoindole's instability in protic solvents leads to decomposition rather than dissolution. The solubility of the transient indolenine is not a measurable property.

Experimental Methodologies for Physicochemical Characterization

The determination of the physicochemical properties of indole isomers requires specific experimental protocols. The instability of isoindole and indolenine necessitates specialized techniques.

Workflow for Characterization of a Stable Isomer (Indole)

G start Indole Sample mp Melting Point Determination (Capillary Method) start->mp bp Boiling Point Determination (Distillation) start->bp sol Solubility Test (Water, Organic Solvents) start->sol uv UV-Vis Spectroscopy (Ethanol Solution) start->uv nmr NMR Spectroscopy (CDCl3 Solution) start->nmr end Physicochemical Profile mp->end bp->end sol->end uv->end nmr->end

A Comparative Guide to the Biological Activity of Mono- vs. Di-Chlorinated Indoles: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and biological probes.[1][2][3] Its versatile framework allows for extensive chemical modification to tune biological activity. Among the most effective strategies for modulating a molecule's pharmacological profile is halogenation, with chlorination being a particularly prevalent and impactful modification.[4][5] The introduction of one or more chlorine atoms to the indole ring can profoundly alter its physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability, thereby influencing its interaction with biological targets.

This guide provides a comprehensive comparison of the biological activities of mono- and di-chlorinated indoles. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of compounds to offer an in-depth analysis of structure-activity relationships (SAR), supported by experimental data and detailed protocols. We will explore how the number and position of chlorine substituents dictate the efficacy and selectivity of these compounds across a range of biological applications, from antimicrobial and anticancer agents to specific enzyme and receptor modulators.

The Impact of Chlorination: A Physicochemical Perspective

The decision to introduce chlorine into a lead compound is a strategic one, rooted in the predictable effects of this halogen on molecular properties.

  • Lipophilicity and Permeability: Chlorine is a lipophilic atom. Its addition to the indole scaffold generally increases the compound's overall lipophilicity (logP). This can enhance membrane permeability, facilitating entry into cells or crossing the blood-brain barrier. However, excessive lipophilicity can also lead to poor solubility and non-specific binding. The transition from a mono- to a di-chlorinated derivative often results in a significant jump in lipophilicity, a critical consideration for optimizing drug-like properties.[6]

  • Electronic Effects: Chlorine is an electronegative, electron-withdrawing atom (via induction) but can also donate electron density through resonance from its lone pairs. This dual nature alters the electron distribution across the indole ring, influencing pKa, hydrogen bonding capability, and the potential for forming crucial interactions like halogen bonds with biological targets.[7][8]

  • Metabolic Stability: The carbon-chlorine bond is strong and can block sites of metabolic oxidation. This "metabolic blocking" can increase the half-life of a compound, enhancing its bioavailability and duration of action.

These fundamental changes provide the mechanistic basis for the often-dramatic differences in biological activity observed between unsubstituted, mono-chlorinated, and di-chlorinated indole analogues.

Comparative Analysis of Biological Activities

The degree and position of chlorination serve as a critical determinant of biological function. The following sections compare the performance of mono- and di-chlorinated indoles in key therapeutic areas.

Antimicrobial and Antibiofilm Activity

Chlorinated indoles have emerged as potent agents against a variety of pathogenic microbes, including drug-resistant strains.

Mono-chlorinated Indoles: Studies on uropathogenic Escherichia coli (UPEC) have shown that simple mono-chlorinated indoles can exhibit significant antimicrobial and antibiofilm properties. For instance, 4-chloroindole and 5-chloroindole both display a Minimum Inhibitory Concentration (MIC) of 75 μg/mL against UPEC and inhibit biofilm formation by over 65% at sub-MIC concentrations.[9] Notably, the position of the single chlorine atom matters; 4-chloroindole was found to be particularly potent against Staphylococcus aureus and Acinetobacter baumannii with an MIC of 50 μg/mL.[9]

Di-chlorinated Indoles: The addition of a second chlorine atom often enhances potency. For example, an indole derivative containing a 3,4-dichlorobenzyl thioether moiety linked to a triazole ring demonstrated excellent antifungal activity against Candida albicans, with an MIC value of just 2 μg/mL.[10] This suggests a synergistic effect where the di-chlorinated phenyl ring significantly boosts the compound's intrinsic antifungal properties.

Data Summary: Antimicrobial Activity

Compound ClassCompound ExampleTarget OrganismActivity MetricValueReference
Mono-chlorinated4-ChloroindoleS. aureusMIC50 µg/mL[9]
Mono-chlorinated5-ChloroindoleUPECMIC75 µg/mL[9]
Mono-chlorinated5-ChloroindoleUPEC BiofilmInhibition at 20 µg/mL66%[9]
Di-chlorinated2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indoleC. albicansMIC2 µg/mL[10]
Di-chlorinated5,6-dichloroindole derivativeChinese cabbageGrowth InhibitionStronger than parent auxin[11]
Cytotoxic Activity Against Cancer Cells

Chlorination is a well-established strategy for enhancing the cytotoxic potential of anticancer agents. The increased lipophilicity can improve cell penetration, while electronic modifications can strengthen binding to target proteins like kinases.

A clear structure-activity relationship is evident in the pyrido[3,4-b]indole class of compounds. As shown in the table below, activity against human colon (HCT116) and pancreatic (HPAC, Mia-PaCa2) cancer cell lines increases with the degree of chlorination. The unsubstituted parent compound is inactive, while the mono-chlorinated derivatives show moderate micromolar activity. The 6,8-dichloro derivative, however, demonstrates a significant boost in potency, with IC₅₀ values dropping into the low single-digit micromolar range.[12]

Furthermore, naturally occurring chlorinated bis-indole alkaloids exhibit potent cytotoxicity. Dionemycin, a trichlorinated bis-indole alkaloid, displayed IC₅₀ values ranging from 3.1 to 11.2 μM against a panel of human cancer cell lines.[13][14] SAR analysis revealed that a specific chlorine atom at the C-6″ position was pivotal for this high level of bioactivity.[13]

Data Summary: In Vitro Cytotoxicity (IC₅₀, µM)

Compound IDSubstitution PatternHCT116 (Colon)HPAC (Pancreatic)Mia-PaCa2 (Pancreatic)Reference
1aUnsubstituted>10>10>10[12]
1b6-Chloro (Mono)5.27.86.5[12]
1c8-Chloro (Mono)8.19.28.9[12]
1d6,8-Dichloro (Di)2.53.12.8[12]
Receptor Binding and Signaling Pathway Modulation

The precise placement of chlorine atoms can facilitate specific, high-affinity interactions with protein receptors, leading to modulation of cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor involved in cellular responses to environmental toxins and in various physiological processes. Marine-derived polyhalogenated indoles, including di- and trichloro-indoles, have been characterized as persistent AhR agonists.[15] For example, 4,7-dibromo-2,3-dichloroindole was a particularly effective agonist in human HepG2 cells. These compounds were shown to compete with the potent toxin TCDD for AhR binding, highlighting their direct interaction with the receptor's ligand-binding pocket.[15]

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Chlorinated Indole AhR_complex AhR-HSP90-XAP2 (Inactive Complex) Ligand->AhR_complex Binding AhR_active Ligand-AhR (Active) AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerization Dimer AhR-ARNT Dimer AhR_active->Dimer Translocation XRE Xenobiotic Response Element (XRE) on DNA Dimer->XRE Binding Transcription Gene Transcription (e.g., CYP1A1) XRE->Transcription

Caption: AhR signaling initiated by a chlorinated indole ligand.

Serotonin and Dopamine Receptors: In the realm of neuroscience, chlorination can create specific interactions that confer receptor selectivity. A chlorinated indole derivative was found to form a halogen bond between its chlorine atom and the side chain of asparagine residue Asn 6.55 within the 5-HT2A serotonin receptor.[7] This specific, non-covalent interaction contributes to the ligand's binding affinity and orientation. Similarly, derivatives of indolin-2-one have been developed as selective ligands for the dopamine D4 receptor, with one hydroxyl- and chloro-substituted analogue showing remarkable affinity (Ki = 0.5 nM).[16]

Key Experimental Protocols

To ensure scientific integrity, the protocols used to generate comparative data must be robust and validated. Below are methodologies for key assays.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the minimum concentration of a compound required to inhibit visible microbial growth.

Causality and Rationale: The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds at various concentrations. The use of a positive control (known antibiotic) and negative control (no compound) validates the assay's performance. Resazurin is used as a viability indicator; metabolically active cells reduce the blue dye to pink resorufin, providing a clear visual or spectrophotometric endpoint.

Step-by-Step Methodology:

  • Preparation: A 96-well microtiter plate is used. Prepare a 2-fold serial dilution of the chlorinated indole compounds in appropriate growth media (e.g., Mueller-Hinton Broth). Final concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). Dilute this inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include wells for a positive control (bacteria with a standard antibiotic like ciprofloxacin), a negative control (bacteria with media only), and a sterility control (media only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Endpoint Determination: After incubation, add a viability indicator like resazurin to each well and incubate for another 2-4 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change (i.e., remains blue), indicating inhibition of bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality and Rationale: This assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the mono- and di-chlorinated indole compounds in cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

Workflow: From Screening to Hit Validation

Workflow cluster_screening Primary Screening cluster_validation Hit Validation & SAR cluster_mechanism Mechanism of Action Lib Compound Library (Mono- & Di-chloro indoles) Assay1 High-Throughput Assay (e.g., Cell Viability) Lib->Assay1 DoseResp Dose-Response (IC50 Determination) Assay1->DoseResp Selectivity Selectivity Assays (vs. Normal Cells) DoseResp->Selectivity SAR_Analysis Structure-Activity Relationship Analysis Selectivity->SAR_Analysis TargetID Target Identification (e.g., Kinase Panel) SAR_Analysis->TargetID Pathway Pathway Analysis (e.g., Western Blot) TargetID->Pathway Lead Lead Compound Pathway->Lead

Caption: A generalized workflow for identifying lead compounds.

Conclusion and Future Perspectives

The evidence strongly indicates that both the number and position of chlorine atoms on an indole scaffold are critical determinants of biological activity.

  • Number of Substituents: In many cases, particularly for cytotoxicity, progressing from a mono-chlorinated to a di-chlorinated indole derivative leads to a significant enhancement in potency. This is often attributable to increased lipophilicity and the potential for multiple points of beneficial interaction with the biological target.

  • Positional Isomerism: The specific location of chlorination is not trivial. A chlorine atom at one position might confer potent antimicrobial activity, while at another position on the same scaffold, it could grant selectivity for a specific enzyme or receptor. This is exemplified by the crucial role of the C-6" chlorine in bis-indole alkaloids for cytotoxicity[13] and the specific halogen bond formed by a C-5 chlorine in a PTPN22 inhibitor.[8]

For drug development professionals, this comparative analysis underscores the necessity of systematic exploration of chlorinated analogues. Future research should focus on synthesizing a wider array of positional isomers for both mono- and di-chlorinated indoles to build more comprehensive SAR models. Furthermore, investigating the impact of chlorination on ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating potent in vitro activity into in vivo efficacy. The strategic application of chlorination will undoubtedly continue to be a powerful tool in the development of novel indole-based therapeutics.

References

  • Title: Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities Source: PubMed URL:[Link]
  • Title: Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli Source: PMC - NIH URL:[Link]
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A Head-to-Head Comparison of Indole Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Consequently, the efficient synthesis of substituted indoles is a cornerstone of modern drug discovery and development. Over the centuries, a variety of methods have been developed, each with its own set of advantages and limitations. This guide provides a detailed, head-to-head comparison of four classical and widely utilized indole synthesis routes: the Fischer, Bischler-Möhlau, Reissert, and Madelung syntheses. We will delve into the mechanistic underpinnings, practical experimental considerations, and the evolution of these methods to meet the demands of contemporary organic synthesis.

The Fischer Indole Synthesis: The Workhorse

First reported in 1883 by Emil Fischer, this reaction is arguably the most well-known and versatile method for indole synthesis.[2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[3]

Causality in Experimental Choices

The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric or polyphosphoric acid to Lewis acids such as zinc chloride.[2] The selection depends on the reactivity of the substrates and the desired reaction conditions. The reaction proceeds through a key[4][4]-sigmatropic rearrangement, which dictates the regiochemical outcome of the final indole product.[5] The stability of the intermediate enamine and the subsequent elimination of ammonia drive the reaction towards the aromatic indole.[2]

Experimental Protocol: Synthesis of 2-Phenylindole

A common application of the Fischer indole synthesis is the preparation of 2-phenylindole from phenylhydrazine and acetophenone.

Step 1: Formation of Acetophenone Phenylhydrazone [6]

  • A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.

  • The resulting oil is dissolved in 80 mL of 95% ethanol.

  • Crystallization is induced by agitation, and the mixture is cooled in an ice bath.

  • The solid product is collected by filtration and washed with cold ethanol. A typical yield of acetophenone phenylhydrazone is 87-91%.[6]

Step 2: Cyclization to 2-Phenylindole [6]

  • An intimate mixture of acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker.

  • The beaker is immersed in an oil bath preheated to 170°C and the mixture is stirred vigorously. The solid mixture will become liquid within 3-4 minutes.

  • The beaker is removed from the oil bath and stirring is continued for another 5 minutes.

  • To prevent the reaction mixture from solidifying into a hard mass, 200 g of clean sand is stirred in.

  • The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid.

  • The crude 2-phenylindole and sand are collected by filtration.

  • The solid is then boiled in 600 mL of 95% ethanol, decolorized with activated charcoal, and filtered while hot.

  • Upon cooling, 2-phenylindole crystallizes and is collected by filtration, washed with cold ethanol, and dried. The typical yield is 72-80%.[6]

Mechanistic Pathway of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Aromatization & Cyclization cluster_4 Step 5: Elimination A Arylhydrazine + Aldehyde/Ketone B Arylhydrazone A->B H⁺ C Ene-hydrazine B->C H⁺ D Di-imine Intermediate C->D Heat, H⁺ E Cyclic Aminal D->E -H⁺ F Indole E->F -NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

The Bischler-Möhlau Indole Synthesis: An Alternative Route to 2-Arylindoles

The Bischler-Möhlau synthesis provides a direct route to 2-arylindoles from an α-bromoacetophenone and an excess of an aniline.[7] Historically, this method has been hampered by the need for harsh reaction conditions and often resulted in low yields.[7]

Overcoming Limitations with Modern Techniques

The classical Bischler-Möhlau synthesis often requires high temperatures, leading to side products and limited functional group tolerance. However, the advent of microwave-assisted organic synthesis has revitalized this method. By employing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, and yields can be significantly improved.[8][9]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole

This modern adaptation of the Bischler-Möhlau synthesis offers a more efficient and environmentally friendly approach.

Step 1: Synthesis of N-Phenacylaniline [10]

  • Equimolar amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate.

  • The solid-state reaction is allowed to proceed at room temperature for 3 hours.

Step 2: Microwave-Assisted Cyclization [10]

  • A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds.

  • This solvent-free method can yield 2-phenylindole in up to 71% yield.[10] A one-pot variation, where a 2:1 mixture of aniline and phenacyl bromide is irradiated, can provide yields in the range of 52-75%.[10]

Mechanistic Pathway of the Bischler-Möhlau Indole Synthesis

Bischler_Mohlau_Synthesis cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Second Aniline Addition cluster_2 Step 3: Electrophilic Cyclization cluster_3 Step 4: Aromatization A α-Bromoacetophenone + Aniline B α-Anilino Ketone A->B C Diamino Intermediate B->C + Aniline D Dihydroindole Intermediate C->D - Aniline E 2-Arylindole D->E Tautomerization

Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.

The Reissert Indole Synthesis: A Two-Step Approach to Indole-2-Carboxylic Acids

The Reissert synthesis is a reliable method for preparing indole-2-carboxylic acids, which are valuable precursors for further functionalization.[4] The classical approach involves two distinct steps: the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.[4]

Causality and Modern Improvements

The initial condensation is a base-catalyzed Claisen-type reaction. The subsequent reductive cyclization is the key ring-forming step, where the nitro group is reduced to an amine, which then undergoes intramolecular condensation with the adjacent ketone. Various reducing agents have been employed, including zinc in acetic acid, iron powder, and sodium dithionite.[11] Modern advancements include the use of continuous-flow hydrogenation, which offers improved efficiency, safety, and scalability.[11]

Experimental Protocol: Synthesis of Indole-2-Carboxylic Acid

This protocol outlines the classical Reissert synthesis.

Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate [12]

  • Potassium ethoxide is prepared by dissolving potassium metal in absolute ethanol under a nitrogen atmosphere.

  • After cooling, diethyl oxalate is added, followed by o-nitrotoluene.

  • The reaction mixture is stirred, and the resulting potassium salt of ethyl o-nitrophenylpyruvate is collected by filtration.

Step 2: Reductive Cyclization [12]

  • The potassium salt is dissolved in glacial acetic acid.

  • Platinum catalyst is added, and the mixture is hydrogenated in a Parr apparatus.

  • After the reaction is complete, the catalyst is filtered off.

  • The filtrate is concentrated, and the resulting indole-2-carboxylic acid ethyl ester is hydrolyzed with sodium hydroxide.

  • Acidification yields indole-2-carboxylic acid. This can be subsequently decarboxylated by heating to produce the parent indole.[11]

Mechanistic Pathway of the Reissert Indole Synthesis

Reissert_Indole_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization A o-Nitrotoluene + Diethyl Oxalate B Ethyl o-nitrophenylpyruvate A->B Base (e.g., KOEt) C o-Aminophenylpyruvic acid B->C Reduction (e.g., Zn/AcOH) D Indole-2-carboxylic acid C->D Intramolecular Condensation

Caption: Mechanism of the Reissert Indole Synthesis.

The Madelung Synthesis: High-Temperature Cyclization

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base to produce indoles.[13] The classical conditions are quite harsh, often requiring temperatures between 200-400°C and strong bases like sodium or potassium alkoxides.[13]

Taming the Reaction: Modern Modifications

The severe conditions of the traditional Madelung synthesis limit its applicability to substrates with sensitive functional groups. However, significant progress has been made in developing milder reaction conditions. The use of organolithium bases such as n-butyllithium (BuLi) or lithium diisopropylamide (LDA) at lower temperatures (-20 to 25°C) has greatly expanded the scope of this reaction.[13] This modification is often referred to as the Madelung-Houlihan variation.[13]

Experimental Protocol: Classical Synthesis of 2-Phenylindole

This protocol describes the original high-temperature Madelung synthesis.

  • N-benzoyl-o-toluidine is heated in an airless environment with two equivalents of sodium ethoxide at high temperatures (typically 360-380°C).[14]

  • The reaction mixture is then subjected to a hydrolysis workup to yield 2-phenylindole.

Mechanistic Pathway of the Madelung Indole Synthesis

Madelung_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination A N-Acyl-o-toluidine B Dianion A->B Strong Base (2 equiv.) C Alkoxide Intermediate B->C Nucleophilic Attack D Indole C->D -H₂O

Caption: Mechanism of the Madelung Indole Synthesis.

Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of representative indoles using the discussed methods.

Synthesis MethodStarting MaterialsProductCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Citation(s)
Fischer Phenylhydrazine, Acetophenone2-PhenylindoleZinc chloride (ZnCl₂)None1700.172-80[6][15]
Bischler-Möhlau (Classical) α-Bromoacetophenone, Aniline2-PhenylindoleNoneNoneRefluxNot SpecifiedLow (historically)[15]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromide2-PhenylindoleNoneNone (solid-state)MW (540W)0.0271[10][15]
Reissert (Classical) o-Nitrotoluene, Diethyl oxalateIndole-2-carboxylic acidKOEt, then Zn/AcOHEthanol, Acetic AcidRT to RefluxMulti-stepModerate[4][12]
Madelung (Classical) N-Benzoyl-o-toluidine2-PhenylindoleSodium ethoxideNone360-380Not SpecifiedNot Specified[13][14]
Madelung (Modified) N-Acyl-o-toluidineSubstituted IndolesBuLi or LDATHF-20 to 25Not SpecifiedVaries[13]

Conclusion and Future Outlook

The classical methods for indole synthesis, while foundational, each present a unique set of advantages and challenges. The Fischer indole synthesis remains a highly versatile and reliable method. The Bischler-Möhlau and Madelung syntheses, once limited by their harsh conditions, have been significantly improved through modern techniques such as microwave irradiation and the use of stronger, non-traditional bases, expanding their utility. The Reissert synthesis continues to be a valuable tool for accessing indole-2-carboxylic acids, which are important building blocks in organic synthesis.

The choice of synthetic route ultimately depends on the desired substitution pattern of the target indole, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. As the demand for novel indole derivatives in drug discovery continues to grow, the further refinement of these classical methods and the development of new, more efficient synthetic strategies will remain an active and important area of research.

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A Comparative Guide to the Definitive Structural Confirmation of Synthesized 4,6-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomeric Purity in Drug Discovery

The 4,6-dichloro-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a range of therapeutic agents, from kinase inhibitors to antiviral compounds. The specific substitution pattern of the chlorine atoms on the indole ring is paramount, as it dictates the molecule's three-dimensional conformation, electronic properties, and ultimately, its binding affinity and pharmacological activity. However, many synthetic routes leading to dichlorinated indoles can potentially yield a mixture of positional isomers. The presence of these closely related impurities can confound biological screening results, complicate structure-activity relationship (SAR) studies, and introduce unforeseen toxicity.

This guide provides a comprehensive, data-driven framework for the unambiguous structural confirmation of synthesized this compound. We will move beyond a simple recitation of protocols to offer a comparative analysis, demonstrating how a multi-pronged spectroscopic approach can definitively distinguish the target molecule from its potential isomeric alternatives. Every protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity for researchers in drug development.

The Synthetic Challenge and Potential Isomeric Impurities

A common strategy for synthesizing substituted indoles is the Fischer indole synthesis or modern variations like the Leimgruber-Batcho synthesis.[1] These methods, while powerful, can sometimes lack perfect regioselectivity, especially with symmetrically or electronically similar starting materials. During the synthesis of this compound, several other dichlorinated isomers could theoretically be formed, including but not limited to:

  • 4,5-Dichloro-1H-indole

  • 4,7-Dichloro-1H-indole

  • 5,6-Dichloro-1H-indole

  • 5,7-Dichloro-1H-indole

  • 6,7-Dichloro-1H-indole

This guide will focus on comparing the analytical data of the target 4,6-dichloro isomer with representative alternatives to illustrate the principles of definitive structural elucidation.

A Validated Workflow for Synthesis and Structural Confirmation

The following workflow provides a systematic approach, from synthesis to final confirmation, ensuring the identity and purity of the target compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation start Starting Materials (e.g., 3,5-Dichlorophenylhydrazine) synth Indole Synthesis (e.g., Fischer Indole Synthesis) start->synth purify Column Chromatography Purification synth->purify nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purify->nmr Submit Purified Sample ms Mass Spectrometry (HRMS) purify->ms Submit Purified Sample ir IR Spectroscopy purify->ir Submit Purified Sample compare Comparative Data Analysis vs. Isomeric Alternatives nmr->compare ms->compare ir->compare confirm Unambiguous Structure Confirmed: This compound compare->confirm

Caption: Overall workflow from synthesis to structural confirmation.

Experimental Protocols

Protocol 1: Illustrative Synthesis of this compound

This protocol is based on the Fischer indole synthesis, a robust method for forming the indole ring. The choice of a well-defined starting material like 3,5-dichlorophenylhydrazine is crucial for directing the regioselectivity of the cyclization.

Materials:

  • 3,5-Dichlorophenylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 3,5-dichlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Add pyruvic acid (1.05 eq) dropwise while stirring. Heat the mixture to reflux for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Indolization (Cyclization): Cool the reaction mixture. Remove the ethanol under reduced pressure. To the resulting crude hydrazone, add glacial acetic acid. Heat the mixture to 100 °C for 4 hours. The acid catalyzes the[2][2]-sigmatropic rearrangement and subsequent cyclization.

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate should form. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.[3]

Protocol 2: Spectroscopic Sample Preparation and Analysis

Objective: To acquire high-quality NMR, Mass Spectrometry, and IR data for structural elucidation.

Procedure:

  • NMR Sample: Accurately weigh approximately 5-10 mg of the purified solid and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Mass Spectrometry Sample: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. For High-Resolution Mass Spectrometry (HRMS), this solution is further diluted to a final concentration of ~1 µg/mL before infusion into the mass spectrometer.[4]

  • IR Sample: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. Ensure the sample is dry to avoid interference from water bands.

Comparative Data Analysis: Distinguishing this compound from its Isomers

The core of the confirmation process lies not in analyzing the data in isolation, but in comparing it against the expected data for plausible alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful tool for determining the precise substitution pattern on the aromatic ring. The chemical shifts (δ) and, more importantly, the coupling patterns (spin-spin splitting) of the protons provide a unique fingerprint for each isomer.

The key to distinguishing the isomers is the analysis of the benzene portion of the indole ring.

  • Expected Spectrum for this compound: The protons at positions 5 and 7 (H5 and H7) are critical. H5 will appear as a doublet, coupled only to H7 (a meta-coupling, small J value). H7 will also appear as a doublet, coupled only to H5. Crucially, the proton at position 2 (H2) and position 3 (H3) on the pyrrole ring will also show characteristic shifts and couplings.

  • Comparison with other Isomers:

    • 4,7-Dichloro-1H-indole: Would show two doublets for H5 and H6 in the aromatic region, coupled to each other (an ortho-coupling, larger J value).

    • 5,7-Dichloro-1H-indole: Would show two doublets for H4 and H6, also with a larger ortho-coupling constant.

Table 1: Comparative ¹H NMR Data (Predicted, in DMSO-d₆, 400 MHz)

Proton PositionThis compound (Expected)4,7-Dichloro-1H-indole (Predicted)5,7-Dichloro-1H-indole (Predicted)Rationale for Distinction
H2 ~7.4 ppm (t)~7.3 ppm (t)~7.5 ppm (t)Shift influenced by adjacent groups.
H3 ~6.5 ppm (t)~6.4 ppm (t)~6.6 ppm (t)Shift influenced by adjacent groups.
H5 ~7.1 ppm (d, J ≈ 2 Hz) ~7.0 ppm (d, J ≈ 8 Hz) N/A (Substituted)Key Diagnostic Region. A small meta-coupling in 4,6- vs. a large ortho-coupling in 4,7-.
H7 ~7.5 ppm (d, J ≈ 2 Hz) N/A (Substituted)N/A (Substituted)Key Diagnostic Region. The presence of this distinct doublet confirms the 4,6-pattern.
H4 N/A (Substituted)N/A (Substituted)~7.6 ppm (d, J ≈ 8 Hz) A downfield doublet confirming the 5,7-pattern.
H6 N/A (Substituted)~7.0 ppm (d, J ≈ 8 Hz) ~7.2 ppm (d, J ≈ 8 Hz) Coupled to H5 or H4, respectively.
N-H ~11.5 ppm (br s)~11.6 ppm (br s)~11.8 ppm (br s)Broad singlet, solvent dependent.

Note: Predicted chemical shifts and coupling constants are based on general principles of NMR spectroscopy for substituted indoles.[5][6]

¹³C NMR provides complementary information, confirming the number of unique carbon environments and their electronic nature. The carbons directly attached to chlorine atoms (ipso-carbons) will be significantly shifted.

Table 2: Comparative ¹³C NMR Data (Predicted, in DMSO-d₆)

Carbon PositionThis compound (Expected)Rationale
C2 ~125 ppmPyrrole ring carbon.
C3 ~102 ppmPyrrole ring carbon, typically upfield.
C3a ~128 ppmBridgehead carbon.
C4 ~130 ppm Ipso-carbon, attached to Cl.
C5 ~121 ppmAromatic CH.
C6 ~127 ppm Ipso-carbon, attached to Cl.
C7 ~112 ppmAromatic CH.
C7a ~136 ppmBridgehead carbon adjacent to N.
Mass Spectrometry (MS): Confirming the Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula. For dichlorinated compounds, the isotopic pattern is a definitive signature.

The Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic triplet cluster for the molecular ion peak:

  • [M]⁺: Contains two ³⁵Cl atoms.

  • [M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺: Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1 . Observing this pattern is strong evidence for the presence of two chlorine atoms.

Table 3: High-Resolution Mass Spectrometry Data

ParameterExpected Value for C₈H₅Cl₂NRationale
Molecular Formula C₈H₅Cl₂N
Exact Mass [M]⁺ 184.9799Calculated for C₈H₅³⁵Cl₂N. HRMS should match this to within 5 ppm.[7]
Isotopic Cluster [M]⁺ : [M+2]⁺ : [M+4]⁺ Confirms the presence of two chlorine atoms.
Intensity Ratio ~100 : 65 : 10 (or 9:6:1) The characteristic ratio for a dichlorinated compound.

Important Note: While HRMS and the isotopic pattern confirm the presence of two chlorine atoms, they do not differentiate between positional isomers, as all C₈H₅Cl₂N isomers have the same mass and isotopic signature. Its primary role is to confirm the elemental formula, ruling out mono-chlorinated or other impurities.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to confirm the presence of key functional groups.

  • N-H Stretch: A sharp peak around 3400-3450 cm⁻¹ is characteristic of the indole N-H group.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of C-H bending vibrations in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For this compound, the two adjacent protons (at C5 and C7) are isolated, leading to a specific pattern in this "fingerprint" region.

Table 4: Key Infrared Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
N-H Stretch 3400 - 3450 cm⁻¹Sharp, medium intensity
Aromatic C-H Stretch 3100 - 3000 cm⁻¹Medium to weak
C=C Stretch (Aromatic) 1600 - 1450 cm⁻¹Multiple sharp bands
Aromatic C-H Bending 900 - 800 cm⁻¹Strong bands, pattern is diagnostic of substitution

The Confirmation Verdict: A Logic-Based Approach

Unambiguous confirmation is achieved by synthesizing the evidence from all techniques.

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy start Synthesized & Purified Product ms_data Observed m/z = 184.9799 Isotope Ratio ~9:6:1 start->ms_data nmr_data ¹H NMR shows two aromatic doublets with small meta-coupling (J ≈ 2 Hz). start->nmr_data ir_data N-H stretch at ~3420 cm⁻¹. Diagnostic C-H bend at ~850 cm⁻¹. start->ir_data ms_conclusion Conclusion: Formula is C₈H₅Cl₂N. Contains two Cl atoms. ms_data->ms_conclusion final Final Verdict: Structure Confirmed as This compound ms_conclusion->final nmr_conclusion Conclusion: Substitution pattern is 4,6-. Rules out ortho-coupled isomers (e.g., 4,7- or 5,7-). nmr_data->nmr_conclusion nmr_conclusion->final ir_conclusion Conclusion: Confirms indole N-H. Supports 1,2,4,5-type substitution. ir_data->ir_conclusion ir_conclusion->final

Caption: Logical flow for the definitive structural confirmation of this compound.

Conclusion

The structural confirmation of a synthesized compound like this compound is a process of systematic, evidence-based exclusion. While a single technique like mass spectrometry can confirm the elemental composition, it is insufficient to distinguish between positional isomers. It is the detailed analysis of ¹H NMR coupling patterns, corroborated by ¹³C NMR, IR, and HRMS data, that provides the unambiguous proof of structure required for progression in a drug development pipeline. By comparing the acquired experimental data against the predicted data for plausible isomeric alternatives, researchers can be fully confident in the identity and purity of their target molecule, ensuring the integrity and reproducibility of their scientific findings.

References

  • BenchChem. (2025). A Methodological Guide to the Spectroscopic Analysis of Indole Alkaloids. BenchChem.
  • YouTube. (2025).
  • BenchChem. (2025).
  • PubChem. (2025). This compound.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem.
  • Organic Syntheses. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-30.
  • Mastrolia, S. J., Golen, J. A., & Manke, D. R. (2016). This compound-2,3-dione.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of novel and potent chemical entities. 4,6-Dichloro-1H-indole, a halogenated heterocyclic compound, serves as a valuable building block in medicinal chemistry. However, its chemical properties necessitate a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our primary objective is to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Risk Assessment: The Rationale for Caution

Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not merely waste; it is a hazardous material that poses risks through multiple exposure routes and can inflict significant environmental damage if improperly managed.

The primary risks associated with this compound are:

  • Human Health Hazards : It is classified as harmful if swallowed and causes significant skin and eye irritation.[1] Dermal contact with similar chlorinated compounds can be toxic, and inhalation of dust may lead to respiratory irritation.[1]

  • Environmental Hazards : As a chlorinated organic compound, it is very toxic to aquatic life, with the potential for long-lasting effects. Its release into drainage systems or the environment can lead to significant ecological damage.

Property Value Source
CAS Number 101495-18-5[1][2]
Molecular Formula C₈H₅Cl₂N[1]
Molecular Weight 186.03 g/mol [1]
Physical State Solid
GHS Hazard Codes H302, H315, H319, H335, H400[1]

Personal Protective Equipment (PPE) and Safe Handling

Before any handling or disposal activity, the establishment of a robust safety barrier through appropriate PPE is non-negotiable. The causality is direct: proper PPE mitigates the risk of accidental exposure via inhalation, dermal contact, and ocular contact.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection : An impervious lab coat is required. Wear chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use. For any extensive handling, consider double-gloving.

  • Respiratory Protection : All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used in accordance with OSHA regulations (29 CFR 1910.134).[3][4]

  • General Hygiene : Never eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Waste Management Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound.[5][6] This dictates a specific waste stream to ensure it is handled by facilities capable of neutralizing its hazards.

Step 1: Waste Characterization and Segregation Immediately upon generation, the waste must be correctly identified and segregated.

  • Action : Designate a specific waste container for "Halogenated Organic Solid Waste."

  • Causality : this compound must not be mixed with other chemical waste streams, particularly non-halogenated solvents or aqueous waste. Mixing can lead to unforeseen chemical reactions and complicates the final disposal process, which is specifically tailored for chlorinated compounds.

Step 2: Containment and Labeling Proper containment and labeling are critical for safety and regulatory compliance.

  • Action : Place all solid waste (including contaminated consumables like weigh boats, gloves, and wipes) into a durable, sealable container made of a compatible material (e.g., high-density polyethylene). The container must be clearly and accurately labeled.

  • Label Information :

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "101495-18-5"

    • Relevant Hazard Pictograms (e.g., Harmful/Irritant, Environmental Hazard)

  • Causality : Accurate labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers, and it is a primary requirement for acceptance by a licensed disposal facility.

Step 3: In-Lab Storage (Satellite Accumulation) Temporary storage within the laboratory must be managed to prevent accidents.

  • Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be under the direct control of laboratory personnel, away from general traffic, and clearly marked.

  • Causality : Storing hazardous waste in a designated SAA with secondary containment minimizes the risk of spills and unauthorized access, ensuring the waste is managed safely until it can be collected.

Step 4: Final Disposal Methodology The approved and most effective disposal method for chlorinated aromatic compounds is high-temperature incineration.

  • Action : Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality : High-temperature incineration (typically 800°C–1500°C) is the preferred technology because it ensures the complete destruction of the chlorinated organic molecule.[7] The process breaks the compound down into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (HCl).[8] The resultant HCl is then neutralized in a scrubber system, preventing its release into the atmosphere.[7][8] Improper or low-temperature combustion can lead to the formation of highly toxic and persistent byproducts such as dioxins and furans, making professional disposal essential.[9]

G cluster_0 Waste Disposal Workflow A Waste Generation (Solid this compound & Contaminated Items) B Segregate into Dedicated 'Halogenated Organic Solid Waste' Container A->B C Securely Seal Container & Affix Hazardous Waste Label B->C D Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment C->D E Contact EHS for Pickup by Licensed Waste Contractor D->E F Transport to Approved Facility for High-Temperature Incineration E->F

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, a swift and correct response is crucial to mitigate harm.

Spill Cleanup Protocol:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (fume hood).

  • Don PPE : Wear the full PPE detailed in Section 2.

  • Containment : Prevent the spill from spreading or entering any drains.

  • Cleanup : For a small solid spill, carefully sweep or gently scoop the material into a designated hazardous waste container. Avoid creating dust.[3] Use a HEPA-filtered vacuum for final cleanup if available.

  • Decontaminate : Wipe the spill area with an appropriate solvent (e.g., acetone, ethanol) and paper towels. Place all cleanup materials into the halogenated solid waste container.

  • Report : Report the incident to your laboratory supervisor and EHS department.

First-Aid Measures:

  • After Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • After Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[10]

  • After Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • After Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

By adhering to this comprehensive guide, laboratory professionals can confidently manage this compound from procurement to disposal, upholding the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • Title: Chloroaromatic Formation in Incineration Processes.
  • Title: this compound-2,3-dione Safety Data Sheets.
  • Title: Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor.
  • Title: SAFETY DATA SHEET - 4,6-Dichloroindole.
  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Title: SAFETY DATA SHEET - 4,6-Dichlorobenzoxazolinone.
  • Title: Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
  • Title: SAFETY DATA SHEET - 3-Indolecarbonitrile.
  • Title: Chloroaromatic formation in incineration processes.
  • Title: Process for the incineration of chlorinated organic materials.
  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Title: SAFETY DATA SHEET - Indole.
  • Title: EPA HAZARDOUS WASTE CODES.
  • Title: 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Title: 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Safety Data Sheet.
  • Title: this compound | C8H5Cl2N | CID 14419624.
  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Title: this compound.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4,6-Dichloro-1H-indole demands a profound respect for safety, grounded in a deep understanding of the potential hazards. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protection. It is designed to instill the principles of self-validating safety protocols, ensuring that every step taken is a conscious and informed decision to mitigate risk.

Foundational Knowledge: Hazard Identification

Understanding the specific threats posed by a compound is the logical starting point for any safety protocol. Based on data for structurally related chlorinated and halogenated indole compounds, this compound should be handled as a hazardous substance. The primary risks are categorized as follows:

  • Acute Toxicity (Dermal): The compound is presumed to be toxic if it comes into contact with the skin. This is a critical consideration, as incidental contact without proper barrier protection can lead to systemic toxicity.

  • Acute Toxicity (Oral): It is considered harmful if swallowed.[1][2] While direct ingestion is unlikely in a laboratory setting, contamination of hands can lead to accidental ingestion.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]

  • Environmental Hazard: The compound is classified as very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental release.

These hazards dictate the necessity of a multi-layered Personal Protective Equipment (PPE) strategy that provides comprehensive coverage.

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following equipment is mandatory when handling this compound.

A. Eye and Face Protection Due to its classification as a serious eye irritant, robust eye and face protection is non-negotiable.

  • What: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3] For procedures with a higher risk of splashing, such as preparing solutions or during transfers, a full-face shield should be worn in addition to safety goggles.

  • Why: Safety goggles provide a seal around the eyes to protect against dust particles and incidental splashes. A face shield offers a broader barrier, protecting the entire face from direct contact. Standard safety glasses with side shields are inadequate as they do not provide protection from splashes from above or below.[4]

B. Skin and Body Protection Given the high dermal toxicity, skin protection is a critical control point. The goal is to create an impermeable barrier between the chemical and your body.

  • What:

    • Gloves: Wear chemical-resistant nitrile gloves. It is highly recommended to wear two pairs of gloves ("double-gloving"), especially during weighing and transfer operations.[5] Always inspect gloves for any signs of degradation or perforation before use.[6]

    • Lab Coat/Gown: A lab coat, preferably one that is chemically resistant with long sleeves and tight-fitting cuffs, must be worn at all times.[5][6]

  • Why: Nitrile gloves provide excellent resistance to a wide range of chemicals. Double-gloving provides an additional layer of safety; if the outer glove is compromised, the inner glove still offers protection while the outer is removed and replaced. A lab coat protects your personal clothing and underlying skin from contamination.

C. Respiratory Protection While handling the solid compound, the primary respiratory risk is the inhalation of fine dust particles.

  • What: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood.[7] If engineering controls are insufficient or during a significant spill, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.[3][6]

  • Why: A chemical fume hood is an engineering control designed to capture and vent hazardous fumes and dust away from the operator. This is the primary line of defense. A respirator serves as a last line of defense, protecting the user's respiratory system from inhaling toxic particles.

Table 1: Summary of Mandatory Personal Protective Equipment

Protection TypeSpecificationRationale for Use
Eye/Face Tightly fitting safety goggles (NIOSH/EN 166 approved). Face shield for splash-risk procedures.Prevents contact with a known serious eye irritant.[1][2]
Skin Chemical-resistant nitrile gloves (double-gloving recommended).Protects against dermal absorption of a compound toxic upon skin contact.
Body Long-sleeved lab coat with tight cuffs.Prevents contamination of personal clothing and skin.
Respiratory Work within a certified chemical fume hood. NIOSH-approved respirator for emergencies or inadequate ventilation.Minimizes inhalation of dust particles and potential vapors.[7]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol ensures that safety measures are integrated into the workflow, making them routine and reliable.

  • Preparation is Paramount:

    • Verify that the chemical fume hood is operational and has a current certification.

    • Prepare the work area by covering the surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood to minimize reaching in and out.

    • Locate the appropriate segregated waste container for halogenated organic waste before beginning work.[7]

  • Donning PPE:

    • Put on your lab coat and the first pair of nitrile gloves.

    • Next, put on your safety goggles.

    • Finally, put on the second, outer pair of nitrile gloves.

  • Handling the Compound:

    • Conduct all manipulations, including weighing and transferring the solid, deep within the chemical fume hood with the sash at the lowest practical height.

    • Handle the compound gently to avoid creating airborne dust.

    • If making a solution, add the solid to the solvent slowly.

  • Post-Handling and Decontamination:

    • After handling is complete, decontaminate any non-disposable equipment used. Rinse glassware with a suitable solvent (e.g., acetone) within the fume hood, collecting the rinsate as hazardous waste.[7]

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.

    • Wipe down the work surface within the fume hood.

    • Remove the lab coat and inner gloves, disposing of the gloves immediately.

    • Wash hands and forearms thoroughly with soap and water.

Disposal Plan: Environmental Responsibility

As a compound very toxic to aquatic life, proper waste management is a critical final step.

  • Segregation: All waste contaminated with this compound, including disposable gloves, bench paper, and rinsate, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[7]

  • Compliance: Ensure all waste disposal practices are in strict accordance with your institution's and local environmental regulations.[8][9]

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to final disposal.

start Start prep 1. Pre-Operation Checks (Verify Fume Hood, Gather Materials) start->prep Plan don_ppe 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep->don_ppe Prepare handle 3. Handle Compound (Inside Fume Hood) don_ppe->handle Engage experiment 4. Perform Experiment handle->experiment Proceed post_op 5. Post-Operation Cleanup (Decontaminate, Doff PPE) experiment->post_op Complete disposal 6. Waste Disposal (Segregate Halogenated Waste) post_op->disposal Finalize end_node End disposal->end_node Secure

Caption: Workflow for Safe Handling of this compound.

References

  • Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole. Benchchem.
  • This compound-2,3-dione Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • SAFETY DATA SHEET - 3-Indolecarbonitrile. Thermo Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Working with Toxic chemicals Guideline. KAUST Health & Safety.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Working with Hazardous Chemicals. Organic Syntheses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.